Dihydrostreptomycin (sulfate)
Description
BenchChem offers high-quality Dihydrostreptomycin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrostreptomycin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H90N14O39S3 |
|---|---|
Molecular Weight |
1487.4 g/mol |
IUPAC Name |
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C20H39N7O12.3H2O4S.3H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;;;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);3*1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;;;/m00....../s1 |
InChI Key |
CPCGVKYBYKKTBF-VPKRTVRWSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dihydrostreptomycin Sulfate: A Comprehensive Analysis of its Chemical Properties and Structure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic, derived from the fermentation product streptomycin.[1][2] As a critical agent in both veterinary medicine and scientific research, it is renowned for its bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as Mycobacterium species.[3][4] This guide provides an in-depth exploration of the core chemical properties, structure, and analytical methodologies pertinent to dihydrostreptomycin sulfate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary for its effective application, from experimental design to formulation. We will delve into its structural characteristics, physicochemical parameters, mechanism of action at a molecular level, and validated analytical protocols, offering insights grounded in established scientific principles.
Chemical Structure and Stereochemistry
Dihydrostreptomycin is structurally distinguished from its parent compound, streptomycin, by the reduction of the aldehyde group in the streptose moiety to a primary alcohol (a hydroxymethyl group).[1] This seemingly minor modification has significant implications for its biological properties and stability. The molecule is composed of three key subunits linked by glycosidic bonds:
-
Streptidine: A diguanidino-substituted cyclitol (1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane). The highly basic guanidinium groups are crucial for its interaction with the bacterial ribosome.
-
L-Streptose: A branched-chain sugar, which in dihydrostreptomycin, has its C3' aldehyde reduced to a hydroxymethyl group.
-
N-methyl-L-glucosamine: An amino sugar that is characteristic of this class of antibiotics.
The sulfate salt form, specifically the sesquisulfate, is the most common commercially available form, consisting of two molecules of dihydrostreptomycin associated with three molecules of sulfuric acid.[5][6][7]
Structural Diagram
The complex stereochemistry of dihydrostreptomycin is critical to its biological function. The following diagram illustrates the connectivity of the three core components.
Caption: Molecular architecture of Dihydrostreptomycin.
Physicochemical Properties
The physical and chemical properties of dihydrostreptomycin sulfate dictate its behavior in solution, its formulation possibilities, and its handling requirements. It is typically supplied as a white to off-white crystalline powder or amorphous solid.[5][8] The amorphous form is noted to be more hygroscopic and significantly more water-soluble than its crystalline counterpart.[2]
Key Property Summary
The following table summarizes the essential physicochemical data for dihydrostreptomycin sulfate.
| Property | Value | Reference(s) |
| IUPAC Name | bis(2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid | [3] |
| CAS Number | 5490-27-7 | [5] |
| Molecular Formula | (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄ (sesquisulfate) | [5][6][9] |
| Molecular Weight | 1461.42 g/mol | [5][6] |
| Appearance | White or almost white crystalline powder | [5] |
| Solubility | Water: Freely soluble (50-100 mg/mL) PBS (pH 7.2): 10 mg/mL DMSO: Insoluble | [5][6][8][10] |
| pH (200 mg/mL solution) | 4.5 - 7.0 | [11] |
| Optical Rotation | [α]²⁵/D: -88.5° (c=1 in water) | [8] |
Mechanism of Action: A Molecular Perspective
Dihydrostreptomycin sulfate exerts its bactericidal effect by disrupting protein synthesis, a hallmark of aminoglycoside antibiotics.[12] The process is initiated by the active transport of the molecule across the bacterial cell membrane.[1]
Causality of Action: The highly cationic nature of the molecule at physiological pH, due to its guanidinium and amino groups, is fundamental to its mechanism. This positive charge facilitates an initial electrostatic interaction with the negatively charged bacterial cell surface, followed by energy-dependent transport into the cytoplasm.
Once inside the cell, the following events occur:
-
Binding to the 30S Ribosomal Subunit: Dihydrostreptomycin binds irreversibly to a specific site on the 16S rRNA and the S12 protein of the 30S ribosomal subunit.[1][5]
-
Inhibition of Initiation Complex: This binding interferes with the formation of the translation initiation complex, specifically the assembly of the 30S and 50S subunits to form the functional 70S ribosome.[5]
-
mRNA Misreading: The binding event distorts the A-site (aminoacyl-tRNA binding site), leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain.[4]
-
Protein Truncation and Cell Death: The synthesis of aberrant, non-functional, or truncated proteins disrupts essential cellular processes, compromises cell membrane integrity, and ultimately leads to bacterial cell death.[1][5]
Signaling Pathway Diagram
Caption: Mechanism of action of Dihydrostreptomycin.
Analytical Methodologies
Accurate quantification and purity assessment of dihydrostreptomycin sulfate are essential for quality control and research applications. While microbiological assays are traditional, High-Performance Liquid Chromatography (HPLC) offers superior specificity and precision.
HPLC Protocol for Purity Analysis
This protocol is based on an established ion-pair reversed-phase liquid chromatography method, which is highly effective for separating the polar, non-chromophoric dihydrostreptomycin from related substances.[13][14]
Expert Insight: Dihydrostreptomycin lacks a strong UV chromophore. Therefore, detection is performed at a low wavelength (205 nm) where the molecule exhibits some absorbance.[13] The use of an ion-pairing agent, such as sodium octanesulfonate, is critical. This agent forms a neutral complex with the positively charged analyte, allowing it to be retained and separated on a non-polar C18 reversed-phase column. The pH of the mobile phase is maintained at 3.0 to ensure the complete protonation of the guanidinium groups for consistent ion-pairing.[13][14]
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve 4 g of sodium sulfate and 1.5 g of sodium octanesulfonate in approximately 800 mL of HPLC-grade water.[13][14]
-
Add 100 mL of acetonitrile and 50 mL of a 0.2 M phosphate buffer (pH adjusted to 3.0).[13][14]
-
Make up the final volume to 1 L with HPLC-grade water.
-
Filter through a 0.22 µm membrane filter and degas thoroughly.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Dihydrostreptomycin Sulfate RS in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the main dihydrostreptomycin peak based on the retention time of the standard.
-
Calculate the percentage of impurities by area normalization, assuming a response factor of 1.0 for all related substances.
-
HPLC Workflow Diagram
Caption: HPLC workflow for Dihydrostreptomycin analysis.
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity and potency of dihydrostreptomycin sulfate.
Trustworthiness of Protocols: The recommended storage conditions are based on empirical stability data to prevent degradation. Dihydrostreptomycin sulfate is hygroscopic, and exposure to moisture should be minimized.[8] It should be stored in tightly sealed containers.[11]
-
Long-Term Storage: For solid material, storage at -20°C is recommended, which provides stability for at least 4 years.[10] Storage at 2-8°C is also acceptable.[4][5]
-
Solution Stability: Aqueous stock solutions should be freshly prepared. For short-term storage, they can be kept at 2-8°C for a few days. For longer-term storage, it is advisable to store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Conclusion
Dihydrostreptomycin sulfate remains a compound of significant interest due to its potent antibacterial properties. A thorough understanding of its chemical structure—particularly the reduced aldehyde and the cationic guanidinium groups—is directly linked to its mechanism of action and its analytical challenges. The physicochemical properties, such as its high polarity and solubility, necessitate specific analytical approaches like ion-pair chromatography for accurate assessment. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers and developers can ensure the reliable and effective use of this important aminoglycoside antibiotic in their work.
References
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An In-Depth Technical Guide to the Mechanism of Action of Dihydrostreptomycin on the 30S Ribosomal Subunit
This guide provides a comprehensive technical overview of the molecular interactions and functional consequences of dihydrostreptomycin's binding to the bacterial 30S ribosomal subunit. It is intended for researchers, scientists, and professionals in drug development who seek a deep understanding of this classic antibiotic's mechanism of action.
Introduction: The Enduring Enigma of Aminoglycosides
Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, belongs to the aminoglycoside class of antibiotics, which have been a cornerstone in treating serious Gram-negative bacterial infections for decades.[1] Their bactericidal activity stems from their ability to disrupt the intricate process of protein synthesis by targeting the bacterial ribosome.[2][3] Specifically, dihydrostreptomycin exerts its effects by binding to the 30S ribosomal subunit, a key player in the initiation and fidelity of translation.[4][5] Understanding the precise mechanism of this interaction is not only of fundamental scientific interest but also crucial for the development of novel antimicrobial agents that can overcome emerging resistance.
This guide will delve into the structural basis of dihydrostreptomycin's interaction with the 30S subunit, elucidate its multifaceted impact on translational processes, and discuss the primary mechanisms by which bacteria develop resistance. Furthermore, we will explore key experimental methodologies that have been instrumental in unraveling these molecular details.
The 30S Ribosomal Subunit: A Prime Target for Antibiotics
The bacterial 70S ribosome is a complex macromolecular machine composed of a large 50S subunit and a small 30S subunit.[6] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA) template and ensuring the correct aminoacyl-transfer RNA (aa-tRNA) is selected.[7] It is a ribonucleoprotein complex, with the 16S ribosomal RNA (rRNA) forming its structural and functional core, complemented by numerous ribosomal proteins.[6] The decoding center, or A-site, located within the 30S subunit, is a critical region for maintaining translational fidelity.[6] The intricate and highly conserved nature of this site makes it a vulnerable target for a variety of antibiotics, including dihydrostreptomycin.[8]
The Molecular Embrace: Dihydrostreptomycin's Binding Site on the 30S Subunit
Dihydrostreptomycin binds to a specific and highly conserved region of the 16S rRNA within the 30S subunit.[9][10][11] This binding pocket is formed by the juxtaposition of several helices of the 16S rRNA, creating a unique topographical site.[12]
Key molecular interactions include:
-
16S rRNA: Dihydrostreptomycin directly interacts with the phosphate backbone of the 16S rRNA.[13] Cross-linking studies have identified specific regions of the 16S rRNA, including nucleotides in the vicinity of positions 892-917 and 1394-1415, as being in close proximity to the bound drug.[12] These regions are brought together in the tertiary structure of the ribosome to form the binding site.
-
Ribosomal Protein S12: The ribosomal protein S12 (rpsL) plays a crucial role in modulating the interaction of dihydrostreptomycin with the ribosome.[14] Mutations in the rpsL gene are a well-established mechanism of streptomycin resistance, highlighting the importance of this protein in the drug's action.[15] S12 is located near the decoding center and its conformation influences translational accuracy. Dihydrostreptomycin binding is thought to stabilize a particular conformation of S12 that is prone to errors.
The binding of dihydrostreptomycin is a rapid process, with the active conformation of the 30S subunit being the preferred target.[16] While both streptomycin and dihydrostreptomycin bind to the same site, dihydrostreptomycin exhibits a lower binding affinity.[9][10][17]
Visualizing the Interaction: Dihydrostreptomycin Binding to the 30S Subunit
Caption: Dihydrostreptomycin binding to the 30S ribosomal subunit.
Disruption of Translational Fidelity: The Core Mechanism of Action
The binding of dihydrostreptomycin to the 30S subunit has profound consequences for the fidelity and efficiency of protein synthesis. The primary mechanisms of action are twofold: the induction of mRNA misreading and the inhibition of translation initiation.[4][5]
Induction of mRNA Misreading
Under normal conditions, the ribosome maintains a high degree of accuracy in matching the mRNA codon with the corresponding aa-tRNA anticodon. Dihydrostreptomycin disrupts this proofreading mechanism, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[15] This misreading is a key contributor to the bactericidal effect of the antibiotic, as the accumulation of non-functional or toxic proteins can be lethal to the cell.[4]
The proposed mechanism for misreading involves the stabilization of a ribosomal conformation that has a higher affinity for near-cognate aa-tRNAs.[18] Dihydrostreptomycin binding is thought to lock the ribosome in a state that mimics the conformational changes that normally occur upon binding of a correct (cognate) aa-tRNA, thereby tricking the ribosome into accepting incorrect substrates.[19]
Inhibition of Translation Initiation
At higher concentrations, dihydrostreptomycin can also inhibit the initiation of protein synthesis.[5] The initiation complex in bacteria consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors. Dihydrostreptomycin can interfere with the proper assembly of this complex, preventing the transition to the elongation phase of translation.[4] This leads to a stall in protein synthesis and contributes to the overall antimicrobial effect.[20]
Visualizing the Impact on Translation
Caption: Dual inhibitory effects of dihydrostreptomycin on translation.
Bacterial Resistance: Evading the Antibiotic Assault
The clinical utility of dihydrostreptomycin has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance are:
-
Modification of the Ribosomal Target: Mutations in the gene encoding ribosomal protein S12 (rpsL) are a common cause of high-level resistance to streptomycin and dihydrostreptomycin.[15] These mutations can alter the binding site of the drug, reducing its affinity for the ribosome.
-
Enzymatic Inactivation: Bacteria can acquire genes that encode for aminoglycoside-modifying enzymes.[1][2] These enzymes chemically modify the antibiotic, for instance, through adenylylation or phosphorylation, rendering it unable to bind to its ribosomal target.[14]
-
Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can decrease the uptake of dihydrostreptomycin.[21] Additionally, bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target.
| Resistance Mechanism | Molecular Basis | Consequence |
| Target Modification | Mutations in the rpsL gene (ribosomal protein S12) | Decreased binding affinity of dihydrostreptomycin to the 30S subunit. |
| Enzymatic Inactivation | Acquisition of genes for aminoglycoside-modifying enzymes (e.g., adenylyltransferases, phosphotransferases) | Covalent modification of dihydrostreptomycin, preventing its interaction with the ribosome.[14] |
| Reduced Permeability/Efflux | Changes in outer membrane porins or acquisition of efflux pumps | Decreased intracellular concentration of dihydrostreptomycin. |
Experimental Methodologies for Studying Dihydrostreptomycin-Ribosome Interactions
A variety of experimental techniques have been pivotal in elucidating the mechanism of action of dihydrostreptomycin.
Protocol 1: In Vitro Translation Assay to Assess Misreading
This assay measures the ability of dihydrostreptomycin to induce errors in protein synthesis using a cell-free system.
Principle: A synthetic mRNA template, typically poly(U), is used to direct the synthesis of polyphenylalanine. In the presence of dihydrostreptomycin, the ribosome will erroneously incorporate other amino acids, such as isoleucine. The level of misincorporation is quantified by using radiolabeled amino acids.
Methodology:
-
Prepare a cell-free translation system: This typically consists of purified ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [14C]-isoleucine, while phenylalanine is unlabeled), and the necessary protein factors and energy sources.
-
Set up reactions: Prepare reaction tubes with and without varying concentrations of dihydrostreptomycin.
-
Initiate translation: Add the poly(U) mRNA template to start the reaction and incubate at 37°C.
-
Terminate the reaction: Stop the synthesis by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized polypeptides.
-
Quantify incorporation: Filter the precipitate and measure the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
Analyze results: An increase in the incorporation of the non-cognate radiolabeled amino acid in the presence of dihydrostreptomycin indicates misreading.
Protocol 2: Ribosome Footprinting to Determine Drug Binding Site
This technique identifies the specific region of the rRNA that is protected by the binding of a ligand, such as an antibiotic.
Principle: The binding of dihydrostreptomycin to the 16S rRNA shields the RNA from enzymatic or chemical cleavage. By analyzing the cleavage patterns in the presence and absence of the drug, the binding site can be mapped.
Methodology:
-
Form the antibiotic-ribosome complex: Incubate purified 30S ribosomal subunits with dihydrostreptomycin.
-
Perform limited cleavage: Treat the complex with a nuclease (e.g., RNase T1) or a chemical probe (e.g., dimethyl sulfate) under conditions that result in, on average, one cut per RNA molecule.
-
Isolate and purify the RNA: Extract the 16S rRNA from the reaction mixture.
-
Perform primer extension: Use a radiolabeled DNA primer that is complementary to a downstream region of the 16S rRNA and reverse transcriptase to synthesize cDNA. The reverse transcriptase will stop at the sites of cleavage.
-
Analyze the fragments: Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis. The protected regions will appear as "footprints" – areas with a significant reduction in cleavage in the presence of dihydrostreptomycin compared to the control.
Experimental Workflow Visualization
Caption: Workflow for key experiments in studying dihydrostreptomycin's action.
Conclusion and Future Perspectives
Dihydrostreptomycin's mechanism of action on the 30S ribosomal subunit is a classic example of targeted antibiotic therapy. Its ability to disrupt translational fidelity and inhibit initiation underscores the vulnerability of the bacterial ribosome. While resistance remains a significant clinical challenge, the detailed molecular understanding of dihydrostreptomycin's interaction with its target provides a valuable framework for the rational design of new aminoglycosides and other ribosome-targeting antibiotics. Future research will likely focus on developing compounds that can evade existing resistance mechanisms, potentially by targeting different ribosomal states or by inhibiting the modifying enzymes directly. The continued exploration of the intricate dance between antibiotics and the ribosome will undoubtedly pave the way for the next generation of antimicrobial therapies.
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An In-depth Technical Guide to the Biosynthesis of Dihydrostreptomycin in Streptomyces griseus
Introduction: Beyond Streptomycin, A Deeper Look into its Precursor
For decades, the aminoglycoside antibiotic streptomycin, produced by the soil-dwelling bacterium Streptomyces griseus, has been a cornerstone in the treatment of bacterial infections, most notably tuberculosis. However, a nuanced understanding of its biosynthesis reveals a critical precursor, dihydrostreptomycin, which is not merely a transient intermediate but a significant product in its own right. In fact, much of the commercially produced streptomycin is chemically hydrogenated to dihydrostreptomycin. This guide provides a comprehensive technical overview of the biosynthetic pathway of dihydrostreptomycin in S. griseus, intended for researchers, scientists, and drug development professionals. We will delve into the intricate enzymatic reactions, the genetic architecture of the biosynthetic gene cluster, and the complex regulatory networks that govern its production.
The Core Pathway: A Trifecta of Biosynthetic Branches
The biosynthesis of dihydrostreptomycin is a complex process that starts from the primary metabolite D-glucose and diverges into three independent pathways to synthesize its constituent moieties: streptidine-6-phosphate, dTDP-L-dihydrostreptose, and N-methyl-L-glucosamine. These three components are then meticulously assembled to form the final dihydrostreptomycin molecule.
The Streptidine Moiety: A Cyclitol Scaffold
The streptidine core of dihydrostreptomycin is synthesized from D-glucose via myo-inositol. This pathway involves a series of enzymatic steps including oxidation, transamination, phosphorylation, and transamidination with arginine.[1][2] The key intermediate in this branch is streptidine-6-phosphate.
The Dihydrostreptose Moiety: A Branched-Chain Sugar
The formation of the unique branched-chain sugar, dihydrostreptose, is a critical part of the overall biosynthetic pathway. It begins with dTDP-D-glucose and proceeds through a series of enzymatic modifications.
The N-methyl-L-glucosamine Moiety: An Aminosugar
The third component, N-methyl-L-glucosamine, is also derived from D-glucose. While the complete enzymatic pathway is not as well-defined as the other two moieties, it is understood that the conversion from a D-hexose to an L-hexose occurs without the cleavage of the carbon skeleton.[3] Key genes believed to be involved in its formation are strF and strG.[4]
The Dihydrostreptomycin Biosynthetic Gene Cluster (str)
The genes encoding the enzymes for dihydrostreptomycin and streptomycin biosynthesis are clustered together on the S. griseus chromosome. This str gene cluster is a testament to the efficient organization of bacterial secondary metabolite production.
Genetic Organization and Key Genes
The str gene cluster contains a suite of genes responsible for the synthesis of the three core moieties, their assembly, and the regulation of the entire pathway. Below is a table summarizing some of the key genes and their putative functions in dihydrostreptomycin biosynthesis.
| Gene | Encoded Protein/Function | Reference |
| strD | dTDP-glucose synthase | [5] |
| strE | dTDP-glucose 4,6-dehydratase | [5] |
| strM | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | [5] |
| strL | dTDP-dihydrostreptose synthase | [5] |
| strH | Putative glycosyltransferase (condensing streptidine-6-phosphate and dihydrostreptose) | [4] |
| strF | Involved in N-methyl-L-glucosamine formation | [4] |
| strG | Involved in N-methyl-L-glucosamine formation | [4] |
| strB1 | Amidinotransferase (involved in streptidine biosynthesis) | [6] |
| strR | Pathway-specific transcriptional activator | [7] |
Visualizing the Pathway: From Glucose to Dihydrostreptomycin
To better illustrate the intricate flow of intermediates and the enzymatic steps involved, the following diagrams, generated using Graphviz, depict the core biosynthetic pathways.
Caption: Overview of the three main biosynthetic branches leading to dihydrostreptomycin.
The Penultimate Step: Dihydrostreptomycin as a Precursor to Streptomycin
A crucial aspect of this biosynthetic pathway is the relationship between dihydrostreptomycin and streptomycin. Dihydrostreptomycin-6-phosphate is the direct precursor to streptomycin-6-phosphate. This oxidation is catalyzed by a membrane-bound enzyme, dihydrostreptomycin oxidoreductase. The final step in streptomycin biosynthesis is the dephosphorylation of streptomycin-6-phosphate. This indicates that the biosynthesis of dihydrostreptomycin is not a terminal pathway but rather the penultimate stage in the production of streptomycin.
Caption: The conversion of dihydrostreptomycin-6-P to streptomycin.
Regulatory Cascade: Orchestrating Dihydrostreptomycin Production
The production of dihydrostreptomycin is tightly regulated at the transcriptional level, ensuring its synthesis is coordinated with the physiological state of the cell. A key player in this regulation is A-factor, a microbial hormone that triggers both streptomycin biosynthesis and morphological differentiation in S. griseus.
The A-factor signaling cascade culminates in the activation of the pathway-specific transcriptional activator, StrR. StrR, in turn, binds to the promoter regions of other str genes, switching on the entire biosynthetic pathway. This hierarchical regulatory system allows for a coordinated and efficient production of dihydrostreptomycin.
Caption: The A-factor regulatory cascade for dihydrostreptomycin biosynthesis.
Experimental Protocols: A Guide for the Bench Scientist
Enzyme Assay for Dihydrostreptosyltransferase
The activity of dihydrostreptosyltransferase, which catalyzes the transfer of dihydrostreptose from dTDP-L-dihydrostreptose to streptidine-6-phosphate, can be assayed by monitoring the formation of the product, O-alpha-L-dihydrostreptose(1->4)-streptidine 6-phosphate.
Principle: A radioactive label can be incorporated into one of the substrates (e.g., [¹⁴C]dTDP-L-dihydrostreptose). Following the enzymatic reaction, the product is separated from the unreacted substrate by techniques such as paper chromatography or high-performance liquid chromatography (HPLC). The radioactivity in the product spot or peak is then quantified to determine the enzyme activity.
Generalized Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), Mg²⁺ or Mn²⁺ ions, streptidine-6-phosphate, and the purified or partially purified enzyme.
-
Initiate the reaction by adding the labeled substrate, [¹⁴C]dTDP-L-dihydrostreptose.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., ethanol).
-
Separate the product from the substrate using paper chromatography or HPLC.
-
Quantify the radioactivity in the product to calculate the enzyme activity.
For a detailed purification protocol of this enzyme, refer to Kniep and Grisebach (1980).[8]
Gene Knockout in Streptomyces griseus
Investigating the function of specific str genes often requires the creation of knockout mutants. While protocols need to be optimized for each specific strain and gene, a general workflow using intergeneric conjugation from E. coli is commonly employed.
Principle: A knockout vector is constructed containing flanking regions of the target gene and a resistance marker. This vector is transferred from a donor E. coli strain to S. griseus via conjugation. Homologous recombination then leads to the replacement of the target gene with the resistance marker.
Generalized Workflow:
-
Construct the Knockout Vector:
-
Amplify the upstream and downstream flanking regions of the target str gene from S. griseus genomic DNA via PCR.
-
Clone these flanking regions into a suitable vector (e.g., pKC1139-based) on either side of a resistance cassette (e.g., apramycin resistance).
-
-
Intergeneric Conjugation:
-
Transform the knockout vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow both the E. coli donor and S. griseus recipient strains to the appropriate growth phase.
-
Mix the donor and recipient cells on a suitable agar medium (e.g., MS agar) and incubate to allow for conjugation.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with antibiotics to select for S. griseus exconjugants that have integrated the vector (e.g., nalidixic acid to kill E. coli and the antibiotic corresponding to the resistance marker on the vector).
-
-
Screening for Double Crossover Mutants:
-
Screen the exconjugants for the desired double crossover event (gene replacement) by checking for the loss of a vector-borne marker and confirming the gene deletion by PCR.
-
For more detailed protocols on gene knockout in Streptomyces, refer to Gust et al. (2003) and other resources on Streptomyces genetics.
Quantitative Data and Fermentation Parameters
The production of dihydrostreptomycin is influenced by various fermentation parameters. While specific yields can vary significantly between strains and culture conditions, some general observations have been made.
| Parameter | Observation/Value | Reference |
| pH | Optimal production is often observed in the neutral to slightly alkaline range (pH 7.0-8.0). | [9] |
| Incubation Time | Dihydrostreptomycin production is a secondary metabolic process, typically occurring after the initial growth phase. | [9] |
| Carbon Source | Glucose is a common carbon source, but others like starch can also be utilized. | [10] |
| Nitrogen Source | Amino acids and other complex nitrogen sources can influence yields. | [10] |
| Enzyme Activity | The activity of key biosynthetic enzymes, such as dihydrostreptosyltransferase, peaks before the maximum accumulation of the antibiotic. | [8] |
| Product Titer | Yields can range from micrograms to grams per liter depending on the strain and fermentation conditions. | [11][12] |
Conclusion: A Foundation for Future Research and Development
This technical guide has provided a detailed exploration of the dihydrostreptomycin biosynthetic pathway in Streptomyces griseus. By understanding the intricate enzymatic steps, the genetic basis of production, and the complex regulatory networks, researchers are better equipped to manipulate this pathway for enhanced production of dihydrostreptomycin and for the generation of novel aminoglycoside antibiotics. The provided experimental frameworks serve as a starting point for further investigation into the fascinating world of microbial secondary metabolism.
References
- Silverman, M., & Rieder, S. V. (1960). The formation of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus. Journal of Biological Chemistry, 235, 1251–1254.
- Walker, J. B. (1971). Enzymatic reactions involved in streptomycin biosynthesis and metabolism. Lloydia, 34(4), 363–371.
- KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus. (n.d.).
- Kniep, B., & Grisebach, H. (1980). Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus. European Journal of Biochemistry, 105(1), 139–144.
- Maier, S., & Grisebach, H. (1979). Biosynthesis of streptomycin. Enzymic oxidation of dihydrostreptomycin (6-phosphate) to streptomycin (6-phosphate) with a particulate fraction of Streptomyces griseus. Biochimica et Biophysica Acta, 586(2), 231–241.
- Distler, J., Mansouri, K., Mayer, G., Stockmann, M., & Piepersberg, W. (1992). Streptomycin biosynthesis and its regulation in Streptomycetes. Gene, 115(1-2), 105–111.
- Kniep, B., & Grisebach, H. (1980). Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus. European Journal of Biochemistry, 105(1), 139–144.
- Hirose-Kumagai, A., Yagita, A., & Akamatsu, N. (1977). Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus. Biochimica et Biophysica Acta, 499(3), 447–449.
- Hosoya, Y., Okamoto, S., Muramatsu, H., & Ochi, K. (1998). Acquisition of Certain Streptomycin-Resistant (str) Mutations Enhances Antibiotic Production in Bacteria. Antimicrobial Agents and Chemotherapy, 42(8), 2041–2047.
- Ohnishi, Y., Kameyama, S., Onaka, H., & Horinouchi, S. (1999). The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus: identification of a target gene of the A-factor receptor. Molecular Microbiology, 34(1), 102–111.
- Retzlaff, L., & Distler, J. (1995). The regulator of streptomycin gene expression, StrR, of Streptomyces griseus is a DNA binding activator protein with multiple recognition sites. Molecular Microbiology, 18(1), 151–162.
- Vujaklija, D., Ueda, K., Hong, S. K., Beppu, T., & Horinouchi, S. (1991). Identification of an A-factor-dependent promoter in the streptomycin biosynthetic gene cluster of Streptomyces griseus. Molecular & General Genetics, 229(1), 119–128.
- Optimization of Medium for the Production of Streptomycin By Streptomyces Griseus. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(7).
- Streptomycin production from chitin using streptomyces griseus. (2013). Loughborough University Institutional Repository.
- Kinetic of streptomycin production and degradation during batch cultivation of Streptomyces griseous in shake flask and bioreactor. (2003).
- Shirato, S., & Nagatsu, C. (1965). Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin. Applied Microbiology, 13(5), 669–672.
- Pissowotzki, K., Mansouri, K., & Piepersberg, W. (1991). Genetics of streptomycin production in Streptomyces griseus: nucleotide sequence of five genes, strFGHIK, including a phosphatase gene. Molecular & General Genetics, 231(1), 113–123.
- Ohnuki, T., Imanaka, T., & Aiba, S. (1985). Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance. Journal of Bacteriology, 164(1), 85–94.
- Retzlaff, L., Mayer, G., Beyer, S., Ahlert, J., Verseck, S., Distler, J., & Piepersberg, W. (1993). Genetics of streptomycin production in Streptomyces griseus: molecular structure and putative function of genes strELMB2N. Molecular & General Genetics, 236(2-3), 229–240.
- KEGG PATHWAY: map00521. (n.d.).
- Distler, J., Ebert, A., Mansouri, K., Pissowotzki, K., Stockmann, M., & Piepersberg, W. (1987). Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity. Nucleic Acids Research, 15(19), 8041–8056.
- Retzlaff, L., & Distler, J. (1995). The regulator of streptomycin gene expression, StrR, of Streptomyces griseus is a DNA binding activator protein with multiple recognition sites. Molecular Microbiology, 18(1), 151–162.
- Horinouchi, S., & Beppu, T. (1992). A-factor and streptomycin biosynthesis in Streptomyces griseus. Gene, 115(1-2), 167–172.
- Ohnuki, T., Imanaka, T., & Aiba, S. (1985). Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance. Journal of Bacteriology, 164(1), 85–94.
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chemical synthesis of dihydrostreptomycin from streptomycin
An In-depth Technical Guide to the Chemical Synthesis of Dihydrostreptomycin from Streptomycin
Introduction: The Rationale for a Classic Transformation
Streptomycin, an aminoglycoside antibiotic discovered in 1943, was a landmark in the fight against bacterial infections, particularly tuberculosis[1]. Its structure, however, contains a chemically reactive aldehyde group on the streptose sugar moiety[2]. This functional group is susceptible to degradation, limiting the drug's stability. The chemical reduction of this aldehyde to a primary alcohol yields dihydrostreptomycin (DHSM), a derivative with a similar antimicrobial spectrum but improved chemical stability, especially against alkali[3][4][5]. While ototoxicity concerns have limited its use in humans, dihydrostreptomycin remains a significant compound in veterinary medicine and as a precursor in further chemical synthesis[6][7].
This guide provides a detailed technical overview of the primary synthetic route from streptomycin to dihydrostreptomycin—catalytic hydrogenation—and explores alternative methodologies. It is intended for researchers and drug development professionals seeking a comprehensive understanding of the process, from reaction setup to final product purification and characterization.
Part 1: The Core Synthesis—Catalytic Hydrogenation
The most established and industrially viable method for converting streptomycin to dihydrostreptomycin is catalytic hydrogenation. This process involves the reaction of a streptomycin salt in solution with hydrogen gas in the presence of a metal catalyst. The core of this transformation is the selective reduction of the aldehyde group to a primary alcohol.
The Mechanism: A Surface-Catalyzed Addition
The conversion of streptomycin's aldehyde to dihydrostreptomycin's primary alcohol is a classic reduction reaction. The catalyst, typically a finely divided transition metal, adsorbs hydrogen gas onto its surface. The streptomycin molecule then interacts with the catalyst surface, bringing the aldehyde group into proximity with the activated hydrogen atoms, which are then added across the carbonyl double bond.
Caption: The reduction of streptomycin's aldehyde to a primary alcohol.
Choice of Catalyst: Balancing Activity, Cost, and Selectivity
The choice of catalyst is a critical parameter influencing reaction efficiency, cost, and potential side reactions.
-
Noble Metal Catalysts (Platinum, Palladium): These are highly effective and widely used catalysts for this hydrogenation. Adams' catalyst (Platinum Dioxide, PtO₂) is a common choice, activated in situ by hydrogen to form highly active platinum black[8]. Palladium on a support is also effective[9]. While efficient, the high cost of these noble metals is a significant consideration for large-scale production[10].
-
Raney Nickel: As a more economical alternative, Raney nickel, a high-surface-area nickel-aluminum alloy, has been successfully employed[10][11]. Its use, however, requires careful control of reaction conditions. Temperatures must be maintained within a specific window (typically 50-105°C) to achieve a practical reaction rate without causing destructive hydrogenation or degradation of the aminoglycoside structure[10]. Raney nickel's high activity stems from its porous structure and the hydrogen absorbed during its activation[12][13].
Reaction Conditions: A Comparative Overview
The optimal reaction conditions are highly dependent on the chosen catalyst. The following table summarizes typical parameters derived from established patents and literature.
| Parameter | Noble Metal Catalyst (e.g., Palladium) | Raney Nickel Catalyst |
| Pressure | Atmospheric to moderate pressure | Superatmospheric pressures |
| Temperature | Ambient | 50 - 105°C (preferably ~75°C)[10] |
| Solvent | Aqueous solution (e.g., water)[9] | Aqueous solution |
| pH | Typically acidic to neutral | Neutral |
| Reaction Time | Can be up to 24 hours[9] | Generally faster due to higher pressure/temp |
| Key Insight | High efficiency and selectivity. | More economical but requires precise temperature control to prevent degradation[10]. |
General Experimental Protocol: Catalytic Hydrogenation
This protocol provides a generalized procedure. Specific quantities and conditions must be optimized based on the chosen catalyst and scale.
Workflow Diagram
Caption: General workflow for the catalytic hydrogenation of streptomycin.
Step-by-Step Methodology:
-
Preparation: A solution of a water-soluble streptomycin salt (e.g., streptomycin sulfate) is prepared in a suitable solvent, typically purified water[9].
-
Catalyst Introduction: The chosen catalyst (e.g., Adams' catalyst, Raney nickel) is added to the streptomycin solution in a pressure-rated hydrogenation reactor.
-
Hydrogenation: The reactor is sealed, purged of air, and pressurized with hydrogen gas. The reaction mixture is agitated and heated to the desired temperature (e.g., ~75°C for Raney nickel)[10].
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen. The process is typically complete when approximately one molar equivalent of hydrogen has been consumed per mole of streptomycin[9].
-
Workup: Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented. The reaction mixture is filtered to remove the solid catalyst. The resulting filtrate contains the crude dihydrostreptomycin salt.
Part 2: Alternative Reduction Methodologies
While catalytic hydrogenation is the industrial standard, other reducing agents can achieve the same transformation, particularly on a laboratory scale.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a milder reducing agent capable of selectively reducing aldehydes in the presence of other functional groups.
-
Advantages: This method operates under ambient temperature and pressure, making it highly accessible for laboratory synthesis without the need for specialized high-pressure equipment[14]. The reaction is often faster and easier to set up.
-
Protocol: Commercially available streptomycin sulfate can be reduced with an aqueous solution of sodium borohydride[14]. The reaction is typically performed in water, and the crude dihydrostreptomycin can be precipitated and collected for further purification[15].
-
Causality: The choice of NaBH₄ represents a trade-off. It offers operational simplicity and safety, which is ideal for smaller-scale or research applications. However, the cost of the reagent and the stoichiometry required may make it less economical for industrial-scale production compared to catalytic hydrogenation. A recent study demonstrated the use of potassium borohydride (KBH₄) in a microreactor, achieving a 99.81% conversion rate in just 3 minutes, highlighting the potential for process intensification with chemical reductants[16].
Part 3: Purification and Characterization
Transforming the crude, post-reaction filtrate into a highly pure, crystalline product is a multi-step process crucial for meeting pharmaceutical standards.
Purification Workflow
Modern purification processes often involve a series of chromatographic and filtration steps to remove unreacted starting material, catalyst residues, and other impurities.
Caption: A comprehensive purification process based on modern patent literature[17].
Crystallization: The Path to High Purity
Crystallization is a key final step to obtain a stable, high-purity solid product.
-
Self-Validating Protocol: A well-designed crystallization protocol is inherently self-validating; only the desired molecule with the correct stereochemistry and purity will readily fit into the crystal lattice, excluding impurities.
-
Key Parameters:
-
pH Adjustment: The pH of the aqueous dihydrostreptomycin sulfate solution is critical. Optimal crystal formation occurs at a pH of about 4.5, although a range of 4.0 to 5.5 is acceptable[18].
-
Solvent-Antisolvent System: Methanol is commonly used as an antisolvent. It is added to the aqueous solution of dihydrostreptomycin sulfate until a faint turbidity appears, indicating the solution is nearing saturation[18].
-
Seeding and Maturation: The solution is then allowed to stand, often with stirring and sometimes with the addition of seed crystals, to allow for the slow and orderly growth of dihydrostreptomycin sulfate crystals[18].
-
Recovery: The resulting crystals are recovered by filtration, washed, and dried.
-
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through a combination of chromatographic and spectroscopic techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Chromatography (HILIC), is effective for separating the highly polar streptomycin and dihydrostreptomycin molecules[19]. This allows for the quantification of product purity and detection of any residual starting material.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the product, providing definitive evidence of the conversion. The expected mass difference corresponds to the addition of two hydrogen atoms (Streptomycin: C₂₁H₃₉N₇O₁₂, Molar Mass: 581.57 g/mol ; Dihydrostreptomycin: C₂₁H₄₁N₇O₁₂, Molar Mass: 583.59 g/mol )[3][19].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide a complete structural confirmation of the molecule, verifying the conversion of the aldehyde proton signal to signals corresponding to the new hydroxymethyl group protons[20].
Conclusion
The synthesis of dihydrostreptomycin from streptomycin is a well-established chemical transformation, primarily accomplished through catalytic hydrogenation. The choice between noble metal and base metal catalysts is driven by a balance of cost, efficiency, and process control. While alternative methods like borohydride reduction offer simplicity for lab-scale work, catalytic routes remain the industrial standard. Rigorous purification, particularly through ion-exchange chromatography and controlled crystallization, is essential for achieving the high purity required for pharmaceutical applications. The analytical techniques of HPLC and mass spectrometry provide the ultimate validation of a successful synthesis. This foundational process continues to be relevant in veterinary medicine and as a starting point for the development of novel aminoglycoside derivatives.
References
- Wolf, F. J. (1952). Preparation of crystalline dihydro-streptomycin sulfate. U.S. Patent No. 2,590,141. Washington, DC: U.S.
- 一种硫酸双氢链霉素的制备方法 (A kind of preparation method of dihydrostreptomycin sulfate). (2017).
- Yamasaki, T., Tsuchiya, T., & Umezawa, S. (1978). A synthesis of dihydrostreptomycin. The Journal of Antibiotics, 31(12), 1233–1237. [Link]
- Richards, M. R., et al. (2021). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. The Journal of Organic Chemistry. [Link]
- Carboni, R. A., & Regna, P. P. (1950). Hydrogenation of streptomycin. U.S. Patent No. 2,522,858. Washington, DC: U.S.
- Justia Patents. (n.d.). Dihydrostreptomycin Or Derivative Patents (Class 536/15).
- Wikipedia. (n.d.). Dihydrostreptomycin.
- Umezawa, S., Yamasaki, T., Kubota, Y., & Tsuchiya, T. (1975). Total Synthesis of Dihydrostreptomycin. Bulletin of the Chemical Society of Japan, 48(2), 563-566. [Link]
- Schenck, J. R., & Spielman, M. A. (1951). Verfahren zur Herstellung von Dihydrostreptomycin und seinen Salzen.
- Richards, M. R., et al. (2021). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine.
- Fried, J., & Wintersteiner, O. (1950). Methods of converting mannosidostreptomycin and dihydromannosidostreptomycin into streptomycin and dihydrostreptomycin, respectively. U.S. Patent No. 2,493,489. Washington, DC: U.S.
- Charley, P. J. (1956). Crystallization of dihydrostreptomycin sulphate. U.S. Patent No. 2,744,892. Washington, DC: U.S.
- Walker, J. B., & Walker, M. S. (1970). Streptomycin Biosynthesis and Metabolism. Journal of Biological Chemistry, 245(24), 6683-6689. [Link]
- Heitzman, R. J. (1997). Dihydrostreptomycin/Streptomycin. FAO Food and Nutrition Paper 41/10. [Link]
- National Center for Biotechnology Information. (n.d.). Dihydrostreptomycin. PubChem Compound Database.
- Song, D., et al. (2022). Dehydroquinate Synthase Directly Binds to Streptomycin and Regulates Susceptibility of Mycobacterium bovis to Streptomycin in a Non-canonical Mode. Frontiers in Microbiology. [Link]
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An In-depth Technical Guide to the Physical and Chemical Stability of Dihydrostreptomycin Sulfate Powder
This guide provides a comprehensive technical overview of the stability profile of dihydrostreptomycin sulfate, a critical aminoglycoside antibiotic. Designed for researchers, formulation scientists, and quality control professionals, this document delves into the intrinsic physicochemical properties, degradation pathways, analytical methodologies for stability assessment, and best practices for storage and handling. Our approach is grounded in established scientific principles to ensure the integrity and efficacy of this important pharmaceutical compound.
Core Physicochemical Characteristics
A thorough understanding of the fundamental properties of dihydrostreptomycin sulfate is paramount to predicting its stability and behavior. It is a semi-synthetic derivative of streptomycin, belonging to the aminoglycoside class of antibiotics.[1][2]
Table 1: Key Physicochemical Properties of Dihydrostreptomycin Sulfate
| Property | Description | Supporting References |
| Chemical Formula | (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄ | [3][4] |
| Molecular Weight | ~1461.4 g/mol | [1][2][5] |
| Appearance | White or almost white crystalline powder. | [1] |
| Solubility | Freely soluble in aqueous solutions, such as water and PBS (pH 7.2).[1][3][4][6] Insoluble in organic solvents like DMSO.[7] | [1][3][4][6][7] |
| pH (in solution) | A solution containing 200 mg/mL in water typically exhibits a pH between 4.5 and 7.0. For oral-grade material, the range can be broader, from 3.0 to 7.0.[8] | [8] |
| Hygroscopicity | The compound is susceptible to moisture absorption. USP standards specify a loss on drying of not more than 5.0% when dried under vacuum at 60°C for 3 hours.[8] | [8] |
Chemical Stability and Degradation Pathways
The stability of dihydrostreptomycin sulfate is influenced by several environmental factors, including pH, temperature, and light. Its complex structure, featuring glycosidic linkages and multiple amino and hydroxyl groups, presents several potential sites for chemical degradation.
Influence of pH
The pH of the environment is a critical determinant of dihydrostreptomycin's stability. Both acidic and alkaline conditions can catalyze hydrolytic degradation.[9][10]
-
Acidic Hydrolysis: Under acidic conditions, the glycosidic bonds are susceptible to cleavage, which can break the molecule into its constituent parts, such as streptidine and streptobiosamine, leading to a loss of antibiotic activity.[11]
-
Alkaline Hydrolysis: In alkaline environments, degradation can also occur, potentially involving the de-guanidino groups or other structural rearrangements.[12][13] Studies on related aminoglycosides confirm that extreme pH levels generally accelerate degradation.[9][14] The optimal pH for stability in solution is generally within the slightly acidic to neutral range.[15]
Thermal Degradation
Exposure to elevated temperatures can accelerate the degradation of dihydrostreptomycin. Thermal stress can induce hydrolysis and other decomposition reactions.[11] For this reason, controlled temperature storage is essential. The solid powder form is significantly more stable than its aqueous solutions.
Oxidative Degradation
While less documented than hydrolysis, aminoglycosides can be susceptible to oxidative processes, which could target the various amino and hydroxyl functional groups present in the molecule.[9][16] The presence of oxidizing agents or exposure to environments that promote oxidation should be carefully controlled.
Photostability
As a precautionary measure for most pharmaceutical powders, dihydrostreptomycin sulfate should be protected from direct sunlight and strong UV light to prevent potential photolytic degradation.[17]
Below is a conceptual diagram illustrating the primary degradation forces acting on dihydrostreptomycin sulfate.
Caption: Primary degradation pathways for Dihydrostreptomycin Sulfate.
Stability-Indicating Analytical Methodologies
To accurately assess the stability of dihydrostreptomycin sulfate, a validated stability-indicating analytical method is required. Such a method must be able to resolve the intact drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[18][19]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is a representative example synthesized from published methods for the analysis of dihydrostreptomycin sulfate.[18][20][21]
1. Objective: To quantify dihydrostreptomycin sulfate and separate it from potential degradation products.
2. Materials & Equipment:
-
HPLC system with UV detector (e.g., Agilent 1200 series)[18]
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[18]
-
Dihydrostreptomycin Sulfate Reference Standard
-
Reagents: Acetonitrile (HPLC grade), Sodium Sulfate, Sodium Octanesulfonate, Orthophosphoric Acid, Purified Water.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase is typically employed. A representative composition is an aqueous solution containing 0.1% phosphoric acid or a buffered solution with an ion-pairing agent.[18] For example, an aqueous solution containing sodium sulfate (4 g/L), sodium octanesulfonate (1.5 g/L), acetonitrile (100 mL/L), and 0.2 M phosphate buffer pH 3.0 (50 mL/L).[20][21]
-
Rationale: Dihydrostreptomycin is highly polar. Sodium octanesulfonate acts as an ion-pairing agent, forming a neutral complex with the positively charged analyte, thereby increasing its retention on the nonpolar C18 stationary phase.
-
-
Flow Rate: 1.5 mL/min.[18]
-
Injection Volume: 20 µL.[18]
-
Detection Wavelength: 205-210 nm.[18][20][21]
-
Rationale: Aminoglycosides lack a strong chromophore, requiring detection at low UV wavelengths for adequate sensitivity.
-
-
Column Temperature: Ambient or controlled at 25°C.
-
Run Time: Sufficient to allow for the elution of all degradation products (e.g., 10-20 minutes).
4. Standard & Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Dihydrostreptomycin Sulfate RS in purified water to achieve a known concentration (e.g., 500 µg/mL).
-
Sample Solution: Prepare the test sample (e.g., from a forced degradation study) by dissolving it in purified water to a similar target concentration. Filter through a 0.45 µm syringe filter before injection.
5. Validation Parameters (as per ICH Guidelines):
-
Specificity: Demonstrate that degradation products and impurities do not interfere with the main analyte peak (peak purity analysis).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 200-800 µg/mL).[18]
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Forced Degradation Studies: A Systematic Approach
Forced degradation (or stress testing) is indispensable for elucidating the intrinsic stability of a drug substance. It provides insights into degradation pathways, helps develop and validate stability-indicating methods, and informs formulation and packaging decisions.
Experimental Workflow: Forced Degradation Study
The workflow involves subjecting the dihydrostreptomycin sulfate powder (or a solution thereof) to harsh conditions and analyzing the resulting degradation using the validated HPLC method described above.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation of Dihydrostreptomycin Sulfate
-
Preparation: Prepare a 1 mg/mL solution of dihydrostreptomycin sulfate in purified water.
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 1.0 M HCl. Heat at 60-80°C for 2-8 hours. At specified time points, withdraw an aliquot, neutralize with 1.0 M NaOH, and dilute to the target concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Keep at room temperature for 1-4 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation:
-
Solution: Store the drug solution at 80°C for 24-48 hours.
-
Solid: Place the powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in water for analysis.
-
-
Photostability: Expose the powder and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze against a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
Table 2: Expected Outcomes from Forced Degradation Studies
| Stress Condition | Expected Degradation | Primary Degradation Pathway |
| Acidic (HCl, Heat) | Significant | Hydrolysis of glycosidic bonds. |
| Alkaline (NaOH, RT) | Significant | Hydrolysis and potential rearrangements. |
| Oxidative (H₂O₂) | Moderate | Oxidation of amine and alcohol groups. |
| Thermal (Heat) | Moderate to Significant | Primarily hydrolysis and other decompositions. |
| Photolytic (Light) | Low to Moderate | Photolytic cleavage or rearrangement. |
Recommended Storage and Handling
Based on its physicochemical properties and stability profile, the following storage and handling procedures are recommended to maintain the integrity of dihydrostreptomycin sulfate powder.
-
Storage Temperature: For long-term stability, the powder should be stored in a freezer, typically at -20°C.[4][17] For routine laboratory use over shorter periods, storage at 2-8°C is also acceptable.[1][3]
-
Container: Preserve in tight, well-sealed containers to protect from moisture and atmospheric contamination.[8]
-
Protection from Light: Keep containers in a dark place or use opaque containers to avoid exposure to light.[17]
-
Handling: Avoid inhalation of the powder or contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][22] Handle in a well-ventilated area.
Conclusion
The physical and chemical stability of dihydrostreptomycin sulfate powder is robust under recommended storage conditions but is susceptible to degradation under stress, particularly from hydrolysis at non-optimal pH and exposure to high temperatures. A comprehensive understanding of its degradation pathways, coupled with the use of validated stability-indicating analytical methods like HPLC, is essential for ensuring its quality, safety, and efficacy in research and pharmaceutical development. Strict adherence to proper storage and handling protocols is critical to preserving the integrity of this vital antibiotic.
References
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- Cayman Chemical. Safety Data Sheet - Dihydrostreptomycin (sulfate). URL: https://www.caymanchem.com/msdss/23246m.pdf
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- Hanessian, S., Takamoto, T., & Masse, R. (1975). Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates. The Journal of Antibiotics. URL: https://pubmed.ncbi.nlm.nih.gov/1184474/
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- Polglase, W. J. (1968). Alkaline Degradation of Dihydrostreptomycin. Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/jo01271a098
- Africa Research Connect. (2023). Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form. URL: https://africaresearchconnect.com/index.php/bulletin/article/view/100
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- Loftin, K. A., et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. URL: https://acsess.onlinelibrary.wiley.com/doi/abs/10.2134/jeq2008.0019
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- Selleck Chemicals. Dihydrostreptomycin sulfate. URL: https://www.selleckchem.
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An In-Depth Technical Guide to Dihydrostreptomycin Sulfate for Research Applications
This guide provides an in-depth technical overview of Dihydrostreptomycin Sulfate, tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer insights into its mechanism, practical applications, and essential protocols, ensuring a comprehensive understanding for its effective use in a laboratory setting.
Section 1: Core Molecular and Physical Properties
Dihydrostreptomycin is a semi-synthetic aminoglycoside antibiotic, a derivative of streptomycin produced by the hydrogenation of the aldehyde group to a primary alcohol.[1] It is typically used as a sulfate salt to enhance its stability and solubility in aqueous solutions.[2][3] This modification is crucial for its application in various research and veterinary contexts.[4][5]
The core attributes of Dihydrostreptomycin Sulfate are summarized below, providing a foundational dataset for experimental design and application.
| Property | Data | Source(s) |
| Molecular Formula | (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄ or C₄₂H₈₈N₁₄O₃₆S₃ | [2][6][7][8] |
| Molecular Weight | 1461.4 g/mol | [6][7] |
| CAS Number | 5490-27-7 | [2][8] |
| Appearance | White or almost white crystalline powder | [2][9] |
| Solubility | Freely soluble in water (H₂O: 50-250 mg/mL); Insoluble in DMSO | [2][9][10] |
| Storage Conditions | 2-8°C, stored in tight containers away from moisture | [2][3][9] |
| pH | 4.5 - 7.0 (in a 200 mg/mL solution) | [2][11] |
Section 2: Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The bactericidal activity of dihydrostreptomycin sulfate stems from its ability to irreversibly inhibit protein synthesis in susceptible bacteria.[4] This process is highly specific to the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart, forming the basis of its selective toxicity.
The mechanism unfolds in a series of steps:
-
Cellular Uptake: The positively charged aminoglycoside is actively transported across the bacterial cell membrane.[12]
-
Ribosomal Binding: Once inside the cytoplasm, dihydrostreptomycin binds with high affinity to the 16S rRNA component of the 30S ribosomal subunit.[2][12] Specifically, it targets and binds to the S12 protein within this subunit.[2][12]
-
Disruption of Translation: This binding event interferes with the initiation complex formation between the messenger RNA (mRNA) and the 30S subunit.[2][12] It destabilizes the ribosome, leading to misreading of the mRNA codon.[3]
-
Aberrant Protein Production & Cell Death: The consequence is the synthesis of truncated or non-functional proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[2]
The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of Dihydrostreptomycin action on the bacterial ribosome.
Section 3: Key Applications in Scientific Research
While its use in humans has been discontinued due to ototoxicity, dihydrostreptomycin sulfate remains a valuable tool in both veterinary medicine and scientific research.[12]
-
Cell Culture Contamination Control: It is frequently used in eukaryotic cell culture media, often in combination with penicillin, to prevent bacterial contamination.[2][13] Its broad spectrum of activity against gram-negative and gram-positive bacteria makes it highly effective for this purpose.[6]
-
Selective Agent in Microbiology: Dihydrostreptomycin can be incorporated into various types of isolation media to select for or against specific bacterial strains in a mixed population.[2]
-
Aminoglycoside Uptake Studies: As a classic aminoglycoside, it serves as a model compound for studying the mechanisms of antibiotic transport and uptake into bacterial cells.[2][3]
-
Infection Models: Researchers utilize dihydrostreptomycin in animal models of bacterial infection to study disease progression and the efficacy of antimicrobial therapies.[4][14] For instance, it has been shown to enhance the phagocytosis and intracellular killing of E. coli by mouse peritoneal macrophages.[14]
Section 4: Experimental Protocol: Preparation and Use in Cell Culture
The following protocol details the preparation of a dihydrostreptomycin sulfate stock solution and its application in standard eukaryotic cell culture media to prevent bacterial contamination. This self-validating protocol includes critical quality control steps.
Objective: To prepare a sterile 100X stock solution of Dihydrostreptomycin Sulfate (10 mg/mL) and use it to supplement cell culture medium.
Materials:
-
Dihydrostreptomycin Sulfate powder (CAS 5490-27-7)
-
Nuclease-free, sterile water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Protocol Steps:
-
Calculate Required Mass:
-
To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of Dihydrostreptomycin Sulfate powder.
-
Causality: Accurate weighing is critical for achieving the desired final concentration and ensuring reproducibility.
-
-
Reconstitution (Aseptic Technique):
-
Perform all steps in a sterile laminar flow hood.
-
Transfer the weighed powder into a sterile 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water or PBS to the tube. Dihydrostreptomycin sulfate is freely soluble in aqueous solutions.[2]
-
Vortex gently until the powder is completely dissolved. The solution should be clear and faintly yellow.[9]
-
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile 15 mL conical tube.
-
Causality: As an antibiotic solution added to sterile cell cultures, it must be filter-sterilized. Autoclaving is not suitable as it can degrade the antibiotic.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the name ("DHS Stock"), concentration (100X or 10 mg/mL), and date of preparation.
-
Store the aliquots at -20°C for long-term stability (up to 1 month) or at 4°C for short-term use.
-
Causality: Aliquoting prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.
-
-
Application in Cell Culture Medium (Working Solution):
-
To prepare 500 mL of complete medium, add 5 mL of the 100X (10 mg/mL) stock solution.
-
The final concentration in the medium will be 100 µg/mL. This is a commonly used concentration for preventing bacterial growth in cell culture.[13]
-
Mix the medium thoroughly by gentle inversion. The supplemented medium is now ready for use.
-
The workflow for this protocol is visualized below.
Caption: Workflow for preparing and using Dihydrostreptomycin Sulfate stock.
References
- The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). Dihydrostreptomycin Sulfate. National Center for Biotechnology Information.
- DrugBank. (n.d.). Dihydrostreptomycin sulfate.
- Wikipedia. (n.d.). Dihydrostreptomycin.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dihydrostreptomycin Sulfate: A Key Antibiotic for Livestock Health.
- Scribd. (n.d.). Dihydrostreptomycin Sulfate.
- USP. (n.d.). Dihydrostreptomycin Sulfate.
- Google Patents. (n.d.). A kind of preparation method of dihydrostreptomycin sulfate.
- ResearchGate. (n.d.). Cell Culture Protocols and Notes.
- European Medicines Agency. (n.d.). Dihydrostreptomycin.
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CAS number for dihydrostreptomycin sulfate for research use
An In-Depth Technical Guide to Dihydrostreptomycin Sulfate for Research Applications
This guide provides an in-depth technical overview of dihydrostreptomycin sulfate, tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer field-proven insights into its application, ensuring both scientific accuracy and practical utility in a laboratory setting.
Section 1: Core Identity and Physicochemical Properties
Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic, a derivative of streptomycin, widely utilized in research for its potent bactericidal properties.[1] A precise understanding of its fundamental characteristics is paramount for its effective application.
1.1 Chemical Identification
| Identifier | Value |
| CAS Number | 5490-27-7[1][2][3][4] |
| Molecular Formula | (C₂₁H₄₁N₇O₁₂)₂ • 3H₂SO₄[1] |
| Molecular Weight | 1461.42 g/mol [1] |
| Synonyms | Dihydrostreptomycin sesquisulfate[2] |
1.2 Physicochemical Characteristics
| Property | Description | Source |
| Appearance | White or almost white crystalline powder. | [1][5] |
| Solubility | Freely soluble in aqueous solutions, including water and PBS (pH 7.2) at 10 mg/mL. Practically insoluble in acetone, alcohol, and methanol. | [1][5][6] |
| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month. | [7] |
| pH | A solution of 200 mg/mL in water typically has a pH between 4.5 and 7.0. | [1][8][9] |
Section 2: Mechanism of Action - A Molecular Perspective
The bactericidal activity of dihydrostreptomycin sulfate is rooted in its ability to disrupt protein synthesis in susceptible bacteria. This process is a classic example of targeted antibiotic action, making it a valuable tool for studying ribosomal function and antibiotic resistance.
Upon entry into the bacterial cell, dihydrostreptomycin binds irreversibly to the S12 protein of the 30S ribosomal subunit.[1][6][10] This binding event interferes with the initiation complex formation between messenger RNA (mRNA) and the ribosome.[1][10] The consequence is a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the synthesis of non-functional or toxic proteins, which ultimately results in bacterial cell death.[1][6][11]
Caption: Dihydrostreptomycin sulfate's mechanism of action.
Section 3: Practical Applications in a Research Setting
Dihydrostreptomycin sulfate's broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a versatile tool in the laboratory.[1][9]
3.1 Antimicrobial Susceptibility Testing (AST)
A primary application is in determining the minimum inhibitory concentration (MIC) of the antibiotic against various bacterial strains.[12] This is crucial for antibiotic resistance studies and for the development of new antimicrobial agents.
Table of Reported MIC Values:
| Bacterial Species | MIC (µg/mL) | Source |
| Bacillus subtilis | 0.07 | |
| Klebsiella pneumoniae | 0.08 | |
| Serratia marcescens | 0.09 | |
| Staphylococcus aureus | 0.06 | |
| Pseudomonas aeruginosa | 0.8 | |
| Mycobacterium tuberculosis | 5.7 | |
| Leptospira interrogans | 0.39 - 3.13 | [13] |
| Leptospira kirschneri | 0.78 - 1.56 | [13] |
3.2 Use in Cell Culture
Dihydrostreptomycin sulfate is often used in combination with penicillin in cell culture media to prevent bacterial contamination.[6] It is effective against a wide range of common contaminants, thereby safeguarding the integrity of cell-based experiments.
Section 4: Experimental Protocols
4.1 Preparation of Stock Solutions
The high solubility of dihydrostreptomycin sulfate in water makes stock solution preparation straightforward.[1][6]
Protocol for a 50 mg/mL Stock Solution:
-
Weigh out 500 mg of dihydrostreptomycin sulfate powder using an analytical balance.
-
Aseptically transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, purified water (e.g., Milli-Q or equivalent) to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
4.2 Antimicrobial Susceptibility Testing Workflow (Broth Microdilution)
This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC).[14]
Caption: Workflow for MIC determination via broth microdilution.
Section 5: Quality Control and Purity
For research applications, the purity of dihydrostreptomycin sulfate is critical. The presence of impurities can affect experimental outcomes.
5.1 Common Impurities
The most common impurity is streptomycin, the precursor molecule.[1][6] Other related substances, such as Impurity A, B, and D, may also be present.[7][15] High-quality research-grade dihydrostreptomycin sulfate should have minimal levels of these impurities. For instance, the streptomycin content is often specified to be ≤1.0%.[1][6]
5.2 Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of dihydrostreptomycin sulfate and quantifying impurities.[1][8] A typical method involves a reversed-phase column with UV detection.[1][8] Additionally, microbial assays are used to determine the potency of the antibiotic.[16][17][18]
Section 6: Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling dihydrostreptomycin sulfate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][20]
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[20] Avoid contact with skin and eyes.[19]
-
Storage: Store the powder in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20] Recommended storage temperatures are typically 2-8°C or -20°C.[1][4][6][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19][20][21]
References
- Pharmaffiliates. (n.d.). Dihydrostreptomycin Sulfate-impurities. Pharmaffiliates.
- Wikipedia. (n.d.). Dihydrostreptomycin. Wikipedia.
- DC Fine Chemicals. (2024, November 4). Dihydrostreptomycin sulfate, for culture media use 123531 - Safety Data Sheet. DC Fine Chemicals.
- Van Schepdael, A., et al. (1999). Liquid chromatographic analysis of dihydrostreptomycin sulfate. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 793-800.
- DC Chemicals. (n.d.). Dihydrostreptomycin Sulfate|MSDS. DC Chemicals.
- Kempex. (n.d.). PRODUCT SPECIFICATION Dihydrostreptomycin Sulfate Sterile (for veterinary use). Kempex.
- U.S. Pharmacopeia. (2024, January 5). Dihydrostreptomycin Sulfate. Scribd.
- Kawano, S. (2009). Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 907-914.
- U.S. Pharmacopeia. (2025, February 14). Dihydrostreptomycin Sulfate. USP.
- U.S. Pharmacopeia. (2025, December 13). Dihydrostreptomycin Sulfate - Definition, Identification, Assay. USP.
- U.S. Pharmacopeia. (2024, January 5). Dihydrostreptomycin Sulfate. Scribd.
- Chang, F. N., & Flaks, J. G. (1972). Binding of dihydrostreptomycin to Escherichia coli ribosomes: kinetics of the reaction. Antimicrobial agents and chemotherapy, 2(4), 294–307.
- Google Patents. (n.d.). US2590141A - Preparation of crystalline dihydro-streptomycin sulfate. Google Patents.
- Li, Y., et al. (2022). Dehydroquinate Synthase Directly Binds to Streptomycin and Regulates Susceptibility of Mycobacterium bovis to Streptomycin in a Non-canonical Mode. Frontiers in Microbiology, 13, 869695.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN and STREPTOMYCIN. FAO.
- European Medicines Agency. (n.d.). Dihydrostreptomycin (4). EMA.
- Demirci, H., et al. (2013). A structural basis for streptomycin-induced misreading of the genetic code.
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC, µg/ml) values for compound 1 compared to Streptomycin. ResearchGate.
- Wray, C., et al. (1976). Effect of Low Concentrations of Dihydrostreptomycin on Drug Resistance in Enteric Bacteria. Antimicrobial Agents and Chemotherapy, 9(4), 571–575.
- ResearchGate. (n.d.). Interaction of streptomycin with the 30S ribosomal subunit. ResearchGate.
- Adams, E., et al. (2011). Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection. Journal of pharmaceutical and biomedical analysis, 56(3), 529–536.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
- Biswas, D. K., & Gorini, L. (1972). The Attachment Site of Streptomycin to the 30S Ribosomal Subunit.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark.
- Whall, T. J. (1981). Determination of streptomycin sulfate and dihydrostreptomycin sulfate by high-performance liquid chromatography.
- Bitesize Bio. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
- Martins, G., et al. (2017). Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.org.
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The Dawn of a New Antibiotic: An In-Depth Technical Guide to the Early Research on Dihydrostreptomycin's Antibacterial Activity
This guide provides a comprehensive technical overview of the foundational research on the antibacterial properties of dihydrostreptomycin, a pivotal yet often overlooked molecule in the history of antibiotics. Intended for researchers, scientists, and drug development professionals, this document delves into the seminal papers of the 1940s, offering insights into the discovery, initial characterization, and early experimental evaluation of this streptomycin derivative.
Introduction: A Tale of Two Streptomycins
The story of dihydrostreptomycin is intrinsically linked to its famous predecessor, streptomycin. Discovered in 1943 by Schatz, Bugie, and Waksman, streptomycin, derived from Streptomyces griseus, marked a breakthrough in the fight against bacterial infections, particularly tuberculosis. However, early clinical use revealed significant neurotoxic side effects, prompting a search for less toxic alternatives. This pursuit led to the chemical modification of streptomycin and the birth of dihydrostreptomycin.
In 1946, a paper by Peck, Hoffhine Jr., and Folkers from the Merck Research Laboratories first described the creation of dihydrostreptomycin through the catalytic hydrogenation of streptomycin.[1] This modification, the reduction of the streptose aldehyde group to a primary alcohol, was a deliberate attempt to alter the biological and toxicological properties of the parent compound.
The Antibacterial Profile: Early In Vitro Investigations
Initial assessments of dihydrostreptomycin's antibacterial prowess were crucial in determining its potential as a therapeutic agent. Seminal work by Donovick and Rake at The Squibb Institute for Medical Research in 1947 provided the first detailed public insights into its biological activity.[2][3] Their research established that dihydrostreptomycin possessed an antibacterial spectrum remarkably similar to that of streptomycin.
Causality in Experimental Design: The Choice of Assay
The primary method employed in these early studies to quantify antibacterial activity was the broth dilution method. This technique was chosen for its ability to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This quantitative measure was essential for comparing the potency of dihydrostreptomycin directly with that of streptomycin. The choice of broth as a medium was logical as it allowed for the uniform dispersion of the antibiotic and clear observation of bacterial growth inhibition.
A Comparative Look at Antibacterial Potency
The in vitro studies meticulously compared the activity of dihydrostreptomycin and streptomycin against a range of pathogenic bacteria. The results, as summarized in the table below, demonstrated that the two compounds exhibited nearly identical inhibitory power.
| Bacterium | Dihydrostreptomycin MIC (µg/mL) | Streptomycin MIC (µg/mL) |
| Bacillus subtilis | 0.5 | 0.5 |
| Escherichia coli | 1.0 | 1.0 |
| Klebsiella pneumoniae | 0.5 | 0.5 |
| Salmonella typhi | 2.0 | 2.0 |
| Mycobacterium tuberculosis | 1.0 | 1.0 |
| Data synthesized from early research papers of the 1940s. |
This remarkable similarity in antibacterial spectrum and potency was a key finding, suggesting that the chemical modification did not compromise the core antibacterial efficacy of the molecule.
Early In Vivo Studies: From the Lab to Living Systems
The promising in vitro results prompted immediate investigation into the in vivo efficacy of dihydrostreptomycin. These early animal studies were critical for understanding the drug's therapeutic potential and its behavior in a biological system.
Experimental Protocol: The Mouse Protection Test
A cornerstone of in vivo antibiotic research at the time was the mouse protection test. This self-validating system involved infecting mice with a lethal dose of a pathogenic bacterium and then administering the antibiotic to assess its ability to prevent mortality. The causality behind this experimental choice is clear: it provided a direct and unambiguous measure of the drug's ability to combat a systemic infection.
A typical workflow for these early in vivo experiments is illustrated below:
Figure 1: A generalized workflow for the mouse protection test used in early dihydrostreptomycin research.
The results of these in vivo studies mirrored the in vitro findings, demonstrating that dihydrostreptomycin was as effective as streptomycin in protecting mice against lethal infections.
The Fight Against Tuberculosis: A Primary Focus
Given the profound impact of streptomycin on tuberculosis treatment, a significant portion of early dihydrostreptomycin research was dedicated to its activity against Mycobacterium tuberculosis. The pioneering work of Hinshaw and Feldman, who had been instrumental in the clinical evaluation of streptomycin, extended to this new derivative. Their studies confirmed that dihydrostreptomycin exhibited potent antitubercular activity, both in vitro and in experimental animal models of tuberculosis.
Mechanism of Action: An Early Perspective
The understanding of the precise mechanism of action of antibiotics was in its infancy in the 1940s. However, the prevailing hypothesis for streptomycin, and by extension dihydrostreptomycin, was that it interfered with essential metabolic processes within the bacterial cell, ultimately leading to cell death. The exact molecular target, the bacterial ribosome, would not be fully elucidated until later. The early researchers logically inferred a similar mechanism for dihydrostreptomycin due to the striking similarities in their antibacterial profiles.
Conclusion: A Promising Alternative Emerges
References
- Peck, R. L., Hoffhine Jr, C. E., & Folkers, K. (1946). Streptomyces antibiotics. Dihydrostreptomycin. Journal of the American Chemical Society, 68(7), 1390-1390. [Link]
- Donovick, R., & Rake, G. (1947). Studies on some biological aspects of dihydrostreptomycin. Journal of bacteriology, 53(2), 205. [Link]
- Donovick, R., & Rake, G. (1947). Studies on some biological aspects of dihydrostreptomycin. Journal of Bacteriology, 53(2), 205–211. [Link]
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Dihydrostreptomycin Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydrostreptomycin sulfate, a semi-synthetic aminoglycoside antibiotic, stands as a significant compound in both veterinary medicine and scientific research.[1] As a derivative of streptomycin, it exhibits a broad spectrum of activity, particularly against gram-negative bacteria, by potently inhibiting protein synthesis.[2] This guide provides an in-depth technical overview of dihydrostreptomycin sulfate, designed for researchers, scientists, and drug development professionals. It delves into its core chemical and physical properties, elucidates its mechanism of action and the corresponding bacterial resistance pathways, details its practical applications, and presents robust analytical methodologies for its characterization and quantification.
I. Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of dihydrostreptomycin sulfate is fundamental to its application in research and formulation development.
Chemical Structure and Formula
Dihydrostreptomycin is structurally distinct from its precursor, streptomycin, by the reduction of the aldehyde group on the streptose moiety to a hydroxyl group. The sulfate salt enhances its stability and solubility in aqueous solutions.[3][4]
-
Molecular Formula: (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄[3]
-
Molecular Weight: 1461.42 g/mol [3]
-
CAS Number: 5490-27-7[3]
Below is a diagram illustrating the chemical structure of dihydrostreptomycin sulfate.
Caption: Simplified 2D representation of Dihydrostreptomycin Sulfate.
Physical and Chemical Properties
The physical properties of dihydrostreptomycin sulfate are critical for its handling, formulation, and storage.
| Property | Value | Source |
| Appearance | White Solid | [4] |
| Solubility | Freely soluble in aqueous solution | [3] |
| Storage Conditions | 2-8°C | [3] |
| pH (200 mg/mL solution) | 4.5 - 7.0 | [5] |
| Loss on Drying | ≤5.0% | [3] |
II. Mechanism of Action and Antimicrobial Spectrum
Dihydrostreptomycin sulfate exerts its bactericidal effect by targeting the machinery of protein synthesis within bacterial cells.[2]
Inhibition of Protein Synthesis
The primary mechanism of action involves the irreversible binding of dihydrostreptomycin to the 30S ribosomal subunit in bacteria.[3] This interaction specifically targets the S12 protein and the 16S rRNA.[3] This binding event disrupts the initiation complex formation between the messenger RNA (mRNA) and the ribosome, leading to a misreading of the genetic code.[3] The consequence is the synthesis of non-functional or truncated proteins, which ultimately leads to bacterial cell death.[2]
The following diagram illustrates the mechanism of action of dihydrostreptomycin sulfate.
Sources
An In-Depth Technical Guide to the Theoretical 3D Structure of the Dihydrostreptomycin Molecule
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms dictates the molecule's physical, chemical, and, most critically, its biological properties. This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper comprehension of the theoretical 3D structure of dihydrostreptomycin, a pivotal aminoglycoside antibiotic.
This document eschews a rigid, templated format. Instead, it is structured to logically unfold the process of determining and understanding the 3D conformation of dihydrostreptomycin, from initial theoretical conceptualization to computational modeling and validation. As a senior application scientist, my objective is to not only present methodologies but to instill a causal understanding behind the scientific choices made at each step. Every protocol herein is designed as a self-validating system, promoting scientific integrity and reproducibility.
We will embark on a journey that begins with the foundational principles of dihydrostreptomycin's structure, delves into the powerful techniques of quantum mechanics and molecular dynamics simulation, and culminates in the validation of our theoretical model against available experimental data. Throughout this exploration, we will be grounded in authoritative sources, ensuring that the information presented is both accurate and at the forefront of computational chemistry.
Dihydrostreptomycin: A Molecule of Enduring Significance
Dihydrostreptomycin is a semi-synthetic aminoglycoside antibiotic, a derivative of streptomycin, with the chemical formula C₂₁H₄₁N₇O₁₂.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[2] This is achieved by binding to the 30S ribosomal subunit, leading to misreading of the mRNA and ultimately, bacterial cell death.[2] While its use in humans has been curtailed due to concerns of ototoxicity, its structural motif and mechanism of action remain of significant interest in the ongoing battle against antimicrobial resistance.
The 3D structure of dihydrostreptomycin is paramount to its function. The specific arrangement of its three rings—streptidine, L-streptose, and N-methyl-L-glucosamine—and the orientation of its numerous hydroxyl and amino groups dictate its binding affinity to the ribosomal target. Understanding this intricate architecture at an atomic level is crucial for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced side effects.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₁N₇O₁₂ | PubChem[1] |
| Molar Mass | 583.596 g·mol⁻¹ | Wikipedia[2] |
| IUPAC Name | 2-[(1S,2R,3R,4S,5R,6R)-5-(Diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-methylaminooxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine | Wikipedia[2] |
Theoretical 3D Structure Determination: A Multi-faceted Approach
The determination of a theoretical 3D structure is not a singular event but a comprehensive workflow. This process integrates quantum mechanical calculations for initial geometry optimization and electronic property determination, followed by molecular dynamics simulations to explore the molecule's conformational landscape in a simulated physiological environment.
Caption: Workflow for determining the theoretical 3D structure of dihydrostreptomycin.
Part 1: Quantum Mechanical Geometry Optimization
The initial step in our workflow is to obtain an optimized, low-energy 3D structure of the dihydrostreptomycin molecule in a vacuum. This is best achieved through quantum mechanical (QM) calculations, which provide a highly accurate description of the electronic structure and geometry.
2.1.1. Rationale for Quantum Mechanics
Unlike classical molecular mechanics, QM methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule. This allows for a more fundamental and accurate prediction of molecular geometry without prior knowledge of experimental parameters like bond lengths and angles. For a novel or complex molecule like dihydrostreptomycin, this ab initio approach is crucial for establishing a reliable starting structure.
2.1.2. Experimental Protocol: Geometry Optimization using Density Functional Theory (DFT)
This protocol outlines the steps for performing a geometry optimization of dihydrostreptomycin using a common DFT approach.
I. Initial Structure Preparation:
-
Obtain a 2D or 3D structure: A starting structure can be obtained from a chemical database such as PubChem (CID 439369).[1] PubChem provides a 3D conformer generated using the OMEGA software with the MMFF94s force field.
-
Convert to a suitable format: Convert the downloaded structure (e.g., SDF format) to a format compatible with QM software (e.g., MOL2 or PDB) using a tool like Open Babel.
II. Quantum Mechanical Calculation Setup:
-
Choose a QM software package: Several packages are available, such as Gaussian, ORCA, or GAMESS.
-
Select a functional and basis set: A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. This combination offers a good balance between accuracy and computational cost.
-
Define the calculation type: Specify a geometry optimization calculation (Opt).
-
Set the charge and multiplicity: For dihydrostreptomycin, the net charge is typically considered neutral (0) in its free base form, and the multiplicity is a singlet (1).
III. Execution and Analysis:
-
Run the calculation: Submit the input file to the QM software.
-
Verify convergence: Ensure the optimization has converged by checking the output for the convergence criteria (e.g., forces and energy changes are below the defined thresholds).
-
Extract the optimized geometry: The final, optimized Cartesian coordinates represent the lowest energy conformation in a vacuum.
-
Calculate electronic properties: Perform a single-point energy calculation on the optimized geometry to obtain properties like Mulliken or RESP charges, which will be crucial for the subsequent molecular dynamics simulations.
Part 2: Molecular Dynamics Simulation for Conformational Sampling
While QM provides a static, low-energy structure, molecular dynamics (MD) simulations allow us to explore the dynamic nature of dihydrostreptomycin in a simulated physiological environment, typically in a water box with ions. This is essential for understanding its conformational flexibility, which plays a key role in its ability to bind to the ribosome.
2.2.1. The Imperative of Force Fields
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For a molecule like dihydrostreptomycin, which is not a standard amino acid or nucleotide, a general force field such as the CHARMM General Force Field (CGenFF) is required.[3] It is often necessary to generate and validate parameters for novel molecules to ensure the accuracy of the simulation.[3][4]
2.2.2. Experimental Protocol: Molecular Dynamics Simulation using GROMACS and CHARMM Force Field
This protocol details the steps for running an MD simulation of dihydrostreptomycin in explicit solvent.
I. Force Field Parameterization (using CGenFF):
-
Prepare the molecule file: Start with the QM-optimized structure of dihydrostreptomycin in MOL2 format.
-
Submit to the CGenFF server: The CGenFF program will automatically assign atom types and generate an initial topology file (.str) and parameter file (.prm).
-
Check for missing parameters: The CGenFF output will indicate any missing parameters and provide penalties for analogous parameters. High penalties may necessitate further manual parameterization, which is an advanced topic involving fitting to QM data.
II. System Setup in GROMACS:
-
Convert CHARMM files to GROMACS format: Use a script like cgenff_charmm2gmx.py to convert the .str file into a GROMACS topology file (.itp).
-
Define the simulation box: Create a cubic or dodecahedron simulation box around the dihydrostreptomycin molecule, ensuring a minimum distance (e.g., 1.0 nm) between the solute and the box edge.
-
Solvate the system: Fill the simulation box with a pre-equilibrated water model, such as TIP3P.
-
Add ions: Neutralize the system by adding counter-ions (e.g., Cl⁻) and then add ions to mimic a physiological salt concentration (e.g., 0.15 M NaCl).
III. Simulation Execution:
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) for a short period (e.g., 1 ns) to allow the solvent to equilibrate around the solute. Position restraints are typically applied to the solute during this step.
-
NPT Equilibration: Further equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) for a longer period (e.g., 10 ns) to ensure the system reaches the correct density. Position restraints on the solute can be gradually released.
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space of dihydrostreptomycin.
IV. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute over time to assess the stability of the simulation and identify any major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual atoms to identify flexible regions of the molecule.
-
Dihedral Angle Analysis: Monitor the dihedral angles of the glycosidic linkages and other rotatable bonds to characterize the conformational preferences of dihydrostreptomycin.
-
Clustering Analysis: Group similar conformations from the trajectory to identify the most populated conformational states.
Caption: A streamlined workflow for molecular dynamics simulation of dihydrostreptomycin.
Validation of the Theoretical 3D Structure
A theoretical model, no matter how sophisticated, must be validated against experimental data to establish its trustworthiness. The primary sources of experimental 3D structural information for molecules are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison with Crystallographic Data
The Protein Data Bank (PDB) is a repository for the 3D structural data of large biological molecules, often in complex with small molecules. Dihydrostreptomycin has been co-crystallized with biological targets, and these structures provide an excellent opportunity for validation.
3.1.1. Protocol for Structural Comparison
-
Identify relevant PDB entries: Search the PDB for structures containing dihydrostreptomycin (ligand ID: DST).
-
Extract the ligand coordinates: From the PDB file, extract the atomic coordinates of the dihydrostreptomycin molecule.
-
Superimpose the structures: Align the theoretically determined low-energy conformers with the crystallographic structure.
-
Calculate RMSD: Compute the RMSD between the heavy atoms of the theoretical and experimental structures. A low RMSD value (typically < 2 Å) indicates good agreement.
-
Compare geometric parameters: Analyze and compare bond lengths, bond angles, and dihedral angles between the two structures.
| Parameter | Theoretical (Example) | Experimental (from PDB) |
| Glycosidic Bond 1 (Φ) | [Value]° | [Value]° |
| Glycosidic Bond 1 (Ψ) | [Value]° | [Value]° |
| Glycosidic Bond 2 (Φ) | [Value]° | [Value]° |
| Glycosidic Bond 2 (Ψ) | [Value]° | [Value]° |
Note: The table above is a template. Actual values would be populated after performing the calculations and obtaining the PDB data.
Validation with NMR Spectroscopy Data
NMR spectroscopy provides a wealth of information about the solution-state structure and dynamics of a molecule. Key NMR parameters for structural validation include:
-
Chemical Shifts: These are sensitive to the local electronic environment of each nucleus.
-
Scalar (J) Couplings: Provide information about through-bond connectivity and dihedral angles (via the Karplus equation).
-
Nuclear Overhauser Effects (NOEs): Indicate through-space proximity between protons (< 5 Å), providing crucial distance restraints for structure calculation.
3.2.1. Protocol for NMR-based Validation
-
Acquire 2D NMR spectra: This would include COSY, TOCSY, HSQC, HMBC, and NOESY experiments.
-
Assign resonances: Assign all ¹H and ¹³C chemical shifts to their respective atoms in the dihydrostreptomycin molecule.
-
Extract structural restraints:
-
Measure J-couplings to determine dihedral angles.
-
Integrate NOESY cross-peaks to obtain inter-proton distance restraints.
-
-
Structure Calculation: Use a program like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.
-
Compare with theoretical structures: Superimpose the NMR-derived ensemble with the computationally generated conformers and assess the agreement.
Concluding Remarks for the Advanced Practitioner
This guide has provided a comprehensive, in-depth framework for the theoretical determination and validation of the 3D structure of dihydrostreptomycin. By integrating the precision of quantum mechanics with the dynamic insights from molecular dynamics simulations, we can generate a robust model of this important antibiotic.
The true power of this theoretical model lies in its application. It can be used for:
-
Virtual Screening: To identify new molecules that may bind to the same ribosomal target.
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the dihydrostreptomycin scaffold affect its biological activity.
-
Rational Drug Design: To guide the synthesis of novel aminoglycoside derivatives with improved properties.
The methodologies outlined herein are not merely computational exercises; they are essential tools in the modern drug discovery arsenal. As our computational capabilities continue to grow, the synergy between theoretical modeling and experimental validation will undoubtedly lead to new breakthroughs in the fight against infectious diseases.
References
- Cox, J. R., & Serpersu, E. H. (1997). Biologically Important Conformations of Aminoglycoside Antibiotics Bound to an Aminoglycoside 3'-phosphotransferase as Determined by Transferred Nuclear Overhauser Effect Spectroscopy. Biochemistry, 36(10), 2353–2359. [Link]
- Cox, J. R., & Serpersu, E. H. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439369, Dihydrostreptomycin.
- Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
- Serpersu, E. H., Cox, J. R., & Bothun, G. D. (1998). Solution Studies of Isepamicin and Conformational Comparisons Between Isepamicin and Butirosin A When Bound to an Aminoglycoside 6'-N-acetyltransferase Determined by NMR Spectroscopy. Biochemistry, 37(12), 4239–4247. [Link]
- CHARMM-GUI. (n.d.). CGenFF.
- GROMACS. (n.d.). GROMACS documentation.
- Yu, W., He, X., Vanommeslaeghe, K., & MacKerell Jr, A. D. (2012). Extension of the CHARMM general force field to sulfonyl-containing compounds and its utility in biomolecular simulations. Journal of computational chemistry, 33(20), 1633-1647. [Link]
- Wikipedia. (2023, December 12). Dihydrostreptomycin. In Wikipedia. [Link]
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Methodological & Application
using dihydrostreptomycin as a selection agent in mammalian cell culture
Application Note: Dihydrostreptomycin in Mammalian Cell Culture
A Guide to its Role as an Anti-Bacterial Agent and Clarification on its Unsuitability for Mammalian Cell Selection
Executive Summary
Dihydrostreptomycin, an aminoglycoside antibiotic, is a staple in mammalian cell culture laboratories. However, its specific role is frequently misunderstood. This document clarifies that dihydrostreptomycin's primary and sole function in this context is the prevention of bacterial contamination . It is not suitable for use as a selection agent for genetically modified mammalian cells. This guide will detail the mechanism of its anti-bacterial action, provide protocols for its correct use in cell culture, and explain the fundamental principles of mammalian cell selection, contrasting dihydrostreptomycin with true selection agents like G418 and Puromycin.
Part 1: Dihydrostreptomycin as an Anti-Bacterial Agent
Mechanism of Action: Selective Toxicity
Dihydrostreptomycin exhibits bactericidal properties by inhibiting protein synthesis in bacteria.[1][2] It specifically binds to the 30S subunit of the bacterial 70S ribosome.[1][2][3] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional proteins and ultimately, bacterial cell death.[1][2]
The reason dihydrostreptomycin is safe for mammalian cells at standard concentrations lies in the fundamental difference between prokaryotic and eukaryotic ribosomes.[3] Mammalian cells possess 80S ribosomes in their cytoplasm, which have a different structure from the bacterial 70S ribosomes and lack the specific binding site for dihydrostreptomycin.[3][4] This structural divergence is the basis for its selective toxicity, making it an effective tool to eliminate bacteria from mammalian cell cultures without harming the cells themselves.[5]
It is worth noting that mammalian mitochondria contain their own 70S-like ribosomes.[4] While high concentrations of aminoglycosides can theoretically impact mitochondrial protein synthesis, the working concentrations used in routine cell culture are generally considered safe and have minimal to no detectable adverse effects on mitochondrial function.[4]
Caption: Dihydrostreptomycin selectively inhibits bacterial protein synthesis.
Standard Formulation and Working Concentrations
In practice, dihydrostreptomycin is almost always used in combination with penicillin as a solution commonly referred to as "Penicillin-Streptomycin" or "Pen-Strep".[6][7] This combination provides broad-spectrum antibacterial activity, with penicillin targeting the cell walls of Gram-positive bacteria and streptomycin/dihydrostreptomycin targeting protein synthesis in Gram-negative bacteria.[7][8]
These solutions are typically supplied as a 100x concentrate.[7][8]
| Component | 100x Stock Concentration | Final Working Concentration (1x) |
| Penicillin | 10,000 units/mL | 100 units/mL |
| Streptomycin/Dihydrostreptomycin | 10,000 µg/mL | 100 µg/mL |
Table 1: Standard concentrations for Penicillin-Streptomycin solutions.[8][9]
Protocol for Use in Routine Cell Culture
Objective: To prevent bacterial contamination in mammalian cell cultures.
Materials:
-
Complete cell culture medium
-
100x Penicillin-Streptomycin solution (e.g., 10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
Procedure:
-
Thaw the 100x Pen-Strep solution at 4°C or in a 37°C water bath.[9] Avoid repeated freeze-thaw cycles by preparing aliquots for long-term storage at -20°C.[8]
-
Aseptically add the Pen-Strep solution to your complete cell culture medium to achieve a 1x final concentration. For example, add 5 mL of 100x Pen-Strep to 495 mL of medium to make a final volume of 500 mL.[8]
-
Mix the medium thoroughly by gentle inversion.
-
The medium is now ready for use in your routine cell culture protocols, such as feeding cells or passaging.
Note: While widely used, the routine, long-term use of antibiotics is discouraged by some cell culture technologists as it can mask low-level contamination, potentially lead to the development of antibiotic-resistant bacteria, and may have subtle effects on cell metabolism.[9][10] It is often recommended for primary cultures or during critical short-term experiments.[9]
Part 2: The Principle of Mammalian Cell Selection
The goal of selection is to isolate a pure population of cells that have successfully incorporated a foreign gene of interest. This is achieved using a dominant selectable marker system.[11][12][13]
The Selectable Marker Workflow
-
Vector Construction: The gene of interest is cloned into a plasmid vector. This vector also contains a second gene that confers resistance to a specific antibiotic that is normally toxic to mammalian cells (e.g., the neo gene for G418 resistance).[11][14]
-
Transfection: The vector is introduced into a population of mammalian cells.[11][15]
-
Antibiotic Selection: 24-48 hours post-transfection, the culture medium is replaced with a medium containing the selective antibiotic at a predetermined toxic concentration.[16]
-
Isolation:
-
Expansion: The surviving colonies are isolated and expanded to create a stable, monoclonal cell line where every cell carries the gene of interest.[11]
Caption: Workflow for generating a stable mammalian cell line.
Why Dihydrostreptomycin Fails as a Selection Agent
As established, dihydrostreptomycin does not kill mammalian cells at standard concentrations. Therefore, it cannot be used to select for transfected cells because there is no selective pressure to eliminate the non-transfected cells. Adding dihydrostreptomycin to the culture would simply result in the survival of both transfected and non-transfected cells, defeating the purpose of selection.
Comparison with True Mammalian Selection Agents
True mammalian selection agents are toxic to eukaryotic cells, typically by inhibiting the function of the 80S ribosome or other essential cellular processes.[14][17] Resistance is conferred by a specific enzyme, encoded by a co-transfected gene, that inactivates the antibiotic.
| Antibiotic | Mechanism of Action on Mammalian Cells | Corresponding Resistance Gene | Typical Working Conc. |
| Dihydrostreptomycin | None (Targets bacterial 70S ribosomes) | None | (For anti-bacterial use: ~100 µg/mL) |
| G418 (Geneticin®) | Binds to 80S ribosomes, inhibiting protein synthesis.[14][17][18] | neo (aminoglycoside phosphotransferase)[14][17] | 200 - 500 µg/mL[18] |
| Puromycin | Causes premature chain termination during translation on 80S ribosomes.[18] | pac (puromycin N-acetyl-transferase)[18] | 0.5 - 10 µg/mL[18][19] |
| Hygromycin B | Inhibits protein synthesis by binding to the 80S ribosome.[17] | hph (hygromycin B phosphotransferase)[17] | 50 - 400 µg/mL[14] |
Table 2: Comparison of Dihydrostreptomycin with common mammalian selection agents.
Part 3: Protocol for Mammalian Cell Selection Using a True Selection Agent
To provide a practical guide for researchers, the following is a generalized protocol for establishing a stable cell line using a true selection agent like G418. The first critical step is to determine the minimum antibiotic concentration required to kill your specific cell line.
Experiment 1: Determining Optimal Selection Concentration (Kill Curve)
Objective: To find the lowest concentration of a selection antibiotic (e.g., G418) that kills 100% of non-transfected cells within 7-10 days.[16][19][20]
Materials:
-
Your specific mammalian cell line (in log phase growth)
-
Complete culture medium
-
Selective antibiotic (e.g., G418)
-
24-well or 96-well tissue culture plates[19][]
Procedure:
-
Day 1: Plate your cells at a density that allows them to be 20-50% confluent the next day.[16][19]
-
Day 2: Prepare a series of dilutions of the selective antibiotic in complete medium. The concentration range will depend on the antibiotic (see Table 2). For G418, a range of 100 µg/mL to 1000 µg/mL is a good starting point.[14]
-
Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.[16][19]
-
Days 3-10: Observe the cells daily under a microscope. Replace the medium with freshly prepared selective medium every 2-3 days.[16][19]
-
Analysis: Identify the lowest concentration of the antibiotic that causes complete cell death within 7-10 days, while the cells in the no-antibiotic control well remain healthy and confluent. This is the optimal concentration for your selection experiments.[16][20]
Experiment 2: Generating a Stable Cell Line
Objective: To select and expand a population of cells that have stably integrated your expression vector.
Procedure:
-
Day 1: Transfect your cells with the expression vector containing your gene of interest and the appropriate resistance marker using your preferred method.
-
Days 2-3: Allow the cells to recover and begin expressing the resistance gene. Passage the cells into a larger flask if necessary.
-
Day 4 onwards: Begin the selection process. Replace the culture medium with fresh medium containing the predetermined optimal concentration of the selective antibiotic.
-
Continue to culture the cells, replacing the selective medium every 3-4 days. Widespread cell death of non-transfected cells should be observed.
-
After 1-2 weeks, distinct, antibiotic-resistant colonies should become visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone into a separate population. These clonal populations can then be screened for the expression of your gene of interest.
References
- Penicillin-Streptomycin (Pen/Strep) Solution Protocol. (n.d.). Aton Bio.
- Best Antibiotics for Selecting Transfected Mammalian Cells. (2025). BenchSci.
- Dose response curve for antibiotic selection of mammalian cells (kill curve). (n.d.). Horizon Discovery.
- Kill Curve Protocol. (n.d.). BPS Bioscience.
- Penicillin/Streptomycin (Pen/Strep), 100x. (n.d.). Capricorn Scientific.
- Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol. (n.d.). Creative Diagnostics.
- Calculating a Kill Curve. (2025). Cellecta.
- Penicillin-Streptomycin Solution (100x). (n.d.). Advanced BioReagents Systems.
- The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mitchell, P. S., et al. (2021). Choice of selectable marker affects recombinant protein expression in cells and exosomes. Journal of Biological Chemistry, 296, 100747. [Link]
- Perlman, D., & Schulman, M. (1963). Sensitivity of culture mammalian cells to streptomycin and dihydrostreptomycin. Science, 141(3581), 647-648. [Link]
- Dihydrostreptomycin. (n.d.). Wikipedia.
- Cell Line Generation: Methods, Uses & Key Considerations. (2023). Boster Bio.
- Protocol of Stable Cell Line Generation. (2022). Technology Networks.
- Why does streptomycin kill bacteria? (2017). Quora.
- Impact of Streptomycin on Mitochondria in Mammalian Cell Cultures. (2025). Laboratory Notes.
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- 20. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Dihydrostreptomycin in Plant Tissue Culture Media
Introduction: The Persistent Challenge of Microbial Contamination
In the controlled environment of plant tissue culture, the threat of microbial contamination is a constant and critical challenge. The nutrient-rich media designed to foster plant cell proliferation are also ideal substrates for the growth of bacteria and fungi. Bacterial contamination, often appearing as a slime or film on the media, can rapidly overwhelm and kill plant explants, leading to significant losses in research and production.[] While stringent aseptic techniques are the first and most crucial line of defense, the use of antibiotics can be an indispensable tool, particularly for eliminating endogenous bacteria or residual contamination from genetic transformation experiments.[2]
Dihydrostreptomycin, a semi-synthetic aminoglycoside antibiotic, serves as a potent bactericidal agent, particularly effective against a wide spectrum of Gram-negative bacteria.[3][4] This makes it highly valuable for specific applications in plant tissue culture, most notably in controlling Agrobacterium tumefaciens following plant transformation. This guide provides a comprehensive overview of the scientific principles and practical protocols for the effective application of dihydrostreptomycin in plant tissue culture media.
Mechanism of Action: A Targeted Disruption of Protein Synthesis
The efficacy of dihydrostreptomycin lies in its ability to selectively target and disrupt bacterial protein synthesis. As an aminoglycoside, its mode of action is precise and lethal to susceptible bacteria.[5]
-
Cellular Entry: The antibiotic is actively transported across the bacterial cell membrane.[6] Recent studies suggest that its entry may be facilitated by mechanosensitive channels like MscL, which the antibiotic can directly bind to and modulate, allowing its passage into the cytoplasm.[7]
-
Ribosomal Binding: Once inside the cell, dihydrostreptomycin irreversibly binds to the S12 protein of the 30S ribosomal subunit.[3][6]
-
Inhibition of Protein Synthesis: This binding event interferes with the initiation complex of protein synthesis and causes a misreading of the mRNA template during translation.[5][6][7]
-
Bactericidal Effect: The result is the production of truncated or non-functional proteins, leading to a cascade of metabolic disruptions that ultimately result in bacterial cell death.[6]
Caption: Mechanism of Dihydrostreptomycin Action.
Core Applications in Plant Tissue Culture
Dihydrostreptomycin is not a routine additive to culture media but is employed for specific, targeted purposes:
-
Elimination of Agrobacterium tumefaciens: Following genetic transformation, residual Agrobacterium must be eliminated to prevent overgrowth and ensure the recovery of transgenic plant tissues. Dihydrostreptomycin, often used in conjunction with other antibiotics like cefotaxime or carbenicillin, is effective in controlling these Gram-negative bacteria.[8][9]
-
Controlling Endophytic Bacteria: Some bacteria reside within the plant tissues themselves and cannot be removed by surface sterilization. The inclusion of dihydrostreptomycin in the initial culture medium can help suppress or eliminate these endogenous contaminants.[10]
-
Decontamination of Stubborn Cultures: In cases where valuable cultures are persistently contaminated with susceptible bacteria, a short-term treatment with dihydrostreptomycin can be used as a rescue operation.
Key Considerations for Use: A Balance of Efficacy and Phytotoxicity
The decision to use dihydrostreptomycin requires careful consideration of its potential effects on the plant tissue. While lethal to bacteria, high concentrations can be detrimental to plant cells.
1. Phytotoxicity: Aminoglycoside antibiotics can interfere with mitochondrial and chloroplast function in plant cells, which share structural similarities with bacterial ribosomes. This can lead to:
-
Chlorosis (Bleaching): A common symptom is the whitening or yellowing of green tissues due to the inhibition of chloroplast development and chlorophyll synthesis.[11]
-
Reduced Growth and Regeneration: High concentrations can inhibit cell division, callus growth, shoot proliferation, and rooting.[10][12]
-
Necrosis: In severe cases, the antibiotic can cause tissue browning and death.
2. Optimizing Concentration: The ideal concentration of dihydrostreptomycin is one that effectively controls bacterial growth with minimal harm to the plant tissue. This concentration is highly species-dependent.[] It is imperative to perform a dose-response experiment to determine the optimal level for your specific plant system before widespread use.
Table 1: General Concentration Ranges and Spectrum of Activity
| Parameter | Details | Source(s) |
| Target Organisms | Primarily Gram-negative bacteria (Agrobacterium, Pseudomonas, etc.). Some activity against Gram-positive bacteria and Mycobacterium species. | [3][4][5] |
| Typical Working Conc. | 25 - 250 mg/L | [8][9][10] |
| Phytotoxicity Test Range | 0 mg/L (Control), 25 mg/L, 50 mg/L, 100 mg/L, 200 mg/L, 400 mg/L | [11][12] |
| Solubility | Freely soluble in water. | [3][5] |
| Stability | Heat labile; should not be autoclaved. Solutions are stable for several weeks to months when stored refrigerated or frozen. | [2][13] |
Experimental Protocols
Protocol 1: Preparation of Dihydrostreptomycin Stock Solution (10 mg/mL)
The use of concentrated stock solutions is standard practice to avoid the inaccuracies of weighing small amounts of powder and to streamline media preparation.[14][15]
Materials:
-
Dihydrostreptomycin sulfate powder
-
Sterile, distilled, deionized water (ddH₂O)
-
Sterile 50 mL conical tube or volumetric flask
-
Analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (e.g., 10-20 mL)
-
Sterile microcentrifuge tubes or cryovials for aliquots
Procedure:
-
In a sterile environment (laminar flow hood), weigh 0.5 g (500 mg) of dihydrostreptomycin sulfate powder.
-
Transfer the powder to the sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile ddH₂O.
-
Agitate the solution gently until the powder is completely dissolved. Dihydrostreptomycin sulfate is freely soluble in water.[3]
-
Bring the final volume to 50 mL with sterile ddH₂O. The final concentration will be 10 mg/mL (or 10,000 mg/L).
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile container. DO NOT AUTOCLAVE , as most antibiotics are heat labile.
-
Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 1 mL or 2.5 mL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the name ("DHS Stock"), concentration (10 mg/mL), and date of preparation.
-
Store aliquots at -20°C for long-term storage (several months) or at 2-8°C for short-term use (up to a few weeks).[5]
Protocol 2: Incorporation into Plant Tissue Culture Medium
This protocol describes how to add the antibiotic to a pre-autoclaved medium.
Procedure:
-
Prepare your plant tissue culture medium (e.g., MS medium) with all components except dihydrostreptomycin.
-
Adjust the pH and add the gelling agent (e.g., agar or gellan gum).
-
Autoclave the medium according to standard procedures.
-
Allow the autoclaved medium to cool in a water bath (45-50°C). It should be cool enough to handle but still liquid.
-
In a laminar flow hood, add the required volume of the sterile dihydrostreptomycin stock solution to the cooled medium. Use the formula: V₁C₁ = V₂C₂
-
V₁ = Volume of stock solution to add
-
C₁ = Concentration of stock solution (10 mg/mL)
-
V₂ = Final volume of medium (e.g., 1000 mL)
-
C₂ = Desired final concentration (e.g., 100 mg/L, which is 0.1 mg/mL)
-
Example for 100 mg/L in 1 L of medium: V₁ = (1000 mL * 0.1 mg/mL) / 10 mg/mL = 10 mL of stock solution.
-
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed.
-
Dispense the medium into sterile petri dishes or culture vessels before it solidifies.
Caption: Workflow for Media Preparation with Antibiotics.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Continued Bacterial Growth | 1. Bacterial strain is resistant. 2. Antibiotic concentration is too low. 3. Antibiotic degraded due to improper storage or addition to hot media. | 1. Test a different antibiotic (e.g., cefotaxime, timentin). 2. Gradually increase concentration, monitoring for phytotoxicity. 3. Ensure stock solutions are stored correctly and medium is cooled before addition. |
| High Phytotoxicity Observed | 1. Antibiotic concentration is too high for the specific plant species/genotype. 2. Explant is particularly sensitive. | 1. Reduce the concentration of dihydrostreptomycin. 2. Limit the duration of exposure; transfer explants to antibiotic-free medium after 1-2 subcultures. |
| Precipitate in Medium | 1. Interaction with other media components. 2. pH issue. | 1. Ensure the stock solution is fully dissolved before adding. 2. Prepare antibiotic stocks in sterile water as described. |
Conclusion
Dihydrostreptomycin is a valuable tool in the plant tissue culturist's arsenal for combating bacterial contamination, especially in post-transformation protocols. Its targeted mechanism of action provides an effective means of eliminating susceptible bacteria. However, its use must be approached with scientific rigor. Success hinges on a clear understanding of its potential for phytotoxicity and the empirical determination of an optimal concentration that balances bactericidal efficacy with plant health. When used judiciously and as part of a comprehensive aseptic strategy, dihydrostreptomycin can significantly improve the success rates of challenging tissue culture applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms.
- Wikipedia. (n.d.). Dihydrostreptomycin.
- Wray, R., Iscla, I., & Blount, P. (2016). Dihydrostreptomycin Directly Binds to, Modulates, and Passes through the MscL Channel Pore. PLOS Biology.
- National Center for Biotechnology Information. (n.d.). Dihydrostreptomycin Sulfate. PubChem.
- African Food Safety Network. (2010). Determination of Aminoglycosides in animal tissue by means of LC/MS-MS.
- ResearchGate. (2015). Is it convenient to use antibiotics in plant tissue culture medium?
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Prakash, E., et al. (n.d.). The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium- mediated Transformation of Indica Rice (Or). Journal of Biological Sciences.
- ResearchGate. (2013). Can we add antibiotics in plant tissue culture media to avoid contamination?
- Singh, R., et al. (2017). Effect of Streptomycin and Gentamycin on in vitro Growth and Cultural Contaminants of Potato Cultivars. International Journal of Current Microbiology and Applied Sciences.
- Provasoli, L., et al. (1951). Effects of Streptomycin on Certain Green Plants. Botanical Gazette.
- ResearchGate. (2015). What should I do if Agrobacterium keep on growing on the selection medium? Should i increase antibiotic concentration?
- Gavin Publishers. (n.d.). Composition and Preparation of Plant Tissue Culture Medium.
- Oswald, E. J., & Nielsen, J. K. (1947). Studies on the Stability of Streptomycin in Solution. Science.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN - STREPTOMYCIN.
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Application Notes & Protocols: Dihydrostreptomycin Sulfate for Preventing Bacterial Contamination in Primary Cell Culture
Introduction: The Imperative of Sterility in Primary Cell Culture
Primary cell culture, the process of isolating cells directly from tissues, is a cornerstone of biomedical research and drug development. Unlike immortalized cell lines, primary cells have a finite lifespan and more closely mimic the physiological state of their tissue of origin. This biological relevance, however, is paired with a heightened susceptibility to contamination. Bacterial contamination is one of the most common and destructive challenges researchers face, leading to rapid cell death, altered cellular metabolism, and the loss of valuable time and resources.[1][2]
While stringent aseptic technique is the first and most critical line of defense, the prophylactic use of antibiotics can be an indispensable tool, particularly during the initial, most vulnerable stages of primary culture establishment.[3][4] Dihydrostreptomycin sulfate, a potent aminoglycoside antibiotic, offers an effective solution for controlling a broad spectrum of bacterial contaminants. This guide provides a comprehensive overview of its mechanism, detailed protocols for its application, and critical insights into its appropriate use.
Scientific Foundation: Mechanism of Action
Dihydrostreptomycin sulfate is a semi-synthetic derivative of streptomycin, belonging to the aminoglycoside class of antibiotics.[5] Its bactericidal activity stems from its ability to disrupt protein synthesis in prokaryotic cells.[6][7]
The core mechanism involves the following steps:
-
Cellular Entry: The antibiotic enters the bacterial cell.
-
Ribosomal Binding: Dihydrostreptomycin binds irreversibly to the S12 protein of the 30S ribosomal subunit.[8][9]
-
Inhibition of Protein Synthesis: This binding event interferes with the formation of the initiation complex between messenger RNA (mRNA) and the ribosome.[8] It causes a misreading of the mRNA codon, leading to the synthesis of truncated or non-functional proteins.[7]
-
Bacterial Cell Death: The accumulation of faulty proteins disrupts essential cellular processes, ultimately resulting in the death of the bacterium.[8]
Dihydrostreptomycin is effective against most Gram-positive and Gram-negative bacteria, making it a broad-spectrum agent suitable for primary cell culture applications.[7][9] Notably, some studies have suggested that dihydrostreptomycin is less cytotoxic to mammalian cells than its parent compound, streptomycin, making it a potentially safer choice for sensitive primary cultures.[10]
Figure 1: Mechanism of Dihydrostreptomycin's bactericidal action.
Strategic Application in Cell Culture
The use of antibiotics in cell culture is not without debate. Routine, long-term use is discouraged as it can mask poor aseptic technique, lead to the development of antibiotic-resistant bacteria, and potentially alter cellular physiology, thereby affecting experimental outcomes.[2][11][12]
However, a strategic, short-term application is highly recommended in specific high-risk scenarios:
-
Initial Isolation of Primary Cells: Tissues are not sterile. The initial 1-2 weeks of a primary culture are the most vulnerable period for contamination introduced from the source tissue.[3]
-
Thawing Cryopreserved Cells: Cells are under significant stress during the thawing and recovery process and are more susceptible to infection.[3]
-
Irreplaceable or High-Value Cultures: When working with unique patient samples or cells that are difficult to obtain, antibiotics provide an essential layer of security.
Dihydrostreptomycin sulfate is an excellent candidate for these applications, often used as a direct replacement for streptomycin in the common Penicillin-Streptomycin (Pen-Strep) combination.[13][14]
Experimental Protocols
Protocol 1: Preparation of Dihydrostreptomycin Sulfate Stock Solution (100x)
This protocol details the preparation of a 10 mg/mL stock solution, which is 100 times the common working concentration of 100 µg/mL.
Materials:
-
Dihydrostreptomycin sulfate powder (Molecular Biology Grade)[7]
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (5-10 mL)
-
Sterile, cryopreservation-safe microcentrifuge tubes (1.5-2.0 mL)
Procedure:
-
Calculation: To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of dihydrostreptomycin sulfate powder.
-
Dissolution: Aseptically transfer the powder into a 15 mL conical tube. Add 10 mL of sterile, cell culture grade water. Dihydrostreptomycin sulfate is freely soluble in aqueous solutions.[7][8] Vortex gently until the powder is completely dissolved.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filtering: Dispense the solution through the filter into a fresh, sterile 15 mL conical tube. This step is critical to remove any potential microbial contaminants from the powder or solvent.[15]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the antibiotic, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Label the aliquots clearly with the name ("DHS Stock"), concentration (100x or 10 mg/mL), and date of preparation. Store the aliquots at -20°C. The powder form should be stored at 2-8°C.[8]
Figure 2: Workflow for preparing a 100x Dihydrostreptomycin stock solution.
Protocol 2: Supplementing Cell Culture Medium
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100x dihydrostreptomycin sulfate stock solution from the -20°C freezer and thaw it at room temperature or in a 37°C water bath.
-
Calculate Volume: To achieve a final concentration of 100 µg/mL in your cell culture medium, you will perform a 1:100 dilution. For a standard 500 mL bottle of medium, you will add 5 mL of the 100x stock solution.
-
Calculation: (500 mL Medium) / 100 = 5 mL of 100x Stock
-
-
Supplementation: Aseptically add the 5 mL of thawed dihydrostreptomycin sulfate stock solution to the 500 mL bottle of complete cell culture medium.
-
Mixing and Storage: Mix the medium thoroughly by inverting the bottle several times. Label the bottle to indicate that it has been supplemented with the antibiotic. Store the supplemented medium at 4°C.
Data Summary and Comparative Analysis
Table 1: Key Properties of Dihydrostreptomycin Sulfate
| Property | Value | Reference(s) |
| CAS Number | 5490-27-7 | [8][16] |
| Molecular Formula | (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄ | [8] |
| Molecular Weight | 1461.42 g/mol | [8] |
| Appearance | White or almost white powder | [8] |
| Solubility | Freely soluble in aqueous solutions | [7][8] |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit | [6][8][9] |
| Spectrum of Activity | Broad: Gram-positive and Gram-negative bacteria, Mycobacterium | [7][8] |
| Storage (Powder) | 2-8°C | [8] |
| Storage (Stock Sol.) | -20°C | [3] |
Table 2: Comparison of Common Cell Culture Antibiotics
| Antibiotic | Mechanism of Action | Primary Spectrum | Typical Working Conc. | Notes | Reference(s) |
| Dihydrostreptomycin | Inhibits protein synthesis (30S subunit) | Broad (Gram+/Gram-) | 50-100 µg/mL | Good stability; potentially less cytotoxic than streptomycin. | [8][10][17] |
| Penicillin G | Inhibits cell wall synthesis | Gram-positive bacteria | 50-100 U/mL | Often used in combination with an aminoglycoside. | [14][17] |
| Streptomycin | Inhibits protein synthesis (30S subunit) | Broad (Gram-), some Gram+ | 50-100 µg/mL | The classic partner for Penicillin in "Pen-Strep". | [13][15][17] |
| Gentamicin | Inhibits protein synthesis (30S subunit) | Broad (Gram+/Gram-) | 10-50 µg/mL | Very stable; can be cytotoxic at higher concentrations. | [3][14] |
Troubleshooting
| Observation | Possible Cause(s) | Recommended Action(s) |
| Persistent bacterial contamination | 1. The contaminating organism is resistant to dihydrostreptomycin.2. Overwhelming initial contamination.3. Poor aseptic technique.[11] | 1. Discard the culture. If irreplaceable, attempt rescue by washing cells with PBS and using a different class of antibiotic (e.g., a quinolone like ciprofloxacin).[11][18]2. Thoroughly decontaminate all equipment (incubator, biosafety cabinet).[19]3. Review and reinforce aseptic technique with all lab personnel.[2] |
| Slow cell growth or signs of cytotoxicity | 1. The working concentration of the antibiotic is too high for the specific primary cell type.2. The cell line is particularly sensitive to aminoglycosides. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration (e.g., test 10, 25, 50 µg/mL).2. Culture the cells without antibiotics and rely solely on stringent aseptic technique.[12]3. Switch to an alternative antibiotic like Penicillin-G alone if contamination is primarily Gram-positive. |
| Culture medium turns yellow rapidly | Bacterial contamination is present and actively metabolizing, producing acidic byproducts.[1] | This is a classic sign of bacterial growth. Immediately inspect the culture under a microscope. If contamination is confirmed, discard the flask to prevent cross-contamination.[19] |
Conclusion and Best Practices
Dihydrostreptomycin sulfate is a highly effective and reliable tool for preventing bacterial contamination during the critical establishment phase of primary cell cultures. Its broad spectrum of activity and favorable solubility make it a valuable component of a robust cell culture workflow.
However, its use must be judicious. The ultimate goal for any cell culture laboratory should be to maintain healthy, uncontaminated cultures without the routine use of antibiotics. This is achieved through mastery of aseptic technique, regular equipment maintenance, and the use of high-quality, sterile reagents.[2][20] Dihydrostreptomycin should be viewed not as a crutch, but as a targeted, short-term intervention to protect valuable primary cells when they are most vulnerable.
References
- The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Dihydrostreptomycin Sulfate-selection antibiotic. (n.d.). TOKU-E.
- Dihydrostreptomycin sulfate Selection Antibiotics for Transfected Cell inhibitor. (n.d.). Selleck Chemicals.
- Dihydrostreptomycin Sulfate | C42H88N14O36S3. (n.d.). PubChem, NIH.
- Dihydrostreptomycin Sulfate. (n.d.). GoldBio.
- How to Prepare DIHYDROSTREPTOMYCIN, [3H(G)]?. (n.d.). Guidechem.
- Dihydrostreptomycin BioReagent, cell culture mammalian. (n.d.). Sigma-Aldrich.
- Dihydrostreptomycin Sulfate. (n.d.). USP-NF.
- Dihydrostreptomycin Sulfate | PDF. (n.d.). Scribd.
- Cell Culture Protocols and Notes. (n.d.). ResearchGate.
- Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray.
- Troubleshooting Common Cell Culture Contamination Issues. (2025).
- Sensitivity of culture mammalian cells to streptomycin and dihydrostreptomycin. (n.d.). PubMed.
- A kind of preparation method of dihydrostreptomycin sulfate. (n.d.). Google Patents.
- Troubleshooting Cell Culture Contamination: A Practical Solution Guide. (2025). Yeasen.
- Troubleshooting Guide for Cell Culture Contamination. (n.d.). Corning.
- Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025).
- Technical Support Center: Troubleshooting Gram-Positive Contamination in Cell Culture. (n.d.). Benchchem.
- Dihydrostreptomycin sulfate, for culture media use. (n.d.). DC Fine Chemicals.
- Antibiotics in Cell Culture: When and How to Use Them. (2025). Capricorn Scientific.
- The aminoglycoside streptomycin triggers ferroptosis in tumor initiating cells. (2022). bioRxiv.
- Streptomycin, dihydrostreptomycin, streptomycin/penicillin and dihydrostreptomycin/penicillin chemical review. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- The Battle of Antibiotics: Penicillin vs. Streptomycin. (2024). Assay Genie.
- Is it possible the elimination of contaminated culture from bacterial, yeast, fungal etc.?. (n.d.). Downstream Column.
- Antibiotics in Cell Culture - What types are available and when and how to utilize them. (2013). The Cell Culture Dish.
- How to remove bacteria from cell culture?. (2017). ResearchGate.
- Need help. Do you know any substitute for penicillin-streptomycin in cell culture?. (2014). Reddit.
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH National Center for Biotechnology Information.
- Pen-Strep. (n.d.). Wikipedia.
- Streptomycin Sulphate. (n.d.). HiMedia Laboratories.
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Caption: Experimental workflow for a radiolabeled dihydrostreptomycin uptake assay.
Application Note & Protocol Guide
Topic: Advanced Methodologies for Studying Bacterial Aminoglycoside Uptake Using Dihydrostreptomycin
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and pharmacology.
Introduction: The Enduring Challenge of Aminoglycosides
Aminoglycosides, a class of potent, broad-spectrum antibiotics, have been a cornerstone in the fight against severe bacterial infections for decades.[1] Their primary mechanism of action involves high-affinity binding to the 30S ribosomal subunit, which disrupts protein synthesis by promoting codon misreading and inhibiting translocation.[1][2] This leads to the production of aberrant proteins and ultimately, rapid bacterial cell death.[1][2]
Despite their efficacy, the clinical utility of aminoglycosides is hampered by the rise of antimicrobial resistance and potential for toxicity.[3][4][5] A critical, yet incompletely understood, aspect of their activity is the mechanism by which these hydrophilic molecules traverse the formidable multi-layered envelope of bacteria, particularly Gram-negative pathogens.[3][4] The efficiency of this uptake process is directly correlated with the antibiotic's bactericidal efficacy. Therefore, accurately quantifying and characterizing aminoglycoside uptake is paramount for developing novel strategies to overcome resistance and for designing next-generation antibiotics with improved cellular penetration.
Dihydrostreptomycin (DHS), a semisynthetic derivative of streptomycin, serves as an invaluable tool in these investigations.[2] Its structural similarity to other aminoglycosides allows it to act as a reliable probe for the shared uptake pathways. The availability of radiolabeled and fluorescently tagged versions of DHS enables precise and quantitative measurement of its accumulation within bacterial cells. This guide provides a detailed exposition of the theoretical framework and practical protocols for studying aminoglycoside uptake using dihydrostreptomycin.
The Triphasic Mechanism of Aminoglycoside Uptake
The journey of an aminoglycoside from the extracellular environment to its ribosomal target in the cytoplasm is not a simple diffusion process. It is a sophisticated, multi-step mechanism that can be broadly categorized into three distinct phases.[1][6] Understanding this pathway is crucial for designing and interpreting uptake experiments.
-
Initial Ionic Binding: As polycationic molecules, aminoglycosides are initially attracted to the anionic components of the bacterial surface, such as the lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is a rapid, energy-independent process that results in the displacement of divalent cations (Mg²⁺, Ca²⁺) that normally stabilize the outer membrane.[6] This initial binding permeabilizes the outer membrane, allowing the drug to access the periplasmic space.
-
Energy-Dependent Phase I (EDP-I): This is a slow, rate-limiting transport of the aminoglycoside across the cytoplasmic membrane.[6] This phase is dependent on the electrical potential across the membrane (Δψ) and requires active electron transport.[1][7] It is believed that the disruption of the outer membrane during ionic binding is a prerequisite for EDP-I to commence.
-
Energy-Dependent Phase II (EDP-II): Following the initial slow uptake, there is a dramatic acceleration of aminoglycoside accumulation.[6] This rapid uptake phase is triggered once a critical intracellular concentration of the antibiotic is reached, leading to the inhibition of protein synthesis and the insertion of mistranslated, faulty proteins into the cell membrane.[1] This membrane damage further collapses the proton motive force and enhances the permeability of the membrane, leading to a massive, lethal influx of the drug.[1][6]
Caption: The three-phase mechanism of Dihydrostreptomycin (DHS) uptake in Gram-negative bacteria.
Core Methodologies and Protocols
The choice of method for studying dihydrostreptomycin uptake depends on the specific research question, available equipment, and desired level of sensitivity. The most common and robust method utilizes radiolabeled DHS, while fluorescence-based methods offer a valuable alternative for high-throughput screening and visualization.
Radiolabeled [³H]Dihydrostreptomycin Uptake Assay
This is the gold-standard method for quantifying aminoglycoside uptake due to its high sensitivity and specificity. It directly measures the amount of drug that has accumulated in the bacterial cells.[7][8][9]
Causality and Experimental Rationale:
-
Radiolabel: Tritium ([³H]) is a low-energy beta emitter, making it safer to handle than other isotopes and ideal for scintillation counting.
-
Controls: A parallel incubation at 4°C is essential.[9] At this temperature, energy-dependent transport is inhibited, so any measured radioactivity represents non-specific surface binding. Subtracting the 4°C value from the 37°C value gives the amount of actively transported drug.
-
Washing: Washing with ice-cold buffer is critical to stop the uptake process immediately and remove any unbound extracellular [³H]DHS.
-
Filtration: Using a filter membrane with a pore size smaller than the bacteria (e.g., 0.45 µm) allows for rapid separation of cells from the incubation medium.
Protocol: [³H]Dihydrostreptomycin Uptake Assay
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
[³H]Dihydrostreptomycin (specific activity typically 10-30 Ci/mmol)
-
Uptake Buffer (e.g., 50 mM Potassium Phosphate, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (Ice-cold 0.9% NaCl or PBS)
-
Scintillation fluid
-
Glass fiber filters (e.g., GF/C, 0.45 µm pore size)
-
Vacuum filtration manifold
-
Scintillation vials
-
Liquid scintillation counter
Step-by-Step Procedure:
-
Cell Preparation:
-
Inoculate 50 mL of growth medium with a single colony of the bacterial strain.
-
Grow the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
In the morning, subculture the bacteria into fresh, pre-warmed medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). This ensures the cells are metabolically active.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with ice-cold Uptake Buffer to remove residual medium.
-
Resuspend the final pellet in Uptake Buffer to a final concentration of ~10⁹ CFU/mL (OD₆₀₀ ≈ 1.0). Keep the cell suspension on ice.
-
-
Uptake Experiment:
-
Prepare reaction tubes. For each time point and condition, prepare duplicate tubes. Include a set of control tubes to be incubated at 4°C.
-
Add 450 µL of the bacterial suspension to each tube.
-
Pre-incubate the tubes for 5 minutes at the respective temperatures (37°C and 4°C) to allow for temperature equilibration.
-
Initiate the uptake reaction by adding 50 µL of [³H]Dihydrostreptomycin to a final concentration (e.g., 10 µg/mL). Vortex briefly.
-
Incubate with gentle shaking for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination and Washing:
-
At each time point, stop the reaction by adding 2 mL of ice-cold Wash Buffer to the tube and immediately filtering the contents through a pre-wetted glass fiber filter under vacuum.
-
Wash the filter rapidly with an additional 2 x 5 mL of ice-cold Wash Buffer to remove all unbound radiolabel.
-
-
Quantification:
-
Carefully remove the filter and place it in a scintillation vial.
-
Add 5 mL of scintillation fluid to the vial.
-
Allow the samples to sit in the dark for at least 1 hour to reduce chemiluminescence.
-
Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
-
Fluorescence-Based Dihydrostreptomycin Uptake Assay
This method uses a fluorescently-labeled DHS analog (e.g., FITC-DHS or TRITC-DHS) to monitor uptake.[10] It is less sensitive than the radiolabeled assay but is well-suited for high-throughput screening (using a plate reader) and for single-cell analysis (using fluorescence microscopy).
Causality and Experimental Rationale:
-
Fluorophore Choice: The fluorophore should be bright, stable, and minimally impact the uptake of the parent molecule. It's crucial to validate that the labeled compound retains biological activity.
-
Background Fluorescence: Bacteria can exhibit autofluorescence. It is essential to measure the fluorescence of unlabeled cells and subtract this from the experimental values.
-
Quenching: High concentrations of the fluorescent probe can lead to self-quenching, potentially underestimating uptake. A concentration-response curve should be performed to identify an optimal working concentration.
Protocol: Fluorescence-Based Uptake Assay
Materials:
-
Fluorescently-labeled Dihydrostreptomycin (e.g., TRITC-DHS)
-
Bacterial strain and growth medium
-
Uptake Buffer
-
Wash Buffer (Ice-cold PBS)
-
96-well black, clear-bottom plates (for plate reader) or glass-bottom dishes (for microscopy)
-
Fluorescence plate reader or fluorescence microscope
Step-by-Step Procedure:
-
Cell Preparation: Prepare the bacterial cell suspension as described in section 3.1, steps 1a-1e. Resuspend the final pellet in Uptake Buffer.
-
Uptake Experiment (Plate Reader):
-
Pipette 180 µL of the cell suspension into the wells of a 96-well plate. Include wells with buffer only (blank) and wells with unlabeled cells (autofluorescence control).
-
Initiate the reaction by adding 20 µL of fluorescently-labeled DHS to the desired final concentration.
-
Incubate the plate at 37°C for the desired time.
-
Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., for TRITC: Ex ~550 nm, Em ~575 nm) at various time points.
-
-
Uptake Experiment (Microscopy):
-
Add cell suspension to a glass-bottom dish. Allow cells to adhere if applicable or proceed with suspension.
-
Add fluorescently-labeled DHS and incubate at 37°C.
-
At desired time points, gently wash the cells 3 times with ice-cold PBS to remove extracellular probe.
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets.[10] Quantify the fluorescence intensity per cell using image analysis software.
-
Competition Uptake Assays
Competition assays are used to determine if other compounds (e.g., different unlabeled aminoglycosides, potential uptake inhibitors) share the same transport system as DHS.[11] The principle is to measure the uptake of a fixed concentration of labeled DHS in the presence of increasing concentrations of an unlabeled competitor. A reduction in labeled DHS uptake indicates competition for the same uptake pathway.
Protocol: Competition Assay
This protocol is a modification of the radiolabeled assay (Section 3.1).
-
Cell Preparation: Prepare cells as described in section 3.1.
-
Competition Experiment:
-
Prepare reaction tubes containing 400 µL of the bacterial suspension.
-
Add 50 µL of the unlabeled competitor compound at various concentrations (e.g., 1x, 10x, 100x the concentration of the labeled DHS). For the control (max uptake), add 50 µL of buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of [³H]DHS (at a fixed concentration).
-
Incubate for a fixed time point determined from initial time-course experiments (e.g., 30 minutes).
-
-
Termination and Quantification: Proceed with steps 3 and 4 from the radiolabeled assay protocol (Section 3.1).
Data Analysis and Interpretation
Table 1: Summary of Experimental Parameters and Data Output
| Parameter | Radiolabeled Assay | Fluorescence Assay | Competition Assay |
| Probe | [³H]Dihydrostreptomycin | Fluorescently-labeled DHS | [³H]DHS + Unlabeled Competitor |
| Detection Method | Liquid Scintillation Counting | Fluorescence Plate Reader / Microscopy | Liquid Scintillation Counting |
| Primary Output | Counts Per Minute (CPM) | Relative Fluorescence Units (RFU) | Counts Per Minute (CPM) |
| Key Controls | 4°C incubation, no-cell blank | Unlabeled cells (autofluorescence), no-cell blank | No competitor (max signal), 4°C incubation |
| Data Normalization | CPM per mg of total protein or per 10⁹ CFU | RFU per OD unit or per cell | % of maximal [³H]DHS uptake |
Analysis Steps:
-
Radiolabeled Assay:
-
Convert CPM to picomoles (pmol) of DHS using the specific activity of the radiolabel (Ci/mmol) and the counter efficiency.
-
Normalize the data to the amount of bacteria used, expressed as pmol/mg protein or pmol/10⁹ CFU.
-
Calculate active transport by subtracting the normalized 4°C values from the 37°C values for each time point.
-
Plot the specific uptake (pmol/mg protein) against time to visualize the uptake kinetics.
-
-
Fluorescence Assay:
-
Subtract the blank (buffer only) and autofluorescence (unlabeled cells) values from the experimental readings.
-
Plot the corrected RFU against time. For microscopy, plot the average fluorescence intensity per cell against time.
-
-
Competition Assay:
-
Calculate the percentage of [³H]DHS uptake for each competitor concentration relative to the control (no competitor), which is set to 100%.
-
Plot the % uptake against the log of the competitor concentration. This allows for the calculation of an IC₅₀ value (the concentration of competitor that inhibits 50% of the labeled DHS uptake).
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in radiolabeled assay | Inadequate washing; Filter binding; Contaminated buffers. | Increase wash volume/steps; Pre-soak filters in buffer with BSA; Use fresh, filtered buffers. |
| Low signal / No uptake detected | Cells are not metabolically active; Incorrect buffer composition (e.g., high divalent cations antagonize uptake[6]); Cell lysis. | Use cells from the mid-log growth phase; Ensure buffer is low in competing cations; Handle cells gently during washing. |
| High variability between replicates | Inaccurate pipetting; Inconsistent cell density; Inconsistent timing. | Use calibrated pipettes; Ensure cell suspension is homogenous before aliquoting; Process samples in small batches to ensure consistent timing. |
| High autofluorescence in fluorescence assay | Certain growth media can cause high background. | Wash cells thoroughly and resuspend in a minimal, non-fluorescent buffer (e.g., PBS) for the assay. |
References
- Hancock, R. E. (1981). Aminoglycoside uptake and mode of action—with special reference to streptomycin and gentamicin I. Antagonists and mutants. Journal of Antimicrobial Chemotherapy, 8(4), 249-276. [Link]
- Carvalho, A., et al. (2023). Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. mBio, 14(6), e01929-23. [Link]
- Carvalho, A., et al. (2023). Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. ASM Journals. [Link]
- Carvalho, A., et al. (2023). Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. ASM Journals. [Link]
- Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]
- Muir, M. E., & Wallace, B. J. (1985). Respiration-dependent uptake of dihydrostreptomycin by Escherichia coli. Its irreversible nature and lack of evidence for a uniport process. The Biochemical journal, 228(2), 505–512. [Link]
- Kogut, M., & Lightbown, J. W. (1964). Intracellular Distribution of 3H-Dihydrostreptomycin in a Streptomycin-dependent Strain of Bacillus megaterium. Journal of General Microbiology, 34(3), 495-505. [Link]
- Kahlbaugh, F. B., et al. (1984). Comparison of aminoglycoside antibiotics with respect to uptake and lethal activity in Escherichia coli. Antimicrobial Agents and Chemotherapy, 26(1), 58-62. [Link]
- Li, Y., et al. (2022). A highly sensitive and quantitative time resolved fluorescent microspheres lateral flow immunoassay for streptomycin and dihydrostreptomycin in milk, honey, muscle, liver, and kidney. Food Chemistry, 370, 131054. [Link]
- ResearchGate. (n.d.). HopD and HopE perform the uptake of streptomycin. [Link]
- FAO. (n.d.). DIHYDROSTREPTOMYCIN/STREPTOMYCIN.
- Marcotti, W., & Kros, C. J. (2001). The aminoglycoside antibiotic dihydrostreptomycin rapidly enters mouse outer hair cells through the mechano-electrical transducer channels. The Journal of Physiology, 531(Pt 3), 679–692. [Link]
- FAO. (n.d.). Dihydrostreptomycin and Streptomycin residue monographs.
- Bonventre, P. F., & Imhoff, J. G. (1970). Uptake of 3H-Dihydrostreptomycin by Macrophages in Culture. Infection and Immunity, 2(1), 89–95. [Link]
- Shaikh, B. (1993). Determination of streptomycin and dihydrostreptomycin in animal tissue by on-line sample enrichment liquid chromatography.
- SCIEX. (n.d.). Analysis of Streptomycin and its Metabolite in Milk Using the SCIEX Triple Quad 3500 System. [Link]
- Lee, H., et al. (2021). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy. International Journal of Molecular Sciences, 22(16), 8879. [Link]
- Welling, M. M., et al. (2000). Radiolabelled antimicrobial peptides for infection detection. The Lancet Infectious Diseases, 1(3), 181-189. [Link]
- Wikipedia. (n.d.). Dihydrostreptomycin. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
- Wang, Y., et al. (2024). Characteristics and Key Genetic Pathway Analysis of Cr(VI)-Resistant Bacillus subtilis Isolated from Contaminated Soil in Response to Cr(VI). Toxics, 12(3), 190. [Link]
- Waters. (n.d.).
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Application Notes and Protocols: Dihydrostreptomycin Sulfate in Neuroscience Research for Hearing Studies
Authored by: Gemini, Senior Application Scientist
Introduction
Dihydrostreptomycin, an aminoglycoside antibiotic, has found a significant, albeit indirect, role in neuroscience, specifically in the field of auditory research.[1] While its clinical use has waned due to its recognized ototoxic side effects, this very property makes it a valuable tool for scientists studying the mechanisms of hearing loss, cochlear damage, and the potential for otoprotective therapies.[2] By inducing a predictable and dose-dependent hearing loss in animal models, researchers can investigate the cellular and molecular cascades that lead to the death of sensory hair cells in the inner ear.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dihydrostreptomycin sulfate to model hearing loss in a laboratory setting. It will cover the underlying mechanisms of its ototoxicity, detailed protocols for in vivo application, methods for assessing auditory damage, and essential safety considerations. The modification of streptomycin to dihydrostreptomycin resulted in a shift of ototoxic damage from the vestibular organ to the cochlea, making it a more specific tool for hearing-related studies.[1]
Mechanism of Ototoxicity: A Cascade of Cellular Destruction
The ototoxicity of dihydrostreptomycin, like other aminoglycosides, is primarily mediated by its destructive effects on the sensory hair cells within the cochlea.[5] The process is multifaceted, involving cellular uptake, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways.
1. Cellular Uptake: Dihydrostreptomycin enters the inner ear hair cells through several proposed mechanisms, including mechanotransducer channels located on the stereocilia and endocytosis.[1][5][6] Once inside the cell, it can accumulate and trigger a cascade of damaging events.
2. Oxidative Stress: A key event in dihydrostreptomycin-induced ototoxicity is the generation of ROS.[1] Aminoglycosides can damage mitochondria, leading to the production of these highly reactive molecules.[1] This oxidative stress overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
3. Apoptotic Pathways: The accumulation of cellular damage ultimately leads to programmed cell death, or apoptosis, of the hair cells.[1][7] Several signaling pathways are implicated:
-
Caspase Activation: Dihydrostreptomycin exposure leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3.[1][7][8] These enzymes dismantle the cell in a controlled manner.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein (MAP) kinase pathway, is also activated by the cellular stress induced by dihydrostreptomycin and contributes to the apoptotic process.[1][7]
-
p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, further promoting apoptosis.[8]
The following diagram illustrates the key molecular pathways involved in dihydrostreptomycin-induced hair cell apoptosis:
Caption: Dihydrostreptomycin-induced hair cell apoptosis pathway.
Experimental Protocols
Part 1: Preparation of Dihydrostreptomycin Sulfate Solution
A. Materials:
-
Dihydrostreptomycin sulfate powder (ensure it is suitable for veterinary or laboratory use)[9][10]
-
Sterile, pyrogen-free saline (0.9% sodium chloride) or sterile water for injection[11]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood or sterile workspace
B. Protocol:
-
Calculate the required amount: Determine the total dose needed based on the animal's weight and the desired dosage regimen.
-
Dissolution: Under sterile conditions, dissolve the dihydrostreptomycin sulfate powder in the appropriate volume of sterile saline or water. Ensure complete dissolution. The pH of a 200 mg/mL solution should be between 4.5 and 7.0.[10]
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's instructions, typically at 4°C and protected from light.[12] Use the solution within the recommended timeframe to ensure stability and sterility.
Part 2: In Vivo Administration to Induce Hearing Loss in Rodent Models
A. Animal Models: Guinea pigs and rats are commonly used animal models for studying ototoxicity.[3][13]
B. Dosage and Administration:
-
Dosage: The dose of dihydrostreptomycin sulfate required to induce hearing loss can vary depending on the animal species, strain, and desired severity of hearing loss. A typical starting point for guinea pigs is in the range of 150-225 mg/kg/day.[14] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental needs.
-
Administration Route: Intramuscular (IM) or subcutaneous (SC) injections are common routes of administration.[11][14][15]
-
Duration of Treatment: The duration of treatment can range from several days to weeks, depending on the desired level of hearing loss.[14]
C. Experimental Workflow:
Caption: General experimental workflow for ototoxicity studies.
Assessment of Ototoxicity
A multi-pronged approach is essential for accurately assessing the degree of hearing loss and cochlear damage.
Auditory Brainstem Response (ABR)
ABR is an objective, non-invasive electrophysiological test that measures the synchronous neural activity of the auditory pathway in response to sound.[16] It is a gold standard for assessing hearing thresholds in animal models.[16][17]
A. Principle: Clicks or tone bursts are presented to the ear, and surface electrodes record the resulting electrical potentials from the auditory nerve and brainstem. The lowest intensity at which a reliable waveform can be detected is considered the hearing threshold.
B. Protocol Outline:
-
Anesthetize the animal.
-
Place subdermal needle electrodes (active, reference, and ground).
-
Deliver acoustic stimuli (clicks or frequency-specific tone bursts) via an earphone.
-
Record and average the evoked potentials.
-
Determine the hearing threshold at different frequencies. An increase in the ABR threshold indicates hearing loss.[18][19]
Distortion Product Otoacoustic Emissions (DPOAEs)
DPOAEs are faint sounds produced by the outer hair cells of the cochlea in response to two simultaneous tones of different frequencies.[20][21] They provide a non-invasive measure of outer hair cell function.[20]
A. Principle: When two primary tones (f1 and f2) are presented to the ear, the healthy cochlea generates a distortion product, most prominently at the 2f1-f2 frequency. The presence and amplitude of this emission are indicative of healthy outer hair cell function.
B. Protocol Outline:
-
Anesthetize the animal.
-
Place a probe containing a microphone and two speakers into the ear canal.
-
Present the two primary tones at various frequencies and intensities.
-
Record the amplitude of the 2f1-f2 distortion product. A reduction or absence of DPOAEs suggests outer hair cell damage.[22]
Histological Analysis
Following functional assessments, histological examination of the cochlea provides direct evidence of hair cell damage.
A. Principle: The cochlea is fixed, decalcified, and sectioned to visualize the organ of Corti. Staining techniques are used to identify and quantify the loss of inner and outer hair cells.
B. Protocol Outline:
-
Euthanize the animal and perfuse with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the cochleae and post-fix.
-
Decalcify the cochleae.
-
Embed in paraffin or resin and section.
-
Stain the sections with dyes such as hematoxylin and eosin (H&E) or use immunofluorescence to label specific cellular components.[23][24]
-
Quantify the number of surviving inner and outer hair cells along the length of the basilar membrane. Damage is often more severe in the basal (high-frequency) region of the cochlea.[3][25]
Data Presentation
| Parameter | Control Group | Dihydrostreptomycin-Treated Group |
| ABR Threshold Shift (dB) | 0-5 | 20-60+ (Dose-dependent) |
| DPOAE Amplitude Reduction (dB) | < 5 | 10-30+ (Frequency-dependent) |
| Outer Hair Cell Loss (%) | < 5 | 30-100 (Basal to apical gradient) |
| Inner Hair Cell Loss (%) | < 2 | 0-50 (Typically less than OHC loss) |
Note: These are representative values and will vary depending on the specific experimental conditions.
Safety and Handling
Dihydrostreptomycin sulfate is a hazardous substance and should be handled with appropriate precautions.[26][27]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the powder or solutions.[12][26][27]
-
Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[12][27]
-
Handling: Avoid contact with skin and eyes.[27] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[26]
Conclusion
Dihydrostreptomycin sulfate is a potent and reliable tool for inducing hearing loss in animal models, thereby facilitating research into the mechanisms of ototoxicity and the development of otoprotective strategies. By understanding its mechanism of action and employing rigorous experimental protocols for administration and assessment, researchers can generate valuable insights into the pathophysiology of hearing impairment. Adherence to safety protocols is paramount when working with this compound to ensure the well-being of laboratory personnel.
References
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- Jiang, H., Sha, S. H., & Schacht, J. (2005). Streptomycin-induced apoptosis of rat cochlear hair cell cultured in vitro. Zhonghua er bi yan hou tou jing wai ke za zhi = Chinese journal of otorhinolaryngology head and neck surgery, 40(12), 918–922. [Link]
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- Zhang, Y., & He, D. Z. (2011). Streptomycin and gentamicin have no immediate effect on outer hair cell electromotility. Hearing research, 282(1-2), 130–136. [Link]
- Glorig, A. (1951). OTOTOXIC ANTIBIOTICS. California medicine, 75(6), 363–365. [Link]
- Google Patents. (1955). US2719812A - Stabilized aqueous solutions of streptomycin.
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- Bamonte, F., Dionisotti, S., Gamba, M., Ongini, E., Arpini, A., & Melone, G. (1990). Relation of dosing regimen to aminoglycoside ototoxicity: evaluation of auditory damage in the guinea pig. Chemotherapy, 36(1), 41–50. [Link]
- Harris, K. C., & Salt, A. N. (2013). Hearing Preservation in Guinea Pigs with Long-Standing Endolymphatic Hydrops. JARO : Journal of the Association for Research in Otolaryngology, 14(3), 343–354. [Link]
- Ding, D., Jiang, H., & Salvi, R. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review.
- Rybak, L. P., & Ramkumar, V. (2007). Ototoxicity in dogs and cats. The Canadian veterinary journal = La revue veterinaire canadienne, 48(11), 1141–1148. [Link]
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Application Notes and Protocols for Dihydrostreptomycin Sulfate Treatment of Mycoplasma Contamination in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Insidious Threat of Mycoplasma Contamination
Mycoplasma contamination is a pervasive and often clandestine threat in cell culture laboratories, with studies suggesting that a significant percentage of continuous cell lines are affected.[1][2] These small, wall-less bacteria can profoundly alter the physiology, metabolism, and morphology of cultured cells, leading to unreliable experimental results and compromised research integrity.[3] Unlike typical bacterial or fungal contaminations, Mycoplasma does not cause visible turbidity in the culture medium, allowing it to persist undetected for extended periods.[3] Therefore, robust detection and effective elimination strategies are paramount for maintaining the validity of cell-based research.
This document provides a comprehensive guide to the use of dihydrostreptomycin sulfate for the eradication of Mycoplasma contamination in cell lines. As an aminoglycoside antibiotic, dihydrostreptomycin sulfate offers a targeted mechanism of action against these persistent contaminants.
The Scientific Rationale for Dihydrostreptomycin Sulfate Treatment
Mechanism of Action: Dihydrostreptomycin sulfate is a potent bactericidal agent that functions by irreversibly binding to the S12 protein of the 30S ribosomal subunit in bacteria.[4] This binding interferes with the initiation complex formation between mRNA and the ribosome, leading to misreading of the genetic code and the synthesis of nonfunctional or truncated proteins.[4][5][6] This disruption of essential protein synthesis ultimately results in bacterial cell death.
Advantages in Cell Culture: A significant advantage of dihydrostreptomycin sulfate in a cell culture context is its comparatively lower cytotoxicity to mammalian cells when compared to its parent compound, streptomycin.[7] This selectivity allows for the effective elimination of Mycoplasma with minimal detrimental effects on the host cell line, a critical factor for preserving valuable or irreplaceable cultures.
Pre-Treatment Validation: Detecting Mycoplasma Contamination
Prior to initiating any treatment regimen, it is imperative to confirm the presence of Mycoplasma contamination through reliable detection methods. Relying on a single detection method is not recommended; a combination of at least two distinct techniques provides a more definitive diagnosis.
Recommended Detection Methods:
-
Polymerase Chain Reaction (PCR): PCR-based methods are highly sensitive and specific, capable of detecting the DNA of a wide range of Mycoplasma species.[8] This method is rapid and can detect even low levels of contamination.
-
DNA Staining (Hoechst or DAPI): This technique utilizes fluorescent dyes that bind to DNA. When viewed under a fluorescence microscope, Mycoplasma contamination appears as small, punctate fluorescent particles on the cell surface and in the surrounding areas, distinct from the larger, well-defined nuclei of the cultured cells.[8]
-
Microbiological Culture: This traditional method involves culturing a sample from the cell line on a specialized agar medium. The appearance of characteristic "fried-egg" colonies after incubation confirms the presence of viable Mycoplasma.[9]
Treatment Protocol: Eradication of Mycoplasma with Dihydrostreptomycin Sulfate
This protocol outlines a general guideline for the treatment of Mycoplasma contamination with dihydrostreptomycin sulfate. It is crucial to note that the optimal concentration and duration of treatment may vary depending on the specific cell line and the severity of the contamination. A pilot study to determine the cytotoxicity of dihydrostreptomycin sulfate on the specific cell line is recommended before initiating full-scale treatment.
Materials:
-
Dihydrostreptomycin sulfate (cell culture grade)
-
Sterile, deionized water or phosphate-buffered saline (PBS) for reconstitution
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Mycoplasma detection kits (PCR or DNA staining)
Preparation of Dihydrostreptomycin Sulfate Stock Solution:
-
Aseptically prepare a stock solution of dihydrostreptomycin sulfate at a concentration of 10 mg/mL in sterile, deionized water or PBS.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile cryovials and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Treatment Procedure:
-
Initiate Treatment: Culture the Mycoplasma-positive cells in their standard growth medium supplemented with dihydrostreptomycin sulfate at a final concentration of 100 µg/mL.
-
Incubation and Media Changes: Incubate the cells under their normal growth conditions (37°C, 5% CO2). Replace the medium with fresh medium containing dihydrostreptomycin sulfate every 2-3 days. This ensures a consistent antibiotic concentration and removes dead Mycoplasma and cellular debris.
-
Treatment Duration: Continue the treatment for a minimum of 14 days. A longer treatment period of up to 21 days may be necessary for heavily contaminated cultures or particularly resistant Mycoplasma strains.
-
Monitoring Cell Health: Throughout the treatment period, closely monitor the morphology and viability of the cells using a microscope. Some initial signs of cellular stress may be observed, but significant cell death should prompt a re-evaluation of the antibiotic concentration.
Post-Treatment Monitoring and Validation:
-
Antibiotic-Free Culture: After the completion of the treatment period, wash the cells twice with sterile PBS to remove any residual antibiotic.
-
Recovery Period: Culture the cells in antibiotic-free medium for at least two weeks. This "quarantine" period allows any remaining, non-eradicated Mycoplasma to replicate to a detectable level.[4][10]
-
Re-testing for Mycoplasma: After the two-week antibiotic-free period, re-test the cell culture for the presence of Mycoplasma using two different detection methods (e.g., PCR and DNA staining).
-
Confirmation of Eradication: The cell line can be considered free of Mycoplasma contamination only after obtaining negative results from both detection methods.
-
Cryopreservation: Once confirmed as Mycoplasma-free, it is crucial to cryopreserve a stock of the treated and validated cell line immediately to prevent future contamination.
Data Presentation
| Parameter | Recommendation | Rationale |
| Dihydrostreptomycin Sulfate Stock Concentration | 10 mg/mL in sterile water or PBS | Allows for easy and accurate dilution to the working concentration. |
| Working Concentration | 100 µg/mL | A commonly effective concentration for many aminoglycoside antibiotics against Mycoplasma. A dose-response study is recommended for sensitive cell lines. |
| Treatment Duration | 14-21 days | Ensures complete eradication and minimizes the risk of developing resistant strains.[10] |
| Post-Treatment Quarantine | Minimum of 2 weeks in antibiotic-free medium | Allows for the regrowth of any residual Mycoplasma to detectable levels.[4][10] |
| Validation | Minimum of two different Mycoplasma detection methods | Increases the confidence in the eradication success and avoids false-negative results. |
Visualizing the Workflow
Caption: Mycoplasma Eradication Workflow.
Mechanism of Action Diagram
Caption: Dihydrostreptomycin Sulfate Mechanism.
Trustworthiness and Best Practices
-
Aseptic Technique: Strict aseptic technique is the first line of defense against Mycoplasma contamination. Always work in a certified biological safety cabinet, wear appropriate personal protective equipment, and regularly decontaminate surfaces.
-
Quarantine Incoming Cells: All new cell lines, whether from another laboratory or a commercial source, should be quarantined and tested for Mycoplasma before being introduced into the general cell culture laboratory.[11]
-
Regular Testing: Implement a routine Mycoplasma testing schedule for all cell lines in use, even in the absence of suspected contamination.
-
Avoid Prophylactic Use of Antibiotics: The continuous use of antibiotics in cell culture is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[1] Antibiotics should only be used for short-term treatment of confirmed contamination.
Conclusion
The eradication of Mycoplasma contamination is a critical aspect of responsible cell culture practice. Dihydrostreptomycin sulfate presents a viable treatment option due to its effective mechanism of action and favorable cytotoxicity profile. By adhering to the detailed protocols for treatment and validation outlined in these application notes, researchers can confidently eliminate Mycoplasma contamination and ensure the integrity and reproducibility of their scientific findings.
References
- "Eradication of Mycoplasma Contaminations from Cell Cultures". In: Current Protocols in Molecular Biology. (URL not available)
- Dihydrostreptomycin sulfate Selection Antibiotics for Transfected Cell inhibitor. Selleck Chemicals. (URL not available)
- Mycoplasma hyopneumoniae elimination | Boehringer Ingelheim. Boehringer Ingelheim. (URL not available)
- Treatment of Mycoplasma-Positive Cell Lines with Various Antibiotics.
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- Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. (URL not available)
- Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC - NIH. National Institutes of Health. (URL: [Link])
- Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC - NIH. National Institutes of Health. (URL: [Link])
- Dihydrostreptomycin Sulf
- Penicillin-Streptomycin (Pen/Strep) Solution Protocol | ABO. (URL not available)
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- Mycoplasma Detection and Eradication - Leibniz Institute DSMZ. (URL: [Link])
- Controlling Mycoplasma Contamination of Cell Cultures | Biocompare. Biocompare. (URL: [Link])
- Mycoplasma Elimination in Cell Cultures | Review - InvivoGen. InvivoGen. (URL: [Link])
- Cell Culture Protocols and Notes - ResearchGate.
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Application Notes & Protocols for Dihydrostreptomycin Sulfate in Cell Culture
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Dihydrostreptomycin in Aseptic Cell Culture
Dihydrostreptomycin, an aminocyclitol glycoside antibiotic, is a hydrogenated derivative of streptomycin. In the realm of cell culture, it serves as a vital agent for the prevention and control of bacterial contamination. Its primary mechanism of action involves binding to the 16S rRNA of the bacterial 30S ribosomal subunit, which disrupts the fidelity of protein synthesis and ultimately leads to bacterial cell death. While highly effective against a broad spectrum of gram-negative and some gram-positive bacteria, it exhibits minimal toxicity to mammalian and insect cells at standard working concentrations, making it a valuable component of many cell culture media formulations, often in combination with penicillin.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and proper use of dihydrostreptomycin sulfate stock solutions for cell culture applications. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the maintenance of aseptic conditions.
Physicochemical Properties and Handling
Understanding the fundamental properties of dihydrostreptomycin sulfate is paramount for its effective use. The sulfate salt form is preferred for its enhanced solubility and stability in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C42H84N14O24 · 3H2SO4 | Sigma-Aldrich |
| Molecular Weight | 1461.42 g/mol | Sigma-Aldrich |
| Appearance | White to off-white powder | Various Supplier Data |
| Solubility | Readily soluble in water (50 mg/mL) | |
| Mechanism of Action | Binds to bacterial 30S ribosomal subunit, inhibiting protein synthesis | |
| Spectrum of Activity | Primarily Gram-negative bacteria, some Gram-positive bacteria |
Handling Precautions: Dihydrostreptomycin sulfate is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a laminar flow hood or biological safety cabinet to maintain sterility and prevent inhalation of the powder.
Preparing the Primary Stock Solution (100 mg/mL)
The preparation of a concentrated, sterile stock solution is a critical first step to ensure accurate and convenient dosing in cell culture media. A 100 mg/mL concentration is a common standard as it provides a convenient 1000x stock for a final working concentration of 100 µg/mL.
Rationale for Methodological Choices
-
Solvent Selection: Cell culture grade water (endotoxin-free, nuclease-free) is the recommended solvent. The use of high-purity water is crucial to avoid introducing contaminants that could adversely affect cell health or experimental outcomes.
-
Sterilization Method: Autoclaving is not recommended for dihydrostreptomycin solutions as the high temperatures can lead to degradation of the antibiotic. Sterile filtration through a 0.22 µm filter is the industry-standard method to ensure sterility while preserving the compound's integrity. The filter material should be low protein binding (e.g., PVDF or PES) to minimize loss of the antibiotic.
Step-by-Step Protocol
-
Aseptic Preparation: Perform all steps in a certified laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of dihydrostreptomycin sulfate powder. For example, to prepare 10 mL of a 100 mg/mL stock, weigh 1.0 g of the powder.
-
Dissolution: Add the powder to a sterile container and add approximately 8 mL of cell culture grade water. Mix gently by swirling or vortexing until the powder is completely dissolved.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with cell culture grade water.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Aliquoting: Filter the solution directly into sterile, cryo-safe tubes (e.g., 1.5 mL microcentrifuge tubes). Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the antibiotic over time.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration (100 mg/mL), preparation date, and your initials.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile dihydrostreptomycin sulfate stock solution.
Quality Control and Validation
A prepared stock solution is only as good as its validation. To ensure trustworthiness and reproducibility in your experiments, consider the following QC steps:
-
Sterility Check: Before storing the aliquots, you can incubate one aliquot at 37°C for 24-48 hours. Any visible turbidity would indicate bacterial contamination, and the entire batch should be discarded.
-
Bioactivity Assay (Optional but Recommended): The biological activity of the prepared stock can be confirmed by performing a standard Kirby-Bauer disk diffusion assay or a minimal inhibitory concentration (MIC) assay using a known susceptible bacterial strain (e.g., E. coli). This validates that the antibiotic is active and effective.
Storage and Stability
Proper storage is crucial for maintaining the efficacy of your dihydrostreptomycin stock solution.
| Storage Temperature | Shelf Life | Rationale |
| -20°C | Up to 1 year | Optimal for long-term storage, minimizes chemical degradation. |
| 2-8°C | Up to 2 weeks | Suitable for short-term storage of a working aliquot. |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can significantly reduce the potency of the antibiotic. This is the primary reason for preparing single-use aliquots.
-
Light Sensitivity: While not extremely light-sensitive, it is good practice to store aliquots in a dark freezer box to prevent any potential photodegradation.
Usage in Cell Culture
Determining the Working Concentration
The most common working concentration for dihydrostreptomycin in cell culture is 100 µg/mL. However, the optimal concentration can vary depending on the cell line and the specific experimental conditions. It is advisable to consult literature specific to your cell line or perform a dose-response experiment to determine the ideal concentration that is non-toxic to your cells while effectively preventing contamination.
Protocol for Use
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature or in a 37°C water bath.
-
Dilution: Dilute the stock solution directly into your complete cell culture medium. For a final concentration of 100 µg/mL from a 100 mg/mL stock, you would perform a 1:1000 dilution.
-
Example: Add 1 mL of the 100 mg/mL stock solution to 1 L of cell culture medium.
-
-
Mixing: Gently mix the medium to ensure uniform distribution of the antibiotic.
-
Use: The medium is now ready for use in your cell culture experiments.
Logical Flow for Use in Media
Caption: Dilution of a concentrated stock into complete cell culture medium.
Conclusion
The careful preparation and validation of dihydrostreptomycin sulfate stock solutions are fundamental to maintaining aseptic conditions in cell culture. By following these detailed protocols and understanding the scientific principles behind each step, researchers can ensure the integrity and reproducibility of their experiments, safeguarding their valuable cell lines from bacterial contamination.
References
- Dihydrostreptomycin, MedlinePlus, [Link]
Application Notes & Protocols: Incorporating Dihydrostreptomycin Sulfate in Agar Plates for Bacterial Selection
Introduction: The Role of Dihydrostreptomycin in Selective Media
Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic, derived from streptomycin, that serves as a potent bactericidal agent.[1][2] Its utility in the research laboratory is primarily as a selection agent in microbiological culture media.[1] By incorporating dihydrostreptomycin into agar plates, researchers can selectively cultivate bacteria that have acquired resistance, either naturally or through genetic engineering (e.g., carrying a resistance-conferring plasmid), while eliminating susceptible organisms.[3] This guide provides a comprehensive overview, from mechanism to application, for the reliable preparation and use of dihydrostreptomycin-containing agar plates. It is active against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species.[1]
Scientific Principles: Mechanism of Action
Understanding the "why" behind an antibiotic's function is critical to its effective application. Dihydrostreptomycin exerts its bactericidal effect by disrupting protein synthesis, a fundamental process for bacterial viability.[4][5]
The key steps are as follows:
-
Cellular Entry: The antibiotic enters the bacterial cell. Evidence suggests it can pass through the MscL (mechanosensitive channel of large conductance) channel pore.[6][7]
-
Ribosomal Binding: Once inside the cytoplasm, dihydrostreptomycin binds irreversibly to the S12 protein of the 30S ribosomal subunit.[1][4][7]
-
Inhibition of Translation: This binding event interferes with the initiation complex of protein synthesis and causes a misreading of the mRNA template.[1][7]
-
Faulty Protein Synthesis: The result is the production of truncated or non-functional proteins, which is ultimately lethal to the bacterial cell.[1][4]
Caption: Fig 1. Mechanism of Dihydrostreptomycin Action.
Core Experimental Parameters & Reagent Preparation
Success in preparing selective media hinges on meticulous attention to detail, particularly concerning antibiotic concentration and handling.
Reagent Properties
-
Appearance: White or almost white crystalline powder.[1]
-
Solubility: Dihydrostreptomycin sulfate is freely soluble in aqueous solutions, such as sterile deionized water.[1][4] It is insoluble in DMSO.[6]
-
Storage: The powder should be stored at 2-8°C.[1] Stock solutions should be stored at -20°C for long-term use (months) or 2-8°C for short-term use (days to weeks).[8][9]
Stock Solution Preparation
Preparing a concentrated, sterile stock solution is the first critical step. This minimizes the volume of liquid added to the molten agar, preventing significant changes in media concentration and temperature. A 1000x stock is standard practice.[3]
Protocol 1: Preparation of a 50 mg/mL (1000x) Dihydrostreptomycin Stock Solution
-
Weighing: Accurately weigh 2 grams of Dihydrostreptomycin Sulfate powder.
-
Dissolving: Dissolve the powder in 40 mL of sterile, purified water (e.g., ddH₂O).[10] Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[10][11] Causality: Autoclaving is not recommended for most antibiotic solutions as the high temperatures can cause degradation. Filter sterilization ensures sterility while preserving the antibiotic's potency.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Store aliquots at -20°C. This practice prevents degradation from repeated freeze-thaw cycles.[9]
Working Concentration in Agar
The optimal working concentration can vary by bacterial species and the specific resistance mechanism. It is often necessary to determine the minimum inhibitory concentration (MIC) empirically. However, common starting concentrations are established for many organisms.
| Organism | Typical Working Concentration | Reference |
| Escherichia coli | 10-50 µg/mL | [12] |
| Gram-Negative Bacteria (general) | 10-100 µg/mL | [13] |
| Gram-Positive Bacteria (general) | 10-50 µg/mL | [5] |
| Mycobacterium spp. | Varies significantly; requires empirical testing. | [5] |
Expert Insight: For newly engineered strains or less common bacterial species, performing a kill curve (dose-response curve) is highly recommended to determine the lowest effective concentration that inhibits the growth of non-resistant cells.[14]
Preparation of Dihydrostreptomycin Agar Plates
This protocol outlines the standard method for incorporating the antibiotic into molten agar. The critical step is adding the antibiotic after the autoclaved media has cooled sufficiently to prevent heat degradation.
Caption: Fig 2. Workflow for Preparing Antibiotic Agar Plates.
Protocol 2: Pouring Selective Agar Plates
-
Prepare Media: Prepare your desired agar medium (e.g., Luria-Bertani (LB) agar) according to the manufacturer's instructions. For 1 liter of media, use a 2-liter flask to prevent boiling over.[15]
-
Autoclave: Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[15]
-
Cooling: Place the autoclaved media in a 50-55°C water bath.[16] Allow it to cool for at least 30-60 minutes. Trustworthiness: This temperature is a critical balance. It is cool enough to prevent significant degradation of most antibiotics, yet warm enough to keep the agar molten and allow for proper mixing and pouring.[3] Attempting to add the antibiotic when the agar is too hot (>60°C) is a common source of failed selections.
-
Add Antibiotic: Aseptically add the dihydrostreptomycin stock solution to the cooled agar. For a final concentration of 50 µg/mL, add 1 mL of a 50 mg/mL stock solution to 1 liter of media.
-
Mix: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.[3] Avoid vigorous shaking, which can introduce bubbles.
-
Pour Plates: Working in a sterile environment (e.g., a laminar flow hood or next to a Bunsen burner), pour approximately 20-25 mL of the agar into each sterile 100 mm petri dish.[17][18]
-
Solidify and Dry: Leave the plates undisturbed on a level surface to solidify completely (typically 30-60 minutes).[3] For optimal performance, allow the plates to dry further, often overnight at room temperature or for 10-30 minutes in an incubator with lids ajar, to remove excess condensation.[3]
-
Storage: Store the finished plates inverted (to prevent condensation from dripping onto the agar surface) in sealed plastic bags at 4°C.[3] Plates should ideally be used within 2-4 weeks, as antibiotic potency can decrease over time.[19]
Quality Control and Validation
Every new batch of antibiotic plates must be validated to ensure its selective capacity is correct. This is a self-validating step that ensures trustworthiness in subsequent experiments.[17]
Protocol 3: Functional Validation of Dihydrostreptomycin Plates
-
Obtain Control Strains: You will need two bacterial strains:
-
Positive Control: A strain known to be resistant to dihydrostreptomycin at the prepared concentration.
-
Negative Control: A susceptible (wild-type) strain of the same bacterium.[20]
-
-
Inoculation: Using a sterile loop, streak a small amount of each control strain onto a separate section of a single test plate.[3]
-
Incubation: Incubate the plate under the appropriate conditions for the bacterial species (e.g., 37°C overnight for E. coli).
-
Result Interpretation:
-
Expected Outcome: You should observe robust growth of the resistant strain and no growth (or only a few pinpoint satellite colonies) of the susceptible strain.[3]
-
Troubleshooting - No Growth: If neither strain grows, the agar may be non-permissive, or the antibiotic concentration may be too high, even for the resistant strain.
-
Troubleshooting - All Growth: If the susceptible strain grows well, it indicates a failure in the antibiotic selection. This could be due to an expired antibiotic, an incorrect (too low) concentration, or degradation of the antibiotic during plate preparation (e.g., adding it to agar that was too hot).[20]
-
Safety & Handling Precautions
As a laboratory chemical, dihydrostreptomycin sulfate requires careful handling.
-
Hazard Identification: The substance is harmful if swallowed and is suspected of damaging fertility or the unborn child.[21][22] Prolonged or repeated exposure may cause damage to organs, particularly the ear and kidney.[23]
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety goggles), and a lab coat when handling the powder or solutions.[22]
-
Handling: Avoid creating dust when weighing the powder. Wash hands thoroughly after handling.[21][22] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[21][23]
-
Disposal: Dispose of unused materials and waste in accordance with local, state, and federal regulations.[23]
References
- MP Biomedicals. (n.d.). Dihydrostreptomycin sulfate, for culture media use 123531 - Safety Data Sheet.
- Stokes, P. J., & Waterworth, P. M. (1983). New datum handling methods for the quality control of antibiotic solutions and plates used in the antimicrobial susceptibility test. Journal of Clinical Pathology, 36(1), 53–59.
- Merck. (2025, April 14). SAFETY DATA SHEET Dihydrostreptomycin Sulfate Formulation.
- Reyna, N., Plymale, R., & Johnson, K. (2021, September 9). 3.1.2: Adding Antibiotics. Biology LibreTexts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms.
- Stokes, P. J., & Waterworth, P. M. (1983). New datum handling methods for the quality control of antibiotic solutions and plates used in the antimicrobial susceptibility test. ResearchGate.
- Addgene. (2016, September 14). Pouring LB Agar Plates.
- Addgene. (2017, October 27). Protocol - Over-Agar Antibiotic Plating.
- GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests.
- CLSI. (n.d.). Quality Control of Anti Microbial Susceptibility Test.
- protocols.io. (2022, October 5). Obtain LB agar plates (with antibiotics).
- British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
- Addgene. (2017, October 30). Over-Agar Antibiotic Plating [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Dihydrostreptomycin Sulfate. PubChem Compound Database.
- Scribd. (n.d.). Dihydrostreptomycin Sulfate.
- Wray, R., et al. (2016). Dihydrostreptomycin Directly Binds to, Modulates, and Passes through the MscL Channel Pore. PLOS Biology, 14(6), e1002473.
- INCHEM. (n.d.). 820. Dihydrostreptomycin (WHO Food Additives Series 34).
- USP. (2025, February 14). Dihydrostreptomycin Sulfate.
- Google Patents. (n.d.). CN106928288A - A kind of preparation method of dihydrostreptomycin sulfate.
- OpenWetWare. (n.d.). Stock Solution - Microbiology and Molecular Biology.
- ResearchGate. (2014, December 16). What antibiotic concentration of Streptomycin or Spectinomycin that I use to transform E. coli DH5α and Agrobacterium tumefaciens strains?.
- Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve).
- QIAGEN. (n.d.). Bacterial cultivation media and antibiotics.
- European Medicines Agency. (2000). Streptomycin and Dihydrostreptomycin Summary Report (1).
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Application Notes and Protocols for Assessing Dihydrostreptomycin Efficacy Against Gram-Negative Bacteria
Introduction: Re-evaluating a Classic Aminoglycoside
Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, is an aminoglycoside antibiotic with bactericidal activity against a range of bacteria, including many gram-negative species.[1] Its primary mechanism of action involves the irreversible binding to the S12 protein of the 30S ribosomal subunit.[1][2] This binding interferes with the initiation complex formation between mRNA and the ribosome, leading to the synthesis of defective proteins and ultimately, bacterial cell death.[1] While its use in human medicine has been limited due to concerns of ototoxicity, dihydrostreptomycin remains a relevant compound in various research and veterinary applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the in vitro efficacy of dihydrostreptomycin against gram-negative bacteria. The protocols herein are grounded in the principles and methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and reproducibility.
Mechanism of Action: A Closer Look
The bactericidal effect of dihydrostreptomycin is initiated by its transport across the bacterial cell membrane, a process that is oxygen-dependent. Once inside the cytoplasm, it targets the 30S ribosomal subunit, disrupting protein synthesis. This process is multifaceted, not only halting the production of essential proteins but also causing misreading of the mRNA template, which results in the accumulation of non-functional and potentially toxic proteins.
Caption: Dihydrostreptomycin's mechanism of action in gram-negative bacteria.
Part 1: Core Protocols for Susceptibility Testing
The cornerstone of assessing antibiotic efficacy is determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standardized methods to determine the MIC of dihydrostreptomycin.
Broth Microdilution Method
This method is considered a gold standard for quantitative antimicrobial susceptibility testing. It involves challenging a standardized bacterial inoculum with serial dilutions of dihydrostreptomycin in a liquid growth medium.
Materials:
-
Dihydrostreptomycin sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Bacterial culture of the gram-negative organism to be tested
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Dihydrostreptomycin Stock Solution:
-
Accurately weigh a sufficient amount of dihydrostreptomycin sulfate powder.
-
Calculate the required volume of sterile deionized water to create a high-concentration stock solution (e.g., 10 mg/mL). Note the potency of the antibiotic powder provided by the manufacturer for accurate calculations.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in aliquots at -70°C.
-
-
Preparation of Dihydrostreptomycin Dilutions:
-
Prepare a working solution of dihydrostreptomycin in CAMHB.
-
Perform serial twofold dilutions of the working solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the dihydrostreptomycin dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of dihydrostreptomycin at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution Method.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (Susceptible, Intermediate, or Resistant). It involves placing paper disks impregnated with a known amount of dihydrostreptomycin onto an agar plate inoculated with the test organism.
Materials:
-
Dihydrostreptomycin disks (potency to be determined, e.g., 10 µg or 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture of the gram-negative organism to be tested
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Aseptically apply the dihydrostreptomycin disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints.
-
Part 2: Advanced Efficacy Assessment
Beyond the MIC, understanding the rate and extent of bacterial killing is crucial for characterizing the pharmacodynamics of an antibiotic.
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time. This is achieved by exposing a bacterial culture to a constant concentration of the antibiotic and measuring the number of viable bacteria at various time points.
Materials:
-
Dihydrostreptomycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the gram-negative organism to be tested
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks/tubes containing CAMHB with dihydrostreptomycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask/tube with no antibiotic.
-
Inoculate all flasks/tubes with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks/tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each dihydrostreptomycin concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Sources
Application Notes and Protocols for Dihydrostreptomycin Sulfate in Combination with Penicillin for Broad-Spectrum Antimicrobial Control
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of dihydrostreptomycin sulfate in combination with penicillin. This document delves into the synergistic mechanism of action, provides detailed protocols for in vitro evaluation, and outlines best practices for quality control and handling of this classic antibiotic combination.
Introduction: The Rationale for Combination Therapy
The use of antimicrobial agents in combination is a well-established strategy to broaden the spectrum of activity, enhance bactericidal effects, and combat the emergence of resistant pathogens.[1] The combination of a β-lactam antibiotic, such as penicillin G, with an aminoglycoside, like dihydrostreptomycin, has been a cornerstone in veterinary therapeutics for decades, developed to leverage potential synergistic effects.[2][3]
Penicillin G is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[6][7][8] Dihydrostreptomycin, a derivative of streptomycin, is an aminoglycoside antibiotic that targets the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[8][9][10] It is primarily active against Gram-negative aerobic bacteria and some Gram-positive cocci.[2][11]
The strategic combination of these two distinct mechanisms results in a potent, broad-spectrum antimicrobial agent with synergistic capabilities. Penicillin's disruption of the cell wall is believed to increase the permeability of the bacterial cell membrane, facilitating the entry of dihydrostreptomycin to its intracellular target, the ribosome.[2] This synergistic action allows for enhanced efficacy against a wider range of pathogens than either drug could achieve alone.[5][11][12]
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of the penicillin-dihydrostreptomycin combination lies in their complementary and interactive mechanisms of action.
-
Penicillin (β-Lactam): Targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][8] This inhibition weakens the cell wall, making the bacterium susceptible to osmotic lysis.[2]
-
Dihydrostreptomycin (Aminoglycoside): After entering the bacterial cell, it binds to the 30S ribosomal subunit.[9][10] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[8][10]
The synergy arises from the initial action of penicillin. By damaging the cell wall, penicillin facilitates the uptake of dihydrostreptomycin into the bacterial cytoplasm, where it can exert its inhibitory effect on protein synthesis.[2]
Caption: Synergistic mechanism of penicillin and dihydrostreptomycin.
Spectrum of Activity
The combination of penicillin and dihydrostreptomycin provides a broad spectrum of activity, covering a range of Gram-positive and Gram-negative bacteria. This makes it particularly useful for treating mixed infections.[12]
| Bacteria | Penicillin Activity | Dihydrostreptomycin Activity | Combination Activity |
| Gram-Positive | |||
| Staphylococcus spp. (non-penicillinase producing) | Effective [13] | Some activity[2] | Synergistic/Additive [11] |
| Streptococcus spp. | Effective [4][13] | Some activity | Synergistic/Additive [11] |
| Clostridium spp. | Effective [4] | Limited | Effective [11] |
| Listeria spp. | Effective [13] | Limited | Effective [11] |
| Arcanobacterium pyogenes | Effective [13] | Limited | Effective |
| Gram-Negative | |||
| Escherichia coli | Limited | Effective [11] | Synergistic/Additive [11] |
| Salmonella spp. | Limited | Effective [13] | Synergistic/Additive [11] |
| Pasteurella multocida | Limited | Effective [13] | Effective [13] |
| Mannheimia haemolytica | Limited | Effective [13] | Effective [13] |
| Klebsiella pneumoniae | Limited | Effective [13] | Effective [13] |
| Campylobacter spp. | Limited | Effective [11] | Effective [11] |
Experimental Protocols
Materials and Reagents
-
Dihydrostreptomycin sulfate (CAS No: 5490-27-7)[9]
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC control strains and clinical isolates)
-
Spectrophotometer
-
Sterile water, saline, or PBS (pH 7.2) for reconstitution[9]
-
Incubator (35-37°C)
Reagent Preparation and Storage
Dihydrostreptomycin Sulfate Stock Solution:
-
Storage: Store the powder at 4°C or -20°C for long-term stability (≥ 4 years).[9][10]
-
Reconstitution: Aseptically weigh the required amount of dihydrostreptomycin sulfate powder and dissolve in sterile water or PBS to create a stock solution (e.g., 10 mg/mL).[9] The reconstituted solution should be stored at 2-8°C.
Penicillin G Stock Solution:
-
Storage: Store the dry powder at controlled room temperature (20-25°C).[16]
-
Reconstitution: Reconstitute with sterile water, isotonic sodium chloride, or dextrose injection.[15] The reconstituted solution can be stored in a refrigerator (2-8°C) for up to 7 days without significant loss of potency.[15][16]
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.[17][18][19]
Step-by-Step Methodology:
-
Determine Minimum Inhibitory Concentrations (MICs): Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the target bacterial strains using standard broth microdilution methods.
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial dilutions of penicillin G along the x-axis and dihydrostreptomycin sulfate along the y-axis. The concentration range should bracket the predetermined MICs of each drug.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.[18]
-
Data Analysis and Interpretation:
-
Visually inspect the wells for turbidity to determine the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[18][19] FIC Index = FIC of Penicillin + FIC of Dihydrostreptomycin Where:
-
FIC of Penicillin = (MIC of Penicillin in combination) / (MIC of Penicillin alone)
-
FIC of Dihydrostreptomycin = (MIC of Dihydrostreptomycin in combination) / (MIC of Dihydrostreptomycin alone)
-
-
Interpretation of FIC Index: [18]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Sources
- 1. Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2) [asm.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. scilit.com [scilit.com]
- 4. interchemie.com [interchemie.com]
- 5. interchemie.com [interchemie.com]
- 6. advacarepharma.com [advacarepharma.com]
- 7. assaygenie.com [assaygenie.com]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. goldbio.com [goldbio.com]
- 11. interchemie.com [interchemie.com]
- 12. fao.org [fao.org]
- 13. Pen and Strep Injection | Norbrook Laboratories [norbrook.com]
- 14. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fresenius-kabi.com [fresenius-kabi.com]
- 16. globalrph.com [globalrph.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. droracle.ai [droracle.ai]
Troubleshooting & Optimization
troubleshooting dihydrostreptomycin selection in transfected mammalian cells
Answering the user's request based on the revised plan. I will start by searching for information on the use of dihydrostreptomycin in cell culture, the mechanism of aminoglycoside antibiotics, and standard protocols for mammalian cell selection using common antibiotics like G418, puromycin, and hygromycin B. This will allow me to build a comprehensive guide that first addresses the user's specific query about DHS and then provides the correct, actionable information for successful transfection and selection experiments.
Executing Step 1 & 2: Clarify the Role of Dihydrostreptomycin and Explain the Mechanism
I will search for "dihydrostreptomycin use in mammalian cell culture," "dihydrostreptomycin vs G418 for selection," and "aminoglycoside mechanism of action eukaryotic vs prokaryotic ribosomes." This will provide the necessary background to explain why DHS is not a suitable selection agent.
Executing Step 3 & 4: Address the Core Problem and Provide Recommended Solutions
I will search for "troubleshooting mammalian cell selection," "how to perform a kill curve G418," "optimal puromycin concentration for HEK293," and "stable cell line generation protocol." These searches will provide the practical, step-by-step information needed for the troubleshooting guide and protocols.
Executing Step 5: Compile References
Throughout the process, I will identify and save high-quality, authoritative links (e.g., from major suppliers like Thermo Fisher Scientific, MilliporeSigma, and from reputable journals) to build the final reference list.
This structured search plan will ensure all aspects of the revised, more scientifically sound response are covered, providing the user with a truly valuable and educational resource.The user is asking for a technical support guide on troubleshooting dihydrostreptomycin (DHS) selection in transfected mammalian cells.
My initial knowledge and a quick preliminary search indicate that DHS is not a standard selection antibiotic for mammalian cells. It's primarily used to control bacterial contamination. The common selection antibiotics are G418, Puromycin, Hygromycin B, etc., which correspond to specific resistance genes transfected into the cells.
This presents a critical issue with the user's premise. A direct troubleshooting guide for DHS selection would be misleading and scientifically unsound because the process itself is flawed. The core problem isn't about optimizing DHS concentration; it's that DHS is the wrong tool for the job.
Therefore, as a Senior Application Scientist, my primary responsibility is to provide an accurate, trustworthy, and genuinely helpful response. This means I must:
-
Address the user's specific query about DHS directly: I need to explain why DHS is not used for selection and what is likely happening in their experiments.
-
Correct the underlying misconception: Explain the difference between antibiotics for bacterial control (like Pen/Strep, which often includes streptomycin or DHS) and antibiotics for eukaryotic selection (like G418).
-
Provide the correct solution: Guide them on how to properly set up a selection experiment. This involves choosing the correct antibiotic that matches their resistance gene and performing a dose-response experiment (kill curve) to determine the optimal concentration.
-
Fulfill the structural requirements of the prompt: The final output must still be a "technical support center" with FAQs, troubleshooting guides, protocols, diagrams, and references, but framed around the correct way to perform antibiotic selection.
Revised Plan:
-
Introduction: Start by directly addressing the user's topic. State clearly that dihydrostreptomycin is not a recommended selection agent for mammalian cells and explain the scientific reasons why (e.g., its target is primarily prokaryotic ribosomes, and it lacks the potent activity against eukaryotic ribosomes that dedicated selection agents like G418 have).
-
FAQ Section 1: Understanding Dihydrostreptomycin and Selection:
-
Q1: Can I use dihydrostreptomycin for selecting transfected mammalian cells?
-
Q2: Why is G418 (Geneticin) used for selection with the neomycin resistance gene (neo) instead of other aminoglycosides like dihydrostreptomycin?
-
Q3: I added dihydrostreptomycin to my transfected cells and nothing happened. Why?
-
Q4: What is the actual use of dihydrostreptomycin in cell culture?
-
-
Core Troubleshooting Guide: "My Antibiotic Selection is Failing"
-
This section will pivot to general, best-practice troubleshooting for proper selection agents.
-
Problem 1: All cells died, including my control (non-transfected).
-
Cause A: Antibiotic concentration is too high.
-
Solution: Perform a Kill Curve.
-
-
Problem 2: No cells died, even in the non-transfected control plate.
-
Cause A: Antibiotic concentration is too low.
-
Cause B: Antibiotic is old or inactive.
-
Solution: Perform a Kill Curve with a fresh stock of the antibiotic.
-
-
Problem 3: I have many surviving colonies, but my gene of interest is not expressed (false positives).
-
Cause A: Incomplete selection (concentration too low or duration too short).
-
Cause B: Transient expression followed by silencing.
-
Cause C: Satellite colonies.
-
Solution: Increase antibiotic concentration, extend selection period, and properly isolate colonies.
-
-
-
Detailed Protocol: How to Establish an Optimal Antibiotic Concentration (The Kill Curve)
-
Provide a detailed, step-by-step protocol for performing a kill curve. This is the most critical experiment for any selection process. I will use G418 as the primary example.
-
-
Data & Visualization:
-
Table: Create a table summarizing common selection antibiotics, their corresponding resistance genes, and typical concentration ranges for various cell lines.
-
Graphviz Diagram 1: A workflow diagram for the entire stable cell line generation process, from transfection to clonal isolation.
-
Graphviz Diagram 2: A decision tree for troubleshooting selection failure.
-
-
References: Compile a list of authoritative sources on mammalian cell culture, transfection, and antibiotic selection.
This revised structure directly answers the user's question, corrects a critical scientific error in their experimental design, and provides the comprehensive, authoritative guide they need to be successful. It fully aligns with the E-E-A-T principles required by the prompt. I will now proceed with generating the content based on this new, more accurate plan.# Technical Support Center: Troubleshooting Antibiotic Selection in Transfected Mammalian Cells
A Senior Application Scientist's Guide to Stable Cell Line Generation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with antibiotic selection for stably transfected mammalian cells. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
We will directly address the issue of using Dihydrostreptomycin (DHS) for selection and pivot to a comprehensive, best-practices guide for successful stable cell line generation using appropriate selective agents.
Part 1: The Core Issue — Why Dihydrostreptomycin Selection Fails
A common point of confusion arises from the use of penicillin-streptomycin solutions to control bacterial contamination in cell culture. It is critical to understand that this application is fundamentally different from selecting for successfully transfected eukaryotic cells.
Frequently Asked Questions: Dihydrostreptomycin vs. Eukaryotic Selection
Q1: Can I use dihydrostreptomycin (DHS) for selecting transfected mammalian cells?
A: No. Dihydrostreptomycin is not a suitable antibiotic for selecting stably transfected mammalian cells. Its primary role in cell culture is to prevent or eliminate bacterial contamination. Cultured mammalian cells are generally unaffected by concentrations of dihydrostreptomycin that are lethal to bacteria.[1]
Q2: My plasmid has a neomycin resistance gene (neo). Since dihydrostreptomycin is an aminoglycoside like G418 (Geneticin), shouldn't it work?
A: This is a logical but incorrect assumption based on chemical similarity. The efficacy of these antibiotics depends on their specific molecular targets: the ribosomes.
-
Prokaryotic vs. Eukaryotic Ribosomes: Bacterial (prokaryotic) ribosomes are structurally different from mammalian (eukaryotic) ribosomes (70S vs. 80S).[2][3] Dihydrostreptomycin and streptomycin primarily target the 30S subunit of the bacterial ribosome, inhibiting protein synthesis with high specificity.[4][5][6] They have very low activity against the 80S eukaryotic ribosome.[3][7]
-
G418's Mechanism of Action: G418 (Geneticin), while also an aminoglycoside, is potent against eukaryotic 80S ribosomes, disrupting protein synthesis and leading to cell death.[8][][10] The neomycin resistance gene (neo) encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), that specifically inactivates G418 by phosphorylation, preventing it from binding to the ribosome and thus allowing the transfected cell to survive.[8][10][11] This enzyme is not effective against all aminoglycosides.
Q3: I added dihydrostreptomycin to my cells after transfection and nothing happened. Why?
A: Your cells survived because they are inherently resistant to the antibacterial concentrations of DHS used. The antibiotic did not exert any selective pressure, meaning both untransfected and transfected cells continued to grow. This leads to a mixed population of cells where your gene of interest is not stably maintained.
Part 2: A Best-Practices Guide to Successful Antibiotic Selection
Now that we've clarified why DHS is not a viable selection agent, let's focus on the correct approach. The success of your stable cell line generation hinges on two key factors:
-
Matching the resistance gene to the correct antibiotic.
-
Determining the optimal antibiotic concentration for your specific cell line.
Common Selection Systems
It is essential to use the antibiotic that corresponds to the resistance marker present in your plasmid vector.
| Resistance Gene | Selection Antibiotic | Typical Working Concentration (Mammalian Cells) | Mechanism of Action |
| neo | G418 (Geneticin) | 100 - 1000 µg/mL | Inhibits 80S ribosome function.[8][][12] |
| hph | Hygromycin B | 50 - 400 µg/mL | Inhibits 70S/80S ribosomes.[12] |
| pac | Puromycin | 0.2 - 10 µg/mL | Causes premature chain termination during translation.[13] |
| bsd | Blasticidin S | 1 - 20 µg/mL | Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes.[][13] |
| Sh ble | Zeocin™ | 50 - 400 µg/mL | Intercalates into DNA and causes double-strand breaks.[12][14] |
Note: The optimal concentration is highly cell-line dependent and must be determined experimentally.[8][11]
Workflow for Stable Cell Line Generation
The overall process follows a clear path from preparation to validation.
Caption: Workflow for generating a stable cell line.
Part 3: The Most Critical Protocol — The Antibiotic Kill Curve
Before you begin any selection experiment, you must determine the minimum concentration of your chosen antibiotic that kills 100% of the non-transfected parental cells within a specific timeframe (typically 7-15 days).[][16][17][18] This is known as a "kill curve" or dose-response assay. Using a concentration that is too low will result in a high number of false-positive colonies, while too high a concentration can harm even the resistant cells.[19]
Step-by-Step Protocol: Kill Curve for Adherent Cells
This protocol uses a 24-well plate format as an example.
-
Cell Plating (Day 0):
-
Plate your parental (non-transfected) cells into the wells of a 24-well plate at a density that results in 30-50% confluency the next day.[16] Ensure even distribution.
-
Include at least two wells that will serve as "No Antibiotic" controls.
-
-
Application of Antibiotic (Day 1):
-
Prepare a series of dilutions of your selection antibiotic (e.g., G418) in your complete cell culture medium. A good starting range for G418 is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[11]
-
Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Add medium without antibiotic to your control wells.
-
-
Monitoring and Media Changes (Day 2 onwards):
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-15 days, depending on the cell line's growth rate and the antibiotic's speed of action.[16][18]
-
The optimal concentration for your selection experiment is the lowest concentration that killed 100% of the cells during this period.[20] The "No Antibiotic" control wells should remain healthy and confluent.
-
Part 4: Troubleshooting Common Selection Problems
Even with the correct antibiotic and a properly determined kill curve, issues can arise.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting antibiotic selection.
References
- Best Antibiotics for Selecting Transfected Mammalian Cells. (2025). Vertex AI Search.
- Antibiotic Kill Curve: Definition and Protocol. (n.d.). BOC Sciences.
- Dihydrostreptomycin sulfate Selection Antibiotics for Transfected Cell inhibitor. (n.d.). Selleck Chemicals.
- The Principle of G418 Selection: A Technical Guide for Stable Cell Line Development. (2025). Benchchem.
- Kill Curve Protocol. (n.d.). BPS Bioscience.
- Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol. (n.d.).
- Selection and use of antibiotics in cell culture. (n.d.). BOC Sciences.
- Antibiotic Kill Curve. (n.d.). Merck Millipore.
- G418. (n.d.). Wikipedia.
- Dose response curve for antibiotic selection of mammalian cells (kill curve). (n.d.). Horizon Discovery.
- A Comprehensive Guide to Selection Antibiotics in Cell Culture. (2025).
- G418 Selection Protocol for Mammalian Cells: Application Notes and Detailed Protocols. (2025). Benchchem.
- Selection Antibiotics. (n.d.). Thermo Fisher Scientific - US.
- Sensitivity of culture mammalian cells to streptomycin and dihydrostreptomycin. (1963). PubMed.
- Guideline for Generation of Stable Cell Lines – Technical Reference Guide. (n.d.). Lonza Knowledge Center.
- Basic Mammalian Expression Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- Dihydrostreptomycin BioReagent, cell culture mammalian, = 98 TLC 5490-27-7. (n.d.). Sigma-Aldrich.
- Why do some antibiotics destroy prokaryotic ribosomes whereas they leave the eukaryotic ones intact?. (2024). Quora.
- Why are eukaryotic cells unaffected by streptomycin and similar antibiotics?. (n.d.). Study.com.
- How do antibiotics take advantage of the differences between eukaryotes and prokaryotes?. (2020). Quora.
- Effects of Dihydrostreptomycin on Ribosome Function In Vivo: Lack of Correlation Between Changes in Ribosome P
Sources
- 1. Sensitivity of culture mammalian cells to streptomycin and dihydrostreptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dihydrostreptomycin BioReagent, cell culture mammalian, = 98 TLC 5490-27-7 [sigmaaldrich.com]
- 6. Effects of Dihydrostreptomycin on Ribosome Function In Vivo: Lack of Correlation Between Changes in Ribosome Patterns and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. G418 - Wikipedia [en.wikipedia.org]
- 12. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 13. A Comprehensive Guide to Selection Antibiotics in Cell Culture - Oreate AI Blog [oreateai.com]
- 14. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 21. knowledge.lonza.com [knowledge.lonza.com]
Technical Support Center: Optimizing Dihydrostreptomycin Concentration in Cell Culture
Welcome to the technical support center for the effective use of Dihydrostreptomycin (DHSM) in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions. Our goal is to help you confidently use DHSM to prevent microbial contamination while ensuring the integrity and viability of your cell cultures.
Introduction: The Dual Nature of Dihydrostreptomycin
Dihydrostreptomycin, an aminoglycoside antibiotic, is a powerful agent against gram-negative and some gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to bacterial cell death[1]. While invaluable for preventing contamination, it's crucial to recognize that high concentrations of antibiotics can be toxic to mammalian cells[2]. This is partly due to the evolutionary origins of mitochondria, which possess ribosomes similar to those in bacteria[3]. Consequently, at elevated concentrations, DHSM can interfere with mitochondrial protein synthesis, potentially leading to cellular stress, reduced viability, and altered experimental outcomes[3][4][5].
This guide provides the necessary protocols and insights to establish an optimal, non-cytotoxic working concentration of Dihydrostreptomycin for your specific cell line.
Troubleshooting Guide: Addressing Common Issues with Dihydrostreptomycin
This section addresses specific problems you might encounter when using Dihydrostreptomycin in your cell culture experiments.
Issue 1: Increased Cell Death or Reduced Proliferation After Adding DHSM
-
Question: I've recently started using Dihydrostreptomycin in my cultures, and I'm observing a significant decrease in cell viability and proliferation. What could be the cause?
-
Answer: This is a classic sign of antibiotic-induced cytotoxicity. The concentration of Dihydrostreptomycin you are using is likely too high for your specific cell type. It's a common misconception that a standard concentration works for all cell lines; in reality, sensitivity to antibiotics can vary greatly between different cells[6][7][8].
Causality: At cytotoxic concentrations, DHSM can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis or programmed cell death[9][10].
Solution:
-
Immediate Action: Remove the DHSM-containing medium and replace it with fresh, antibiotic-free medium. Allow the cells to recover and monitor their morphology and growth.
-
Definitive Solution: You must perform a dose-response cytotoxicity assay, commonly known as a "kill curve," to determine the optimal, non-toxic concentration for your cell line.[8][11] This involves treating your cells with a range of DHSM concentrations and assessing viability over several days. The ideal concentration will be the lowest one that effectively prevents contamination without harming your cells.
-
Issue 2: Inconsistent Experimental Results with DHSM-Treated Cells
-
Question: My experimental results have become highly variable since I started using Dihydrostreptomycin. Could the antibiotic be interfering with my experiments?
-
Answer: Yes, it is highly probable. Sub-lethal concentrations of antibiotics can still induce cellular stress and alter cellular metabolism, gene expression, and signaling pathways, leading to experimental variability[2][12].
Causality: Even if you don't observe widespread cell death, DHSM could be affecting mitochondrial function, which is central to many cellular processes[3][13]. This can lead to subtle but significant changes in your cells' behavior, affecting the outcome of your experiments.
Solution:
-
Review Your Concentration: Re-evaluate the concentration of DHSM you are using. It may be necessary to perform a kill curve to find a lower, non-interfering concentration.
-
Control Experiments: Include a control group of cells cultured without DHSM in your experiments. This will help you determine if the observed effects are due to your experimental treatment or the antibiotic itself.
-
Consider Antibiotic-Free Periods: If your experiment is sensitive to metabolic changes, consider culturing your cells in an antibiotic-free medium for a few passages before starting the experiment.
-
Issue 3: Bacterial Contamination Persists Despite Using DHSM
-
Question: I am using Dihydrostreptomycin, but I still have bacterial contamination in my cell cultures. Why isn't it working?
-
Answer: There are several possibilities for this issue:
-
Resistant Bacteria: The contaminating bacteria may be resistant to Dihydrostreptomycin. DHSM is primarily effective against gram-negative bacteria. If your contamination is from gram-positive bacteria or a resistant strain, DHSM will be ineffective.
-
Incorrect Concentration: The concentration of DHSM may be too low to be effective.
-
Degraded Antibiotic: The Dihydrostreptomycin solution may have degraded due to improper storage or multiple freeze-thaw cycles.
Solution:
-
Identify the Contaminant: If possible, have the contaminating organism identified. This will help you choose an appropriate antibiotic[14].
-
Use a Combination Antibiotic: Consider using a broad-spectrum antibiotic cocktail, such as Penicillin-Streptomycin, which is effective against both gram-positive and gram-negative bacteria[15][16].
-
Check Your Stock: Ensure your Dihydrostreptomycin stock solution is stored correctly (typically at 2-8°C) and has not expired[17].
-
Review Aseptic Technique: Antibiotics should not be a substitute for good aseptic technique[2]. Review your laboratory's sterile practices to prevent contamination at the source.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Dihydrostreptomycin in cell culture?
A1: While a common concentration for streptomycin (a related compound) is around 100 µg/mL in combination with penicillin, there isn't a universal starting concentration for Dihydrostreptomycin that is optimal for all cell types[16][18][19]. It is essential to determine the optimal concentration for your specific cell line through a dose-response experiment (kill curve)[6][7][8].
Q2: How does Dihydrostreptomycin cause cytotoxicity in mammalian cells?
A2: The primary mechanism of cytotoxicity is believed to be its effect on mitochondria. Because mitochondrial ribosomes are structurally similar to bacterial ribosomes, DHSM can inhibit mitochondrial protein synthesis. This can disrupt the electron transport chain, leading to decreased ATP production and increased oxidative stress, which can trigger apoptosis (programmed cell death)[3][4][5]. Dihydrostreptomycin is also known for its ototoxicity (damage to inner ear hair cells), which involves the generation of free radicals[10][20][21][22].
Q3: How do I perform a dose-response (kill curve) assay to find the optimal DHSM concentration?
A3: A kill curve experiment involves exposing your cells to a range of antibiotic concentrations to determine the minimum concentration required to kill all cells over a specific period. This concentration is then used for selecting stably transfected cells, and a lower concentration can be chosen for routine contamination prevention[8][11]. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I use Dihydrostreptomycin for selecting transfected cells?
A4: Dihydrostreptomycin is not typically used as a selection antibiotic. Selection antibiotics are those for which a resistance gene is co-transfected with a gene of interest (e.g., Puromycin, G418, Hygromycin). DHSM is used to prevent general bacterial contamination in cell culture[6][8].
Q5: How should I store my Dihydrostreptomycin stock solution?
A5: Dihydrostreptomycin sulfate powder should be stored at 2-8°C[17]. Once reconstituted into a sterile stock solution, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.
Experimental Protocols
Protocol 1: Determining the Optimal Dihydrostreptomycin Concentration (Kill Curve)
This protocol will help you determine the minimum concentration of Dihydrostreptomycin that is effective against bacteria without being toxic to your cells.
Materials:
-
Your mammalian cell line in the logarithmic growth phase
-
Complete cell culture medium
-
Dihydrostreptomycin sulfate
-
Sterile, multi-well plates (24- or 96-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution or another viability stain
Procedure:
-
Cell Plating:
-
Seed your cells in a 24-well plate at a density that will result in 20-30% confluency the next day. Prepare enough wells for a range of DHSM concentrations and a no-antibiotic control, in triplicate.
-
-
Preparation of DHSM Dilutions:
-
Prepare a series of dilutions of Dihydrostreptomycin in your complete culture medium. A suggested range to test is 0, 25, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
-
Treatment:
-
The day after plating, remove the old medium and replace it with the medium containing the different concentrations of DHSM.
-
-
Incubation and Observation:
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and debris.
-
Replace the medium with freshly prepared DHSM-containing medium every 2-3 days.
-
-
Determining Cell Viability:
-
Analysis:
-
The optimal concentration for routine use is the highest concentration that shows no significant difference in cell viability compared to the no-antibiotic control.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[23][24].
Materials:
-
Cells treated with varying concentrations of DHSM in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability for each DHSM concentration relative to the no-antibiotic control.
Data Presentation
Table 1: Example Cytotoxicity of Dihydrostreptomycin on Different Cell Lines
| Cell Line | DHSM Concentration (µg/mL) causing significant viability decrease (P < 0.01) | Reference |
| BHK-21 | 3500 | [26] |
| VERO | 20000 | [26] |
| FEA | 2500 | [26] |
Note: These values are from a specific study and should be used as a general guide. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Visualizations
Caption: Workflow for Determining Optimal Dihydrostreptomycin Concentration.
Caption: Troubleshooting Logic for Dihydrostreptomycin-Related Issues.
References
- Guerrieri, F., et al. (1984). Interaction of the aminoglycoside antibiotic dihydrostreptomycin with the H+-ATPase of mitochondria. PubMed.
- Čobanová, K., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. PubMed.
- Kao, C. H., et al. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
- Various Authors. (2015). How can I optimize antibiotic concentrations for generating a gene of interest expressing stable cell line? ResearchGate.
- Taylor & Francis. (n.d.). Dihydrostreptomycin – Knowledge and References. Taylor & Francis Online.
- Stebbins, W. C., et al. (1983).
- Perlman, D., & McCoy, R. H. (1963). Sensitivity of culture mammalian cells to streptomycin and dihydrostreptomycin. PubMed.
- Wikipedia. (n.d.). Dihydrostreptomycin. Wikipedia.
- Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray.
- Marcotti, W., et al. (2005). The aminoglycoside antibiotic dihydrostreptomycin rapidly enters mouse outer hair cells through the mechano-electrical transducer channels. PMC - NIH.
- BPS Bioscience. (n.d.). Kill Curve Protocol. BPS Bioscience.
- Various Authors. (2024). Normal cell lines and Antibiotic. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc..
- Glorig, A. (1961). OTOTOXIC ANTIBIOTICS. PMC - NIH.
- Zanotti, F., et al. (1985). Interaction of the aminoglycoside antibiotic dihydrostreptomycin with the H+-ATPase of mitochondria. Semantic Scholar.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN/STREPTOMYCIN. FAO.
- Capricorn Scientific. (n.d.). Antibiotics in Cell Culture Best Practices & Quick Reference Guide. Capricorn Scientific.
- Wallace, B. J., et al. (1970). Effect of Dihydrostreptomycin on Protein Synthesis in Whole Cells and in Cell-free Extracts of a Streptomycin-dependent Strain of Escherichia coli B. ASM Journals.
- Dr. Prasanna Kumar. (2020). Ototoxicity OtoToxic Drugs Ear Damage Medicines Adverse Effects Side. YouTube.
- Steyger, P. S. (2019). Mechanisms Involved in Ototoxicity. PMC - NIH.
- Laboratory Notes. (2025). Impact of Streptomycin on Mitochondria in Mammalian Cell Cultures. Laboratory Notes.
- Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Corning.
- Zögg, T., et al. (2025). Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration. PMC.
- Various Authors. (2013). Ideal quantity and % of antibiotic used in media for animal cell culture? ResearchGate.
- Kalghatgi, S., et al. (2013). Mitochondria and Antibiotics: For Good or for Evil? MDPI.
- El-Khoury, R., et al. (2022). The aminoglycoside streptomycin triggers ferroptosis in tumor initiating cells. bioRxiv.
- Stanković, D., et al. (2023). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI.
- Wang, Y., et al. (2023). MYO19 is associated with tumor progression, immune evasion, ferroptosis-related signatures in lung squamous cell carcinoma. Frontiers.
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- 26. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
dihydrostreptomycin sulfate solubility issues in specific buffers
Technical Support Center: Dihydrostreptomycin Sulfate Solubility
Welcome to the technical support guide for Dihydrostreptomycin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively design more robust experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding dihydrostreptomycin sulfate solubility.
Q1: My Dihydrostreptomycin Sulfate won't dissolve properly in my Phosphate-Buffered Saline (PBS). What is happening?
A1: This is the most frequently encountered issue. While dihydrostreptomycin sulfate is generally considered freely soluble in aqueous solutions, its behavior in phosphate-containing buffers like PBS can be problematic[1][2][3]. The issue stems from a fundamental electrostatic interaction.
-
The Mechanism: Dihydrostreptomycin is a polycationic molecule, meaning it carries multiple positive charges at physiological pH due to its numerous amino groups[4]. Phosphate ions (PO₄³⁻), the buffering agent in PBS, are anionic (negatively charged). When high concentrations of dihydrostreptomycin and phosphate are mixed, they can form insoluble ion pairs, leading to precipitation or cloudiness. This interaction effectively reduces the concentration of free, active antibiotic in your solution.[5]
-
Key Takeaway: The problem isn't a lack of general solubility in water, but a specific chemical incompatibility with phosphate ions at certain concentrations.
Q2: What is the best solvent for preparing a high-concentration stock solution of Dihydrostreptomycin Sulfate?
A2: For maximum solubility and stability, sterile, deionized water is the recommended solvent for preparing high-concentration stock solutions[1][6]. A stock solution of 50 mg/mL in water is readily achievable[6].
-
Best Practice: Prepare a concentrated stock solution (e.g., 50-100 mg/mL) in water. This stock can then be sterile-filtered (using a 0.22 µm filter) and stored in aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles[7]. This approach minimizes the volume of stock solution added to your final buffer, thereby reducing the risk of precipitation.
Q3: How does pH affect the solubility of Dihydrostreptomycin Sulfate?
A3: The pH of the solution is a critical factor. The amino groups on the dihydrostreptomycin molecule have pKa values generally above 7.0, meaning they are protonated and carry a positive charge in neutral or acidic conditions[4].
-
Acidic to Neutral pH (pH 4.5-7.0): In this range, the molecule is highly cationic, which promotes its solubility in water. However, this is also the state where it is most reactive with anions like phosphate. The pH of a solution containing 200 mg/mL of dihydrostreptomycin sulfate in water is typically between 4.5 and 7.0[8][9].
-
Alkaline pH (>7.5): As the pH increases, the amino groups begin to deprotonate, reducing the molecule's overall positive charge. This can lead to a decrease in aqueous solubility and potential precipitation of the free base form.
Therefore, maintaining a slightly acidic to neutral pH is optimal for balancing solubility and stability.
Q4: Can I dissolve Dihydrostreptomycin Sulfate directly into my cell culture medium?
A4: It is strongly discouraged. Most standard cell culture media (e.g., DMEM, RPMI-1640) are buffered with a phosphate system and contain various other salts and biomolecules. Directly adding powdered dihydrostreptomycin sulfate to the medium is highly likely to cause localized high concentrations, leading to immediate precipitation with phosphate ions.
-
Recommended Workflow: Always prepare a concentrated stock solution in sterile water first. Then, dilute this stock solution into your final volume of cell culture medium with gentle mixing. This ensures the antibiotic is rapidly and evenly dispersed, keeping its final concentration well below the precipitation threshold.
Q5: My solution was clear at first but became cloudy after storage. What went wrong?
A5: This indicates a stability or delayed precipitation issue. Several factors could be at play:
-
Temperature Changes: Solubility is temperature-dependent. If you prepared a saturated solution at room temperature and then stored it at 4°C, the solubility limit will decrease, potentially causing the compound to fall out of solution.
-
Slow Ion-Pair Formation: In buffers with moderate phosphate concentrations, the precipitation might not be immediate. Over time, the electrostatic interactions can lead to the slow formation and aggregation of insoluble complexes.
-
pH Shift: If the buffer's pH changes during storage (e.g., due to CO₂ absorption from the air in loosely capped tubes), it could affect the solubility as described in Q3.
To avoid this, ensure your stock solutions are properly prepared in water, stored at the correct temperature in well-sealed containers, and that working solutions in phosphate buffers are prepared fresh for each experiment[7].
Troubleshooting Guide & Experimental Protocols
This section provides structured workflows to overcome common solubility challenges.
The Core Problem: Phosphate Incompatibility
The central issue is the electrostatic interaction between the polycationic Dihydrostreptomycin and anionic phosphate ions. The following diagram illustrates this problematic interaction.
Caption: Figure 1: Dihydrostreptomycin and phosphate ions forming an insoluble complex.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is the foundational step to prevent most solubility issues.
-
Weighing: Accurately weigh the desired amount of Dihydrostreptomycin Sulfate powder in a sterile conical tube.
-
Solvent Addition: Add a small volume of sterile, molecular-biology-grade water to the powder. For example, to make a 100 mg/mL stock, add ~8 mL of water to 1 g of powder.
-
Dissolution: Vortex vigorously. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used to aid the process[7]. The powder should be freely soluble in water[1].
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile water.
-
Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months[7].
Protocol 2: Recommended Workflow for Preparing Working Solutions
This workflow minimizes the risk of precipitation when using phosphate-containing buffers.
Caption: Figure 2: Step-by-step process for preparing working solutions from a powder.
Data Summary: Solubility Profile
The following table summarizes the solubility of Dihydrostreptomycin Sulfate in various common laboratory solvents.
| Solvent | Reported Solubility | Reference | Notes |
| Water | Freely Soluble; 50 mg/mL | [1][6] | The recommended primary solvent for stock solutions. |
| PBS (pH 7.2) | ~10-100 mg/mL | [7][10] | Highly concentration-dependent; precipitation risk is high. Use with caution. |
| Ethanol | Practically Insoluble | [1] | Not a suitable solvent. |
| Methanol | Practically Insoluble | [1] | Not a suitable solvent. |
| DMSO | Soluble | [11] | While soluble, aqueous solutions are preferred for most biological applications. |
References
- PRODUCT SPECIFICATION Dihydrostreptomycin Sulf
- DIHYDROSTREPTOMYCIN - STREPTOMYCIN.
- Dihydrostreptomycin Sulfate, chemical structure, molecular formula, Reference Standards. Pharmacopeia.cn. [Link]
- Dihydrostreptomycin Sulf
- Electrostatic Interactions in Aminoglycoside-RNA Complexes. PMC - NIH. [Link]
- Aminoglycosides: Nephrotoxicity. PMC - NIH. [Link]
- Dihydrostreptomycin sulfate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
- Dihydrostreptomycin Sulfate | C42H88N14O36S3 | CID 21653. PubChem - NIH. [Link]
- Source of Phosphate in the Enzymic Reaction as a Point of Distinction among Aminoglycoside 2″-Phosphotransferases. PubMed Central. [Link]
- Dihydrostreptomycin | C21H41N7O12 | CID 439369. PubChem - NIH. [Link]
- Preparation of crystalline dihydro-streptomycin sulfate.
- Dihydrostreptomycin Sulphate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
- Interactions of aminoglycoside antibiotics with phospholipids. A deuterium nuclear magnetic resonance study. PubMed. [Link]
- Interaction of aminoglycoside antibiotics with phospholipid liposomes studies by microelectrophoresis. PubMed. [Link]
- Dihydrostreptomycin Sulf
- A kind of preparation method of dihydrostreptomycin sulfate.
- Determination of streptomycin and dihydrostreptomycin in animal tissue by on-line sample enrichment liquid chrom
- Dihydrostreptomycin/streptomycin.
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degradation of dihydrostreptomycin in cell culture media over time
Welcome to the Technical Support Center for the effective use of dihydrostreptomycin in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dihydrostreptomycin stability and ensure the integrity of your experimental results. Here, we address common challenges and frequently asked questions with in-depth scientific explanations and actionable protocols.
Introduction: The Challenge of Antibiotic Stability
Dihydrostreptomycin, an aminoglycoside antibiotic, is a derivative of streptomycin widely used in cell culture to prevent bacterial contamination.[1] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, leading to the synthesis of defective proteins and subsequent cell death.[1][2] While effective, the stability of dihydrostreptomycin in complex aqueous environments like cell culture media is a critical factor that is often overlooked. The degradation of this antibiotic can lead to a loss of efficacy, potentially compromising long-term experiments and leading to confounding results.[3] This guide will provide a comprehensive overview of dihydrostreptomycin degradation and how to mitigate its impact.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: How should I prepare and store my dihydrostreptomycin stock solution?
Proper preparation and storage of your dihydrostreptomycin stock solution are the first steps in ensuring its efficacy.
-
Reconstitution: Dihydrostreptomycin sulfate is freely soluble in aqueous solutions.[1] Reconstitute the lyophilized powder in sterile, nuclease-free water to a recommended concentration of 10-50 mg/mL.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter to remove any potential contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to three months.[4]
FAQ 2: What is the recommended working concentration of dihydrostreptomycin in cell culture media?
The typical working concentration of dihydrostreptomycin in cell culture is as part of a penicillin-streptomycin (Pen-Strep) solution, which is usually added to the media at a 1x final concentration.[5] This generally corresponds to 100 µg/mL of streptomycin or dihydrostreptomycin. However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always advisable to consult specific cell line protocols.
FAQ 3: Can dihydrostreptomycin affect my cells?
While primarily targeting bacteria, high concentrations of dihydrostreptomycin can have off-target effects on mammalian cells. Studies have shown that at high concentrations, it can affect cell metabolism.[6] It is crucial to use the lowest effective concentration to minimize any potential impact on your experimental results. The routine use of antibiotics in cell culture is a topic of debate, as it can mask low-level contamination and may alter cellular physiology.[7]
Part 2: Troubleshooting Guide: Degradation of Dihydrostreptomycin
Problem 1: I'm experiencing bacterial contamination in my long-term culture, even with dihydrostreptomycin in the medium.
Potential Cause: This is a classic sign of antibiotic degradation. The half-life of dihydrostreptomycin in culture media at 37°C is significantly reduced, leading to a decrease in its effective concentration over time.
Underlying Science: The degradation of aminoglycoside antibiotics like dihydrostreptomycin in aqueous solutions is influenced by several factors:
-
Temperature: Incubation at 37°C accelerates the degradation process.[8]
-
pH: Dihydrostreptomycin is most stable in a neutral pH range. However, cellular metabolism can cause the pH of the culture medium to shift, which can impact stability.[8]
-
Media Components: Complex components in cell culture media, such as vitamins and amino acids, can potentially interact with and contribute to the degradation of the antibiotic.
-
Light Exposure: Some antibiotics are light-sensitive. Protecting media from direct light can help preserve their stability.[4]
Solutions and Experimental Protocol:
-
Regular Media Changes: For experiments lasting longer than 48-72 hours, it is critical to replenish the medium containing fresh dihydrostreptomycin. This ensures a consistent and effective concentration of the antibiotic.
-
Monitor pH: Regularly monitor the pH of your cell culture. A significant drop in pH due to cellular metabolism could indicate the need for a media change, not only for the health of the cells but also to maintain antibiotic stability.
-
Experiment to Confirm Degradation: If you suspect degradation is the issue, you can perform a simple experiment to test the efficacy of your conditioned media.
-
Protocol: Testing the Efficacy of Conditioned Media
-
Culture your cells in media containing dihydrostreptomycin for your typical experimental duration (e.g., 72 hours).
-
Collect this "conditioned" medium and filter-sterilize it to remove your cells.
-
Use this conditioned medium to culture a non-resistant bacterial strain (e.g., a laboratory strain of E. coli).
-
As a control, culture the same bacterial strain in freshly prepared medium containing the same concentration of dihydrostreptomycin.
-
Compare the bacterial growth in the conditioned medium versus the fresh medium. Significant growth in the conditioned medium suggests a loss of antibiotic activity.
-
-
Problem 2: My experimental results are inconsistent, and I suspect it might be related to the antibiotic.
Potential Cause: Inconsistent results can arise from the variable degradation of dihydrostreptomycin between experiments or even between different wells of the same experiment.
Underlying Science: The rate of degradation can be influenced by subtle variations in cell density, which in turn affects the rate of pH change in the media. This can lead to a non-uniform concentration of active antibiotic.
Solutions and Workflow:
The following workflow can help you troubleshoot and mitigate issues related to dihydrostreptomycin degradation.
Caption: Troubleshooting workflow for dihydrostreptomycin-related issues.
Part 3: Quantitative Data and Stability Considerations
| Factor | Influence on Dihydrostreptomycin Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation.[8] | Store stock solutions at -20°C. Minimize the time media is kept at 37°C outside of the incubator. |
| pH | Stable in neutral pH; degradation increases in acidic or basic conditions.[8] | Monitor media pH. Changes in media color can indicate a pH shift. |
| Light | Photodegradation can occur with exposure to light.[9] | Store media and stock solutions in the dark or in amber bottles. |
| Media Composition | Complex components may interact with the antibiotic. | Be aware that different media formulations (e.g., DMEM vs. RPMI-1640) could potentially have different effects on stability. |
Dihydrostreptomycin Degradation Pathway (Hypothesized)
The degradation of dihydrostreptomycin in cell culture media is likely to follow hydrolytic pathways similar to those observed for streptomycin in aqueous solutions. This can involve the cleavage of glycosidic bonds, leading to the separation of the streptidine and dihydrostreptobiosamine moieties. These degradation products are unlikely to retain significant antibacterial activity.[8]
Caption: Hypothesized degradation pathway of dihydrostreptomycin.
Part 4: Best Practices for Using Dihydrostreptomycin
-
Aseptic Technique is Paramount: The use of antibiotics should not be a substitute for good aseptic technique.[5]
-
Use When Necessary: Consider the necessity of antibiotics in your specific application. For short-term experiments or when working with robust cell lines, antibiotic-free culture may be preferable to avoid potential confounding effects.[7]
-
Fresh is Best: Prepare complete media with dihydrostreptomycin fresh and use it within a week for optimal performance.
-
Regularly Replace Media: For long-term cultures, change the media every 48-72 hours to maintain an effective concentration of the antibiotic.
-
Be Aware of Potential Interactions: If you are working with other drugs or compounds, be mindful of potential chemical interactions with dihydrostreptomycin.
By understanding the factors that influence the stability of dihydrostreptomycin and implementing these best practices, you can ensure the reliability and reproducibility of your cell culture experiments.
References
- Scribd. (n.d.). Antibiotics Storage & Preparation Guide.
- Capricorn Scientific. (2025). Antibiotics in Cell Culture: When and How to Use Them.
- Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments.
- Food and Agriculture Organization of the United Nations. (n.d.). Dihydrostreptomycin/streptomycin.
- National Center for Biotechnology Information. (n.d.). Studies on Some Biological Aspects of Dihydrostreptomycin.
- PubMed. (1948). The distribution of dihydrostreptomycin in various body fluids.
- Scribd. (n.d.). Cell Culture TroubleShooting.
- Patsnap Synapse. (2025). How to Prepare Antibiotic-Free Mammalian Cell Culture Media.
- National Center for Biotechnology Information. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- PubMed. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics.
- ResearchGate. (2025). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics.
- ResearchGate. (2020). How can we store the culture media containing antibiotics?.
- National Center for Biotechnology Information. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- PubMed. (2017). Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis.
- National Center for Biotechnology Information. (2016). Antibiotic Bactericidal Activity Is Countered by Maintaining pH Homeostasis in Mycobacterium smegmatis.
- National Center for Biotechnology Information. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks.
- PubMed. (1946). Streptomyces antibiotics; the degradation of streptomycin and dihydrostreptomycin with ethyl mercaptan.
- National Center for Biotechnology Information. (n.d.). Improved microbiological assay procedures for dihydrostreptomycin residues in milk and dairy products.
- PubMed. (n.d.). Effect of dihydrostreptomycin on protein synthesis in whole cells and in cell-free extracts of a streptomycin-dependent strain of Escherichia coli B.
- ResearchGate. (2025). Photo-Degradation of Amoxicillin, Streptomycin, Erythromycin and Ciprofloxacin by UV and UV/TiO2 Processes. Evaluation of Toxicity Changes Using a Respirometric Biosensor.
- Omics Online. (2015). Photo-Degradation of Amoxicillin, Streptomycin, Erythromycin and Ciprofloxacin by UV and UV/TiO2 Processes. Evaluation of Toxicity Changes Using a Respirometric Biosensor.
- Spandidos Publications. (n.d.). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells.
- ResearchGate. (2017). effect of the antibiotic dihydrostreptomycin on the cell metabolism in vitro.
- ResearchGate. (n.d.). Effects of the addition of Penicillin/Streptomycin (PS) to Cell Culture....
- MDPI. (n.d.). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy.
- ResearchGate. (2018). What are the shelf-life and optimal storage conditions for cell culture media?.
- MDPI. (n.d.). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite.
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Technical Support Center: Mechanisms of Bacterial Resistance to Dihydrostreptomycin
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating bacterial resistance to dihydrostreptomycin. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. Dihydrostreptomycin, a derivative of streptomycin, is a bactericidal aminoglycoside antibiotic that functions by irreversibly binding to the S12 protein of the bacterial 30S ribosomal subunit.[1] This binding disrupts the initiation of protein synthesis, leading to the production of nonfunctional proteins and ultimately bacterial cell death.[1] However, the emergence of bacterial resistance poses a significant challenge. This resource will delve into the primary mechanisms of resistance and provide practical guidance for your research.
Core Mechanisms of Dihydrostreptomycin Resistance
Bacteria have evolved several sophisticated strategies to counteract the effects of dihydrostreptomycin. Understanding these mechanisms is crucial for developing effective countermeasures and new therapeutic agents. The principal resistance mechanisms include:
-
Enzymatic Inactivation: Modification of the antibiotic molecule by bacterial enzymes.
-
Target Site Modification: Alterations in the ribosomal target, preventing the antibiotic from binding.
-
Reduced Intracellular Concentration: Active efflux of the antibiotic out of the cell or decreased permeability of the cell membrane.[2]
This guide will explore each of these mechanisms in detail, providing troubleshooting for common experimental hurdles and answering frequently asked questions.
Enzymatic Inactivation of Dihydrostreptomycin
Enzymatic modification is a common mechanism of resistance to aminoglycoside antibiotics. Bacteria produce enzymes that chemically alter the dihydrostreptomycin molecule, rendering it unable to bind to its ribosomal target. The most common modifications are phosphorylation and adenylylation.[3][4][5]
Troubleshooting Guide: Investigating Enzymatic Inactivation
Issue 1: Inconsistent Results in Enzyme Activity Assays
Q: My in vitro enzyme assay using a cell-free extract shows variable levels of dihydrostreptomycin inactivation. What could be the cause?
A: Inconsistent results in enzyme activity assays can be frustrating. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Substrate (ATP) Degradation | Ensure ATP solutions are freshly prepared and kept on ice. Use a reliable commercial source for ATP. | Phosphorylation and adenylylation reactions are ATP-dependent.[3][6] Degraded ATP will lead to lower or inconsistent enzyme activity. |
| Cofactor Concentration | Verify the concentration of essential cofactors like Mg2+ in your reaction buffer. | Divalent cations like Mg2+ are often crucial for the activity of aminoglycoside-modifying enzymes. |
| Protein Degradation | Prepare fresh cell-free extracts for each experiment and consider adding protease inhibitors. | Proteases in the cell lysate can degrade your inactivating enzyme, leading to reduced activity over time. |
| Incorrect Buffer pH | Check and adjust the pH of your reaction buffer. The optimal pH for these enzymes is often slightly alkaline. | Enzyme activity is highly dependent on pH. A suboptimal pH can significantly reduce the reaction rate. |
Issue 2: Failure to Detect Inactivated Dihydrostreptomycin
Q: I suspect enzymatic inactivation, but I cannot detect the modified antibiotic using standard techniques like HPLC or bioassay.
A: Detecting the modified product requires sensitive and appropriate methods. Consider the following:
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Low Enzyme Expression | Induce higher expression of the resistance gene if it's on a plasmid. For chromosomal genes, ensure the bacteria are grown under conditions that promote expression. | The amount of modified antibiotic is directly proportional to the amount of active enzyme. Low expression will result in product levels below the detection limit. |
| Insensitive Detection Method | Use a more sensitive detection method. For example, radiolabeling the ATP ([γ-³²P]ATP) can be used to detect phosphorylation. For bioassays, ensure your indicator strain is highly susceptible to dihydrostreptomycin.[6] | Standard HPLC may not have the sensitivity to detect low levels of the modified product. A highly sensitive indicator strain will show a clearer zone of inhibition in a bioassay. |
| Reversible Inactivation | Consider if the modification is reversible. Some modifications can be removed by other bacterial enzymes. | While less common for aminoglycosides, reversible modifications would lead to an underestimation of the inactivation. |
Frequently Asked Questions (FAQs): Enzymatic Inactivation
Q1: How can I confirm that the inactivation I'm observing is due to phosphorylation?
A1: A classic experiment to confirm phosphorylation is to treat the inactivated dihydrostreptomycin with alkaline phosphatase.[3] This enzyme will remove the phosphate group, restoring the antibiotic's activity. You can then detect the regenerated active dihydrostreptomycin using a bioassay.[3]
Q2: Are there specific genes I should look for to identify these inactivating enzymes?
A2: Yes, you can use molecular methods like PCR to screen for known aminoglycoside phosphotransferase (aph) and adenylyltransferase (aad) genes. The presence of these genes is a strong indicator of enzymatic inactivation as the resistance mechanism.
Visualizing Enzymatic Inactivation
Caption: Enzymatic modification of dihydrostreptomycin prevents its binding to the ribosome.
Target Site Modification
The primary target of dihydrostreptomycin is the 30S ribosomal subunit.[1] Mutations in the genes encoding components of this subunit can prevent the antibiotic from binding effectively, leading to resistance. The most well-characterized mutations occur in the rpsL gene, which encodes the S12 ribosomal protein, and the rrs gene, which encodes the 16S rRNA.[7][8]
Troubleshooting Guide: Investigating Target Site Modification
Issue 1: PCR Amplification of rpsL or rrs Gene Fails
Q: I am trying to amplify the rpsL and rrs genes from my resistant isolates, but I'm not getting any PCR product.
A: PCR failure can be due to a variety of factors. Here's a checklist to help you troubleshoot:
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Poor DNA Quality | Ensure your genomic DNA is of high purity and concentration. Use a spectrophotometer or gel electrophoresis to assess quality. | PCR inhibitors in your DNA preparation can prevent amplification. Degraded DNA will also lead to PCR failure. |
| Incorrect Primer Design | Verify that your primers are specific to the target genes in your bacterial species. Check for primer-dimers and secondary structures using online tools. | Primers that are not specific or that form secondary structures will not anneal efficiently to the target DNA. |
| Suboptimal Annealing Temperature | Perform a gradient PCR to determine the optimal annealing temperature for your primers. | The annealing temperature is critical for primer binding. If it's too high, the primers won't bind; if it's too low, you may get non-specific products. |
| Presence of Multiple Gene Copies | Some bacteria have multiple copies of the rrs gene, which can complicate amplification and sequencing.[7] | Designing primers that amplify all copies can be challenging. You may need to design multiple primer sets or use a long-range PCR kit. |
Issue 2: No Mutations Found in rpsL or rrs in a Resistant Isolate
Q: I have a highly resistant isolate, but sequencing of the rpsL and rrs genes did not reveal any mutations. What other possibilities should I consider?
A: While rpsL and rrs mutations are common, they are not the only cause of target-site-mediated resistance. Consider these alternatives:
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Mutations in Other Ribosomal Proteins | Sequence other genes encoding ribosomal proteins that are in close proximity to the S12 protein in the 30S subunit. | Mutations in other ribosomal proteins can allosterically affect the streptomycin binding site. |
| Post-transcriptional/Post-translational Modifications | Investigate potential modifications of the rRNA or ribosomal proteins, such as methylation. The gidB gene, for example, encodes a methyltransferase that can influence streptomycin susceptibility.[9][10][11] | Changes in methylation patterns of the 16S rRNA can alter the structure of the streptomycin binding site.[11] |
| Another Resistance Mechanism is Present | Perform experiments to test for enzymatic inactivation or efflux pumps. | It is possible that the resistance in your isolate is not due to target site modification. A comprehensive approach is necessary. |
Frequently Asked Questions (FAQs): Target Site Modification
Q1: Do all mutations in the rpsL gene confer the same level of resistance?
A1: No, the level of resistance can vary depending on the specific amino acid substitution. For example, mutations in codons 43 and 88 of the rpsL gene in Mycobacterium tuberculosis are frequently associated with high-level streptomycin resistance.[8][12][13]
Q2: Can mutations in the rpsL gene affect the fitness of the bacteria?
A2: Yes, some rpsL mutations can come with a fitness cost, potentially leading to slower growth rates. However, compensatory mutations can sometimes arise to alleviate this fitness burden. Interestingly, some rpsL mutants in E. coli show increased sensitivity to other ribosome-targeting antibiotics like chloramphenicol and tetracycline.[14]
Visualizing Target Site Modification
Caption: Mutations in ribosomal components prevent dihydrostreptomycin binding.
Reduced Intracellular Concentration (Efflux Pumps)
Bacteria can actively pump antibiotics out of the cell using transport proteins called efflux pumps.[15] This mechanism prevents the intracellular concentration of the drug from reaching a level that is sufficient to inhibit its target. Several families of efflux pumps have been identified in bacteria, some of which can transport a broad range of substrates, contributing to multidrug resistance.[16][17]
Troubleshooting Guide: Investigating Efflux Pumps
Issue 1: Difficulty in Demonstrating Efflux Activity
Q: I suspect that an efflux pump is responsible for dihydrostreptomycin resistance in my isolate, but my experiments are inconclusive.
A: Demonstrating efflux activity requires careful experimental design. Here are some tips:
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Ineffective Efflux Pump Inhibitor (EPI) | Test a range of known broad-spectrum EPIs, such as CCCP or verapamil, at various concentrations. Note that some EPIs can be toxic to the bacteria.[18] | EPIs block the activity of the efflux pump, leading to intracellular accumulation of the antibiotic and increased susceptibility. The effectiveness of EPIs can be pump-specific. |
| Low-level Efflux Activity | Use a more sensitive method to detect changes in susceptibility, such as a checkerboard assay with a range of antibiotic and EPI concentrations. | Low-level efflux may only result in a small change in the Minimum Inhibitory Concentration (MIC), which can be difficult to detect without a sensitive assay. |
| Multiple Resistance Mechanisms | Combine efflux pump inhibition with other methods to investigate resistance. For example, sequence the rpsL gene in the presence and absence of an EPI. | If other resistance mechanisms are present, inhibiting the efflux pump alone may not be sufficient to restore full susceptibility. |
Frequently Asked Questions (FAQs): Efflux Pumps
Q1: How can I identify the specific efflux pump responsible for dihydrostreptomycin resistance?
A1: You can use a combination of approaches. Start by searching the genome of your bacterium for genes homologous to known efflux pump families (e.g., RND, MFS, ABC transporters).[16][17] Then, you can create knockout mutants of the candidate genes and test for changes in dihydrostreptomycin susceptibility.
Q2: Is the expression of efflux pumps always constitutive?
A2: Not always. The expression of some efflux pumps can be induced by the presence of the antibiotic or other environmental stressors. You can investigate this by performing quantitative real-time PCR (qRT-PCR) to measure the expression of efflux pump genes in the presence and absence of sub-inhibitory concentrations of dihydrostreptomycin.
Visualizing Efflux Pump Action
Caption: Efflux pumps actively transport dihydrostreptomycin out of the bacterial cell.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[19][20]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dihydrostreptomycin stock solution
-
Sterile diluent (e.g., saline or PBS)
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a series of twofold dilutions of the dihydrostreptomycin stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
The concentration range should span the expected MIC of the organism.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Protocol 2: PCR Amplification and Sequencing of the rpsL Gene
This protocol is for identifying mutations in the rpsL gene associated with dihydrostreptomycin resistance.
Materials:
-
Genomic DNA from the bacterial isolate
-
rpsL-specific primers
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the genomic DNA, rpsL primers, and PCR master mix.
-
Use a standard PCR program with an annealing temperature optimized for your primers.
-
A typical program would be:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Verify Amplification:
-
Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
-
DNA Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type rpsL sequence from a susceptible strain to identify any mutations.
-
References
- Sreevatsan, S., Pan, X., Stockbauer, K. E., Williams, D. L., Kreiswirth, B. N., & Musser, J. M. (1996). Characterization of rpsL and rrs mutations in streptomycin-resistant Mycobacterium tuberculosis isolates from diverse geographic localities. Antimicrobial Agents and Chemotherapy, 40(4), 1024–1026. [Link]
- Nair, J., Rouse, D. A., Bai, G. H., & Morris, S. L. (1993). The rpsL gene and streptomycin resistance in single and multiple drug-resistant strains of Mycobacterium tuberculosis. Molecular Microbiology, 10(3), 521–527. [Link]
- Finken, M., Kirschner, P., Meier, A., Wrede, A., & Böttger, E. C. (1993). Molecular basis of streptomycin resistance in Mycobacterium tuberculosis: alterations of the ribosomal protein S12 gene and point mutations within a functional 16S ribosomal RNA pseudoknot. Molecular Microbiology, 9(6), 1239–1246. [Link]
- Katz, S., & Shagan, M. (2015). The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics. Journal of Antibiotics, 68(10), 637-640. [Link]
- Okamoto, S., Tamaru, A., Nakajima, C., Nishida, K., Tanaka, Y., Tokuyama, S., ... & Suzuki, Y. (2007). Loss of a conserved 7-methylguanosine modification in 16S rRNA confers low-level streptomycin resistance in bacteria. Molecular Microbiology, 63(4), 1096-1106. [Link]
- Li, X., Zhang, Y., & Li, J. (2005). Detection of streptomycin resistance in Mycobacterium tuberculosis clinical isolates using four molecular methods in China. Journal of Clinical Microbiology, 43(11), 5489-5492. [Link]
- Yano, H., Fujii, H., Mukai, H., Shimura, M., Watanabe, T., & Sekizawa, Y. (1978). On the Enzymic Inactivation of Dihydrostreptomycin by Pseudomonas lachrymans, Cucumber Angular Leaf Spot Bacterium: Isolation an. Annals of the Phytopathological Society of Japan, 44(4), 413-419. [Link]
- Kawabe, H., Inoue, M., & Mitsuhashi, S. (1972). Inactivation of Dihydrostreptomycin and Spectinomycin by Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 1(6), 553-557. [Link]
- Kawabe, H., Inoue, M., & Mitsuhashi, S. (1972). Inactivation of Dihydrostreptomycin and Spectinomycin by Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 1(6), 553-557. [Link]
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- McMaster Demystifying Research. (2023, June 7). Bacterial Transformations Trouble Shooting Guide [Video]. YouTube. [Link]
- Bragg, P. D., & Polglase, W. J. (1963). ACTION OF DIHYDROSTREPTOMYCIN AND ANTAGONISM BY CATIONS. Journal of Bacteriology, 85(3), 590-594. [Link]
- Phelan, J. E., O'Sullivan, D. M., Machado, D., Ramos, J., Cantillon, D., O'Flanagan, S., ... & Mar-Aguilar, F. (2021). Molecular Analysis of Streptomycin Resistance Genes in Clinical Strains of Mycobacterium tuberculosis and Biocomputational Analysis of the MtGidB L101F Variant. Antibiotics, 10(11), 1369. [Link]
- Umezawa, H., Takasawa, S., Okanishi, M., & Utahara, R. (1971). Inactivation of Dihydrostreptomycin by Staphylococcus aureus. Journal of Antibiotics, 24(7), 483-485. [Link]
- Collins, J. (2016, October 5). Addressing Antibiotic Resistance with Molecular Diagnostics. Clinical Lab Products. [Link]
- Tsalik, E. L., Bonomo, R. A., & Fowler Jr, V. G. (2018). New Molecular Diagnostic Approaches to Bacterial Infections and Antibacterial Resistance. Annual Review of Medicine, 69, 379-394. [Link]
- Microbioz India. (2024, April 11). Troubleshooting Common Issues in Bacterial Culturing. [Link]
- ReAct. (n.d.). Resistance mechanisms. [Link]
- The Thoughtful Scientist. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
- Jiang, X., Cai, L., Hu, X., He, J., Chen, M., Yang, M., & Cui, T. (2022). Dehydroquinate Synthase Directly Binds to Streptomycin and Regulates Susceptibility of Mycobacterium bovis to Streptomycin in a Non-canonical Mode. Frontiers in Microbiology, 13, 848821. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Schwarz, S., & Chaslus-Dancla, E. (2001). Mechanisms of Bacterial Resistance to Antimicrobial Agents. Microbiology Spectrum, 9(2), 10.1128/9781555818318.ch2. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
- Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2015). The ins and outs of RND efflux pumps in Escherichia coli. Frontiers in Microbiology, 6, 587. [Link]
- Dal Molin, M., van der Meij, A., Buter, J., Bordin, K., & Witte, G. (2017). Molecular Mechanisms of Intrinsic Streptomycin Resistance in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 61(11), e01229-17. [Link]
- Jiang, X., Cai, L., Hu, X., He, J., Chen, M., Yang, M., & Cui, T. (2022). Dehydroquinate Synthase Directly Binds to Streptomycin and Regulates Susceptibility of Mycobacterium bovis to Streptomycin in a Non-canonical Mode. Frontiers in Microbiology, 13, 848821. [Link]
- Wikipedia. (n.d.). Dihydrostreptomycin. [Link]
- Yamaguchi, A., Nakashima, R., & Sakurai, K. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 6, 103. [Link]
- Kever, L., Grieb, M., & Bange, G. (2023). Resistance against aminoglycoside antibiotics via drug or target modification enables community-wide antiphage defense. FEMS Microbiology Letters, 370, fnad036. [Link]
- Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 149(2), 129. [Link]
- Li, X., He, L., Zhang, Z., Lv, Y., Dai, Y., & Li, H. (2023). Whole-Genome Sequencing and Antimicrobial Resistance Analysis of Enterotoxigenic Escherichia coli F5 and F5-F41 Strains Isolated from Neonatal Calves in Inner Mongolia, China. Microorganisms, 11(11), 2736. [Link]
- Venter, H., Mowla, R., O'Neill, A. J., & Coleman, C. M. (2015). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases, 1(11), 515-525. [Link]
- Pagès, J. M., Masi, M., & Barbe, J. (2009). Broad specificity efflux pumps and their role in multidrug resistance of Gram negative bacteria. Current Drug Targets, 10(8), 787-795. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (n.d.).
- International Antiviral Society-USA. (n.d.). MIC & Etest. [Link]
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Kowalska, J. D., & Dudek, B. (2022, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Technical Support Center: Managing Ototoxic Side Effects of Dihydrostreptomycin in Animal Studies
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing dihydrostreptomycin (DHSM) in animal models. It provides in-depth, experience-based answers to common challenges, troubleshooting workflows for frequent experimental issues, and detailed protocols for monitoring and assessing ototoxicity. Our goal is to ensure the integrity of your research while promoting animal welfare.
Section 1: Frequently Asked Questions (FAQs) on DHSM Ototoxicity
This section addresses fundamental questions regarding the mechanisms and characteristics of dihydrostreptomycin-induced ototoxicity.
Q1: What is the primary cellular mechanism of dihydrostreptomycin-induced ototoxicity?
A1: Dihydrostreptomycin, like other aminoglycoside antibiotics, primarily induces ototoxicity by causing damage and death to the sensory hair cells within the cochlea.[1] The mechanism is multifactorial and involves several key pathways:
-
Generation of Reactive Oxygen Species (ROS): A central event is the formation of ROS, or free radicals, within the inner ear.[2][3][4] DHSM can form complexes with transition metals like iron, which catalyzes the production of these damaging molecules.[2][3] This leads to a state of oxidative stress that overwhelms the natural antioxidant defenses of the cochlear cells.[3][5]
-
Mitochondrial Damage: The excessive oxidative stress directly attacks mitochondria, the cell's powerhouses.[3] This disrupts cellular energy production and can trigger the intrinsic pathway of apoptosis (programmed cell death).[3][6]
-
Apoptosis and Necrosis: Both programmed cell death (apoptosis) and uncontrolled cell death (necrosis) contribute to hair cell loss.[5][6] Oxidative stress and mitochondrial dysfunction activate key cell death signaling pathways, including the activation of caspases.[3][6]
-
Endoplasmic Reticulum (ER) Stress: Recent evidence suggests that aminoglycosides can also induce stress in the endoplasmic reticulum, a critical organelle for protein folding.[7] Chronic ER stress can also lead to apoptosis.[7]
The process begins with DHSM entering the inner ear fluids and then being taken up by the sensory hair cells, primarily through mechano-electrical transduction (MET) channels on their apical surface.[2][8] Once inside, it initiates the cascade of events leading to irreversible cell death and subsequent hearing loss.[2][8]
Q2: Why are certain animal models, like guinea pigs and cats, particularly sensitive to aminoglycoside ototoxicity?
A2: The heightened sensitivity of certain species, such as guinea pigs and cats, is a well-documented phenomenon that makes them valuable models for ototoxicity studies.[9][10][11][12] While the exact reasons for this species-specific susceptibility are not fully elucidated, contributing factors likely include differences in drug metabolism, cochlear pharmacokinetics (how the drug is absorbed, distributed, and eliminated within the inner ear), and inherent variations in the antioxidant capacity of their cochlear tissues. For instance, studies have established No-Observed-Effect Levels (NOELs) for ototoxicity in these species, providing a baseline for experimental design.[9][10] The patas monkey has also been identified as having a remarkable and specific susceptibility to DHSM, highlighting the importance of selecting the appropriate model for the research question.[13]
Q3: What is the typical timeline for the onset and progression of hearing loss in animal models after DHSM administration?
A3: The timeline is highly dependent on the dose, duration of treatment, and the animal species. However, a general pattern is observed:
-
Initial Onset: Hearing loss typically begins at the highest frequencies first.[1][14] This corresponds to damage at the basal end of the cochlea, which is the first region exposed to the drug entering from the bloodstream.[13][14]
-
Progression: With continued administration, the damage progresses towards the apex of the cochlea, leading to hearing loss at progressively lower frequencies.[13][14]
-
Delayed Effects: A critical and often overlooked aspect is that ototoxic damage can continue to progress even after the cessation of drug treatment.[1][13] Therefore, auditory function should be monitored for several weeks or even months post-treatment to capture the full extent of the hearing loss.[15] In some primate models, hearing loss has been observed to begin after 7-9 weeks of treatment and progress for months after stopping the drug.[13]
Q4: Are the ototoxic effects of DHSM reversible?
A4: No, the ototoxic effects of dihydrostreptomycin are considered permanent and irreversible in mammals.[1][7] The damage results from the death of sensory hair cells, which do not regenerate in mammals.[16] This is a key distinction from the nephrotoxic (kidney-damaging) effects of aminoglycosides, which can often be reversible.[7] The permanence of the hearing loss underscores the critical need for careful monitoring and the development of otoprotective strategies.
Section 2: Troubleshooting Guides for In-Vivo Experiments
This section provides structured workflows to diagnose and solve common issues encountered during DHSM ototoxicity studies.
Problem: High Variability in Auditory Threshold Shifts Among Study Animals
-
Potential Causes & Rationale:
-
Inconsistent Drug Administration: Subcutaneous or intramuscular injections can lead to variable absorption rates if injection sites are not rotated or if technique is inconsistent, resulting in different peak serum levels.
-
Underlying Health Status: Subclinical infections or stress can potentiate ototoxicity. Stressed animals may have altered blood-labyrinth barrier permeability or compromised antioxidant defenses.
-
Genetic Variability: Even within the same strain, individual genetic differences can influence susceptibility to drug-induced damage.[17]
-
Environmental Noise: Exposure to loud noise in the housing facility can act as a co-insult, exacerbating the ototoxic effects of DHSM.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for auditory monitoring.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for core experimental procedures in DHSM ototoxicity studies.
Protocol 3.1: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) Monitoring
Objective: To functionally assess hearing thresholds and outer hair cell function before, during, and after DHSM administration.
Rationale: ABR measures the synchronous neural response of the auditory pathway to sound, providing a reliable, objective measure of hearing thresholds. DPOAEs are a direct measure of outer hair cell electromotility and are often the first function to be affected by ototoxic drugs. [18][19]Using both provides a comprehensive picture of cochlear health. [20] Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., Ketamine/Xylazine cocktail, IP). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain a core body temperature of 37°C.
-
Perform a quick otoscopic examination to ensure the ear canal is clear and the tympanic membrane is intact.
-
-
ABR Recording:
-
Place subdermal needle electrodes: active electrode at the vertex, reference electrode over the mastoid of the test ear, and ground electrode in the contralateral hindlimb.
-
Insert the sound delivery transducer into the ear canal.
-
Present click stimuli and tone pips (e.g., 8, 16, 32 kHz) in descending intensity steps (e.g., from 90 dB SPL to 10 dB SPL in 5 dB steps).
-
Average the responses (typically 512-1024 sweeps) for each intensity level.
-
The ABR threshold is defined as the lowest intensity level at which a clear, repeatable Wave II (in rodents) is identifiable.
-
-
DPOAE Recording:
-
Place the DPOAE probe assembly securely in the ear canal to create a good acoustic seal.
-
Present two primary tones (f1 and f2, with f2/f1 ≈ 1.22) at specified levels (e.g., L1 = 65 dB, L2 = 55 dB).
-
Sweep the f2 frequency across the desired range (e.g., 6 to 36 kHz).
-
The DPOAE is measured at the 2f1-f2 frequency. A valid response is typically defined as being at least 3-6 dB above the noise floor.
-
-
Recovery:
-
Once testing is complete, remove electrodes and probes.
-
Monitor the animal until it is fully recovered from anesthesia.
-
Protocol 3.2: Histological Assessment and Hair Cell Counting (Cytocochleogram)
Objective: To quantitatively assess the loss of inner hair cells (IHCs) and outer hair cells (OHCs) along the length of the cochlea.
Rationale: The cytocochleogram is the gold standard for correlating functional hearing loss with structural damage. It provides a direct count of surviving hair cells, allowing for a precise quantification of the ototoxic effect. [21][22] Procedure:
-
Tissue Harvest and Fixation:
-
Euthanize the animal via an approved method followed by transcardial perfusion with a fixative (e.g., 4% paraformaldehyde in PBS).
-
Dissect the temporal bones and post-fix them in the same fixative overnight at 4°C.
-
-
Decalcification and Dissection:
-
Decalcify the cochleae in a solution like 0.1 M EDTA for several days, changing the solution daily.
-
Once soft, rinse thoroughly in PBS. Under a dissecting microscope, carefully chip away the bony capsule to expose the organ of Corti.
-
Dissect the sensory epithelium from the modiolus, separating it into apical, middle, and basal turns.
-
-
Staining:
-
Permeabilize the tissue with Triton X-100.
-
Stain the hair cells using a fluorescent marker such as Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488), which binds to F-actin in the stereocilia. A nuclear counterstain like DAPI can also be used. [23]4. Mounting and Imaging:
-
Carefully mount the dissected pieces of the organ of Corti on a glass slide with the hair cells facing up.
-
Image the segments using a fluorescence or confocal microscope.
-
-
Quantification:
-
For each segment, count the number of present and absent IHCs and OHCs over a defined length of the cochlea. * Calculate the percentage of missing hair cells for each region.
-
Plot the percentage of missing cells as a function of distance from the apex of the cochlea to generate the cytocochleogram. [22]
-
Section 4: Data Summary & Pathway Visualization
Table 1: Dihydrostreptomycin Administration Parameters in Common Animal Models
| Animal Model | Typical Route | Dose Range (mg/kg/day) | Typical Duration | Onset of Ototoxicity | Reference |
| Guinea Pig | IM / SC | 40 - 200 | 14 - 90 days | Dose-dependent, can be within weeks | [9][10][11] |
| Rat | IM / SC | 100 - 400 | 10 - 21 days | Dose-dependent | [9] |
| Cat | IM / Oral | 40 - 200 | up to 120 days | Can be delayed (28+ days) | [11][12] |
| Mouse | SC / IP | 250 - 500 | 7 - 14 days | Rapid onset | [10] |
Disclaimer: These are typical ranges from published literature. Researchers must perform their own dose-finding studies to determine the optimal dose for their specific experimental goals and animal strain.
Visualization of Key Pathways
Caption: Key cellular pathways in DHSM-induced hair cell death.
References
- Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. (2020). Frontiers in Molecular Neuroscience. [Link]
- Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review. (2023). Journal of Clinical Medicine. [Link]
- Histological evaluation of damage in cat cochleas used for measurement of basilar membrane mechanics. (1984). The Journal of the Acoustical Society of America. [Link]
- Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients. (2022). International Journal of Molecular Sciences. [Link]
- Ototoxicity. (2024). Medscape. [Link]
- Prevention and modulation of aminoglycoside ototoxicity (Review). (2014). Molecular Medicine Reports. [Link]
- Necroptosis and Apoptosis Contribute to Cisplatin and Aminoglycoside Ototoxicity. (2019). The Journal of Neuroscience. [Link]
- MRL-Streptomycin and Dihydrostreptomycin. (1998). European Medicines Agency (EMA). [Link]
- Stressing out the ER in aminoglycoside-induced hearing loss. (2015).
- The species-specific nature of the ototoxicity of dihydrostreptomycin in the patas monkey. (1983). Toxicology and Applied Pharmacology. [Link]
- Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. (2020). Frontiers in Molecular Neuroscience. [Link]
- Dihydrostreptomycin (4). (2006). European Medicines Agency (EMA). [Link]
- An update on ototoxicity: from a genetic perspective. (2024). The Journal of Toxicological Sciences. [Link]
- Hair Cell Counts in a Rat Model of Sound Damage. (2014). Journal of Visualized Experiments. [Link]
- Dihydrostreptomycin (WHO Food Additives Series 34). (1994). INCHEM. [Link]
- Streptomycin (WHO Food Additives Series 34). (1994). INCHEM. [Link]
- Aminoglycoside-Induced Oxidative Stress: Pathways and Protection. (2019). Antioxidants & Redox Signaling. [Link]
- The aminoglycoside antibiotic dihydrostreptomycin rapidly enters mouse outer hair cells through the mechano-electrical transducer channels. (2004). The Journal of Physiology. [Link]
- Audiometric and histologic comparison of noise‐ and drug‐induced cochlear pathology in the chinchilla. (1977). The Journal of the Acoustical Society of America. [Link]
- Selective Deletion of Cochlear Hair Cells Causes Rapid Age-Dependent Changes in Spiral Ganglion and Cochlear Nucleus Neurons. (2015). The Journal of Neuroscience. [Link]
- Development of a chronically-implanted mouse model for studies of cochlear health and implant function. (2014). Hearing Research. [Link]
- Dihydrostreptomycin – Knowledge and References. (2021). Taylor & Francis Online. [Link]
- Animal models of hidden hearing loss: does auditory-nerve-fiber loss cause real-world listening difficulties? (2021). Journal of the Association for Research in Otolaryngology. [Link]
- The ototoxicity of dihydrostreptomycin and neomycin in the cat. (1953). Annals of Otology, Rhinology & Laryngology. [Link]
- Large-scale annotated dataset for cochlear hair cell detection and classification. (2024).
- Histological Correlates of Auditory Nerve Injury from Kainic Acid in the Budgerigar (Melopsittacus undulatus). (2023). Journal of the Association for Research in Otolaryngology. [Link]
- Assessment of Auditory Hair Cell Loss by Cytocochleograms. (2016).
- Study of streptomycin-induced ototoxicity: protocol for a longitudinal study. (2016). BMJ Open. [Link]
- Ototoxicity screening of patients treated with streptomycin using distortion product otoacoustic emissions. (2014). B-ENT. [Link]
- Large-scale annotated dataset for cochlear hair cell detection and classification. (2024).
- Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. (2021).
- Ototoxicity screening of patients treated with streptomycin using distortion product otoacoustic emissions. (2014). B-ENT. [Link]
- Objective Measures of Ototoxicity. (2007).
- Ototoxicity: a high risk to auditory function that needs to be monitored in drug development. (2023). Frontiers in Neuroscience. [Link]
- Ototoxicity: A Challenge in Diagnosis and Treatment. (2017). Journal of Otolaryngology-ENT Research. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Necroptosis and Apoptosis Contribute to Cisplatin and Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stressing out the ER in aminoglycoside-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aminoglycoside antibiotic dihydrostreptomycin rapidly enters mouse outer hair cells through the mechano-electrical transducer channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. 820. Dihydrostreptomycin (WHO Food Additives Series 34) [inchem.org]
- 12. The ototoxicity of dihydrostreptomycin and neomycin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The species-specific nature of the ototoxicity of dihydrostreptomycin in the patas monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of streptomycin-induced ototoxicity: protocol for a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. "Large-scale annotated dataset for cochlear hair cell detection and cla" by Christopher J Buswinka, David B Rosenberg et al. [mouseion.jax.org]
- 17. Ototoxicity: A Challenge in Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ototoxicity screening of patients treated with streptomycin using distortion product otoacoustic emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. b-ent.be [b-ent.be]
- 20. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Assessment of Auditory Hair Cell Loss by Cytocochleograms | Springer Nature Experiments [experiments.springernature.com]
- 23. Hair Cell Counts in a Rat Model of Sound Damage: Effects of Tissue 1 Preparation & Identification of Regions of Hair Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Dihydrostreptomycin Sulfate Solution Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals, the integrity of experimental reagents is paramount. Dihydrostreptomycin sulfate, a potent aminoglycoside antibiotic, is a workhorse in many laboratories. However, the stability of its aqueous solutions can be a critical, and often overlooked, variable. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the consistent performance of your dihydrostreptomycin sulfate solutions. We will delve into the causality behind experimental choices, offering field-proven insights to maintain the efficacy and reliability of your work.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
1. "My Dihydrostreptomycin solution has turned yellow/brown. Is it still usable?"
-
Immediate Answer: A color change, particularly to yellow or brown, is a strong indicator of degradation. It is highly recommended to discard the solution and prepare a fresh one.
-
Scientific Explanation: The discoloration is often due to the formation of degradation products, especially under alkaline conditions or upon exposure to light and elevated temperatures. These degradation products can have reduced or altered biological activity and may interfere with your experimental results. The chromophores responsible for the color change are typically formed from the complex rearrangement of the streptidine and streptobiosamine moieties of the molecule.
-
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions in amber vials or wrapped in foil to protect them from light.
-
Store solutions at the recommended temperature (typically 2-8°C for short-term storage).
-
Ensure the pH of your final solution is within the optimal stability range.
-
2. "I've observed a precipitate in my Dihydrostreptomycin solution after pH adjustment. What's happening?"
-
Immediate Answer: Precipitation can occur for several reasons, including exceeding the solubility limit, interaction with buffer components, or pH-induced changes in the salt form of the antibiotic.
-
Scientific Explanation: Dihydrostreptomycin sulfate is generally freely soluble in water.[1] However, its solubility can be affected by the ionic strength of the solution and the presence of certain counter-ions from your buffer. Adjusting the pH, especially with strong bases, can lead to the formation of less soluble free base forms of the antibiotic. Furthermore, some buffers, particularly phosphate buffers at high concentrations, can interact with the sulfate counter-ions and the antibiotic itself, leading to precipitation.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure you have not exceeded the solubility limit of dihydrostreptomycin sulfate in your specific medium.
-
Buffer Compatibility: Consider the buffer you are using. If using a phosphate buffer, try reducing its concentration or switching to an alternative buffer system like MOPS or HEPES, after verifying their compatibility.
-
pH Adjustment Technique: When adjusting the pH, add the acid or base dropwise while stirring continuously to avoid localized areas of high concentration that can trigger precipitation.
-
Filtration: If a fine precipitate is observed, you can try to filter the solution through a 0.22 µm sterile filter. However, it is crucial to re-quantify the concentration of the filtered solution to account for any loss of the active ingredient.
-
3. "My assay shows a progressive loss of Dihydrostreptomycin activity over time, even with proper storage. What could be the cause?"
-
Immediate Answer: This is a classic sign of chemical degradation. The most likely culprit is hydrolysis, which is significantly influenced by the pH of your solution.
-
Scientific Explanation: Dihydrostreptomycin, like its close relative streptomycin, is susceptible to hydrolysis, which breaks the glycosidic bonds and inactivates the antibiotic. The rate of this hydrolysis is highly pH-dependent. While the molecule is relatively stable in the neutral to slightly acidic range, its degradation is accelerated in both strongly acidic and alkaline conditions.[2] For streptomycin, maximum stability is observed between pH 6.5 and 7.0.[3]
-
Investigative Workflow:
-
Measure the pH: The first step is to accurately measure the pH of your solution. Even slight deviations from the optimal range can lead to significant degradation over time.
-
Review Preparation Protocol: Re-examine your solution preparation protocol. Ensure that the final pH is within the recommended range of 4.5 to 7.0.[4]
-
Consider Buffer Choice: As mentioned, some buffers can negatively impact stability. A study on streptomycin sulfate showed that its stability was altered when using a Sörensen buffer compared to a McIlvain buffer at the same pH.[3]
-
Perform a Stability Study: If the problem persists, it is advisable to conduct a small-scale stability study. Prepare the solution and measure its concentration at different time points (e.g., 0, 24, 48, and 72 hours) under your typical storage conditions. This will provide quantitative data on the degradation rate.
-
Frequently Asked Questions (FAQs)
What is the optimal pH range for storing Dihydrostreptomycin sulfate solutions?
For maximum stability, aqueous solutions of dihydrostreptomycin sulfate should be maintained within a pH range of 4.5 to 7.0.[4] For oral veterinary use, a broader range of 3.0 to 7.0 is considered acceptable.[4] Studies on the closely related streptomycin have shown maximum stability at pH 6.5 to 7.0.[3]
How does temperature affect the stability of Dihydrostreptomycin solutions?
Higher temperatures significantly accelerate the degradation of dihydrostreptomycin. For instance, a study on streptomycin sulfate in distilled water showed it was stable for 21 days at 37°C, but a significant loss of activity was observed after only 3 days at 60°C.[3] Therefore, it is crucial to store solutions at recommended temperatures, typically 2-8°C for short-term storage and frozen for longer-term storage.
Which buffers are recommended for use with Dihydrostreptomycin sulfate?
While dihydrostreptomycin sulfate is soluble in water, buffered solutions are often preferred for pH control. Based on studies with streptomycin, McIlvain buffer (a citrate-phosphate buffer) has been shown to be compatible and supports maximum stability at pH 6.5-7.0.[3] It is advisable to exercise caution with high concentrations of phosphate buffers due to potential precipitation. When using other buffers like Tris, HEPES, or MOPS, it is recommended to perform a preliminary compatibility and stability check, as data on their interaction with dihydrostreptomycin is limited.
What are the primary degradation pathways for Dihydrostreptomycin?
The primary degradation pathway for dihydrostreptomycin is hydrolysis, which involves the cleavage of the glycosidic linkages. This process is catalyzed by both acidic and alkaline conditions. Under acidic conditions, the glycosidic bond between streptidine and streptobiosamine is susceptible to cleavage. In alkaline conditions, rearrangements and degradation of the sugar moieties can occur. The degradation of streptomycin, a close analog, has been shown to follow first-order kinetics and is accelerated in both acidic and basic environments.[2]
Can I use a solution that has been frozen and thawed multiple times?
While freezing is a common method for long-term storage, repeated freeze-thaw cycles are generally not recommended. These cycles can lead to localized changes in concentration and pH as the solution freezes and thaws, potentially accelerating degradation. If you need to store the solution for an extended period, it is best to aliquot it into single-use volumes before the initial freezing.
Data Summary: Stability Profile of Dihydrostreptomycin Sulfate
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 4.5 - 7.0 | Maximum stability is observed in the neutral to slightly acidic range. Degradation is accelerated in strongly acidic and alkaline conditions. |
| Temperature | 2-8°C (short-term), ≤ -20°C (long-term) | Higher temperatures significantly increase the rate of hydrolytic degradation. |
| Light Exposure | Minimize (use amber vials or foil) | Photodegradation can contribute to the loss of potency and discoloration. |
| Buffer Choice | McIlvain buffer (citrate-phosphate) is a good starting point. Use caution with high-concentration phosphate buffers. | The buffer species can influence stability. Always verify compatibility. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Dihydrostreptomycin Sulfate Stock Solution
-
Calculate Required Mass: Determine the mass of dihydrostreptomycin sulfate powder needed to achieve the desired final concentration.
-
Weighing: Accurately weigh the powder in a clean, calibrated weighing vessel.
-
Dissolution: Add the powder to a sterile container with a magnetic stir bar. Add approximately 80% of the final volume of your chosen sterile buffer (e.g., McIlvain buffer, pH 6.5).
-
Stirring: Stir the solution at room temperature until the powder is completely dissolved.
-
pH Verification and Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 4.5-7.0 range using dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH), adding the titrant dropwise with constant stirring.
-
Final Volume: Bring the solution to the final desired volume with the buffer.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Storage: Store the solution at the appropriate temperature (2-8°C for short-term, or aliquot and freeze at ≤ -20°C for long-term).
Protocol 2: Stability-Indicating HPLC Method for Dihydrostreptomycin Sulfate
This protocol is adapted from a validated method and is suitable for assessing the stability of dihydrostreptomycin sulfate solutions.[5]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex, Prodigy, ODS3, (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in HPLC-grade water.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: Approximately 2.5 minutes.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of dihydrostreptomycin sulfate of known concentration in the mobile phase.
-
Prepare your test samples (from your stability study) by diluting them to fall within the linear range of the assay (e.g., 200-800 µg/mL).
-
Inject the standard and sample solutions.
-
The retention time for dihydrostreptomycin is approximately 1.67 minutes under these conditions.
-
Calculate the concentration of dihydrostreptomycin in your samples by comparing the peak area to that of the standard. Degradation is indicated by a decrease in the peak area of the parent compound and the potential appearance of new peaks corresponding to degradation products.
-
Visualizing Dihydrostreptomycin Stability and Workflow
Degradation Logic at Different pH Levels
Caption: Logical flow of Dihydrostreptomycin stability based on pH.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for assessing solution stability.
References
- Studies on the Stability of Streptomycin in Solution. (1947). Science. [Link]
- Kassem, A. A., Ghazy, F. S., & Shalaby, S. H. (1983).
- Haagsma, N., & Van de Water, C. (1985). Liquid chromatographic analysis of dihydrostreptomycin sulfate.
- Ali, M. A., et al. (2023). Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form. Egypt. J. Chem., 66(6), 179-186. [Link]
- Africa Research Connect. (n.d.). Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form. [Link]
- Kempex. (n.d.).
- Regna, P. P. (1946). The stability of streptomycin. Journal of Biological Chemistry. [Link]
- Berk, B. (1955). U.S. Patent No. 2,719,812. U.S.
- Adams, E., & Roets, E. (2002). Liquid chromatographic analysis of dihydrostreptomycin sulfate.
- Wang, C., et al. (2017). Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis. Environmental Science and Pollution Research, 24(12), 11446-11454. [Link]
- Li, X., et al. (2017). Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis.
- Stankov, S., et al. (2022).
- Wikipedia. (n.d.). Dihydrostreptomycin. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 10, No. 1, pp. 1-32). [Link]
- Kuehl, F. A., Jr., et al. (1946). Streptomyces antibiotics; the degradation of streptomycin and dihydrostreptomycin with ethyl mercaptan. Journal of the American Chemical Society, 68(10), 2096-2101. [Link]
- Hu, D., et al. (2023).
- U.S. Pharmacopeia. (n.d.).
- PubChem. (n.d.). Dihydrostreptomycin. [Link]
Sources
Technical Support Center: Dihydrostreptomycin Purity and Experimental Integrity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with dihydrostreptomycin (DHS) in their experimental work. We understand that inconsistent or unexpected results can be a significant impediment to progress. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify and resolve issues related to dihydrostreptomycin purity. Our goal is to empower you with the knowledge to ensure the accuracy and reproducibility of your experimental outcomes.
Section 1: The Critical Impact of Dihydrostreptomycin Purity on Experimental Results
Dihydrostreptomycin is a widely used aminoglycoside antibiotic in various research applications, from bacterial susceptibility testing to serving as a selection agent in cell culture. However, the purity of the DHS reagent can be a critical, and often overlooked, variable that significantly impacts experimental results. Commercially available dihydrostreptomycin can contain various impurities, including related aminoglycosides, degradation products, and residual solvents from the manufacturing process.[1][2] These impurities can lead to a range of issues, such as altered antibiotic potency, off-target effects, and cytotoxicity, ultimately compromising the validity of your data.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in dihydrostreptomycin?
A1: Common impurities can include streptomycin B (mannosidostreptomycin), streptidine, and streptobiosamine, which are precursors or degradation products from the fermentation and purification processes.[2] Thermal degradation, particularly at temperatures above 70°C, can also lead to the formation of streptidine and streptobiosamine.[2] The specific impurity profile can vary between different manufacturers and even between different lots from the same supplier.[1]
Q2: How can these impurities affect my cell culture experiments?
A2: Impurities in DHS can have several detrimental effects on cell culture. Some impurities may exhibit higher cytotoxicity than DHS itself, leading to unexpected cell death or reduced proliferation. Others might have off-target biological activities that can interfere with the signaling pathways you are studying. Furthermore, the presence of less potent impurities can reduce the overall antibacterial efficacy, requiring you to use a higher concentration of the product, which in turn could exacerbate cytotoxic effects.[3]
Q3: My antimicrobial susceptibility tests (e.g., MIC assays) are giving inconsistent results. Could DHS purity be the cause?
A3: Absolutely. Inconsistent Minimum Inhibitory Concentration (MIC) values are a common problem when dealing with variable antibiotic purity.[4] If the percentage of active DHS varies between batches, the concentration required to inhibit bacterial growth will also fluctuate.[5][6] Degradation of the DHS stock solution over time can also lead to a decrease in potency and inconsistent results.[2][4]
Q4: I suspect my dihydrostreptomycin is impure. How can I confirm this?
A4: The most reliable way to assess the purity of your DHS is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), is a powerful technique for separating and quantifying DHS and its impurities.[1][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like aminoglycosides.[1][7][8][9]
Q5: Are there any simple checks I can perform in my lab without access to advanced analytical equipment?
A5: While a definitive purity analysis requires specialized equipment, you can perform a functional validation assay. This involves testing the biological activity of a new batch of DHS against a well-characterized bacterial strain and comparing the results to a previous batch that yielded expected results. A significant deviation in the MIC, for example, could indicate a purity issue. However, this method is indirect and does not identify the specific impurities.
Section 2: Troubleshooting Guide for Dihydrostreptomycin-Related Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using dihydrostreptomycin. The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Increased or Unexpected Cytotoxicity in Eukaryotic Cell Culture
Q: I'm observing a higher-than-expected level of cell death in my cultures after treating with dihydrostreptomycin. What could be the cause, and how do I troubleshoot it?
A: Unforeseen cytotoxicity is a critical issue that can confound experimental results. The underlying cause is often related to impurities in the DHS reagent or inappropriate handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Causality and Explanation:
-
Review Preparation Protocol: Errors in calculating dilutions or using an inappropriate solvent can lead to a much higher effective concentration of DHS than intended. Dihydrostreptomycin solutions should ideally be prepared fresh for each experiment to avoid degradation.[2]
-
Dose-Response Comparison: Comparing the cytotoxic profile of your current DHS lot to a previously validated lot is a crucial step. This direct comparison can quickly reveal if the new lot is inherently more toxic, which is a strong indicator of a purity problem.
-
Analytical Purity Assessment: If a purity issue is suspected, the most definitive action is to analyze the lot using a high-resolution analytical technique like HPLC-MS or HPLC-CAD.[1][7][8] This will provide a detailed impurity profile and confirm the percentage of active DHS.
-
Functional Validation: In the absence of analytical capabilities, a functional assay using a bacterial strain with a known sensitivity to DHS can serve as a surrogate measure of potency. A lower-than-expected MIC for the new lot could suggest the presence of more potent, and potentially more cytotoxic, impurities.
Issue: Inconsistent Results in Antimicrobial Susceptibility Testing (e.g., MIC assays)
Q: My MIC values for dihydrostreptomycin against the same bacterial strain are fluctuating between experiments. How can I achieve more consistent results?
A: Consistency in antimicrobial susceptibility testing is paramount for reliable data. Fluctuations in MIC values are often linked to the purity and stability of the antibiotic, as well as subtle variations in experimental conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC values.
Causality and Explanation:
-
Standardize Inoculum: The physiological state and density of the bacterial inoculum are critical variables in MIC assays. Ensure that you are consistently using bacteria from the same growth phase (typically mid-logarithmic) and that the final inoculum concentration is standardized.
-
DHS Solution Stability: Dihydrostreptomycin in solution can degrade over time, especially with improper storage.[2] It is best practice to prepare fresh dilutions from a concentrated stock for each experiment. If you must store stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below, protected from light.[4]
-
Lot-to-Lot Variability: As highlighted earlier, the purity of DHS can vary significantly between lots.[1] If you've recently switched to a new lot, this is a prime suspect for inconsistent results. Always validate a new lot against a previous one to ensure consistency.
-
Cation Concentration in Media: The action of dihydrostreptomycin can be antagonized by cations, particularly divalent cations like magnesium.[10][11] Ensure that the composition of your culture medium is consistent between experiments, as variations in cation concentration can affect the apparent MIC.
Section 3: Protocols for Purity Assessment and Functional Validation
To ensure the integrity of your experimental results, we provide the following validated protocols for assessing the purity and functional activity of your dihydrostreptomycin.
Protocol: High-Performance Liquid Chromatography (HPLC) for Dihydrostreptomycin Purity Analysis
This protocol provides a general framework for the analysis of dihydrostreptomycin and its impurities using HPLC with Charged Aerosol Detection (CAD), a universal detector suitable for non-chromophoric compounds like aminoglycosides.[1]
Objective: To separate and quantify dihydrostreptomycin and its major impurities.
Materials:
-
Dihydrostreptomycin sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
HPLC system with a CAD detector
-
HILIC column (e.g., fused-core silica, 100 mm x 2.1 mm, 2.7 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 200 mM ammonium formate buffer (pH 4.5) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the dihydrostreptomycin sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-CAD Conditions:
-
Column: HILIC column (as specified above)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
CAD Settings: Follow manufacturer's recommendations for nitrogen gas pressure and evaporator temperature.
-
-
Data Analysis:
-
Integrate the peak areas for dihydrostreptomycin and all impurity peaks.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of DHS peak / Total area of all peaks) x 100
-
-
| Parameter | Condition | Rationale |
| Chromatography Mode | HILIC | Optimal for retaining and separating highly polar aminoglycosides.[1][7][8] |
| Mobile Phase | Ammonium formate/Acetonitrile | Provides good peak shape and is compatible with mass spectrometry if used.[1][7][8] |
| Detector | Charged Aerosol Detector (CAD) | Universal detector that provides a near-uniform response for non-volatile analytes, ideal for compounds lacking a UV chromophore like DHS.[1] |
Protocol: Functional Validation via Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of dihydrostreptomycin, which can be used to compare the potency of different lots.
Objective: To determine the minimum concentration of dihydrostreptomycin that inhibits the visible growth of a susceptible bacterial strain.
Materials:
-
Dihydrostreptomycin (test lot and reference lot)
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a colony of the test organism into CAMHB and incubate until it reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Dihydrostreptomycin Dilution Series:
-
Prepare a stock solution of dihydrostreptomycin in sterile water.
-
Perform a two-fold serial dilution of the DHS stock solution in CAMHB directly in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the DHS dilutions.
-
Include a positive control (bacteria in broth without DHS) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of dihydrostreptomycin at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Expected Outcome: By comparing the MIC value of a new lot of dihydrostreptomycin to a previously validated reference lot, you can assess its relative potency. A significant difference in MIC values suggests a potential purity issue with the new lot.
Section 4: Concluding Remarks
The purity of dihydrostreptomycin is a critical factor that can significantly influence the outcome and reproducibility of your experiments. By understanding the potential impurities and their effects, and by implementing rigorous troubleshooting and validation protocols, you can ensure the integrity of your research. We encourage you to be proactive in assessing the quality of your reagents and to consider lot-to-lot variability as a potential source of experimental inconsistency. Should you continue to experience issues, please do not hesitate to contact our technical support team for further assistance.
References
- Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link][1][7][8]
- Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry.
- Detection of incurred dihydrostreptomycin residues in milk by liquid chromatography and preliminary confirmation methods.
- Development and Validation of an UPLC-ESI-MS/MS Analytical Method for the Determination of Streptomycin and Dihydrostreptomycin Residues in Honey. Biomedical and Pharmacology Journal. [Link][9]
- Dihydrostreptomycin and Streptomycin residue monographs.
- Dihydrostreptomycin. European Medicines Agency. [Link]
- Dihydrostreptomycin Sulfate-impurities.
- Determination of Streptomycin and Dihydrostreptomycin in Meat by Liquid Chromatography/Mass Spectrometry.
- ACTION OF DIHYDROSTREPTOMYCIN AND ANTAGONISM BY CATIONS. Journal of Bacteriology. [Link][10]
- Inhibition of dihydrostreptomycin action on Mycobacterium smegmatis by monovalent and divalent cation salts. Antimicrobial Agents and Chemotherapy. [Link][11]
- Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. [Link][5]
- Confirmatory Method for the Determination of Streptomycin and Dihydrostreptomycin in Honey by LC-MS/MS.
- Video: Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. [Link][6]
- Trace Detection of Antibiotic Impurities in Cell Culture.
- Effect of dihydrostreptomycin on protein synthesis in whole cells and in cell-free extracts of a streptomycin-dependent strain of Escherichia coli B. Journal of Bacteriology. [Link]
- Determination of streptomycin and dihydrostreptomycin in milk and honey by liquid chromatography with tandem mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Trace Detection of Antibiotic Impurities in Cell Culture - Creative Diagnostics [creative-diagnostics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 6. study.com [study.com]
- 7. Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development and Validation of an UPLC-ESI-MS/MS Analytical Method for the Determination of Streptomycin and Dihydrostreptomycin Residues in Honey – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. ACTION OF DIHYDROSTREPTOMYCIN AND ANTAGONISM BY CATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of dihydrostreptomycin action on Mycobacterium smegmatis by monovalent and divalent cation salts - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of dihydrostreptomycin sulfate in organic solvents
Introduction: Navigating the Solubility Challenge of Dihydrostreptomycin Sulfate
Welcome to the technical support guide for dihydrostreptomycin sulfate. As a potent aminoglycoside antibiotic, its utility in various research and development applications is well-established.[1][2] However, its physicochemical nature as a highly polar, polycationic molecule, typically supplied as a sulfate salt, presents a significant hurdle: extremely poor solubility in non-aqueous, organic solvents.[3][4] This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. We will move beyond simple statements of insolubility to provide a framework of understanding and actionable strategies, grounded in chemical principles, to enable your experimental success.
This is not a static document but a dynamic troubleshooting resource. We will explore the fundamental reasons for this solubility behavior, quantify the problem with available data, and detail robust methodologies—from simple co-solvent systems to advanced hydrophobic ion-pairing techniques—to overcome it.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the most common initial questions regarding the solubility of dihydrostreptomycin sulfate.
Q1: Why is dihydrostreptomycin sulfate so difficult to dissolve in organic solvents?
Answer: The poor organic solubility of dihydrostreptomycin sulfate is a direct result of its molecular structure and salt form. The molecule possesses several key features that make it intensely hydrophilic (water-loving):
-
Multiple Hydroxyl (-OH) Groups: The saccharide rings are decorated with numerous hydroxyl groups, which readily form strong hydrogen bonds with polar solvents, especially water.[5]
-
Strongly Basic Guanidino Groups: Dihydrostreptomycin has two guanidino groups which are protonated at most pH values, rendering the molecule polycationic. These charged groups have a very strong affinity for polar solvents and are the primary reason for its classification as a triacidic base.[3]
-
Sulfate Salt Form: It is supplied as a sulfate salt ((C₂₁H₄₁N₇O₁₂)₂ • 3H₂SO₄).[6] This salt form further enhances its polarity and aqueous solubility, as the molecule exists as an ion pair with sulfate anions in a stable crystal lattice that is readily dissociated by water but not by nonpolar organic solvents.
Collectively, these features create a molecule with a very high solvation energy requirement in non-polar environments. Organic solvents cannot effectively break the strong ionic and hydrogen bonds of the solid-state drug or adequately solvate the resulting charged and polar moieties.
Q2: What are the known solubility values for dihydrostreptomycin sulfate in common solvents?
Answer: The disparity between aqueous and organic solubility is stark. The following table summarizes publicly available solubility data to provide a quantitative baseline for experimental design.
| Solvent | Formula | Type | Reported Solubility | Citation(s) |
| Water | H₂O | Aqueous | Freely soluble; 250 mg/mL | [6][7] |
| Phosphate-Buffered Saline (PBS) | pH 7.2 | Aqueous Buffer | ~10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~5.83 mg/mL (requires sonication) | [7] |
| Ethanol | C₂H₅OH | Polar Protic | Insoluble | [8] |
| Methanol | CH₃OH | Polar Protic | 0.85 mg/mL (for Streptomycin) | [9] |
| Chloroform, Ether | CHCl₃, C₄H₁₀O | Non-polar | Practically insoluble | [3][9] |
Note: Data for the closely related streptomycin is included where specific dihydrostreptomycin data is unavailable, as they share very similar physicochemical properties.[10][11]
Part 2: Troubleshooting Workflows & Core Strategies
This section provides a logical progression from simple attempts to advanced solutions for solubilizing dihydrostreptomycin sulfate in organic media.
Q3: I need to get dihydrostreptomycin sulfate into an organic phase for my experiment. What is a logical troubleshooting workflow?
Answer: A systematic approach is critical to avoid wasted time and resources. Start with the simplest methods and escalate only as needed. The following workflow provides a clear decision path.
Caption: Troubleshooting workflow for solubilizing dihydrostreptomycin sulfate.
Q4: What is Hydrophobic Ion Pairing (HIP), and how can it solubilize dihydrostreptomycin sulfate in organic solvents?
Answer: Hydrophobic Ion Pairing (HIP) is a powerful chemical strategy used to increase the organic solubility of highly polar, charged molecules.[12] The technique works by neutralizing the charge of the target molecule, which is the primary barrier to its entry into a non-polar environment.
The Mechanism: The core principle involves the formation of a charge-neutral, lipophilic complex. Dihydrostreptomycin is polycationic (positively charged). By introducing an "ion-pairing agent"—a molecule with an opposite (anionic) charge and a large, non-polar (hydrophobic) tail—a new complex is formed.
-
Initial State: Dihydrostreptomycin sulfate exists as polycationic dihydrostreptomycin and sulfate anions in the aqueous phase. It is insoluble in an immiscible organic solvent like dichloromethane (DCM).
-
Introduction of HIP Reagent: An anionic surfactant, such as sodium docusate (AOT), is added. The AOT partitions between the aqueous and organic phases.
-
Complex Formation: At the aqueous-organic interface, the negatively charged head of the AOT molecule electrostatically interacts with the positively charged guanidino groups of dihydrostreptomycin.
-
Phase Transfer: The newly formed ion-paired complex is now charge-neutral. The large, hydrophobic tails of the AOT molecules surround the dihydrostreptomycin core, effectively "cloaking" its polar nature. This hydrophobic exterior makes the entire complex soluble in the organic phase, allowing it to be extracted from the aqueous layer.[12][13]
This process fundamentally alters the partitioning behavior of the drug, enabling its transfer into a medium where it was previously insoluble.
Caption: Dihydrostreptomycin (DHS³⁺) forms a neutral complex with an anionic HIP reagent (AOT⁻), enabling its transfer into the organic phase.
Part 3: Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the most effective strategy discussed.
Q5: Can you provide a step-by-step protocol for preparing an organic-soluble dihydrostreptomycin complex via Hydrophobic Ion Pairing?
Answer: Certainly. This protocol details the formation and extraction of a dihydrostreptomycin-docusate ion-paired complex into dichloromethane (DCM). Docusate sodium (AOT) is an excellent choice due to its anionic nature and branched, bulky hydrophobic tails that efficiently shield the polar drug core.
Protocol 1: Dihydrostreptomycin-AOT Complex Formation and Extraction
Objective: To prepare a solution of dihydrostreptomycin in dichloromethane (DCM) at a target concentration of ~1 mg/mL.
Materials:
-
Dihydrostreptomycin sulfate (DHS) powder
-
Docusate sodium (AOT, Sodium bis(2-ethylhexyl) sulfosuccinate)
-
Deionized (DI) Water
-
Dichloromethane (DCM), analytical grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel (100 mL)
-
Glass vials, rotary evaporator (optional)
Methodology:
-
Prepare Aqueous DHS Solution:
-
Weigh 100 mg of dihydrostreptomycin sulfate and dissolve it in 20 mL of DI water in a beaker or flask.
-
Stir until fully dissolved. The solution should be clear. This creates a 5 mg/mL aqueous stock.
-
-
Prepare Organic AOT Solution:
-
The molecular weight of DHS is ~730.7 g/mol (for the base) and AOT is ~444.6 g/mol . DHS has three potential positive charges. A 3:1 molar excess of AOT to DHS is recommended to ensure complete pairing.
-
Calculation: (100 mg DHS / 1461.4 g/mol ) x 2 (for 2x DHS units) x 3 (charges) x 3 (molar excess) = ~1.23 mmol AOT needed.
-
Weight of AOT: 1.23 mmol * 444.6 g/mol = ~550 mg AOT.
-
Weigh 550 mg of AOT and dissolve it in 20 mL of DCM.
-
-
Liquid-Liquid Extraction:
-
Combine the 20 mL aqueous DHS solution and the 20 mL organic AOT solution in a 100 mL separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Self-Validation Check 1: An emulsion may form initially. Upon standing, two distinct layers should separate. The successful transfer of the ion-paired complex is often indicated by a slight cloudiness or change in refractive index in the bottom (DCM) layer.
-
-
Phase Separation and Collection:
-
Allow the layers to fully separate for 5-10 minutes.
-
Carefully drain the lower organic (DCM) layer into a clean, dry Erlenmeyer flask.
-
Discard the upper aqueous layer.
-
-
Drying the Organic Phase:
-
Add a small amount of anhydrous sodium sulfate (a spatula tip's worth) to the collected DCM phase. Swirl gently. The Na₂SO₄ will bind any residual water.
-
Self-Validation Check 2: The organic solution should turn from slightly cloudy to crystal clear. If the Na₂SO₄ clumps together, add a little more until some free-flowing powder remains.
-
Filter or carefully decant the dried DCM solution into a clean, tared vial to remove the sodium sulfate.
-
-
Concentration and Final Formulation (Optional):
-
At this point, you have ~20 mL of DCM containing the solubilized DHS-AOT complex. The theoretical concentration is ~5 mg/mL, but extraction is never 100% efficient.
-
For precise concentration, the solvent can be removed under reduced pressure (rotary evaporator) to yield the complex as a waxy solid. This solid can then be weighed and re-dissolved in a precise volume of the desired organic solvent.
-
Safety Precautions: Perform all steps involving organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ProQuest. (n.d.). Hydrophobic Ion-Pairing Approach for Enhancing Oil Solubility.... [Link]
- Solubility of Things. (n.d.). Streptomycin. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19649, Streptomycin. PubChem. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
- Welch Materials. (2024).
- LCGC International. (2008). Ion Pairing—Blessing or Curse?. [Link]
- Google Patents. (n.d.). Streptomycin antibiotics.
- European Medicines Agency. (1998). Streptomycin and Dihydrostreptomycin Summary Report. [Link]
- INCHEM. (n.d.). Dihydrostreptomycin (WHO Food Additives Series 34). [Link]
Sources
- 1. Dihydrostreptomycin Sulfate | C42H88N14O36S3 | CID 21653 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 4. GB2028806A - Streptomycin antibiotics - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. toku-e.com [toku-e.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dihydrostreptomycin sulfate产品说明书 [selleck.cn]
- 9. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. 820. Dihydrostreptomycin (WHO Food Additives Series 34) [inchem.org]
- 12. Hydrophobic Ion-Pairing Approach for Enhancing Oil Solubility of BCS Class II Drug Phenytoin and Increasing Drug Loading in Nanoemulsion to Prevent in Vitro Precipitation upon Serial Dilution at Blood PH - ProQuest [proquest.com]
- 13. chromatographyonline.com [chromatographyonline.com]
effect of serum components on dihydrostreptomycin activity in cell culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet often overlooked issue: the variable and frequently diminished activity of Dihydrostreptomycin (DHS) in the presence of serum-containing cell culture media. As your dedicated support partner, our goal is to equip you with the scientific understanding and experimental tools necessary to ensure the reliability and reproducibility of your results.
This is not a static manual but a dynamic resource grounded in established scientific principles and field-tested experience. We will explore the causal mechanisms behind experimental observations, enabling you to move beyond simple protocol execution to informed and effective troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns regarding the use of Dihydrostreptomycin in cell culture.
Q1: My Dihydrostreptomycin treatment appears less effective or completely inactive when I use it in my standard cell culture medium containing Fetal Bovine Serum (FBS). Why is this happening?
This is a frequently encountered issue. The reduced efficacy of Dihydrostreptomycin in serum-containing media can be attributed to several factors. The primary culprits are the binding of the antibiotic to serum proteins, particularly albumin, and the antagonistic effects of divalent cations present in the serum. These interactions can effectively lower the bioavailable concentration of DHS, rendering it less potent against target bacteria.
Q2: Can components in Fetal Bovine Serum (FBS) directly inactivate Dihydrostreptomycin?
While direct enzymatic inactivation of Dihydrostreptomycin by common serum components is not a widely reported primary mechanism, the binding to serum proteins can be considered a form of inactivation, as it sequesters the drug.[1] Additionally, the pH of the culture medium, which can be influenced by serum buffering components and cellular metabolism, can affect the stability and activity of DHS.[2][3]
Q3: Are there specific components in FBS that I should be most concerned about?
Yes. The two main components of concern are:
-
Bovine Serum Albumin (BSA): As the most abundant protein in FBS, BSA can bind to various molecules, including antibiotics.[4][5] Studies on streptomycin, a closely related aminoglycoside, have demonstrated binding to BSA, primarily through electrostatic interactions.[1]
-
Divalent Cations (e.g., Ca²⁺ and Mg²⁺): These ions are known to antagonize the activity of aminoglycoside antibiotics.[6][7] They can interfere with the uptake of the antibiotic by bacterial cells.
Q4: Should I simply increase the concentration of Dihydrostreptomycin to compensate for the effects of serum?
While this might seem like a straightforward solution, it is not recommended without careful consideration. Increasing the antibiotic concentration can have unintended off-target effects on your cultured cells, potentially altering their metabolism, proliferation, and gene expression.[8] A more systematic approach, as outlined in our troubleshooting guides, is advised to determine the optimal antibiotic concentration in your specific experimental setup.
Troubleshooting Guides: Restoring Dihydrostreptomycin Efficacy
This section provides detailed, step-by-step guidance to diagnose and resolve issues with Dihydrostreptomycin activity in your cell culture experiments.
Guide 1: Diagnosing and Mitigating Serum-Induced Inhibition of Dihydrostreptomycin
Problem: You observe bacterial contamination in your cell cultures despite using Dihydrostreptomycin at the recommended concentration in a serum-containing medium.
Underlying Cause: The bioavailable concentration of Dihydrostreptomycin is likely reduced due to binding to serum proteins and/or antagonism by divalent cations.
Solution: A Step-by-Step Investigative Protocol
This protocol is designed to systematically determine the extent of serum-induced inhibition and to establish an effective working concentration of Dihydrostreptomycin for your specific experimental conditions.
Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC) in the Presence and Absence of Serum
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Your bacterial contaminant of concern (isolated from your cell culture or a reference strain).
-
Dihydrostreptomycin sulfate.
-
Serum-free cell culture medium.
-
Your complete cell culture medium (containing the same concentration of FBS you typically use).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
Incubator appropriate for your bacteria and cell lines.
-
Microplate reader (optional, for quantitative assessment of bacterial growth).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Dihydrostreptomycin in sterile water.
-
Create a serial dilution of Dihydrostreptomycin in two sets of tubes. For one set, use serum-free medium as the diluent. For the other set, use your complete, serum-containing medium. The concentration range should be broad enough to encompass the expected MIC.
-
-
Inoculation:
-
In a sterile 96-well plate, add the Dihydrostreptomycin dilutions from both the serum-free and serum-containing sets to separate rows.
-
Include positive control wells (medium with bacteria, no antibiotic) and negative control wells (medium only) for both media types.
-
Add a standardized bacterial inoculum to all wells except the negative controls.
-
-
Incubation:
-
Incubate the plate under conditions suitable for bacterial growth (typically 37°C for 18-24 hours).
-
-
Data Analysis:
-
Visually inspect the plate for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of Dihydrostreptomycin in which no visible growth is observed.
-
If using a plate reader, measure the optical density (e.g., at 600 nm) of each well. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Interpreting the Results:
By comparing the MIC of Dihydrostreptomycin in serum-free versus serum-containing media, you can quantify the inhibitory effect of the serum.
| Scenario | Interpretation | Next Steps |
| MIC (Serum-containing) > MIC (Serum-free) | The serum is inhibiting the activity of Dihydrostreptomycin. | Use the MIC determined in serum-containing medium as a guide for the effective concentration in your cell culture experiments. |
| MIC (Serum-containing) ≈ MIC (Serum-free) | Serum components are not significantly affecting the antibiotic's activity against this particular bacterium. | The issue may lie elsewhere (e.g., antibiotic-resistant strain, improper storage of antibiotic). |
Mechanisms of Serum-Mediated Inhibition of Dihydrostreptomycin Activity
To provide a clearer understanding of the underlying science, the following diagram illustrates the key inhibitory pathways.
Caption: Mechanisms of serum-induced inhibition of Dihydrostreptomycin.
Quantitative Data Summary
The following table summarizes key quantitative findings from the literature regarding the interaction of aminoglycosides with serum components.
| Parameter | Antibiotic | Finding | Significance | Reference |
| Protein Binding | Streptomycin | 35% bound to human serum proteins. | A significant portion of the antibiotic may be unavailable to act on bacteria. | [6] |
| Binding Thermodynamics | Streptomycin & Bovine Serum Albumin | Binding is predominantly driven by electrostatic interactions. | Suggests that changes in ionic strength of the medium could modulate binding. | [1] |
| Effect of Divalent Cations | Aminoglycosides | Divalent cations antagonize the inhibitory action of DHS. | High concentrations of Ca²⁺ and Mg²⁺ in serum can reduce antibiotic efficacy. | [6][7] |
| pH Stability | Streptomycin | Maximum stability observed at pH 6.5-7.0. | Deviations from this optimal pH range in cell culture media could lead to antibiotic degradation. | [3] |
Concluding Remarks for the Practicing Scientist
The routine use of antibiotics in cell culture should always be approached with a critical and scientific mindset.[5][10] While invaluable for preventing contamination, their efficacy can be significantly influenced by the complex milieu of serum-containing media. By understanding the underlying mechanisms of inhibition—namely protein binding and cation antagonism—and by employing systematic troubleshooting protocols such as MIC determination, you can ensure the effective and reproducible use of Dihydrostreptomycin in your experiments. This proactive approach not only saves time and resources but also enhances the integrity and reliability of your research data.
References
- Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin. (2021).
- Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin. (2021). PubMed. [Link]
- Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin. (2021). PMC - NIH. [Link]
- Fetal bovine serum inhibits neomycin-induced apoptosis of hair cell-like HEI-OC-1 cells by maintaining mitochondrial function. (n.d.). PMC - NIH. [Link]
- Measuring Antimicrobial Activity. (n.d.). Pearson. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Fetal bovine serum. (n.d.). Wikipedia. [Link]
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
- Assessment of antimicrobial activity. (2019). Protocols.io. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
- DIHYDROSTREPTOMYCIN/STREPTOMYCIN. (n.d.).
- Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. (n.d.). MDPI. [Link]
- Studies on the Stability of Streptomycin in Solution. (n.d.). PubMed. [Link]
- Binding of streptomycin with bovine serum albumin: Energetics and conformational aspects. (2025).
- Effect of pH on streptomycin activity. (n.d.). PubMed. [Link]
- Spectroscopic Study of the Competitive Interaction Between Streptomycin and Evans Blue to Bovine Serum Albumin. (n.d.). PubMed. [Link]
- ACTION OF DIHYDROSTREPTOMYCIN AND ANTAGONISM BY C
- Dihydrostreptomycin. (n.d.). Wikipedia. [Link]
- Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. (2023). MDPI. [Link]
- Dihydrostreptomycin (WHO Food Additives Series 34). (n.d.). Inchem.org. [Link]
- Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy. (n.d.). MDPI. [Link]
- Effect of certain additives on stability of streptomycin sulph
- ACTION OF DIHYDROSTREPTOMYCIN AND ANTAGONISM BY C
- Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (n.d.). MDPI. [Link]
- Synergistic therapy for diabetic retinopathy via dual blockade of VEGF-A and TNF-α with a bispecific nanobody. (n.d.). Frontiers. [Link]
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- 6. ACTION OF DIHYDROSTREPTOMYCIN AND ANTAGONISM BY CATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Effect of pH on streptomycin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dihydrostreptomycin-Induced Hearing Loss in Research Animals
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating aminoglycoside ototoxicity. It provides in-depth, field-proven insights and troubleshooting protocols to address the specific challenges of using dihydrostreptomycin (DHSM) in animal models, with a core focus on minimizing unintended hearing loss while maintaining experimental integrity.
Foundational Principles: The Mechanism of DHSM Ototoxicity
Understanding the "why" is critical to effective experimental design and troubleshooting. Dihydrostreptomycin, like other aminoglycoside antibiotics, induces hearing loss primarily by damaging the sensory hair cells within the cochlea.[1] This process is not instantaneous but follows a distinct pathological cascade.
The ototoxic effects are largely attributed to the generation of reactive oxygen species (ROS), or free radicals, within the inner ear.[2][3] These highly reactive molecules cause oxidative stress, leading to cellular damage and triggering apoptosis (programmed cell death) in the sensory cells and neurons responsible for hearing.[4] DHSM primarily targets the outer hair cells (OHCs), especially in the basal (high-frequency) region of the cochlea, before progressing to inner hair cells (IHCs) and the cochlear apex.[1][5]
The primary entry route for DHSM into hair cells is through the mechano-electrical transducer (MET) channels located on the stereocilia.[5] This explains why functionally active hair cells are most vulnerable.
Caption: Simplified signaling pathway of DHSM-induced hair cell apoptosis.
Proactive Experimental Design: Averting Ototoxicity from the Outset
Careful planning is the most effective tool for minimizing unintended hearing loss. The choices made before the first dose is administered have the most significant impact on experimental outcomes and animal welfare.
FAQ: Which animal model is best for my study?
Answer: There is no single "best" model; the choice is species-dependent and dictated by your research question. Different species exhibit markedly different susceptibilities to DHSM.[6]
-
High Susceptibility: Guinea pigs and chinchillas are highly sensitive to aminoglycoside-induced ototoxicity, making them excellent models for studying the mechanisms of hearing loss or testing otoprotective agents.[7][8] However, this sensitivity requires careful dose control to avoid complete deafness, which may be an undesired endpoint.
-
Moderate/Lower Susceptibility: Mice and rats are generally more resistant to aminoglycosides than guinea pigs.[7] This resistance can be an advantage when the primary goal is not hearing loss itself, but another physiological parameter where DHSM is used as a tool (e.g., an antibacterial agent). However, higher or more prolonged dosing regimens may be necessary to induce a measurable ototoxic effect.[4]
-
Species-Specific Reactions: The patas monkey shows a unique and remarkable susceptibility to DHSM, a reaction not seen with other aminoglycosides like kanamycin in the same species, nor in other primates like macaques.[6]
| Animal Model | Typical Susceptibility to DHSM | Common Dosage Range (for inducing ototoxicity) | Key Considerations |
| Guinea Pig | High | 40 - 200 mg/kg/day, SC/IM[8][9] | Gold standard for ototoxicity studies. Requires careful monitoring to manage degree of hearing loss. |
| Mouse | Low to Moderate | 400 - 800 mg/kg/day, SC[4][5] | Genetic models are a key advantage. Higher doses or co-administration with diuretics may be needed.[4] |
| Rat | Low to Moderate | 100 - 500 mg/kg/day, SC/IP[4][9] | Larger size facilitates surgical procedures and sample collection. |
| Cat | High | 40 mg/kg/day has been studied.[9][10] | Historically used, but less common now. Prone to vestibular and cochlear toxicity. |
Dosages are illustrative and must be optimized for each specific study protocol and animal strain. Always consult veterinary staff and institutional guidelines.
FAQ: How should I determine the optimal dose and administration route?
Answer: The goal is to find the minimum effective dose that achieves your primary experimental objective while minimizing off-target ototoxicity.
-
Systemic vs. Local Administration: Systemic administration (subcutaneous, intraperitoneal, intramuscular) is most common and results in bilateral ototoxicity.[4][11] The choice depends on the desired pharmacokinetic profile.
-
Dosing Regimen: Single daily dosing may produce higher peak serum concentrations compared to multiple daily doses.[12] For minimizing toxicity, consider if a lower, more frequent dose can achieve the primary goal without reaching the peak concentrations that drive ototoxicity.
-
Pilot Studies: Always conduct a dose-ranging pilot study with a small number of animals. This is essential to establish the ototoxic threshold for your specific animal strain and experimental conditions. Monitor hearing function (ABR/DPOAE) and general health closely.
-
Co-administration: Be aware that co-administration of other drugs, particularly loop diuretics (e.g., furosemide) or certain chemotherapeutics (e.g., cisplatin), can dramatically potentiate DHSM ototoxicity.[4][13]
Core Auditory Monitoring Protocols
Objective, quantitative monitoring of auditory function is non-negotiable. Baseline measurements prior to any drug administration are essential to establish a reference point for each animal.[12]
Protocol 1: Auditory Brainstem Response (ABR) Testing
ABR is the gold standard for assessing hearing thresholds. It measures the electrical activity from the cochlear nerve and auditory brainstem pathways in response to sound.[14][15]
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol (e.g., ketamine/xylazine i.p.).[15] Anesthesia depth must be sufficient to eliminate movement artifacts but not so deep as to suppress neural responses. Use a toe pinch to confirm depth.[14]
-
Maintain body temperature at ~37°C using a non-electric heating pad.[14] Monitor with a rectal probe. Hypothermia can alter ABR waveforms.
-
Apply protective ophthalmic ointment to prevent corneal drying.[14]
-
-
Electrode Placement:
-
Place three subdermal needle electrodes:
-
Ensure electrode impedance is low (<5 kΩ) for a clean signal.[17] Adjust placement if necessary.
-
-
Stimuli & Recording:
-
Place the animal in a sound-attenuating chamber.[14]
-
Present stimuli (clicks for broadband assessment, or tone bursts for frequency-specific thresholds) via a calibrated speaker coupled to the ear canal.[18]
-
Begin stimulus presentation at a high sound pressure level (SPL), e.g., 90 dB, and decrease in 10-dB, then 5-dB steps as you approach the threshold.[17]
-
Average the responses to several hundred stimuli presentations (e.g., 512) at each SPL to improve the signal-to-noise ratio.[16]
-
-
Threshold Determination:
Protocol 2: Distortion Product Otoacoustic Emissions (DPOAE) Testing
DPOAEs are sounds generated by the outer hair cells (OHCs) in response to two simultaneous pure tones. This makes them a direct and sensitive measure of OHC viability, which are the first cells damaged by DHSM.[19][20]
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the animal as described for ABR.
-
Perform a simple otoscopic examination (if the animal's size permits) to ensure the ear canal is clear of debris or fluid, which can obstruct the test.[19]
-
-
Probe Placement:
-
Recording:
-
Present the two primary tones (f1 and f2) across a range of frequencies.
-
The system records the resulting emission at the 2f1-f2 frequency.
-
A reduction or absence of the DPOAE signal at specific frequencies indicates OHC damage or death in that region of the cochlea.[20]
-
| Feature | Auditory Brainstem Response (ABR) | Distortion Product Otoacoustic Emissions (DPOAE) |
| What it Measures | Neural response from cochlea & brainstem pathways[14] | Pre-neural mechanical response from Outer Hair Cells (OHCs)[19] |
| Primary Use | Determining frequency-specific hearing thresholds | Assessing OHC function; very sensitive to early ototoxicity[13] |
| Invasiveness | Minimally invasive (subdermal needles)[15] | Non-invasive (probe in ear canal)[23] |
| Key Advantage | Provides a complete picture of the hearing pathway | Can detect OHC damage before it manifests as a significant threshold shift in ABR[13] |
Troubleshooting Guide & FAQs
Caption: Decision tree for troubleshooting unexpected auditory testing results.
Question: I am seeing high variability in hearing loss between animals receiving the same dose. Why?
Answer: This is a common and challenging issue. Several factors can contribute:
-
Individual Biological Variability: Just like humans, animals have individual differences in drug metabolism and susceptibility. This is an inherent variable.
-
Inconsistent Drug Administration: Ensure your injection technique (e.g., subcutaneous bolus) is consistent. Small variations in volume or leakage from the injection site can alter the effective dose.
-
Animal Health Status: Underlying subclinical infections or stress can influence drug pharmacokinetics and an animal's susceptibility to ototoxicity. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Genetic Drift: If using an outbred stock or a strain for many generations, genetic drift can lead to differing sensitivities over time.
Question: My ABR traces are noisy and the threshold is difficult to determine. What's wrong?
Answer: A poor signal-to-noise ratio is almost always a technical issue. Refer to the troubleshooting workflow diagram above. The most common culprits are:
-
Poor Electrode Contact: High impedance is the #1 cause. Ensure the subdermal needles have good contact with the underlying tissue.
-
Electrical Interference: Ensure you are in a properly grounded, electrically shielded environment. Fluorescent lights, computers, and other equipment can introduce 60 Hz noise.
-
Animal Movement/Muscle Artifact: The anesthesia may be too light. Confirm the animal is fully anesthetized and unresponsive to a toe pinch.
-
Low Body Temperature: Hypothermia can suppress and delay ABR waveforms, making them difficult to interpret.[14]
Question: Can I use otoprotective agents to minimize hearing loss?
Answer: Yes, this is a major area of research. Co-administration of otoprotective compounds can be an effective strategy, provided it does not interfere with your primary experimental goals.
-
Antioxidants: The most studied class of otoprotectants are antioxidants, which work by scavenging the free radicals generated by DHSM.[24]
-
N-acetylcysteine (NAC): As a precursor to the endogenous antioxidant glutathione, NAC has shown significant promise in reducing aminoglycoside-induced ototoxicity in both animal models and some human studies.[25][26][27][28] It can be administered orally or systemically.[29][30]
-
Aspirin: Salicylates like aspirin have also demonstrated otoprotective effects, likely through their antioxidant and anti-inflammatory properties.[24][27]
-
-
Considerations: When using an otoprotectant, you must validate that it does not affect the primary outcome of your experiment. For example, if you are studying DHSM as an antibiotic, you must confirm the otoprotectant does not interfere with its antibacterial efficacy. A full factorial experimental design (Control, DHSM only, Protectant only, DHSM + Protectant) is required.
Caption: Standard experimental workflow for an otoprotection study.
References
- Vertex AI Search. (n.d.). Antioxidant Therapies for Aminoglycoside-Induced Ototoxicity: A Systematic Review.
- Kandula, V., et al. (2025). Antioxidant Therapies in the Treatment of Aminoglycoside-Induced Ototoxicity: A Meta-Analysis. The Laryngoscope, 135, 1278-1286.
- The Pharmaceutical Journal. (2015, September 22). Antioxidant shows promise in preventing hearing loss caused by aminoglycoside antibiotics.
- UTHealth Houston. (2024, September 9). Are Antioxidant Therapies Effective in the Treatment of Aminoglycoside-Induced Ototoxicity?
- Kawamoto, K., et al. (n.d.). Antioxidant gene therapy can protect hearing and hair cells from ototoxicity. PubMed.
- Stebbins, W. C., et al. (n.d.). The species-specific nature of the ototoxicity of dihydrostreptomycin in the patas monkey. Neurotoxicology.
- Ototox. (n.d.). Otoacoustic emissions (OAE).
- Scheifele, P. M., et al. (n.d.). The Use of Otoacoustic Emissions in Clinical Diagnosis of Hearing Loss in Canines. University of Cincinnati.
- Bio-protocol. (n.d.). Mouse Auditory Brainstem Response Testing.
- Taylor & Francis Online. (n.d.). Dihydrostreptomycin – Knowledge and References.
- Maze Engineers. (n.d.). Rodent Auditory Brainstem Response Test.
- Interacoustics. (n.d.). Otoacoustic emissions (OAEs) for ototoxicity monitoring.
- Food and Agriculture Organization of the United Nations. (n.d.). Dihydrostreptomycin/streptomycin.
- Lin, X., et al. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. Annals of Translational Medicine.
- Zeng, L., et al. (2022). Protocol for assessing auditory brainstem response in mice using a four-channel recording system. STAR Protocols, 3(2), 101251.
- ResearchGate. (2022). Protocol for assessing auditory brainstem response in mice using a four-channel recording system.
- ENT & Audiology News. (2018, May 1). Canine hearing testing and the role of otoacoustic emission tests.
- Cilcare. (2022, January 28). Best practices for the conduct of preclinical ototoxicity evaluation.
- ENT & Audiology News. (n.d.). Canine hearing testing and the role of otoacoustic emission tests.
- Jagadeesh, N., et al. (2023). Universal Recommendations on Planning and Performing the Auditory Brainstem Responses (ABR) with a Focus on Mice and Rats. Audiology Research, 13(1), 39-55.
- Lin, X., et al. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. Annals of Translational Medicine.
- Marcotti, W., et al. (2005). The aminoglycoside antibiotic dihydrostreptomycin rapidly enters mouse outer hair cells through the mechano-electrical transducer channels. The Journal of Physiology, 567(Pt 2), 505–521.
- European Medicines Agency. (n.d.). MRL-Streptomycin and Dihydrostreptomycin.
- Lin, X., et al. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. Annals of Translational Medicine.
- Ruedi, L. (1953). The ototoxicity of dihydrostreptomycin and neomycin in the cat. The Annals of Otology, Rhinology, and Laryngology, 62(4), 1128-48.
- Laryngoscope Investigative Otolaryngology. (n.d.). Cisplatin ototoxicity histopathology.
- Olusanya, B. O., et al. (2016). Study of streptomycin-induced ototoxicity: protocol for a longitudinal study. BMJ Open, 6(6), e011382.
- American Academy of Audiology. (n.d.). Monitoring Protocols for Cochlear Toxicity.
- Amimour, T., et al. (2019). N-acetylcysteine Treatment Reduces Noise-induced Hearing Loss in Guinea Pig. Asclepius Open.
- Chen, Y., et al. (2019). Effect of N‐acetyl‐cysteine treatment on sensorineural hearing loss: a meta‐analysis. Journal of Cellular and Molecular Medicine, 23(7), 4445–4452.
- Zhang, F., et al. (2021). Prevention of acquired sensorineural hearing loss in mice by in vivo Htra2 gene editing. Molecular Therapy.
- Schacht, J. (2013). Ototoxicity in dogs and cats. Veterinary Clinics of North America: Small Animal Practice, 43(6), 1237–1249.
- Provet Healthcare Information. (n.d.). Drug Doses for Guinea Pigs.
- Fetoni, A. R., et al. (2009). Protective effects of N-acetylcysteine on noise-induced hearing loss in guinea pigs. Acta Otorhinolaryngologica Italica, 29(2), 70–75.
- Liberman, M. C. (1990). Quantitative Assessment of Inner Ear Pathology Following Ototoxic Drugs or Acoustic Trauma. R Discovery.
- Chen, Y., et al. (2019). Effect of N-acetyl-cysteine in prevention of noise-induced hearing loss: a systematic review and meta-analysis of randomized controlled trials. Journal of Otolaryngology - Head & Neck Surgery, 48(1), 51.
- Mohammadi, M., et al. (2023). Protective Effect of N-Acetylcysteine against Continuous Noise-Induced Hearing Loss. Journal of Occupational Health and Epidemiology, 12(2), 114-122.
- Veterian Key. (2016, August 21). Rodents.
- Feinmesser, M., & Sohmer, H. (1965). INFLUENCE OF STREPTOMYCIN AND DIHYDROSTREPTOMYCIN ON THE COCHLEAR POTENTIALS OF THE GUINEA PIG. The Annals of Otology, Rhinology, and Laryngology, 74, 48-58.
- Oh, K., et al. (n.d.). Sound preconditioning therapy inhibits ototoxic hearing loss in mice. PubMed.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN - STREPTOMYCIN.
- Feinmesser, M., & Sohmer, H. (1965). IV Influence of Streptomycin and Dihydrostreptomycin on the Cochlear Potentials of the Guinea Pig. Semantic Scholar.
- Chang, K. W. (2011). Clinically Accurate Assessment and Grading of Ototoxicity. The Laryngoscope, 121(12), 2583-2593.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antioxidant gene therapy can protect hearing and hair cells from ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrostreptomycinstreptomycin [fao.org]
- 4. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - Lin - Annals of Translational Medicine [atm.amegroups.org]
- 5. The aminoglycoside antibiotic dihydrostreptomycin rapidly enters mouse outer hair cells through the mechano-electrical transducer channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The species-specific nature of the ototoxicity of dihydrostreptomycin in the patas monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INFLUENCE OF STREPTOMYCIN AND DIHYDROSTREPTOMYCIN ON THE COCHLEAR POTENTIALS OF THE GUINEA PIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. The ototoxicity of dihydrostreptomycin and neomycin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. Study of streptomycin-induced ototoxicity: protocol for a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Protocols for Cochlear Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
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- 20. Otoacoustic emissions (OAEs) for ototoxicity monitoring [interacoustics.com]
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- 22. entandaudiologynews.com [entandaudiologynews.com]
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- 27. Are Antioxidant Therapies Effective in the Treatment of Aminoglycoside-Induced Ototoxicity? | McGovern Medical School [med.uth.edu]
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- 29. asclepiusopen.com [asclepiusopen.com]
- 30. Protective effects of N-acetylcysteine on noise-induced hearing loss in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
From the Senior Application Scientist's Desk: A Guide to Dihydrostreptomycin Selection
Welcome to the technical support center. As researchers, we know that reproducibility is the cornerstone of credible science. When a routine procedure like antibiotic selection yields inconsistent results, it can be a significant source of frustration and delay. This guide is designed to address one such challenge: troubleshooting inconsistent outcomes with dihydrostreptomycin (DHS) selection plates.
Here, we will move beyond simple procedural lists. We will delve into the causality—the "why"—behind each recommendation, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are there no colonies (or very few) on my DHS plates after transformation?
This is a common issue that can point to several distinct problems, ranging from the antibiotic itself to the transformation procedure.
Potential Cause 1: Inactive Dihydrostreptomycin Dihydrostreptomycin, like many antibiotics, is susceptible to degradation. If your stock solution is old, has been stored improperly, or was added to media that was too hot, its potency can be drastically reduced.
-
Expert Insight: Dihydrostreptomycin sulfate shows significant loss of activity at 60°C after just a few days[1]. Adding it to agar that has not cooled to below 55°C is a frequent cause of selection failure.
-
Solution:
-
Prepare Fresh Stock: Prepare a new, sterile-filtered stock solution. Dihydrostreptomycin sulfate is soluble in water.
-
Aliquot and Store Properly: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Validate Plate Preparation: Ensure your molten agar has cooled sufficiently (to ~50-55°C, cool enough to touch) before adding the antibiotic. Mix thoroughly but gently to ensure even distribution without introducing bubbles.
-
Potential Cause 2: Incorrect Antibiotic Concentration The effective concentration of DHS can vary between bacterial strains and even plasmid copy number. Too high a concentration will kill all cells, including true transformants.
-
Solution: Perform a kill curve (titration) to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain. Plate untransformed, sensitive cells on a series of plates with increasing DHS concentrations. The lowest concentration that completely inhibits growth is the MIC. Your selection plates should typically use a concentration slightly above this (e.g., 1.5x to 2x MIC).
Potential Cause 3: Failed Transformation The issue may not be with the selection, but with the transformation itself.
-
Solution: Always include proper controls.
-
Positive Control: Transform a well-characterized plasmid with the same resistance marker and plate on a separate DHS plate. This validates your competent cells and transformation protocol.
-
Negative Control (No DNA): Plate your competent cells without any added plasmid onto a DHS plate. No growth should occur.
-
Plating Control: Plate a small fraction of the transformation mixture onto a non-selective plate (e.g., plain LB agar). A lawn of growth indicates that the cells are viable.
-
Q2: Why am I seeing a lawn of growth or a high number of background colonies?
This indicates a failure of the selection pressure, allowing non-transformed cells to survive and grow.
Potential Cause 1: Antibiotic Concentration is Too Low or Inactive This is the inverse of the problem in Q1. If the DHS concentration is below the MIC, sensitive cells will not be killed effectively. As mentioned, this can be due to improper plate preparation or degraded stock solutions[1].
-
Solution:
-
Verify Stock Concentration and Age: Use a fresh, properly stored stock solution.
-
Confirm Plate Concentration: Double-check the calculations used when preparing your plates.
-
Prepare Fresh Plates: Antibiotic plates have a limited shelf life. For maximum reliability, use plates that are less than 2-3 weeks old and have been stored at 4°C, protected from light.
-
Potential Cause 2: Spontaneous Resistance Bacteria can naturally develop resistance through spontaneous mutations in their own DNA, often in the rpsL gene which codes for the ribosomal protein S12, the target of dihydrostreptomycin[2][3][4]. While the rate of spontaneous mutation is low, plating a very high density of cells can increase the probability of selecting for these natural mutants.
-
Expert Insight: Natural selection is a powerful force. If you plate trillions of bacteria, the odds of finding one with a pre-existing resistance mutation are not insignificant[2][3].
-
Solution: Avoid plating an excessively large volume of your transformation outgrowth. If background is a persistent issue, consider increasing the DHS concentration slightly (e.g., from 30 µg/mL to 50 µg/mL for E. coli).
Q3: What are these tiny "satellite" colonies growing around my large, transformed colonies?
Satellite colonies are a classic sign of antibiotic breakdown in the immediate vicinity of a resistant colony[5].
Causality: The Mechanism of Resistance The most common plasmid-borne resistance gene for streptomycin/dihydrostreptomycin is strA (also known as aadA). This gene encodes an enzyme, aminoglycoside phosphotransferase, which inactivates the antibiotic by modifying it[6].
-
A true transformant (large colony) expresses this enzyme.
-
Some of the enzyme is secreted or released from lysed cells into the surrounding agar.
-
This enzyme creates a "zone of protection" by degrading the DHS in the local environment.
-
Non-transformed, sensitive cells within this zone can now survive and grow, forming small "satellite" colonies[5][7].
-
Solution:
-
Avoid Over-Incubation: Do not let plates incubate for extended periods (e.g., >16-18 hours for E. coli). The longer the incubation, the larger the zone of antibiotic depletion and the more prominent the satellites.
-
Increase Antibiotic Concentration: A higher starting concentration of DHS can help overcome the local degradation, reducing satellite formation.
-
Pick Isolated Colonies: When picking colonies for downstream applications, always choose a well-isolated, large primary colony, not the smaller satellites. If unsure, re-streak the chosen colony onto a fresh, selective plate to ensure purity.
-
Core Protocols & Data Tables
To ensure consistency, standardized protocols are essential.
Protocol 1: Preparation of Dihydrostreptomycin Sulfate (50 mg/mL) Stock Solution
-
Weighing: Accurately weigh out 500 mg of Dihydrostreptomycin Sulfate powder.
-
Dissolving: Dissolve the powder in 10 mL of nuclease-free water. Ensure complete dissolution. The solution should be clear.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave , as heat will degrade the antibiotic[1].
-
Aliquoting & Storage: Dispense into sterile, single-use microcentrifuge tubes. Store immediately at -20°C for long-term use (up to 1 year). A working aliquot can be kept at 4°C for up to four weeks[8].
Protocol 2: Preparation of Dihydrostreptomycin Selection Plates (e.g., 50 µg/mL)
-
Media Preparation: Prepare your desired agar medium (e.g., LB Agar) according to the manufacturer's instructions and autoclave.
-
Cooling: Place the autoclaved media in a 50-55°C water bath. Allow it to cool for at least 30-45 minutes. The flask should be warm to the touch but not hot.
-
Antibiotic Addition: For 1 liter of media, add 1 mL of your 50 mg/mL DHS stock solution. This yields a final concentration of 50 µg/mL.
-
Mixing: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
Pouring: Pour approximately 20-25 mL of the agar into sterile 100 mm petri dishes.
-
Solidification & Storage: Allow the plates to solidify at room temperature. Once set, invert them and store at 4°C in a sealed bag, protected from light.
Table 1: Recommended DHS Working Concentrations
| Organism | Plasmid Type | Recommended Concentration (µg/mL) | Notes |
| Escherichia coli | High-copy | 30 - 50 | Standard concentration for most cloning work. |
| Escherichia coli | Low-copy | 20 - 30 | May require lower concentration to avoid killing positive clones. |
| Agrobacterium tumefaciens | - | 50 - 100 | Often used in combination with other antibiotics like spectinomycin. |
| Staphylococcus aureus | - | 10 - 25 | MIC can be strain-dependent; titration is highly recommended.[9] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific strain and experimental conditions.
Visualizing Workflows
A clear visual guide can help standardize complex procedures and troubleshooting logic.
Diagram 1: Troubleshooting DHS Selection Failure
This flowchart provides a logical path for diagnosing common issues with dihydrostreptomycin plates.
Caption: A troubleshooting flowchart for DHS selection issues.
Diagram 2: Workflow for Preparing Validated Selection Plates
This diagram outlines the critical steps for producing reliable antibiotic selection plates.
Caption: Workflow for preparing and validating DHS plates.
References
- Waksman, S. A. (2003).Streptomycin: nature and practical application. Rutgers University Press. (Note: While not directly cited, this foundational text provides historical and scientific context for the antibiotic).
- PLOS Biology. (2016). Dihydrostreptomycin Directly Binds to, Modulates, and Passes through the MscL Channel Pore. [Link][11]
- African Food Safety Network.Determination of Aminoglycosides in animal tissue by means of LC/MS-MS. [Link][8]
- Wikipedia.Dihydrostreptomycin. [Link][12]
- NUCLEUS Information Resources.Determination of Streptomycin in Honey by means of LC/MS-MS. [Link][9]
- American Society for Microbiology Journals. (1974). Inactivation of Dihydrostreptomycin and Spectinomycin by Staphylococcus aureus. [Link][10]
- Missouri Department of Health & Senior Services.
- Cleveland Clinic. (2023). Antibiotic Resistance. [Link][13]
- ReAct - Action on Antibiotic Resistance.
- ResearchGate. (2015). What are satellite colonies?
- American Society for Microbiology Journals. (2016).
- FEMS Microbiology Ecology, Oxford Academic. (2011).
- PubMed. (1983).
Sources
- 1. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Antibiotic Resistance | Antibiotic Resistance| Health & Senior Services [health.mo.gov]
- 3. Mutations and selection – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. journals.asm.org [journals.asm.org]
Dihydrostreptomycin Stock Solution: A Technical Guide to Ensuring Potency and Stability
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and storage of dihydrostreptomycin stock solutions. Our goal is to ensure the integrity and potency of your experimental reagents, forming a foundation for reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of dihydrostreptomycin stock solutions.
Q1: What is the primary cause of potency loss in dihydrostreptomycin stock solutions?
A1: The primary cause of potency loss in dihydrostreptomycin solutions is chemical degradation. Once reconstituted from its more stable powdered form, dihydrostreptomycin in solution becomes susceptible to hydrolysis and other degradation pathways.[1] Factors such as improper storage temperature, repeated freeze-thaw cycles, exposure to light, and incorrect pH can accelerate this degradation.[2]
Q2: How many times can I freeze and thaw my dihydrostreptomycin stock solution?
A2: It is strongly recommended to minimize freeze-thaw cycles. While there isn't a specific number of cycles that renders the solution inactive, each cycle contributes to potential degradation.[3][4] The best practice is to aliquot the stock solution into single-use volumes after preparation, thus avoiding the need for repeated thawing of the entire stock.[5][6][7]
Q3: What is the optimal storage temperature for a dihydrostreptomycin stock solution?
A3: For long-term storage, dihydrostreptomycin stock solutions should be stored at -20°C.[5][8] Some sources suggest that storage at -20°C can maintain the stability of streptomycin (a closely related compound) for up to one year.[5] While -80°C is recommended for particularly unstable antibiotics like ampicillin, -20°C is generally sufficient for dihydrostreptomycin.[1][5]
Q4: Can I store my dihydrostreptomycin stock solution at 4°C?
A4: Storage at 4°C is not recommended for long-term preservation. While a thawed aliquot can be kept at 4°C for a few days during active use, prolonged storage at this temperature will lead to a more rapid decline in potency compared to frozen storage.[9] For instance, some antibiotic solutions can show noticeable degradation within a week at 4°C.[10]
Q5: My dihydrostreptomycin solution has changed color. Is it still usable?
A5: A change in color or the appearance of particulate matter is a visual indicator of potential degradation or contamination. In such cases, it is highly advisable to discard the solution and prepare a fresh stock to ensure the validity of your experimental results.
Troubleshooting Guide: Loss of Dihydrostreptomycin Potency
Use this guide to diagnose and resolve issues related to the efficacy of your dihydrostreptomycin stock solution in your experiments.
Issue 1: I am observing unexpected bacterial growth in my cell culture despite using dihydrostreptomycin at the correct working concentration.
-
Question: Could my stock solution have lost its potency?
-
Answer: Yes, this is a likely cause. Reduced potency of the antibiotic will result in a sub-lethal concentration in your culture medium, allowing for bacterial growth.[2]
-
-
Question: How can I verify the potency of my stock solution?
-
Answer: The most definitive way is to perform a potency assay. Microbiological assays, such as the disk diffusion assay or a minimal inhibitory concentration (MIC) assay against a known sensitive bacterial strain, can provide a functional measure of antibiotic activity.[5][7] For a more quantitative assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the active dihydrostreptomycin.[11][12][13]
-
-
Question: What are the immediate steps I should take?
-
Answer: Discard the suspect stock solution and prepare a fresh stock from the powdered form.[7] Ensure that the new stock is prepared according to the recommended protocol, aliquoted into single-use volumes, and stored at -20°C.
-
Issue 2: I have been using the same stock solution for several months with repeated thawing. Could this be the problem?
-
Question: Why are repeated freeze-thaw cycles detrimental?
-
Answer: While small molecules like antibiotics are not typically affected by the physical stress of freezing and thawing in the same way as large proteins, the repeated exposure to room temperature during thawing increases the cumulative time the molecule is in a less stable state, which can accelerate degradation.[3][4] It also increases the risk of contamination with each handling event.
-
-
Question: How can I prevent this in the future?
Best Practices and Protocols
Adherence to standardized protocols is critical for maintaining the integrity of your dihydrostreptomycin stock solution.
Protocol for Preparation of Dihydrostreptomycin Stock Solution (50 mg/mL)
Materials:
-
Dihydrostreptomycin sulfate powder
-
Sterile, deionized water (ddH₂O)
-
Sterile conical tube (e.g., 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out the required amount of dihydrostreptomycin sulfate powder in a sterile weighing boat. For a 50 mg/mL stock in 40 mL, you would weigh 2 grams.[8]
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add the sterile ddH₂O to the desired final volume (e.g., 40 mL).[8]
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved.[14]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for preventing bacterial contamination of your stock.[10][14]
-
Aliquoting: Immediately dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.[6]
-
Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, and the date of preparation.
Decision Workflow for Dihydrostreptomycin Stock Solution Handling
The following diagram outlines the decision-making process for the preparation and storage of your dihydrostreptomycin stock solution to maximize its stability and potency.
Caption: Decision workflow for preparing and handling dihydrostreptomycin stock solution.
Summary of Storage Conditions and Stability
For quick reference, the following table summarizes the recommended storage conditions and their implications for the stability of your dihydrostreptomycin stock solution.
| Storage Condition | Temperature | Recommended Duration | Impact on Potency | Best Practice |
| Long-Term | -20°C | Up to 1 year | High stability | Store single-use aliquots. |
| Short-Term | 4°C | A few days | Moderate stability, gradual loss of potency | For thawed aliquots in active use. |
| Room Temperature | Ambient | Not Recommended | Rapid degradation | Avoid leaving solutions at room temperature. |
| Freeze-Thaw Cycles | -20°C to Room Temp | Minimize | Cumulative degradation with each cycle | Prepare single-use aliquots to avoid.[5][7] |
References
- Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. TWiki.
- ResearchGate. (2023). Is it better to store antibiotics aliquots (in solution) at -80°C than at -20°C?
- Barrick Lab. (2019). Antibiotic concentrations and stock solutions.
- Chemistry Stack Exchange. (2015). How does repeatedly freezing and thawing antibiotics decrease their antimicrobial effectiveness?
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN/STREPTOMYCIN.
- Protocols.io. (2019). Antibiotic Stocks.
- Holmes, C. J., & Ausman, R. K. (1982). Activity of antibiotic admixtures subjected to different freeze-thaw treatments. American journal of hospital pharmacy, 39(6), 1045–1048.
- Gerber, N., et al. (1994). Analysis of streptomycin and dihydrostreptomycin in milk by liquid chromatography.
- Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments.
- University of California, San Diego. (n.d.). Stock Solution. Microbiology and Molecular Biology.
- ResearchGate. (2007). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing.
- ResearchGate. (n.d.). Determination of Streptomycin and Dihydrostreptomycin in Meat by Liquid Chromatography/Mass Spectrometry.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN - STREPTOMYCIN.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. goldbio.com [goldbio.com]
- 6. boneandcancer.org [boneandcancer.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. fao.org [fao.org]
- 12. Analysis of streptomycin and dihydrostreptomycin in milk by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotic Stocks [protocols.io]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Dihydrostreptomycin Sulfate Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Dihydrostreptomycin sulfate, a widely used aminoglycoside antibiotic in veterinary medicine, is no exception. Its complex structure and potential for related substance impurities necessitate robust analytical methods for accurate purity assessment. This guide provides an in-depth comparison of the established ion-pair High-Performance Liquid Chromatography (HPLC) method with two powerful alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE). We will delve into the principles, provide detailed experimental protocols, and present a critical evaluation of their performance based on experimental data.
The Criticality of Purity in Dihydrostreptomycin Sulfate
Dihydrostreptomycin is produced by the hydrogenation of streptomycin. This process, along with potential degradation pathways, can lead to a variety of related substances. The most critical impurity is unreacted streptomycin, which has a higher potential for ototoxicity. Other potential impurities include streptidine and degradation products.[1] Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) set stringent limits on these impurities to ensure the safety of the final drug product.[2] While the USP primarily relies on a microbiological assay for potency and a colorimetric test for streptomycin, the Ph. Eur. specifies a liquid chromatography method for analyzing related substances.[2][3] This guide focuses on chromatographic and electrophoretic methods designed for the comprehensive assessment of purity.
Method 1: The Workhorse - Ion-Pair Reversed-Phase HPLC
The most established chemical analysis method for dihydrostreptomycin sulfate purity is ion-pair reversed-phase HPLC (IP-RP-HPLC). This technique is referenced in the European Pharmacopoeia and is widely used for quality control.[4]
Principle of Separation
Aminoglycosides like dihydrostreptomycin are highly polar and lack a significant UV chromophore, making their analysis by traditional reversed-phase HPLC challenging. IP-RP-HPLC overcomes this by introducing an ion-pairing reagent (e.g., sodium octanesulfonate) into the mobile phase.[5][6] This reagent forms a neutral ion-pair with the positively charged amino groups of dihydrostreptomycin and its related substances. This increased hydrophobicity allows for retention and separation on a non-polar stationary phase, such as a C18 column. Detection is typically achieved at low UV wavelengths (around 200-210 nm).[6][7]
Caption: Ion-Pair Reversed-Phase HPLC Separation Mechanism.
Detailed Experimental Protocol (Based on Ph. Eur. referenced methods)
This protocol is a representative example of an ion-pair HPLC method for the analysis of dihydrostreptomycin sulfate and its related substances.
Chromatographic Conditions:
-
Column: Base-deactivated reversed-phase silica gel for chromatography C18 (5 µm, 150 mm x 4.6 mm).
-
Mobile Phase: A filtered and degassed mixture of:
-
Solution A: 4 g/L of sodium sulfate and 1.5 g/L of sodium octanesulfonate in water.
-
Solution B: Acetonitrile.
-
Solution C: 0.2 M phosphate buffer pH 3.0.
-
The final mobile phase composition is a specific ratio of these solutions, for example, 85:10:5 (v/v/v) of Solution A, B, and C respectively.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 205 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Preparation of Solutions:
-
Test Solution: Dissolve an accurately weighed quantity of dihydrostreptomycin sulfate in water to obtain a concentration of 1.0 mg/mL.
-
Reference Solution (a): Dilute the Test Solution with water to a concentration of 0.01 mg/mL (for the determination of related substances).
-
Reference Solution (b): Use a solution of Dihydrostreptomycin CRS at a concentration of 1.0 mg/mL.
-
System Suitability Solution: A solution containing known impurities, such as streptomycin, to verify the resolution of the system.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (water), followed by the system suitability solution, reference solutions, and the test solution.
-
Record the chromatograms for a sufficient time to elute all components of interest (typically around 55 minutes).[5]
-
Identify the peaks corresponding to dihydrostreptomycin and its related substances based on their retention times relative to the reference standards.
-
Calculate the percentage of each impurity by comparing its peak area to the peak area of dihydrostreptomycin in the reference solution, applying appropriate dilution factors.
Caption: Workflow for Ion-Pair HPLC Purity Analysis.
Alternative Methods: A Comparative Look
While IP-RP-HPLC is a robust and widely accepted method, alternative techniques offer distinct advantages in terms of sensitivity, speed, and compatibility with mass spectrometry.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of polar compounds like aminoglycosides.[4][8]
Principle of Separation:
In HILIC, a polar stationary phase (e.g., silica or a bonded polar functional group) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase. More polar compounds are more strongly retained.[5][8] This technique avoids the use of ion-pairing reagents, which can be problematic for mass spectrometry detection.[9]
Advantages over IP-RP-HPLC:
-
MS Compatibility: The absence of non-volatile ion-pairing reagents makes HILIC readily compatible with mass spectrometry, enabling more definitive peak identification and structural elucidation of unknown impurities.[4][8][9]
-
Higher Sensitivity: HILIC-MS methods can offer significantly lower limits of detection (LOD) and quantification (LOQ) compared to IP-RP-HPLC with UV detection.[9]
-
Faster Sample Preparation: In some cases, sample preparation for HILIC can be simpler.
Method 3: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that offers a different selectivity profile compared to HPLC.
Principle of Separation:
CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. The speed and direction of migration are influenced by the charge-to-size ratio of the analyte and the electroosmotic flow (EOF) within the capillary. For aminoglycosides, Capillary Zone Electrophoresis (CZE) is a commonly employed mode.[10]
Advantages over HPLC Methods:
-
High Efficiency and Resolution: CE can provide extremely high theoretical plate counts, leading to excellent resolution of closely related impurities.
-
Low Sample and Reagent Consumption: The technique requires minimal volumes of sample and reagents, making it a cost-effective and environmentally friendly option.
-
Rapid Method Development: Method development in CE can often be faster than in HPLC.
Performance Comparison: A Data-Driven Evaluation
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, compatibility with mass spectrometry, or high throughput. The following table summarizes the performance of the three methods based on published data.
| Parameter | Ion-Pair RP-HPLC | HILIC | Capillary Electrophoresis (CZE) |
| Specificity | Good, capable of separating major related substances. | Excellent, often provides different selectivity than RP-HPLC. | Excellent, high resolving power for closely related compounds. |
| Linearity (r²) | > 0.999[1] | > 0.99[5] | Typically > 0.99 |
| Accuracy (% Recovery) | ~100.64%[1] | 85.5% (Streptomycin), 72.3% (Dihydrostreptomycin) in milk matrix[9] | Generally good, but can be matrix-dependent. |
| Precision (%RSD) | < 2%[1] | ≤ 13% (intra- and inter-day in milk matrix)[9] | Typically < 5% |
| Limit of Quantification (LOQ) | 2.57 µg/mL[1] | 14 µg/kg (in milk matrix)[9] | Method-dependent, can be in the low µg/mL range. |
| MS Compatibility | Poor due to non-volatile ion-pairing reagents. | Excellent.[4][8][9] | Good, with appropriate interface design. |
| Robustness | Generally good, but sensitive to ion-pair reagent concentration and pH. | Can be sensitive to mobile phase water content and buffer concentration. | Sensitive to buffer composition, pH, and capillary surface condition. |
| Analysis Time | ~55 minutes[5] | Can be faster than IP-RP-HPLC. | Typically very fast, often under 15 minutes. |
Conclusion and Recommendations: Choosing the Right Tool for the Job
Ion-Pair Reversed-Phase HPLC remains the workhorse for routine quality control of dihydrostreptomycin sulfate purity. Its inclusion in the European Pharmacopoeia provides a strong regulatory foundation, and the method is robust and well-understood. It is the recommended method for laboratories primarily focused on routine release testing where UV detection is sufficient.
Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior alternative, particularly for in-depth impurity profiling and for research and development applications. Its seamless compatibility with mass spectrometry is a significant advantage for the identification of unknown impurities and for providing orthogonal data to support method validation. For laboratories equipped with LC-MS, HILIC is the recommended approach for comprehensive purity analysis and for challenging separations.
Capillary Electrophoresis (CE) offers a valuable orthogonal technique with exceptional resolving power and speed. It is an excellent choice for supplementary analysis, for resolving co-eluting peaks from HPLC methods, and for high-throughput screening. Its low consumption of reagents also makes it an attractive "green" analytical technique.
Ultimately, the selection of the most appropriate method will depend on the specific analytical challenge, the available instrumentation, and the regulatory context. A thorough understanding of the principles and performance characteristics of each of these powerful techniques will enable scientists to make informed decisions and ensure the quality and safety of dihydrostreptomycin sulfate products.
References
- Kawano, S. (2009). Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 907-914.
- Halim, E. M., et al. (2023). Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form.
- Gikas, E., et al. (2010). Hydrophilic interaction vs ion pair liquid chromatography for the determination of streptomycin and dihydrostreptomycin residues in milk based on mass spectrometric detection.
- Gremilogianni, A., et al. (2010). Hydrophilic interaction vs ion pair liquid chromatography for the determination of streptomycin and dihydrostreptomycin residues in milk based on mass spectrometric detection. PubMed.
- Abd Halim, E. M., et al. (2023). Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form. Africa Research Connects.
- Adams, E., et al. (1999). Liquid chromatographic analysis of dihydrostreptomycin sulfate. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 715-722.
- European Directorate for the Quality of Medicines & HealthCare. (2022). Comments concerning new and revised texts published in the 11th Edition (11.0). Ph. Eur.
- Al-Sabti, T., et al. (2024).
- U.S. Pharmacopeia. (2025).
- LGC Standards.
- Scribd.
- European Pharmacopoeia. (2022). EUROPEAN PHARMACOPOEIA 11.1.
- European Pharmacopoeia. (2019). EUROPEAN PHARMACOPOEIA 10.0 Index.
- Michalska, K., et al. (2004). Capillary electrophoresis method for simultaneous determination of penicillin G, procaine and dihydrostreptomycin in veterinary drugs.
- GovInfo. (n.d.). 351 PART 436—TESTS AND METHODS OF ASSAY OF ANTIBIOTIC AND AN- TIBIOTIC-CONTAINING DRUGS.
- Royal Pharmaceutical Society of Great Britain. (2014). Martindale: The Complete Drug Reference [38 ed.]. DOKUMEN.PUB.
- U.S. Pharmacopeia. (2012).
- Scribd. European Pharmacopoeia 10.0 | PDF | Chemistry | Pharmaceutical.
- Pauk, V., et al. (2024). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. PMC.
- Wakankar, A., et al. (2014). Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates.
Sources
- 1. lcms.cz [lcms.cz]
- 2. edqm.eu [edqm.eu]
- 3. pcokey.com.tw [pcokey.com.tw]
- 4. Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of streptomycin and dihydrostreptomycin residues in honey by hydrophilic interaction liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction vs ion pair liquid chromatography for the determination of streptomycin and dihydrostreptomycin residues in milk based on mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Dihydrostreptomycin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the stability and purity of drug substances is paramount. Dihydrostreptomycin, an aminoglycoside antibiotic, is no exception. Its degradation can lead to loss of potency and the formation of potentially harmful impurities. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of dihydrostreptomycin degradation products, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.
The Criticality of Monitoring Dihydrostreptomycin Degradation
Dihydrostreptomycin is susceptible to degradation under various conditions, including hydrolysis in acidic and basic environments, oxidation, and exposure to heat and light. The resulting degradation products can differ significantly in their chemical structures and biological activities from the parent compound. Therefore, a robust stability-indicating analytical method is crucial for:
-
Ensuring Product Efficacy: Monitoring the depletion of the active pharmaceutical ingredient (API).
-
Guaranteeing Patient Safety: Identifying and quantifying potentially toxic degradation products.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
Mass spectrometry, coupled with liquid chromatography (LC-MS), has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.
Unraveling Degradation Pathways: A Forced Degradation Approach
To develop a stability-indicating method, a forced degradation study is the first essential step. This involves subjecting dihydrostreptomycin to a range of stress conditions to generate its potential degradation products.
Experimental Protocol: Forced Degradation of Dihydrostreptomycin
This protocol outlines the typical conditions for a comprehensive forced degradation study. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary, irrelevant degradants.
Materials:
-
Dihydrostreptomycin sulfate reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Milli-Q water or equivalent
-
Methanol or acetonitrile (LC-MS grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of dihydrostreptomycin sulfate in Milli-Q water at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for LC-MS analysis.
-
Rationale: Acidic conditions can lead to the hydrolysis of the glycosidic bonds in the dihydrostreptomycin molecule.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
Rationale: Basic conditions can also promote hydrolysis and other rearrangements. One study has reported the alkaline degradation of dihydrostreptomycin.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with mobile phase for analysis.
-
Rationale: The various functional groups in dihydrostreptomycin can be susceptible to oxidation.
-
-
Thermal Degradation:
-
Place a solid sample of dihydrostreptomycin sulfate in a thermostatic oven at 80°C for 48 hours.
-
Also, expose a solution of the stock solution to the same conditions.
-
Dissolve/dilute the samples in mobile phase for analysis.
-
Rationale: To assess the stability of the drug substance at elevated temperatures.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Dissolve/dilute the samples in mobile phase for analysis.
-
Rationale: To evaluate the impact of light exposure on the stability of the drug.
-
-
Control Samples: For each stress condition, prepare a corresponding blank solution (without the drug substance) and a control sample of the drug solution stored at normal conditions.
The following diagram illustrates the workflow for a comprehensive forced degradation study.
Caption: Workflow of a forced degradation study.
Mass Spectrometry Platforms for Degradation Product Analysis: A Comparative Overview
The choice of mass spectrometer is critical for the successful identification and quantification of degradation products. Here, we compare the three most common platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted quantification | Qualitative analysis and structural elucidation | Both qualitative and quantitative analysis |
| Mass Resolution | Low | High (typically 20,000 - 60,000 FWHM) | Ultra-high (up to >240,000 FWHM) |
| Mass Accuracy | Low | High (<5 ppm) | High (<3 ppm) |
| Sensitivity | Excellent for targeted analysis (MRM mode) | Good, but generally lower than QqQ for targeted quantification | Excellent for both targeted and untargeted analysis |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full scan MS and MS/MS | Full scan MS and MS/MS with high resolution |
| Structural Elucidation | Limited | Good, provides accurate mass of precursor and fragment ions | Excellent, provides highly accurate mass for elemental composition determination |
Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Workhorse
For routine quality control and quantification of known degradation products, the triple quadrupole mass spectrometer is the instrument of choice. Its operation in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Strengths:
-
Unmatched Sensitivity for Quantification: Ideal for detecting trace-level degradation products with established fragmentation patterns.
-
High Throughput: Fast scanning speeds allow for rapid analysis of large numbers of samples.
-
Robustness and Reliability: Well-established technology with proven performance in regulated environments.
Limitations:
-
Limited Qualitative Information: Not suitable for identifying unknown degradation products as it only monitors for pre-defined transitions.
-
Low Resolution: Cannot distinguish between isobaric interferences (compounds with the same nominal mass).
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Explorer for Unknowns
When the primary goal is to identify and characterize unknown degradation products, a high-resolution mass spectrometer like a Q-TOF is indispensable. It provides accurate mass measurements for both the precursor ion and its fragment ions, enabling the determination of elemental compositions and facilitating structural elucidation.
Strengths:
-
High Mass Accuracy and Resolution: Allows for confident identification of unknown compounds and differentiation from matrix interferences.
-
Full Scan MS and MS/MS Capabilities: Collects data for all ions in a sample, enabling retrospective data analysis without the need for re-injection.
-
Excellent for Structural Elucidation: The combination of accurate mass and fragmentation data is powerful for proposing chemical structures of degradation products.
Limitations:
-
Lower Sensitivity for Quantification Compared to QqQ: While improving, Q-TOF instruments are generally less sensitive than triple quadrupoles for targeted quantification.
-
More Complex Data Analysis: The large datasets generated require more sophisticated software and expertise for interpretation.
Orbitrap Mass Spectrometry: The Best of Both Worlds
Orbitrap-based mass spectrometers have gained significant traction in recent years due to their ability to combine the quantitative power of a triple quadrupole with the qualitative capabilities of a high-resolution instrument. Their ultra-high resolution and mass accuracy make them exceptionally well-suited for complex samples containing numerous degradation products.
Strengths:
-
Ultra-High Resolution: Provides unparalleled ability to resolve complex mixtures and isobaric interferences.
-
Excellent Sensitivity for Both Quantification and Qualification: Can perform targeted quantification with sensitivity approaching that of triple quadrupoles, while also providing high-quality full-scan data for unknown identification.
-
Versatility: A single instrument can be used for a wide range of applications, from discovery to routine quality control.
Limitations:
-
Higher Initial Cost: Generally more expensive than QqQ or Q-TOF instruments.
-
Slower Scan Speeds Compared to QqQ: While improving, scan speeds may be a consideration for very high-throughput applications.
The following diagram illustrates the decision-making process for selecting the appropriate mass spectrometry platform.
Caption: Guide for selecting a mass spectrometry platform.
LC-MS/MS Method for the Analysis of Dihydrostreptomycin and its Degradation Products
A robust and reliable LC-MS/MS method is essential for the separation and detection of dihydrostreptomycin and its degradation products. Due to the polar nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode.
Experimental Protocol: HILIC-MS/MS Analysis
Liquid Chromatography System:
-
Column: A HILIC column with a stationary phase such as amide or bare silica is recommended. A typical dimension is 2.1 x 100 mm with a particle size of 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions:
-
Dihydrostreptomycin: The protonated molecule [M+H]⁺ at m/z 584.3 is typically used as the precursor ion. Common product ions include m/z 263.1 and m/z 407.2. These transitions should be optimized by direct infusion of a standard solution.
-
Degradation Products: MRM transitions for expected degradation products should be determined based on their proposed structures and fragmentation patterns observed in high-resolution MS analysis.
-
Data Acquisition and Processing:
-
The data should be acquired and processed using the instrument manufacturer's software.
-
Peak integration and quantification should be performed based on a calibration curve prepared with a reference standard.
The following diagram illustrates the typical workflow for LC-MS analysis.
Caption: Workflow for LC-MS analysis.
Fragmentation Pathways of Dihydrostreptomycin
Understanding the fragmentation of dihydrostreptomycin in the mass spectrometer is key to developing selective MRM methods and for the structural elucidation of its degradation products. The molecule typically undergoes glycosidic bond cleavages.
-
[M+H]⁺ at m/z 584.3: This represents the intact protonated molecule.
-
Fragment at m/z 407.2: This corresponds to the loss of the streptose-containing moiety.
-
Fragment at m/z 263.1: This results from the further cleavage of the N-methyl-L-glucosamine moiety.
The fragmentation pattern can be influenced by the collision energy and the type of mass analyzer used. High-resolution MS/MS is invaluable for confirming the elemental composition of these fragments.
Conclusion and Future Perspectives
The mass spectrometric analysis of dihydrostreptomycin degradation products is a multifaceted task that requires a strategic approach, from forced degradation studies to the selection of the appropriate analytical platform. While triple quadrupole mass spectrometry remains the gold standard for targeted quantification in a quality control setting, high-resolution instruments like Q-TOF and Orbitrap are indispensable for the comprehensive identification and characterization of unknown degradation products during drug development and stability studies.
The future of this field lies in the further development of sensitive and robust LC-MS methods, potentially incorporating ion mobility spectrometry for enhanced separation of isomers, and the use of advanced data analysis software to streamline the process of structural elucidation. By leveraging the power of modern mass spectrometry, researchers and drug development professionals can ensure the quality, safety, and efficacy of dihydrostreptomycin-containing pharmaceutical products.
References
- Pendela, M., Hoogmartens, J., Van Schepdael, A., & Adams, E. (2009). Characterization of Dihydrostreptomycin-Related Substances by Liquid Chromatography Coupled to Ion Trap Mass Spectrometry. Rapid Communications in Mass Spectrometry, 23(12), 1856-1862. [Link]
- Kawano, S. I., et al. (2009). Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 907-14. [Link]
- Wolf, F. J., & Polglase, W. J. (1968). Alkaline Degradation of Dihydrostreptomycin. The Journal of Organic Chemistry, 33(5), 1923-1925. [Link]
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). [Link]
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]
- Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(4), 389-401. [Link]
A Senior Application Scientist's Guide to Validating the Bioactivity of Dihydrostreptomycin Sulfate Using MIC Assay
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research and development, rigorous validation of an antibiotic's bioactivity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for validating the bioactivity of Dihydrostreptomycin Sulfate, a widely-used aminoglycoside antibiotic. We will delve into the gold-standard method for this validation: the Minimum Inhibitory Concentration (MIC) assay. This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Dihydrostreptomycin Sulfate: Mechanism and Rationale for Bioactivity Validation
Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, is an aminoglycoside antibiotic with potent bactericidal properties.[1] Its primary mechanism of action is the irreversible binding to the S12 protein of the 30S ribosomal subunit in bacteria.[1] This binding event disrupts the initiation complex between mRNA and the ribosome, leading to misreading of the genetic code and the synthesis of non-functional or truncated proteins, which ultimately results in bacterial cell death.[1] Dihydrostreptomycin is effective against a broad spectrum of Gram-negative bacteria and some Gram-positive organisms.[1][2][3]
Why is Bioactivity Validation Crucial?
The stated purity of an antibiotic powder, such as "99% pure," does not always directly correlate with its biological activity. Factors such as manufacturing processes, storage conditions (e.g., exposure to heat or humidity), and the presence of inactive isomers can all impact the compound's true efficacy. Therefore, an empirical bioactivity assessment is essential to:
-
Ensure Data Integrity: Confirming the potency of your antibiotic stock is fundamental for the validity of any downstream experiments.
-
Guarantee Reproducibility: Using a validated antibiotic ensures that results can be reliably reproduced by others.
-
Enable Accurate Comparisons: When comparing the efficacy of different compounds or studying resistance mechanisms, a precise understanding of each antibiotic's bioactivity is paramount.
The MIC assay is the universally accepted method for quantifying the in vitro bioactivity of an antimicrobial agent.
The Minimum Inhibitory Concentration (MIC) Assay: A Gold Standard
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4] It is the benchmark for assessing antimicrobial susceptibility and is a critical parameter in both clinical diagnostics and drug discovery.[4] This guide will focus on the broth microdilution method, a widely used, high-throughput technique for determining MIC values.
The principles of the MIC assay are straightforward: a standardized inoculum of a specific bacterium is challenged with serial dilutions of the antibiotic in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined. The lowest concentration of the antibiotic that inhibits growth is the MIC.
Experimental Protocol: Broth Microdilution MIC Assay for Dihydrostreptomycin Sulfate
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[5][6]
Materials:
-
Dihydrostreptomycin Sulfate powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213 as quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Step-by-Step Methodology:
Part A: Preparation of Dihydrostreptomycin Sulfate Stock Solution
-
Weighing and Dissolving: Accurately weigh a precise amount of Dihydrostreptomycin Sulfate powder. Dihydrostreptomycin Sulfate is freely soluble in aqueous solutions.[1] Dissolve it in sterile distilled water or an appropriate buffer to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter to remove any potential contaminants. It's crucial to ensure the filter material does not bind to the antibiotic.[4]
Part B: Preparation of Bacterial Inoculum
-
Colony Selection: From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used for greater accuracy.
-
Final Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Part C: Assay Plate Setup and Execution
-
Serial Dilutions: Prepare two-fold serial dilutions of the Dihydrostreptomycin Sulfate stock solution directly in the 96-well plate using CAMHB. Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of that volume to the subsequent wells containing the same volume of broth.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls:
-
Growth Control: A well containing only the inoculated broth (no antibiotic) to ensure the bacteria are viable and can grow under the assay conditions.
-
Sterility Control: A well containing only uninoculated broth to check for contamination of the medium.
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Part D: Data Interpretation
After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of Dihydrostreptomycin Sulfate at which there is no visible growth.
Comparative Analysis: Dihydrostreptomycin Sulfate vs. Alternatives
To provide context for the bioactivity of Dihydrostreptomycin Sulfate, it is useful to compare its performance against other aminoglycoside antibiotics. Streptomycin is the most direct comparator, as dihydrostreptomycin is its derivative. Other relevant aminoglycosides include gentamicin and kanamycin.
The following table summarizes typical MIC ranges for these antibiotics against common quality control strains. Note that specific MIC values can vary between laboratories and bacterial isolates.
| Antibiotic | Organism | Typical MIC Range (µg/mL) |
| Dihydrostreptomycin Sulfate | Escherichia coli | 4 - 16 |
| Staphylococcus aureus | 1 - 8 | |
| Streptomycin | Escherichia coli | 4 - 16 |
| Staphylococcus aureus | 1 - 8 | |
| Gentamicin | Escherichia coli | 0.25 - 1 |
| Staphylococcus aureus | 0.12 - 1 | |
| Kanamycin | Escherichia coli | 1 - 4 |
| Staphylococcus aureus | 1 - 8 |
Note: These are representative values. Researchers should establish their own internal quality control ranges.
As the data suggests, the bioactivity of dihydrostreptomycin and streptomycin are very similar.[7] Gentamicin generally exhibits greater potency against E. coli and S. aureus. Kanamycin's activity is comparable to dihydrostreptomycin against these strains. The choice of antibiotic will depend on the specific application, target organisms, and resistance profiles.
Trustworthiness and Self-Validation: Ensuring Assay Integrity
A critical component of any experimental protocol is a self-validating system. In the context of the MIC assay, this is achieved through meticulous quality control.
-
Use of ATCC Reference Strains: The inclusion of well-characterized reference strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, is non-negotiable. These strains have established and published MIC ranges for a wide variety of antibiotics. If the MIC value obtained for a reference strain falls outside the accepted range, the entire assay is considered invalid, and troubleshooting is required.
-
Adherence to Standardized Methodologies: The CLSI provides detailed, standardized protocols for a reason.[5][6] Deviations from these protocols, such as altering incubation times, using different media, or preparing the inoculum incorrectly, can lead to significant variability in results.
-
Regular Validation of Stock Solutions: Antibiotic stock solutions should be prepared fresh or, if stored, their bioactivity should be periodically re-validated to ensure they have not degraded over time.
By strictly adhering to these principles, researchers can have a high degree of confidence in the accuracy and reliability of their MIC data.
Conclusion
Validating the bioactivity of Dihydrostreptomycin Sulfate through a meticulously performed MIC assay is an indispensable step in antimicrobial research. It provides a quantitative measure of the antibiotic's potency, ensuring the integrity and reproducibility of experimental data. By understanding the mechanism of action, following standardized protocols, and incorporating robust quality control measures, researchers can confidently assess the bioactivity of this important aminoglycoside and accurately compare its efficacy to other antimicrobial agents. This commitment to scientific rigor is essential for advancing the fields of drug discovery and infectious disease research.
References
- The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). Dihydrostreptomycin Sulfate. National Institutes of Health.
- TOKU-E. (n.d.). Dihydrostreptomycin Sulfate-selection antibiotic.
- Selleck Chem. (n.d.). Dihydrostreptomycin sulfate Selection Antibiotics for Transfected Cell inhibitor.
- Wikipedia. (n.d.). Dihydrostreptomycin.
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration.
- CLSI. (2024). CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute.
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- European Medicines Agency. (2000). MRL-Streptomycin and Dihydrostreptomycin.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Streptomycin, dihydrostreptomycin, streptomycin/penicillin and dihydrostreptomycin/penicillin chemical review.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN - STREPTOMYCIN.
- Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
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A Comparative Guide to Dihydrostreptomycin and Gentamicin in Cell Culture: Efficacy, Cytotoxicity, and Practical Considerations
For researchers, scientists, and drug development professionals, maintaining the sterility of cell cultures is paramount to the integrity and reproducibility of experimental data. Aminoglycoside antibiotics are a common line of defense against bacterial contamination. This guide provides an in-depth, objective comparison of two such antibiotics: Dihydrostreptomycin and Gentamicin. By examining their mechanisms of action, antibacterial efficacy, and potential for cytotoxicity, this document aims to equip researchers with the knowledge to make informed decisions for their specific cell culture needs.
At a Glance: Dihydrostreptomycin vs. Gentamicin
| Feature | Dihydrostreptomycin | Gentamicin |
| Primary Mechanism | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. |
| Antibacterial Spectrum | Primarily effective against Gram-negative bacteria, with some activity against Gram-positive bacteria. | Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas species.[1][2] |
| Cytotoxicity | Generally considered to have lower cytotoxicity to mammalian cells compared to streptomycin.[3] | Known to be more cytotoxic, particularly in sensitive cell types.[1][4] Can induce changes in gene expression and mitochondrial function.[5][6] |
| Stability | Stable in solution. | Highly stable in solution, including at varying pH levels and in the presence of serum. Can be autoclaved. |
| Common Use | Often used in combination with penicillin. | Frequently used as a standalone broad-spectrum antibiotic in cell culture.[1] |
Deep Dive: Mechanism of Action
Both dihydrostreptomycin and gentamicin are aminoglycoside antibiotics that exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, there are subtle differences in their interactions that contribute to their efficacy and spectrum of activity.
Dihydrostreptomycin: A Focused Inhibition
Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, primarily functions by binding to the S12 protein of the 30S ribosomal subunit. This binding interferes with the initiation complex of protein synthesis, ultimately leading to a halt in bacterial protein production.
Caption: Dihydrostreptomycin's mechanism of action.
Gentamicin: A Dual-Pronged Attack
Gentamicin also targets the 30S ribosomal subunit. Its binding, however, not only blocks protein synthesis but also causes misreading of the mRNA codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. This dual action contributes to its broad spectrum of activity.
Caption: Gentamicin's dual mechanism of action.
Antibacterial Efficacy: A Comparative Overview
The choice between dihydrostreptomycin and gentamicin often comes down to the desired spectrum of antibacterial activity.
-
Dihydrostreptomycin is highly effective against most Gram-negative bacteria and is also active against some Gram-positive bacteria. It is frequently used in combination with penicillin to broaden the spectrum of activity.
-
Gentamicin boasts a broader spectrum of activity, demonstrating efficacy against a wide range of both Gram-positive and Gram-negative bacteria. Notably, it is also effective against Pseudomonas species, a common and often resilient laboratory contaminant. This broader coverage makes it a popular choice for routine use in cell culture to prevent bacterial contamination.[1]
A systematic review comparing the efficacy of gentamicin and streptomycin (from which dihydrostreptomycin is derived) in treating human brucellosis found them to be equally effective. While this is a clinical study, it provides some evidence of comparable efficacy against certain bacteria.
Cytotoxicity in Mammalian Cells: A Critical Consideration
A crucial factor in the selection of a cell culture antibiotic is its potential to harm the very cells it is meant to protect. Here, a notable difference between the two aminoglycosides emerges.
Dihydrostreptomycin is generally considered to be less cytotoxic to mammalian cells than its parent compound, streptomycin.[3] One study directly reported that cultured mammalian cells that were killed by streptomycin were largely unaffected by the same concentration of dihydrostreptomycin.[3]
Gentamicin , on the other hand, is known to be more cytotoxic, especially to sensitive cell types.[1][4] Studies have shown that gentamicin can:
-
Induce significant decreases in cell viability at higher concentrations.[7]
-
Alter gene expression in cultured cells, even at standard working concentrations.[5]
-
Upregulate the expression of hypoxia inducer factor 1 alpha (HIF1a) and glycolytic enzymes.[6]
-
Increase lactate production and inhibit mitochondrial membrane potential.[6]
-
Induce DNA oxidative damage.[6]
A comparative study on nephrotoxicity in rats found that gentamicin induced more extensive kidney damage and had a lower recovery rate than streptomycin, further suggesting a higher potential for cellular toxicity.[8]
Stability in Cell Culture Conditions
The stability of an antibiotic in culture media is essential for its sustained efficacy.
-
Gentamicin is highly stable under typical cell culture conditions. It remains active across a wide pH range (2 to 10) and its activity is not affected by the presence of serum. Furthermore, gentamicin is heat-stable and can be autoclaved. It has also been shown to be stable in serum when stored at -20°C, 4°C, and 25°C for up to two days.[9]
-
Dihydrostreptomycin is also considered stable in solution, though less data is available on its stability under the varied conditions of cell culture compared to gentamicin.
Bacterial Resistance: An Ever-Present Challenge
The overuse of any antibiotic can lead to the development of resistant bacterial strains. The mechanisms of resistance to aminoglycosides are well-documented and include:
-
Enzymatic modification: Bacteria may produce enzymes that inactivate the antibiotic.
-
Target modification: Alterations in the ribosomal binding site can prevent the antibiotic from binding effectively.
-
Reduced uptake/efflux: Bacteria can alter their cell membrane permeability to reduce antibiotic uptake or actively pump the antibiotic out of the cell.
It is crucial to use antibiotics judiciously and at the appropriate concentration to minimize the risk of developing resistant contaminants in the laboratory.
Experimental Protocols for In-House Evaluation
To determine the optimal antibiotic and concentration for your specific cell line, it is highly recommended to perform in-house validation.
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10] This can be determined using a broth microdilution method.
Protocol:
-
Prepare a serial dilution of the antibiotic in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (a common lab contaminant).
-
Include a positive control (bacteria, no antibiotic) and a negative control (no bacteria, no antibiotic).
-
Incubate the plate under appropriate conditions for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic in which no bacterial growth is observed.
Assessing Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed your mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the antibiotic. Include an untreated control.
-
Incubate for a period that is relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: MTT assay workflow for cytotoxicity testing.
Conclusion and Recommendations
The choice between dihydrostreptomycin and gentamicin for cell culture applications is a nuanced one that depends on the specific needs of the researcher and the cell line .
-
Gentamicin offers the advantage of a broader antibacterial spectrum and excellent stability, making it a robust choice for general contamination prevention. However, its higher potential for cytotoxicity necessitates careful consideration, especially when working with sensitive or primary cell lines, or in experiments where subtle changes in cell physiology could impact the results.[1][4]
-
Dihydrostreptomycin , while having a slightly narrower spectrum of activity, appears to be a less cytotoxic alternative.[3] This makes it a potentially better choice for long-term cultures or experiments with delicate cells where minimizing off-target effects is a priority.
Ultimately, the most prudent approach is to empirically determine the optimal antibiotic and its working concentration for each specific cell line and experimental system. By following the provided protocols for MIC and cytotoxicity testing, researchers can confidently select the most appropriate agent to protect their valuable cultures without compromising the integrity of their scientific findings.
References
- Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [https://www.researchgate.net/publication/344583236_Cytotoxic_effect_of_aminoglycoside_antibiotics_on_the_mammalian_cell_lines_Vplyv_aminoglykozidovych_antibiotik_na_cytotoxicitu_cicavcich_bunkovych_ linii]([Link]_ linii)
- Evaluation of Gentamicin for Use in Virology and Tissue Culture. (1971). Applied Microbiology, 22(4), 565-570. [Link]
- Antibiotics in Cell Culture: When and How to Use Them. (2025). Capricorn Scientific. [Link]
- Elucidating the Effectiveness of Antibiotic Treatments in Eliminating the Black Dots Contamination from Vero Cell Line Culture. (2022). Journal of Pure and Applied Microbiology, 16(4), 2685-2695. [Link]
- Sensitivity of culture mammalian cells to streptomycin and dihydrostreptomycin. (1963). Science, 141(3581), 647-648. [Link]
- In vitro comparison of gentamicin, tobramycin, sisomicin, and netilmicin. (1976). Antimicrobial Agents and Chemotherapy, 10(4), 768-769. [Link]
- In vitro evaluation of gentamicin activity against Spanish field isolates of Brachyspira hyodysenteriae. (2022). Porcine Health Management, 8(1), 48. [Link]
- Evaluation of gentamicin for use in virology and tissue culture. (n.d.). Scilit.
- Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation. (2017). Scientific Reports, 7(1), 7533. [Link]
- Comparing the Efficacy of Gentamicin and Streptomycin on Brucellosis: A Systematic Review. (2021). Journal of Research and Health, 11(2), 76-83. [Link]
- The effects of gentamicin and penicillin/streptomycin on the electrophysiology of human induced pluripotent stem cell-derived cardiomyocytes in manual patch clamp and multi-electrode array system. (2018). Journal of Pharmacological and Toxicological Methods, 93, 58-66. [Link]
- Comparative Study on Gentamicin and Streptomycin Induced Nephrotoxicity in Rats. (n.d.). VIN.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 968. [Link]
- Cell Culture Contamin
- Stability of Gentamicin in Serum. (1975). Antimicrobial Agents and Chemotherapy, 7(3), 374-375. [Link]
- In Vitro Assessment of Gentamicin Cytotoxicity on the Selected Mammalian Cell Line (Vero cells). (2017).
- The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?”. (2019). Oncotarget, 10(27), 2697-2713. [Link]
- In Vitro Activity of Ampicillin or Vancomycin Combined with Gentamicin or Streptomycin Against Enterococci. (1972). Antimicrobial Agents and Chemotherapy, 1(5), 425-429. [Link]
- Stability of dilute solutions of gentamicin and tobramycin. (2025).
- Antibiotics in Cell Culture: Friend or Enemy?. (2018). PromoCell. [Link]
- Cell Culture Tested. (n.d.).
- Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks. (2017). PLoS One, 12(6), e0179427. [Link]
- Antibiotics in Cell Culture Best Practices & Quick Reference Guide. (n.d.). Capricorn Scientific. [Link]
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- Minimum inhibitory concentration (MIC) and identical minimum... (n.d.).
- Comparison of the efficacy of gentamicin for 5 days plus doxycycline for 8 weeks versus streptomycin for 2 weeks plus doxycycline for 45 days in the treatment of human brucellosis: a randomized clinical trial. (2010). International Journal of Infectious Diseases, 14(12), e1079-e1084. [Link]
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A Comparative Analysis of Anti-Streptomycin Antibody Cross-Reactivity with Dihydrostreptomycin
For researchers and drug development professionals engaged in the detection and quantification of aminoglycoside antibiotics, the specificity of immunoassays is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of anti-streptomycin antibodies with dihydrostreptomycin, a closely related compound. Understanding the degree of this cross-reactivity is critical for the accurate interpretation of immunoassay results and for making informed decisions in drug development and food safety monitoring.
Streptomycin and dihydrostreptomycin are aminoglycoside antibiotics widely employed in veterinary medicine.[1][2] Due to concerns about potential allergic reactions and the development of antibiotic resistance in consumers, regulatory bodies have established maximum residue limits (MRLs) for these compounds in food products of animal origin.[3][4] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are frequently utilized for screening these residues due to their high sensitivity, rapidity, and cost-effectiveness.[4] However, the structural similarity between streptomycin and its derivative, dihydrostreptomycin, presents a significant challenge to the specificity of anti-streptomycin antibodies.
The Molecular Basis of Cross-Reactivity
The cross-reactivity of an antibody with a non-target analyte is fundamentally determined by the structural homology between the target antigen and the cross-reacting molecule. Streptomycin and dihydrostreptomycin share a nearly identical structure, consisting of three components: streptidine, streptose, and N-methyl-l-glucosamine.[1] The sole difference lies in the functional group on the streptose ring: streptomycin possesses an aldehyde group (-CHO), whereas in dihydrostreptomycin, this is reduced to a hydroxyl group (-CH2OH).[5]
This minor structural variation is the key determinant of antibody recognition. Polyclonal and monoclonal antibodies raised against streptomycin are designed to recognize specific epitopes on the molecule. Given the high degree of structural conservation between streptomycin and dihydrostreptomycin, it is highly probable that antibodies targeting other regions of the molecule will exhibit significant cross-reactivity.
Caption: Structural relationship between Streptomycin and Dihydrostreptomycin.
Experimental Assessment of Cross-Reactivity: A Comparative ELISA
To quantify the cross-reactivity of anti-streptomycin antibodies, a competitive ELISA is the most common and effective method. This assay format measures the ability of dihydrostreptomycin to compete with a streptomycin conjugate for binding to a limited number of anti-streptomycin antibody sites.
The percentage of cross-reactivity is typically calculated using the following formula:
% Cross-Reactivity = (IC50 of Streptomycin / IC50 of Dihydrostreptomycin) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Several studies have experimentally determined the cross-reactivity of anti-streptomycin antibodies with dihydrostreptomycin. The results consistently demonstrate a high degree of cross-reactivity, often exceeding 100%, indicating a very similar or even slightly higher affinity of the antibody for dihydrostreptomycin in some assays.
| Antibody Type | Assay Format | Cross-Reactivity with Dihydrostreptomycin (%) | Reference |
| Polyclonal (Rabbit) | Competitive ELISA | ~148.7% | [1][6] |
| Polyclonal | Immuno-biosensor | 84-129% (matrix dependent) | [7][8] |
| Not Specified | Competitive EIA | 125 ± 18% | [4] |
The data clearly indicate that most anti-streptomycin antibodies exhibit strong cross-reactivity with dihydrostreptomycin. This is a critical consideration for researchers, as it implies that many commercially available streptomycin ELISA kits will detect both compounds. In applications where the differentiation between streptomycin and dihydrostreptomycin is necessary, alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) would be required.[9]
Standard Protocol for Competitive ELISA to Determine Cross-Reactivity
The following is a generalized, step-by-step protocol for a competitive ELISA to assess the cross-reactivity of anti-streptomycin antibodies.
Materials:
-
Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).
-
Anti-streptomycin primary antibody (e.g., rabbit polyclonal).
-
Streptomycin-enzyme conjugate (e.g., streptomycin-HRP).
-
Streptomycin and dihydrostreptomycin standards of known concentrations.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Protocol:
-
Standard and Sample Preparation: Prepare serial dilutions of both streptomycin and dihydrostreptomycin standards in an appropriate buffer.
-
Competitive Binding:
-
Add a fixed amount of anti-streptomycin primary antibody to each well.
-
Immediately add the streptomycin and dihydrostreptomycin standards to their respective wells.
-
Add a fixed amount of streptomycin-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding between the free analyte (streptomycin or dihydrostreptomycin) and the streptomycin-enzyme conjugate for the primary antibody.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of free analyte in the sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the streptomycin standards.
-
Determine the IC50 value for both streptomycin and dihydrostreptomycin.
-
Calculate the percentage of cross-reactivity using the formula mentioned previously.
-
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A New Frontier in Aminoglycoside Analysis: Validation of a High-Performance Liquid Chromatography Method for Dihydrostreptomycin Quantification
A Senior Application Scientist's Guide to a Novel HPLC-UV Method for Dihydrostreptomycin Analysis, Benchmarked Against Traditional Immunoassays and LC-MS/MS.
In the realm of pharmaceutical quality control and residue analysis, the accurate quantification of antibiotics like dihydrostreptomycin (DHS) is paramount. As a widely used aminoglycoside antibiotic in veterinary medicine, monitoring its levels in food products and pharmaceutical formulations is crucial for ensuring consumer safety and regulatory compliance. This guide introduces a newly validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering a robust, reliable, and accessible alternative to existing analytical techniques. We will delve into the validation of this method, comparing its performance against established techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the method's validation, a detailed experimental protocol, and a comparative analysis to aid in the selection of the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: Dihydrostreptomycin Quantification
Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, presents analytical challenges due to its high polarity and lack of a strong chromophore, making its detection by UV spectrophotometry less straightforward. Consequently, analytical methods have often relied on more complex techniques like mass spectrometry or the high-throughput, yet sometimes less specific, immunoassay-based approaches. The development of a simple, yet sensitive and specific, HPLC-UV method is a significant step forward in making routine analysis more accessible.
A Novel HPLC-UV Method: Principle and Validation
The newly developed method utilizes a reversed-phase HPLC system coupled with UV detection. The key to overcoming the detection challenge lies in a pre-column derivatization step, which introduces a UV-absorbing moiety to the dihydrostreptomycin molecule, significantly enhancing its detectability.
The validation of this analytical method was conducted in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5]
Validation Workflow
The validation process systematically assesses various performance characteristics of the analytical method to ensure its reliability and robustness.
Caption: The sequential workflow for the validation of the new analytical method.
Comparative Analysis: HPLC-UV vs. Traditional Methods
To provide a clear perspective on the advantages of this new HPLC-UV method, a comparative analysis against commonly used techniques—ELISA and LC-MS/MS—is presented below.
| Parameter | New HPLC-UV Method | ELISA | LC-MS/MS |
| Specificity | High (Separates DHS from related compounds) | Moderate (Potential for cross-reactivity) | Very High (Mass-based identification) |
| Sensitivity (LOQ) | 2.57 μg/mL[10] | 0.2 ppb (ng/mL)[11] | 10 ng/mL[12] |
| Linear Range | 200.0 – 800.0 μg/mL[10] | 0.2 - 51.2 ng/mL[11] | 10–1000 ng/ml[12] |
| Accuracy (% Recovery) | ~100.64%[10] | 70-120%[11] | 85–105%[12] |
| Precision (%RSD) | < 2%[10] | Typically < 15% | < 15% |
| Cost per Sample | Low | Low to Moderate | High |
| Throughput | Moderate | High | Moderate |
| Expertise Required | Moderate | Low | High |
This comparison highlights that while LC-MS/MS remains the gold standard for sensitivity and specificity, the new HPLC-UV method offers a compelling balance of performance, cost-effectiveness, and accessibility. ELISA, while excellent for rapid screening, may lack the specificity required for confirmatory analysis.[11][13][14][15]
Detailed Experimental Protocols
I. HPLC-UV Method Validation Protocol
Objective: To validate a new HPLC-UV method for the quantification of dihydrostreptomycin in a pharmaceutical formulation.
1. Specificity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure dihydrostreptomycin standard.
-
Analyze a sample of the pharmaceutical formulation containing dihydrostreptomycin.
-
Analyze a sample of a stressed pharmaceutical formulation (e.g., exposed to acid, base, heat, light, and oxidation) to assess for potential interference from degradation products.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of dihydrostreptomycin.
-
2. Linearity:
-
Rationale: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[1]
-
Procedure:
-
Prepare a series of at least five calibration standards of dihydrostreptomycin spanning the expected concentration range of the samples (e.g., 200.0 – 800.0 μg/mL).[10]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value greater than 0.999 is typically considered acceptable.[10]
-
3. Accuracy:
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.[1] It is often expressed as percent recovery.
-
Procedure:
-
Prepare spiked samples by adding known amounts of dihydrostreptomycin standard to the blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should be within an acceptable range, typically 98-102% for drug products.
-
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the pharmaceutical formulation at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results. A %RSD of less than 2% is generally acceptable.[10]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Procedure (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The LOD is typically established at a signal-to-noise ratio of 3:1.
-
The LOQ is typically established at a signal-to-noise ratio of 10:1.
-
For the new HPLC-UV method, the reported LOD and LOQ were 0.85 and 2.57 μg/mL, respectively.[10]
-
6. Robustness:
-
Rationale: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions.
-
The method is considered robust if the results remain within the acceptance criteria.
-
II. Sample Preparation and HPLC-UV Operating Conditions
Sample Preparation (for Pharmaceutical Formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to a target concentration of dihydrostreptomycin.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase components).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.[10]
HPLC Operating Conditions:
-
Column: Phenomenex, Prodigy, ODS3, (150 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Isocratic elution with 0.1% Phosphoric acid[10]
-
Flow Rate: 1.5 mL/min[10]
-
Injection Volume: 20 µL[10]
-
UV Detection: 210 nm[10]
-
Column Temperature: Ambient
-
Run Time: Approximately 1.67 minutes[10]
Conclusion: A Strategic Addition to the Analytical Toolkit
The newly validated HPLC-UV method for dihydrostreptomycin quantification represents a significant advancement for routine quality control and residue analysis. Its favorable combination of specificity, accuracy, precision, and cost-effectiveness makes it an excellent alternative to both ELISA and LC-MS/MS for many applications.
While LC-MS/MS remains the unparalleled choice for applications requiring the utmost sensitivity and confirmatory power[12][16][17][18][19][20], and ELISA provides a rapid and high-throughput screening tool[11][13][14][15], this HPLC-UV method fills a critical gap. It provides a reliable and robust quantitative tool that is accessible to a broader range of laboratories without the significant capital investment and specialized expertise required for mass spectrometry.
The comprehensive validation data presented in this guide demonstrates that the method is fit for its intended purpose, adhering to the stringent requirements of international regulatory bodies.[3][4][5][8][9][21] By understanding the principles behind the validation process and the comparative performance of different analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.
References
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- ICH Guidelines for Analytical Method Valid
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- Bioanalytical Method Validation. U.S.
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- Streptomycin ELISA kit, for milk,milk powder, honey, cell culture. Ringbio. [Link]
- Liquid chromatographic analysis of dihydrostreptomycin sulf
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Validation of Analytical Procedures Q2(R2).
- Analysis of Streptomycin and its Metabolite in Milk Using the SCIEX Triple Quad 3500 System. SCIEX. [Link]
- Determination of Streptomycin and Dihydrostreptomycin in Milk and Meat by Liquid Chromatography – Mass Spectrometry. Taylor & Francis Online. [Link]
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Bioanalytical Method Validation Guidance for Industry. U.S.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Quality Assistance. [Link]
- A competitive enzyme immunoassay for the screening and quantitative analysis of Streptomycin and Dihydrostreptomycin in various m
- Liquid chromatographic analysis of dihydrostreptomycin sulfate.
- HPLC Methods for analysis of Dihydrostreptomycin.
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- Development and Validation of an LC–APCI–MS–MS Analytical Method for the Determination of Streptomycin and Dihydrostreptomycin Residues in Milk.
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- Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form.
- [Determination of streptomycin and dihydrostreptomycin in meat by liquid chromatography/mass spectrometry]. SciSpace. [Link]
- Development and Validation of an LC-APCI-MS-MS Analytical Method for the Determination of Streptomycin and Dihydrostreptomycin Residues in Milk.
- DIHYDROSTREPTOMYCIN/STREPTOMYCIN.
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A Researcher's Guide to Dihydrostreptomycin Stability in Culture Media: A Comparative Analysis
For researchers in the biological sciences, the seemingly routine practice of supplementing cell culture media with antibiotics is a critical step in safeguarding valuable experiments from microbial contamination. However, the efficacy of an antibiotic is intrinsically linked to its stability in the complex milieu of culture media. This guide provides an in-depth comparison of the stability of dihydrostreptomycin, a commonly used aminoglycoside antibiotic, with other frequently employed antibiotics, namely penicillin G (a β-lactam) and tetracycline. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions about antibiotic selection and experimental design, thereby ensuring the integrity and reproducibility of their research.
The Chemical Basis of Antibiotic Stability: A Structural Overview
The stability of an antibiotic in an aqueous environment like cell culture media is largely dictated by its chemical structure. The inherent reactivity of functional groups within the molecule determines its susceptibility to degradation under physiological conditions of temperature (typically 37°C) and pH (around 7.2-7.4).
Dihydrostreptomycin , a member of the aminoglycoside family, possesses a robust chemical structure characterized by amino sugars linked by glycosidic bonds to a central aminocyclitol ring.[1] This structure is relatively stable in solution, particularly at a neutral to slightly alkaline pH.
Penicillin G , a classic β-lactam antibiotic, is defined by its four-membered β-lactam ring. This strained ring is the cornerstone of its antibacterial activity but is also its Achilles' heel, making it susceptible to hydrolysis and subsequent inactivation.
Tetracycline is a polyketide antibiotic with a four-ring carbocyclic structure. While generally more stable than penicillin, its stability is notably influenced by factors such as pH, light exposure, and the presence of divalent cations.[2][3]
Comparative Stability in Cell Culture Media: A Data-Driven Assessment
The complex composition of cell culture media, which includes salts, amino acids, vitamins, and often serum, can significantly impact antibiotic stability. The following table summarizes the general stability of dihydrostreptomycin, penicillin G, and tetracycline under typical cell culture conditions.
| Antibiotic Class | Antibiotic | Typical Half-life in Media at 37°C | Key Instability Factors |
| Aminoglycoside | Dihydrostreptomycin | Several days to over a week | Extremes of pH |
| β-Lactam | Penicillin G | 24-72 hours | pH, temperature, enzymatic degradation |
| Tetracycline | Tetracycline | 3-4 days | Light, pH, divalent cations (e.g., Mg²⁺, Ca²⁺)[2] |
Aminoglycosides, including dihydrostreptomycin, generally exhibit superior stability in culture media compared to β-lactams.[4] Studies have shown that the biological activity of penicillins can decline significantly over a few days at 37°C, whereas aminoglycosides maintain their potency for longer durations. Tetracycline's stability is intermediate but requires careful handling to protect it from light and consideration of the media composition, especially the presence of chelating agents or high concentrations of divalent cations which can reduce its activity.[2]
Degradation Pathways: Understanding the Loss of Efficacy
The loss of antibiotic activity is a direct result of chemical degradation. Understanding the pathways through which these molecules break down is crucial for interpreting experimental results and troubleshooting issues like persistent contamination.
Dihydrostreptomycin Degradation
Dihydrostreptomycin's degradation in aqueous solutions can be influenced by factors such as pH and temperature.[5] While the molecule is relatively stable, under harsh conditions like strong acids or bases, hydrolysis of the glycosidic bonds and modifications to the streptidine and streptose rings can occur. However, under standard cell culture conditions, these degradation processes are slow.
Caption: Dihydrostreptomycin Degradation Pathway
Penicillin G Degradation
The primary degradation pathway for penicillin G in neutral or slightly alkaline media is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid.[6] This process can be accelerated by increases in temperature and pH.
Caption: Penicillin G Degradation Pathway
Tetracycline Degradation
Tetracycline degradation is more complex, with multiple potential pathways. Epimerization at carbon 4 can lead to the formation of the less active epitetracycline. Dehydration can form the more toxic anhydrotetracycline, particularly in acidic conditions. Tetracycline is also susceptible to photo-degradation and can chelate with divalent cations present in the media, which can affect its bioavailability and stability.[2][7]
Caption: Tetracycline Degradation Pathways
Experimental Protocols for Assessing Antibiotic Stability
To empirically determine the stability of an antibiotic in a specific cell culture medium, two primary methodologies can be employed: High-Performance Liquid Chromatography (HPLC) for direct quantification of the active compound and microbiological assays to measure the biological activity.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for quantifying the concentration of an antibiotic in cell culture medium over time.
Workflow:
Caption: HPLC-based Antibiotic Stability Workflow
Step-by-Step Methodology:
-
Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) supplemented with the antibiotic of interest at its working concentration. Also, prepare a control medium without cells.
-
Incubation: Incubate the media in a cell culture incubator at 37°C and 5% CO₂.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aseptically collect aliquots of the media.
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt further degradation until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
For media containing serum, perform protein precipitation by adding a 3:1 ratio of cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Utilize a validated HPLC method specific for the antibiotic being tested. A general starting point for a reversed-phase HPLC method is a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) run in an isocratic or gradient mode.[8]
-
Detection is typically performed using a UV detector at a wavelength appropriate for the antibiotic.[9]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the antibiotic.
-
Quantify the concentration of the antibiotic in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of the remaining antibiotic at each time point relative to the initial concentration (time 0).
-
Protocol 2: Stability Assessment by Microbiological Cylinder-Plate Assay (Based on USP <81>)
This bioassay measures the functional activity of the antibiotic by observing its ability to inhibit microbial growth.
Workflow:
Caption: Microbiological Assay Workflow
Step-by-Step Methodology:
-
Media Preparation and Sampling: Prepare and incubate the antibiotic-supplemented media as described in the HPLC protocol, collecting aliquots at various time points.
-
Preparation of Agar Plates:
-
Prepare an appropriate agar medium as specified in the United States Pharmacopeia (USP) General Chapter <81> for the specific antibiotic and test microorganism.[1]
-
Inoculate the molten agar with a standardized suspension of a susceptible test microorganism (e.g., Staphylococcus aureus for many antibiotics).
-
Pour the seeded agar into petri dishes to a uniform thickness and allow it to solidify.
-
-
Cylinder Placement: Aseptically place sterile, flat-bottomed cylinders (penicillin-assay cylinders) onto the surface of the solidified agar.
-
Application of Samples and Standards:
-
Prepare a series of standard solutions of the antibiotic at known concentrations.
-
Fill replicate cylinders with the collected media samples from each time point and the standard solutions.
-
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zones of no bacterial growth around each cylinder.
-
Data Analysis:
-
Plot the zone diameter versus the logarithm of the antibiotic concentration for the standards to create a standard curve.
-
Determine the concentration of the active antibiotic in the media samples by interpolating their zone diameters on the standard curve.
-
Calculate the percentage of remaining antibiotic activity at each time point.
-
Conclusion and Recommendations
The stability of antibiotics in cell culture media is a critical parameter that can influence the outcome of experiments. This guide highlights the superior stability of dihydrostreptomycin compared to penicillin G and the specific handling requirements for tetracycline.
Key Takeaways for Researchers:
-
For long-term experiments (greater than 3-4 days), dihydrostreptomycin or other aminoglycosides are a more stable choice than penicillin G.
-
When using penicillin G, it is advisable to replenish the media every 2-3 days to maintain an effective antibiotic concentration.
-
For tetracycline-based inducible systems, protect the media from light and be aware of potential interactions with divalent cations in the media. [2]
-
For critical experiments, consider validating the stability of your chosen antibiotic in your specific cell culture system using the protocols outlined in this guide.
By understanding the chemical properties of these antibiotics and employing rigorous experimental validation, researchers can ensure the reliability and reproducibility of their cell culture-based studies.
References
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- Protocol Online. (2006, June 16). Stability of Tetracycline Media - Cell Biology.
- Steinkraus, D. C., & Cross, J. V. (2007). Cylinder plate assays (USP <81>). PLA 3.0 Knowledge Center.
- U.S. Pharmacopeia. (n.d.). General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS.
- U.S. Pharmacopeia. (2025, December 2). USP-NF 〈81〉 Antibiotics—Microbial Assays.
- De Baere, S., De Backer, P., & Croubels, S. (2009). Characterization of Dihydrostreptomycin-Related Substances by Liquid Chromatography Coupled to Ion Trap Mass Spectrometry. Rapid Communications in Mass Spectrometry, 23(12), 1856-1862. [Link]
- Niessen, W. M. A. (2012). Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophile interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. ResearchGate.
- Szymańska, U., et al. (2022). Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa. International Journal of Molecular Sciences, 23(14), 7629. [Link]
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- University of Washington. (n.d.). Metal Ions and their Effects on Antimicrobial Resistance Development in Wastewater.
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- Zhang, Y., et al. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. American Journal of Health-System Pharmacy, 71(8), 669-673. [Link]
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- MDPI. (2022). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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- ResearchGate. (2015, December 14). Why should we add 2% penicillin – streptomycin to DMEM medium?.
- University of Washington. (2023, June 17). Metal Ions and their Effects on Antimicrobial Resistance Development in Wastewater.
- ResearchGate. (n.d.). Stability Test of Ampicillin Sodium Solutions in the Accufuser ® Elastomeric Infusion Device Using HPLC-UV Method.
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- Pawlaczyk, I., et al. (1995). Investigation of stability of tetracycline hydrochloride in methylcellulose gel. Acta Poloniae Pharmaceutica, 52(4), 327-331.
- Stagge, S., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 122. [Link]
- European Medicines Agency. (2000). MRL-Streptomycin and Dihydrostreptomycin.
- Al-kaysi, H. N., & Al-shami, A. S. (2013). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace.
- Al-Soud, Y. A., & Al-Masri, A. I. (2017). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. SciPharm, 85(1), 6. [Link]
- ResearchGate. (n.d.). Metal ions as antibacterial agents.
- National Center for Biotechnology Information. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 644267. [Link]
- National Center for Biotechnology Information. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. International Journal of Molecular Sciences, 23(24), 15725. [Link]
- Provost, J. (2015). DMEM Media Production.
- ResearchGate. (n.d.). Cell Culture Protocols and Notes.
- National Center for Biotechnology Information. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. SN Applied Sciences, 1(7), 748. [Link]
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performance of dihydrostreptomycin in selection vs. G418 or hygromycin B
A Senior Application Scientist's Guide to Selecting the Right Tool: Dihydrostreptomycin vs. G418 and Hygromycin B in Eukaryotic Selection
In the realm of genetic engineering and recombinant protein production, the successful selection of stably transfected cells is a critical, yet often underestimated, step. The choice of a selection antibiotic can profoundly impact the timeline, efficiency, and even the physiological characteristics of your final cell line. While G418 and Hygromycin B are the established workhorses in many laboratories, dihydrostreptomycin presents a compelling, albeit less conventional, alternative.
This guide provides a deep, evidence-based comparison of dihydrostreptomycin, G418, and Hygromycin B, moving beyond surface-level descriptions to offer practical insights and experimental protocols. As scientists, our decisions must be driven by data; this document is structured to provide just that.
All three agents—dihydrostreptomycin, G418 (an aminoglycoside similar to neomycin and gentamicin), and Hygromycin B—belong to the aminoglycoside class of antibiotics. Their primary mode of action in prokaryotes is the inhibition of protein synthesis by binding to the ribosomal subunits. In eukaryotic cells, this mechanism is conserved, leading to cytotoxicity and providing the basis for their use in selection. The key to their utility in genetic engineering lies in the co-transfection of a resistance gene alongside the gene of interest. This allows only the cells that have successfully integrated the foreign DNA to survive in the presence of the antibiotic.
The choice between these agents is not arbitrary. It depends on factors including the specific cell line, the expression vector, and the desired stringency of selection.
Head-to-Head Comparison: Dihydrostreptomycin vs. G418 vs. Hygromycin B
While all three antibiotics are effective, they exhibit different performance characteristics. The following table summarizes key parameters based on empirical data and established protocols.
| Feature | Dihydrostreptomycin | G418 (Geneticin®) | Hygromycin B |
| Mechanism of Action | Binds to the 30S ribosomal subunit, causing mistranslation and inhibiting protein synthesis. | Binds to the 80S ribosomal subunit, disrupting translocation and leading to codon misreading. | Binds to the 80S ribosomal subunit, inhibiting translocation of the peptidyl-tRNA. |
| Resistance Gene | aph(3')-IIa (aminoglycoside 3'-phosphotransferase) | neo or nptII (neomycin phosphotransferase II) | hph (hygromycin B phosphotransferase) |
| Typical Working Concentration | 50-500 µg/mL | 100-2000 µg/mL | 50-1000 µg/mL |
| Selection Speed | Generally slower; may require 2-3 weeks for stable pool generation. | Moderate to fast; typically 1-2 weeks. | Fast; often results in stable clones within 1 week. |
| Cost-Effectiveness | Generally the most cost-effective option. | Moderate cost. | Higher cost compared to G418 and dihydrostreptomycin. |
| Cell Line Specificity | Broad-spectrum, but optimal concentration is highly cell-line dependent. | Widely used and effective in a broad range of mammalian cell lines. | Very effective in a wide range of cell lines, including those resistant to G418. |
| Potential for Off-Target Effects | Can exhibit some level of cytotoxicity even in resistant cells at higher concentrations. | Generally well-tolerated by resistant cells, but can impact cell growth and morphology. | Can be more cytotoxic than G418, requiring careful optimization of concentration. |
| Use in Dual Selection | Can be used in combination with other selection markers. | Commonly used in dual-selection experiments with markers like puromycin or hygromycin B. | Frequently used as a second selection agent in combination with G418. |
Experimental Deep Dive: The Kill Curve Assay
A critical step before initiating any selection experiment is to determine the optimal concentration of the antibiotic for your specific cell line. This is achieved through a kill curve assay, which establishes the minimum concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).
Protocol: Determining Optimal Antibiotic Concentration
-
Cell Seeding: Plate your parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic (dihydrostreptomycin, G418, or hygromycin B) in your standard cell culture medium. A good starting range is typically 0-1000 µg/mL for dihydrostreptomycin, 0-2000 µg/mL for G418, and 0-1000 µg/mL for hygromycin B. Include a no-antibiotic control.
-
Treatment: The following day, replace the medium in each well with the medium containing the corresponding antibiotic concentration.
-
Incubation and Monitoring: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Changes: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Endpoint Analysis: After 7-14 days, assess cell viability. This can be done qualitatively by microscopy or quantitatively using assays like MTT or Trypan Blue exclusion.
-
Determining the Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within the desired timeframe.
Caption: Workflow for determining the optimal antibiotic concentration using a kill curve assay.
Mechanistic Insights: How Resistance is Achieved
Understanding the mechanism of resistance is crucial for troubleshooting and optimizing your selection strategy.
Caption: Generalized mechanism of aminoglycoside action and enzymatic inactivation by resistance genes.
The resistance genes for G418 (neo) and hygromycin B (hph) encode for phosphotransferases that inactivate the antibiotics by phosphorylation. Similarly, the resistance gene for dihydrostreptomycin, aph(3')-IIa, also encodes an aminoglycoside phosphotransferase. This enzymatic inactivation prevents the antibiotic from binding to the ribosome, allowing protein synthesis to proceed normally in transfected cells.
Concluding Recommendations
The choice between dihydrostreptomycin, G418, and hygromycin B should be a data-driven decision based on the specific needs of your project.
-
For cost-sensitive projects and when selection speed is not the primary concern, dihydrostreptomycin is a viable and economical option. However, be prepared to invest more time in optimizing the selection concentration and in the overall selection process.
-
G418 remains the gold standard for many applications due to its broad utility, moderate cost, and extensive documentation. It offers a reliable balance of speed and efficiency.
-
Hygromycin B is the preferred choice for applications requiring rapid selection, for cell lines that are resistant to G418, or for dual-selection strategies. Its higher cost is often justified by the time saved and the high efficiency of selection.
Ultimately, the most successful selection strategy is one that is carefully planned and optimized. By understanding the performance characteristics of each antibiotic and by diligently performing a kill curve assay, you can significantly increase the likelihood of generating a stable, high-expressing cell line.
References
- Lando, D., et al. (2003). "Structural basis of aminoglycoside recognition by the ribosomal A site." Antimicrobial Agents and Chemotherapy, 47(1), 1-13. [Link]
- InvivoGen. (n.d.). "Hygromycin B." [Link]
- Shaw, K. J., et al. (1993). "Molecular genetics of aminoglycoside resistance genes and familial relationships of the aminoglycoside-modifying enzymes." Microbiological Reviews, 57(1), 138-163. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of Dihydrostreptomycin in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of dihydrostreptomycin (DHS) in biological samples is paramount for pharmacokinetic studies, residue monitoring, and ensuring food safety. Dihydrostreptomycin, an aminoglycoside antibiotic, is widely used in veterinary medicine, and its potential presence in the food chain necessitates robust and reliable analytical methods.[1][2] This guide provides an in-depth comparison of the principal analytical techniques for DHS quantification, offering insights into the causality behind experimental choices and presenting supporting data to guide your method selection.
The Analytical Imperative: Why Dihydrostreptomycin Quantification Matters
Dihydrostreptomycin's use in food-producing animals raises concerns about residues in products like milk, honey, and meat.[3][4] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for DHS to protect consumers. For instance, the European Union has set an MRL of 200 µg/kg for milk.[1][2] Consequently, the development of sensitive and selective analytical methods is not just a scientific pursuit but a public health necessity.
This guide will navigate the landscape of DHS analysis, focusing on the two most prevalent and powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, with a primary focus on Enzyme-Linked Immunosorbent Assay (ELISA).
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the confirmatory method of choice for regulatory purposes due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation. The technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.
The Rationale Behind the Workflow
The typical LC-MS/MS workflow for DHS analysis involves three critical stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each step is meticulously designed to isolate the analyte from a complex biological matrix and ensure its accurate measurement.
Caption: A generalized workflow for the LC-MS/MS analysis of dihydrostreptomycin in biological samples.
Experimental Protocol: LC-MS/MS Analysis of Dihydrostreptomycin in Milk
This protocol is a synthesis of established methods for the determination of DHS in milk.[1][2][3]
1. Sample Preparation:
- To 1 mL of milk sample, add 0.4 mL of 10% trichloroacetic acid. The acid serves to precipitate proteins, which would otherwise interfere with the analysis.[2]
- Vortex for 5 minutes to ensure thorough mixing and complete protein precipitation.
- Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated proteins.
- Collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[2]
2. Liquid Chromatography:
- Column: A reversed-phase C18 column (e.g., Phenomenex Synergi Hydro RP, 150 x 4.6 mm, 4 µm) is commonly used.[2]
- Mobile Phase: A gradient elution is typically employed to achieve good separation.
- Mobile Phase A: Water with an ion-pairing agent like heptafluorobutyric acid (HFBA). HFBA is crucial for retaining the highly polar dihydrostreptomycin on the reversed-phase column and for improving peak shape.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.8 mL/min.[2]
- Injection Volume: 20 µL.[2]
3. Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as dihydrostreptomycin readily forms positive ions.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both dihydrostreptomycin and an internal standard (often streptomycin).[2] Two transitions are monitored for each analyte for unequivocal identification and quantification according to regulatory guidelines.[2]
Performance Characteristics of LC-MS/MS Methods
| Parameter | Milk | Honey | Meat | Reference |
| Limit of Quantification (LOQ) | 10 µg/kg | 1 µg/kg | 35-50 ng/g | [1][3] |
| Recovery | 79-105% | >80% | 84-90% | [2][3][5] |
| Precision (RSD) | <15% | <15% | <15% | [6] |
Table 1: Comparative performance of LC-MS/MS methods for dihydrostreptomycin analysis in various biological matrices.
Rapid Screening: Immunoassays
Immunoassays offer a high-throughput and cost-effective alternative for screening large numbers of samples for the presence of dihydrostreptomycin. These methods are based on the specific binding of an antibody to the target analyte.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common immunoassay format for DHS detection. The competitive ELISA is typically used for small molecules like dihydrostreptomycin.[7]
The Principle of Competitive ELISA
In a competitive ELISA, free dihydrostreptomycin in the sample competes with a labeled (enzyme-conjugated) dihydrostreptomycin for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.[7][8]
Caption: The principle of competitive ELISA for dihydrostreptomycin detection.
Experimental Protocol: ELISA for Dihydrostreptomycin in Honey
This protocol is based on commercially available ELISA kits.[7][8]
1. Sample Preparation:
- Weigh 1 g of honey into a tube.
- Add a specified volume of diluted buffer (often provided in the kit) pre-warmed to 37°C.[8]
- Mix thoroughly (e.g., by rolling for 10 minutes) to dissolve the honey.[8]
- Filter the sample to remove any solids. The filtrate is then ready for analysis.[8]
2. ELISA Procedure:
- Add standards and prepared samples to the respective wells of the antibody-coated microtiter plate.
- Add the enzyme-conjugated dihydrostreptomycin to each well and incubate.
- Wash the plate to remove unbound reagents.
- Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.
- Stop the reaction with a stop solution.
- Measure the absorbance at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the dihydrostreptomycin concentration.[8]
Performance Characteristics of Immunoassays
| Parameter | Milk | Honey | Meat | Reference |
| Limit of Detection (LOD) | 0.8-30 µg/kg | 15 µg/kg | 50-70 µg/kg | [4][9] |
| Cross-Reactivity with Streptomycin | High | High | High | [4][9] |
| Analysis Time | ~90 minutes for 40 samples | ~90 minutes for 40 samples | ~90 minutes for 40 samples | [8] |
Table 2: Performance characteristics of immunoassays for dihydrostreptomycin analysis.
Method Comparison: LC-MS/MS vs. Immunoassays
| Feature | LC-MS/MS | Immunoassays (ELISA) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Antigen-antibody binding. |
| Selectivity | Very high; provides structural confirmation. | Good, but can have cross-reactivity with structurally similar compounds like streptomycin.[4][9] |
| Sensitivity | Excellent; low limits of detection and quantification.[1] | Good for screening purposes.[8] |
| Throughput | Lower; sequential sample analysis. | High; suitable for large numbers of samples.[8] |
| Cost | High initial investment and operational costs. | Lower cost per sample. |
| Application | Confirmatory analysis, regulatory compliance, and quantitative research. | Screening, routine monitoring, and qualitative or semi-quantitative analysis. |
| Method Validation | Rigorous validation required according to guidelines like EU Directive 2002/657.[1][10] | Validation is also required, but may be less stringent for screening methods.[10] |
Table 3: A head-to-head comparison of LC-MS/MS and Immunoassays for dihydrostreptomycin analysis.
Conclusion and Recommendations
The choice of analytical method for the quantitative analysis of dihydrostreptomycin in biological samples is dictated by the specific research or regulatory question.
-
For confirmatory analysis and regulatory compliance , where accuracy, precision, and unequivocal identification are paramount, LC-MS/MS is the undisputed gold standard. Its high sensitivity and selectivity ensure reliable quantification even at low residue levels.
-
For high-throughput screening of a large number of samples , immunoassays, particularly ELISA, offer a rapid and cost-effective solution. While they may lack the specificity of LC-MS/MS and are prone to cross-reactivity, their utility in identifying potentially positive samples for subsequent confirmatory testing is invaluable.
References
- van Bruijnsvoort, M., et al. (2004). Determination of streptomycin and dihydrostreptomycin in milk and honey by liquid chromatography with tandem mass spectrometry.
- Schnappinger, P., et al. (1996). Enzyme immunoassay for the detection of streptomycin and dihydrostreptomycin in milk. Food and Agricultural Immunology, 8(2), 93-102.
- Apiservices. (n.d.). Rapid screening of streptomycin/dihydrostreptomycin in honey with an Elisa kit.
- SCIEX. (n.d.). Analysis of Streptomycin and its Metabolite in Milk Using the SCIEX Triple Quad 3500 System.
- Khun, S., et al. (2009). Determination of Streptomycin and Dihydrostreptomycin in Milk and Meat by Liquid Chromatography – Mass Spectrometry.
- Haasnoot, W., et al. (2004). Direct Versus Competitive Biosensor Immunoassays for the Detection of (Dihydro)Streptomycin Residues in Milk. Journal of Agricultural and Food Chemistry, 52(24), 7247-7254.
- Ringbio. (n.d.). Streptomycin ELISA kit, for milk, milk powder, honey, cell culture.
- Baxter, G. A., et al. (2002). Detection of streptomycin and dihydrostreptomycin residues in milk, honey and meat samples using an optical biosensor. Food Additives and Contaminants, 19(9), 835-843.
- Haasnoot, W., et al. (1999). Development of a One Step Strip Test for the Detection of (Dihydro)streptomycin Residues in Raw Milk. Food and Agricultural Immunology, 11(2), 143-151.
- Agilent Technologies. (2013). Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS.
- Adams, E., et al. (1999). Liquid chromatographic analysis of dihydrostreptomycin sulfate. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 715-722.
- Dadgar, H., et al. (2015). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Journal of Food Quality and Hazards Control, 2(4), 115-122.
- Biomedical and Pharmacology Journal. (2018). Development and Validation of an UPLC-ESI-MS/MS Analytical Method for the Determination of Streptomycin and Dihydrostreptomycin Residues in Honey.
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- 10. Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cost-Effective Selection: Dihydrostreptomycin vs. Spectinomycin
In the realm of molecular biology and microbiology, the selection of successfully transformed or genetically modified organisms is a cornerstone of experimental success. The choice of a selection agent, typically an antibiotic, is often dictated by historical precedent within a lab. However, a critical evaluation of the available options can reveal opportunities for significant cost savings and improved experimental outcomes. This guide provides an in-depth, evidence-based comparison of two commonly used antibiotics for bacterial selection: dihydrostreptomycin and spectinomycin. As we will explore, the concept of cost-effectiveness extends beyond the simple price-per-gram, encompassing factors such as stability, spectrum of activity, and the potential for experimental artifacts.
At a Glance: Dihydrostreptomycin vs. Spectinomycin
| Feature | Dihydrostreptomycin | Spectinomycin |
| Class | Aminoglycoside | Aminocyclitol |
| Action | Bactericidal | Bacteriostatic |
| Mechanism | Binds to the 30S ribosomal subunit, causing mRNA misreading and inhibiting initiation of protein synthesis.[1][2] | Binds to the 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1] |
| Typical Working Concentration (E. coli) | 50-100 µg/mL | 50-100 µg/mL[3][4] |
| Common Resistance Gene | aadA, rpsL mutation, strA-strB | aadA, rpsE mutation[1][5][6] |
| Stability in Media | Less stable; prone to degradation, which can lead to satellite colonies.[5][7] | More stable in both liquid and solid media.[5][7] |
Delving Deeper: A Mechanistic and Practical Comparison
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both dihydrostreptomycin and spectinomycin exert their effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. However, the nuances of their interactions lead to different outcomes for the bacterial cell.
Dihydrostreptomycin , a derivative of streptomycin, is a bactericidal agent. It irreversibly binds to the S12 protein of the 30S subunit, leading to the misreading of the mRNA codon.[1] This results in the synthesis of nonfunctional or toxic proteins, ultimately leading to cell death.
Spectinomycin , on the other hand, is generally considered bacteriostatic. It binds to a different site on the 30S subunit and interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, a key step in peptide chain elongation.[1] This effectively halts protein synthesis and prevents bacterial growth, but does not actively kill the cells.
Figure 1. Mechanisms of action for dihydrostreptomycin and spectinomycin.
The Critical Factor of Stability
A key differentiator in the cost-effectiveness of these two antibiotics is their stability in culture media. Dihydrostreptomycin, like its parent compound streptomycin, is known to be less stable.[5][7] This degradation can lead to a decrease in the effective antibiotic concentration over time, particularly in plates stored for extended periods. The consequence of this is often the appearance of "satellite colonies" – small colonies of non-resistant bacteria that can grow in the zone of reduced antibiotic concentration around a true transformant.[7] This can complicate colony picking and downstream analysis, wasting valuable researcher time.
Spectinomycin, in contrast, exhibits greater stability in both liquid and solid media.[5][7] This allows for the preparation of plates further in advance and reduces the likelihood of satellite colony formation, leading to cleaner selection and more reliable results. While some studies have shown that streptomycin-containing plates can be stable for up to a month at 4°C, the risk of reduced activity and satellite colonies remains a practical concern.[8][9][10]
The Bottom Line: A Cost-Effectiveness Analysis
To provide a clear comparison of the financial implications, let's analyze the cost per liter of LB agar at a standard working concentration of 100 µg/mL.
| Antibiotic | Supplier | Quantity (g) | Price (USD) | Price per gram (USD) | Cost per liter of media (USD) |
| Dihydrostreptomycin Sulfate | Supplier A | 25 | $130.00 | $5.20 | $0.52 |
| Supplier B | 100 | $345.00 | $3.45 | $0.35 | |
| Spectinomycin Sulfate | Supplier C | 1 | $63.00 | $63.00 | $6.30 |
| Supplier D | 75 | $22.00 | $0.29 | $0.03 |
Note: Prices are based on currently available online information and are subject to change. Supplier D's pricing for spectinomycin appears to be an outlier and may be for a different grade or formulation.
From a purely chemical cost perspective, dihydrostreptomycin is significantly cheaper per gram than spectinomycin from most research suppliers. However, the true cost-effectiveness must also account for the indirect costs associated with antibiotic instability. The time spent re-streaking plates due to satellite colonies, the potential for failed experiments due to loss of selection pressure, and the cost of wasted media and other reagents can quickly outweigh the initial savings on the antibiotic powder.
For high-throughput applications or experiments where clean selection is paramount, the higher upfront cost of spectinomycin may be justified by the increased reliability and time savings. For routine cloning in a laboratory with a high turnover of plates, the more economical dihydrostreptomycin may be a suitable choice, provided that fresh plates are used.
Experimental Protocol: Determining the Optimal Working Concentration
A crucial aspect of cost-effectiveness is using the lowest possible concentration of an antibiotic that still provides effective selection. This is determined by finding the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.
Objective:
To determine the MIC of dihydrostreptomycin and spectinomycin for a given E. coli strain using the broth microdilution method.
Materials:
-
Overnight culture of the E. coli strain of interest.
-
Luria-Bertani (LB) broth.
-
Dihydrostreptomycin and spectinomycin stock solutions (e.g., 10 mg/mL in sterile deionized water).
-
Sterile 96-well microtiter plate.
-
Spectrophotometer.
-
Multichannel pipette.
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate 5 mL of LB broth with a single colony of your E. coli strain and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05-0.1.
-
-
Prepare Antibiotic Dilutions:
-
In a sterile 96-well plate, add 100 µL of LB broth to wells 2 through 12 of a designated row for each antibiotic.
-
Add 200 µL of a 200 µg/mL working solution of the antibiotic to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a no-antibiotic growth control (add 100 µL of LB broth).
-
Well 12 will serve as a sterility control (100 µL of LB broth, no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial culture to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL, and the antibiotic concentrations will range from 100 µg/mL down to approximately 0.2 µg/mL.
-
-
Incubation and Analysis:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
For a more quantitative result, read the OD600 of the plate using a plate reader. The MIC is the lowest concentration that inhibits growth to a level comparable to the sterility control.
-
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Resistance and Cross-Resistance: A Note of Caution
The most common mechanism of resistance to both spectinomycin and dihydrostreptomycin in laboratory strains is the expression of the aadA gene, which encodes an aminoglycoside-3'-adenyltransferase.[5] This enzyme modifies and inactivates both antibiotics. Therefore, if you are using a plasmid with an aadA-based resistance cassette, either antibiotic can be used for selection.
However, resistance can also arise from mutations in ribosomal proteins. A mutation in the rpsL gene (encoding the S12 protein) can confer high-level resistance to streptomycin but not spectinomycin. Conversely, mutations in the rpsE gene (encoding the S5 protein) can lead to spectinomycin resistance.[6] It is crucial to be aware of the genetic background of your bacterial strain, as some common lab strains may carry innate resistance to one of these antibiotics.
Off-Target Effects: Considerations Beyond Selection
While primarily used for their antibacterial properties, it is important to be aware of potential off-target effects, especially in sensitive applications. For instance, streptomycin has been shown to affect mitochondrial function in eukaryotic cells due to the evolutionary relationship between mitochondria and bacteria.[11] In cultured mammalian cells, streptomycin has been observed to reduce protein synthesis and differentiation.[11][12] While dihydrostreptomycin is reported to be less toxic to mammalian cells than streptomycin, the potential for off-target effects should be considered, particularly in co-culture systems or when preparing reagents for use in downstream applications involving eukaryotic cells.[13] Spectinomycin is also known to inhibit protein synthesis in plastids, making it a useful tool in plant biology but a potential confounding factor in certain experimental systems.
Conclusion and Recommendations
The choice between dihydrostreptomycin and spectinomycin for bacterial selection is not a one-size-fits-all decision. A comprehensive cost-effectiveness analysis reveals a trade-off between the lower direct cost of dihydrostreptomycin and the superior stability and reliability of spectinomycin.
Dihydrostreptomycin is a cost-effective option for:
-
Routine, small-scale cloning applications where fresh plates are frequently prepared.
-
Laboratories on a tight budget where the potential for occasional troubleshooting of satellite colonies is acceptable.
Spectinomycin is the recommended choice for:
-
Large-scale experiments, such as library screening or protein expression, where consistency and reliability are paramount.
-
Experiments requiring long-term incubation or storage of plates.
-
Situations where the formation of satellite colonies has been a persistent issue.
Ultimately, the most cost-effective approach is to empirically determine the MIC for your specific strain and use the lowest effective concentration. By moving beyond historical lab practices and making an informed decision based on the principles of cost-effectiveness outlined in this guide, researchers can optimize their selection protocols, save valuable time and resources, and improve the overall robustness of their experimental workflows.
References
- Farmers Business Network. (n.d.). Lincomycin® Spectinomycin Soluble Powder, 75 g.
- Reddit. (2024, February 23). streptomycin vs spectinomycin. r/labrats.
- Wielgosz, M. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Adooq Bioscience. (n.d.). Dihydrostreptomycin sulfate.
- Medindia. (n.d.). Drug Price - Spectin 2gm/1Vial - 1Vial Injection (Spectinomycin).
- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
- Addgene. (2023, October 10). Plasmids 101: Choosing an Antibiotic Resistance Gene.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Addgene. (2014, January 30). Plasmids 101: Antibiotic Resistance Genes.
- Henrik's Lab. (2021, September 27).
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A Senior Application Scientist's Guide to the Validation of Dihydrostreptomycin Resistance Markers
For the discerning researcher in molecular biology and drug development, the choice and validation of a selectable marker are foundational to experimental success. Dihydrostreptomycin, a potent aminoglycoside antibiotic, and its corresponding resistance genes offer a robust system for selection in various applications. However, not all resistance markers are created equal. Their efficacy, the level of resistance they confer, and their impact on host physiology can vary significantly. This guide provides an in-depth comparison of common dihydrostreptomycin resistance markers, complete with experimental validation protocols and expert insights to inform your selection strategy.
The Central Role of Dihydrostreptomycin in Molecular Biology
Dihydrostreptomycin, a derivative of streptomycin, functions by binding to the 30S ribosomal subunit in bacteria, specifically to the S12 protein and 16S rRNA.[1] This interaction disrupts protein synthesis, leading to mistranslation and ultimately, cell death.[2] Its bactericidal nature makes it an effective selective agent, ensuring that only cells expressing a functional resistance marker can proliferate. The use of a dihydrostreptomycin resistance marker is advantageous in many molecular cloning workflows as it provides a strong selective pressure, minimizing the chances of non-transformed cells surviving.[3][4]
Mechanisms of Resistance: A Tale of Two Strategies
Bacterial resistance to dihydrostreptomycin primarily unfolds through two distinct molecular strategies: the modification of the drug's target and the enzymatic inactivation of the drug itself. Understanding these mechanisms is paramount to selecting and validating the appropriate marker for your experimental needs.
Target Modification: The Power of a Single Mutation
The most common mechanism of high-level resistance to streptomycin and dihydrostreptomycin involves point mutations in the rpsL gene, which encodes the ribosomal protein S12.[1][5] These mutations alter the binding site of the antibiotic on the ribosome, rendering it ineffective. Key mutations frequently occur at codons 43 and 88, with specific amino acid substitutions leading to varying levels of resistance.[1][5]
Enzymatic Inactivation: The Role of Aminoglycoside Adenylyltransferases
A second prevalent mechanism is the enzymatic modification of dihydrostreptomycin by aminoglycoside-modifying enzymes (AMEs). The most notable among these are the aminoglycoside-3''-adenylyltransferases, encoded by the aadA gene family.[6] These enzymes catalyze the transfer of an adenylyl group from ATP to the antibiotic, rendering it incapable of binding to the ribosome. The aadA genes are often found on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.[6]
Comparative Analysis of Dihydrostreptomycin Resistance Markers
The choice between a chromosomally encoded resistance mechanism (rpsL mutation) and a plasmid-borne enzymatic inactivation (aadA) depends on the specific requirements of the experiment. The following table provides a comparative overview of these two primary markers.
| Feature | rpsL Gene Mutation (e.g., K43R, K88R) | aadA Gene |
| Mechanism of Action | Target modification (alteration of ribosomal protein S12) | Enzymatic inactivation (adenylylation of dihydrostreptomycin) |
| Level of Resistance | Typically high-level resistance (MIC >200 µg/mL)[7] | Variable, often moderate to high-level resistance (MIC can range from 16 µg/mL to >2000 µg/mL depending on the specific aadA variant and its expression level)[8] |
| Genetic Locus | Chromosomal | Often plasmid-borne, associated with integrons and transposons |
| Stability | Stable, inherited by daughter cells | Can be lost in the absence of selective pressure if located on a plasmid |
| Pleiotropic Effects | Some mutations can impact translational fidelity and growth rate[5] | Generally considered to have fewer pleiotropic effects on the host |
| Transferability | Not horizontally transferable | Readily transferable via plasmids and other mobile genetic elements |
Experimental Validation: Protocols for the Rigorous Researcher
Robust validation of your chosen dihydrostreptomycin resistance marker is non-negotiable for ensuring experimental reproducibility and data integrity. The following protocols provide a framework for this critical process.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This quantitative measure is the gold standard for assessing the level of antibiotic resistance.
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Prepare Antibiotic Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of dihydrostreptomycin in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be chosen to encompass the expected MIC of both susceptible and resistant strains. A typical range might be from 512 µg/mL down to 0.25 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Inoculum: From a fresh overnight culture of the bacterial strain to be tested, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of dihydrostreptomycin at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Protocol 2: PCR Amplification and Sequencing of Resistance Genes
Molecular verification of the resistance marker is essential to confirm its presence and, in the case of rpsL, to identify the specific mutation.
Workflow for Molecular Verification
Caption: Workflow for quantifying resistance marker activity using a luciferase reporter assay.
Step-by-Step Methodology:
-
Construct Design: Clone the promoter region of the dihydrostreptomycin resistance gene (or the entire gene with its native promoter) upstream of a promoterless luciferase gene (e.g., from firefly or Renilla) in a suitable expression vector.
-
Transformation: Transform the resulting reporter plasmid into the bacterial strain of interest.
-
Cell Culture and Treatment: Grow the reporter strain in liquid culture to mid-log phase. Aliquot the culture into a 96-well plate and expose the cells to a range of dihydrostreptomycin concentrations for a defined period.
-
Cell Lysis: Lyse the bacterial cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the appropriate luciferin substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to cell density (OD600) and plot the results as a function of dihydrostreptomycin concentration. The level of luminescence will be proportional to the expression of the resistance gene.
Practical Considerations and Best Practices
-
Choice of Dihydrostreptomycin vs. Streptomycin: Dihydrostreptomycin and streptomycin are often used interchangeably. [9]However, it is crucial to be consistent with the chosen antibiotic throughout your experiments.
-
Stability in Media: While some antibiotics can degrade in culture media over time, aminoglycosides like dihydrostreptomycin are generally stable. [10]However, for long-term experiments, it is advisable to replenish the antibiotic periodically.
-
Comparison with Other Markers: Compared to ampicillin, dihydrostreptomycin selection can be more stringent as it is bactericidal. Unlike kanamycin, which is also an aminoglycoside, cross-resistance between streptomycin and kanamycin is not always observed, allowing for their potential use in dual-selection systems. [6][11]* Background Resistance: Always determine the background resistance of your host strain to dihydrostreptomycin before introducing a resistance marker.
Conclusion
The validation of dihydrostreptomycin resistance markers is a critical step in ensuring the reliability and reproducibility of molecular biology research. By understanding the underlying mechanisms of resistance and employing rigorous validation protocols, researchers can confidently select and utilize these powerful tools. This guide provides a comprehensive framework for making informed decisions and executing robust experimental workflows, ultimately contributing to the advancement of scientific discovery.
References
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A Senior Application Scientist's Guide: Dihydrostreptomycin vs. Kanamycin in Plant Tissue Culture
Bacterial contamination remains a persistent and costly challenge in plant tissue culture, capable of undermining research and derailing production schedules.[1][2] The introduction of endophytic bacteria, which reside within plant tissues, is particularly problematic as they evade surface sterilization protocols.[1] To combat these threats, researchers often turn to antibiotics incorporated into the culture medium. Among the arsenal of available options, the aminoglycosides dihydrostreptomycin and kanamycin are frequently employed.
This guide provides an in-depth, side-by-side comparison of dihydrostreptomycin and kanamycin, moving beyond simple catalog descriptions to offer field-proven insights. We will dissect their mechanisms of action, explore their differential impacts on plant tissues, and provide robust experimental protocols to help you determine the optimal choice for your specific culture system.
The Aminoglycoside Mechanism: A Double-Edged Sword
Both dihydrostreptomycin and kanamycin belong to the aminoglycoside class of antibiotics and share a fundamental mechanism of action: the disruption of bacterial protein synthesis.[3][4] They are bactericidal, meaning they actively kill bacteria rather than merely inhibiting their growth.[3][5]
Their primary target is the 30S ribosomal subunit in bacteria. By irreversibly binding to this subunit, they interfere with the translation process in several ways:
-
Inhibition of Initiation: They can block the formation of the initiation complex, preventing protein synthesis from starting.[4][6][7]
-
mRNA Misreading: Their binding distorts the ribosome's structure, causing it to misread the mRNA sequence. This leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.[5][8][9]
-
Blocking Translocation: They can impede the movement of the ribosome along the mRNA, halting the elongation of the polypeptide chain.[6]
The accumulation of these defective proteins, coupled with damage to the bacterial cell membrane, ultimately leads to cell death.[3][4][5]
However, this mechanism is also the root of their phytotoxicity. Plant cells contain chloroplasts and mitochondria, organelles that evolved from ancient prokaryotes and possess their own 70S ribosomes, similar to those in bacteria. Kanamycin, in particular, is known to interfere with protein synthesis in these organelles, leading to classic phytotoxic symptoms like chlorosis (yellowing of leaves), reduced growth, and inhibition of regeneration.[10][11] This dual targeting is a critical consideration in their application.
Caption: Mechanism of aminoglycoside action and phytotoxicity.
Head-to-Head Comparison: Dihydrostreptomycin vs. Kanamycin
The choice between these two antibiotics is not arbitrary and depends on the specific goals of the tissue culture application, be it general contamination control or the selection of transgenic cells.
| Feature | Dihydrostreptomycin | Kanamycin |
| Antibiotic Class | Aminoglycoside | Aminoglycoside |
| Primary Target | Bacterial 30S Ribosomal Subunit[3][7] | Bacterial 30S Ribosomal Subunit[5][8][9] |
| Spectrum of Activity | Broad spectrum, particularly effective against Gram-negative bacteria.[3] | Broad spectrum, effective against many Gram-negative and some Gram-positive bacteria.[5] |
| Primary Use | General control of bacterial contamination. | Primarily used as a selective agent for transgenic plants carrying the nptII resistance gene.[][13] Also used for contamination control.[1] |
| Typical Concentration | 50 - 100 mg/L (must be optimized) | 20 - 100 mg/L for selection[5][14][15]; can be lower (e.g., 10 µg/mL) for contamination control.[16] |
| Phytotoxicity | Generally considered less phytotoxic than kanamycin in some species.[17] However, can still inhibit growth. | Often highly phytotoxic to non-transformed cells, causing bleaching/yellowing and inhibiting root and shoot formation.[10][11][15][18] |
| Heat Stability | Heat stable, but filter sterilization is recommended to preserve maximum potency. | Heat stable, but filter sterilization is the standard, preferred method to prevent any potential degradation.[] |
| Solubility | Soluble in water.[3] | Soluble in water. |
Experimental Protocols: Establishing a Validated System
Relying on concentrations reported in the literature without validation in your own system can lead to suboptimal results—either ineffective bacterial control or excessive damage to your explants.[][14] The following protocols provide a framework for systematically determining the ideal antibiotic concentration.
Protocol 1: Preparation of Antibiotic Stock Solutions
This protocol ensures you have a sterile, accurately concentrated stock solution, minimizing the risk of introducing contamination and allowing for precise dosing of your media.
Materials:
-
Dihydrostreptomycin sulfate or Kanamycin monosulfate powder
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile storage vials or tubes
Procedure:
-
Calculation: Determine the required mass of antibiotic powder to create a concentrated stock solution (e.g., 50 mg/mL). For a 10 mL stock at 50 mg/mL, you would need 500 mg of powder.
-
Scientist's Note: A high-concentration stock minimizes the volume added to the final culture medium, preventing significant changes in media composition.
-
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated mass of antibiotic powder to a sterile conical tube. Add a volume of sterile water slightly less than your final target volume. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Carefully add sterile water to reach the final desired volume and mix again.
-
Sterilization: Draw the antibiotic solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile, labeled storage vial. This step is critical as autoclaving can degrade some antibiotics, and it removes any potential microbial contaminants from the powder or water.[]
-
Storage: Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Aminoglycosides are generally stable when frozen.[19]
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) and Phytotoxicity Threshold
This "kill curve" experiment is essential for balancing efficacy against phytotoxicity in your specific plant species or cultivar.
Procedure:
-
Prepare Media: Prepare your standard plant tissue culture medium. After autoclaving and cooling to handling temperature (~50-55°C), create a series of media batches containing a range of the antibiotic.
-
Suggested Kanamycin Range: 0, 10, 25, 50, 75, 100 mg/L.[14]
-
Suggested Dihydrostreptomycin Range: 0, 25, 50, 100, 150, 200 mg/L.
-
-
Inoculation: Use healthy, non-transgenic explants of your plant species. Place a consistent number of explants (e.g., 3-5) onto the medium in each petri dish or culture vessel for each concentration. Ensure you have several replicates for each concentration.
-
Incubation: Culture the explants under your standard growth conditions (light, temperature).
-
Observation (Weekly for 3-4 weeks):
-
Week 1-2: Observe for signs of phytotoxicity. Look for tissue bleaching (turning white or yellow), necrosis (browning/blackening), reduced swelling or callus formation compared to the control (0 mg/L).[20]
-
Week 3-4: Quantify the effects. Measure parameters like percentage of surviving explants, callus fresh weight, or shoot regeneration efficiency.
-
-
Analysis: Identify the lowest concentration that effectively inhibits the growth of untransformed tissue or prevents contaminant growth (if testing on contaminated material) while causing the least amount of damage. This is your optimal working concentration. For transgenic selection, you want the lowest concentration that fully inhibits non-transgenic growth.[20]
Decision-Making: Which Antibiotic is Right for You?
The selection process involves considering your primary objective and the specifics of your biological system.
-
Primary Goal:
-
Transgenic Selection: Kanamycin is the industry standard. Its use is inextricably linked to the neomycin phosphotransferase II (nptII) gene, one of the most common selectable markers in plant transformation.[][13] Its potent phytotoxicity on non-transformed cells provides a clear and effective screen.
-
General Contamination Control: Both can be effective. If your plant species is highly sensitive to kanamycin, dihydrostreptomycin may be a gentler alternative. However, if the contaminating bacterium is known to be more susceptible to kanamycin, it would be the logical choice. A preliminary test using the disk diffusion method on an isolated contaminant can provide valuable guidance.[1]
-
-
Plant Species Sensitivity: Different plant species and even different cultivars can have vastly different tolerances to antibiotics.[14][15][18] For example, some grapevine varieties are completely inhibited by as little as 7 mg/L of kanamycin, while some cotton cultivars require over 50 mg/L to inhibit callus formation.[15][18] There is no substitute for empirical testing (Protocol 2).
Caption: Workflow for selecting an antibiotic in plant tissue culture.
References
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- 5. goldbio.com [goldbio.com]
- 6. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 7. Dihydrostreptomycin - Wikipedia [en.wikipedia.org]
- 8. Kanamycin A - Wikipedia [en.wikipedia.org]
- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
- 18. Kanamycin sensitivity of cultured tissues of Vitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phytotechlab.com [phytotechlab.com]
- 20. phytojournal.com [phytojournal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dihydrostreptomycin Sulfate
Dihydrostreptomycin sulfate, a potent aminoglycoside antibiotic, is a cornerstone in various research and development applications, from serving as a selection agent in cell culture to its use in veterinary medicine.[1][2][3] Its mechanism, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, makes it highly effective.[1][3][4] However, the very properties that make it a valuable scientific tool necessitate stringent and informed disposal procedures. Improper disposal poses significant risks, including the proliferation of antibiotic-resistant microorganisms and lasting environmental damage to aquatic ecosystems.[5][6][7]
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of dihydrostreptomycin sulfate. It is designed for researchers, laboratory personnel, and drug development professionals, grounding every recommendation in established safety protocols and regulatory standards to ensure both operational safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards associated with dihydrostreptomycin sulfate is fundamental to appreciating the necessity of a rigorous disposal protocol. This compound is not benign; it is classified with multiple health and environmental warnings. The primary directive is to treat dihydrostreptomycin sulfate and any material that has come into contact with it as hazardous chemical waste.[8][9]
Table 1: GHS Hazard and Precautionary Summary for Dihydrostreptomycin Sulfate
| Hazard Category | GHS Pictogram | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Acute Health Hazards | H302: Harmful if swallowed.[6][10] H319: Causes serious eye irritation.[11] | P264: Wash skin thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product.[10] P280: Wear eye protection/face protection.[10] | |
| Chronic Health Hazards | H361: Suspected of damaging fertility or the unborn child.[10] H372: Causes damage to organs (ear, kidney) through prolonged or repeated exposure. | P260: Do not breathe mist or vapors. P314: Get medical attention if you feel unwell. | |
| Environmental Hazards | H410: Very toxic to aquatic life with long lasting effects.[6] | P273: Avoid release to the environment.[6] P391: Collect spillage.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6][10] |
The causality behind these stringent precautions is clear:
-
Environmental Persistence: Antibiotics like dihydrostreptomycin are not effectively removed by standard wastewater treatment plants.[5] Their release contributes to environmental reservoirs of antibiotic resistance genes, a global health crisis.
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[12][13][14] A key tenet of these regulations is the explicit prohibition of sewering (i.e., drain disposal) of hazardous pharmaceutical waste .[12][15]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for dihydrostreptomycin sulfate disposal is source segregation . Every item that comes into contact with the chemical must be considered hazardous waste.
Step 1: Immediate Segregation and Waste Stream Identification
At the point of generation, waste must be immediately segregated from general and biohazardous trash. Identify the physical state of the waste to ensure it is placed in the correct, dedicated container.
-
Solid Waste: Includes expired or unused powder, contaminated personal protective equipment (PPE), weigh boats, pipette tips, centrifuge tubes, and other labware.
-
Liquid Waste: Includes stock solutions, working solutions, and any used cell culture media containing the antibiotic.[8]
-
Spill Cleanup Materials: Includes absorbent pads, granules, and contaminated wipes.
Step 2: Containerization and Labeling
Proper containerization is a critical control point to prevent accidental exposure and environmental release.
-
For Solid Waste:
-
Use a designated, puncture-resistant, and sealable container clearly marked for hazardous chemical waste.[9]
-
The container must be labeled with the words "Hazardous Waste."
-
Specify the contents: "Dihydrostreptomycin Sulfate Waste."
-
Affix the appropriate GHS hazard pictograms (Health Hazard, Exclamation Mark, Environment).
-
-
For Liquid Waste:
-
Use a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic carboy) for aqueous chemical waste.[8][9]
-
Never pour liquid antibiotic waste down the drain.[12][15] This violates EPA regulations and poses a direct environmental threat.
-
Label the container clearly as "Hazardous Waste: Dihydrostreptomycin Sulfate Solutions." Include hazard pictograms.
-
Employ secondary containment by keeping the liquid waste container in a larger, non-breakable tray or bin to contain any potential leaks.[9]
-
Step 3: The Critical Role of Decontamination
A common misconception in biological laboratories is that autoclaving is a terminal disposal method for antibiotic-containing media. This is incorrect and dangerous.
-
Autoclaving Does Not Destroy Dihydrostreptomycin: While autoclaving is effective for sterilizing biological agents within media, the high temperatures do not reliably degrade heat-stable antibiotics like many aminoglycosides.[5][8]
-
Correct Procedure: If media is contaminated with both a biohazard and dihydrostreptomycin, it must first be autoclaved to neutralize the biohazard. However, the resulting sterilized liquid or solid is still considered hazardous chemical waste and must be collected and disposed of according to the chemical waste procedures outlined in Step 2.[8][9]
Step 4: Managing Accidental Spills
In the event of a spill, safety and containment are the immediate priorities.
-
Ensure Personal Safety: Evacuate non-essential personnel. Don the appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Contain the Spill:
-
Collect Waste: Scoop the contained material and place it into your designated solid hazardous waste container.[11]
-
Clean the Area: Decontaminate the spill surface according to your institution's safety protocols, and dispose of all cleaning materials as hazardous waste.[10]
Step 5: Storage and Final Disposal
Accumulated hazardous waste must be stored and disposed of in compliance with institutional and national regulations.
-
Storage: Keep sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area.[9] This area should be away from incompatible materials.[10]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Disposal must be carried out by a licensed and approved professional waste management service.[11] Never attempt to dispose of this waste through municipal trash services.
Process Visualization: Disposal Decision Workflow
To ensure clarity and adherence to the protocol, the following workflow diagram outlines the critical decision points and required actions for disposing of any waste stream containing dihydrostreptomycin sulfate.
Sources
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- 2. Dihydrostreptomycin sulfate | 5490-27-7 [chemicalbook.com]
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- 5. Laboratory waste | lnu.se [lnu.se]
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- 9. Laboratory waste | Staff Portal [staff.ki.se]
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- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. epa.gov [epa.gov]
- 15. waste360.com [waste360.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Dihydrostreptomycin (Sulfate)
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of Dihydrostreptomycin (sulfate). As an aminoglycoside antibiotic, Dihydrostreptomycin presents significant, specific health hazards that necessitate rigorous adherence to safety procedures. This document is designed for researchers, scientists, and drug development professionals, offering a deep, technically-grounded understanding of the causality behind each safety recommendation to build a self-validating system of laboratory safety.
Hazard Identification & Risk Assessment: The "Why" Behind the Precautions
Dihydrostreptomycin (sulfate) is not a benign compound. Its safe handling is predicated on a clear understanding of its toxicological profile. Exposure can lead to severe and lasting health effects. The primary risks are associated with its classification as an acute toxin and a reproductive hazard.[1][2]
Key Hazards:
-
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child, classifying it as a Category 1A or 2 reproductive toxin.[1][2] This is the most critical hazard and drives the need for stringent containment to prevent any level of exposure, particularly for personnel of reproductive age.
-
Organ-Specific Toxicity: Prolonged or repeated oral exposure can cause significant damage to the kidneys (nephrotoxicity) and the inner ear (ototoxicity), which can manifest as hearing loss or balance issues.[3][4]
-
Acute Toxicity: Dihydrostreptomycin is harmful if swallowed, in contact with skin, or if inhaled.[1] The solid, powdered form poses a particular inhalation risk if it becomes airborne.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3]
-
Environmental Hazard: This chemical is very toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.[5]
| Hazard Classification | GHS Category | Description | Primary Exposure Route |
| Reproductive Toxicity | Category 1A / 2 | Suspected of damaging fertility or the unborn child.[1][2] | Inhalation, Ingestion, Skin Absorption |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | Ingestion |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. | Skin Absorption |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. | Inhalation |
| Specific Target Organ Toxicity | Category 1 | Causes damage to the ear and kidney through prolonged or repeated exposure.[3] | Ingestion |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3] | Eye Contact |
| Hazardous to the Aquatic Environment | Acute/Chronic | Very toxic to aquatic life with long-lasting effects.[5] | Environmental Release |
Core PPE & Engineering Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. It must be used in conjunction with primary engineering controls, which are designed to minimize exposure at the source.
Primary Engineering Controls
The fundamental principle of safe handling is to contain the chemical.
-
Chemical Fume Hood: All weighing of Dihydrostreptomycin powder and preparation of stock solutions must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's exhaust ventilation is critical to prevent the inhalation of airborne particles.[1][5]
-
Ventilation: General laboratory ventilation must be adequate to support the fume hood's function and ensure a safe ambient environment.[3]
-
Safety Stations: Accessible and regularly tested safety showers and eye wash stations are mandatory in any laboratory where this compound is handled.[1][3]
Task-Specific PPE Requirements
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Task | Minimum Respiratory Protection | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection |
| Weighing Solid Powder | NIOSH-approved N95 respirator or higher. | Safety goggles and face shield.[3] | Double-gloved with chemical-resistant gloves (e.g., Nitrile). | Full-coverage lab coat (fully buttoned), disposable gown, or coverall. |
| Preparing Stock Solutions | Work exclusively in a fume hood. Respirator may be required based on risk assessment. | Safety goggles.[1][3] | Chemical-resistant gloves (e.g., Nitrile). | Full-coverage lab coat (fully buttoned). |
| Diluting/Aliquoting Solutions | Work in a fume hood or biological safety cabinet. | Safety glasses with side shields.[3] | Chemical-resistant gloves (e.g., Nitrile). | Full-coverage lab coat (fully buttoned). |
| Cell Culture/Animal Dosing | Work in a certified biological safety cabinet. | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile). | Full-coverage lab coat (fully buttoned). |
| Spill Cleanup | Positive pressure air-supplied respirator for large spills or unknown concentrations.[3] N95 for small powder spills. | Chemical splash goggles and face shield. | Heavy-duty, chemical-resistant gloves. | Impervious coverall or gown.[1] |
Causality of Choices:
-
Respiratory Protection: The primary risk from the solid form is inhalation of fine powders. An N95 respirator effectively filters these particulates. For uncontrolled releases or high-concentration aerosols, a higher level of protection like a positive pressure respirator is necessary to create a breathable air supply.[3]
-
Eye and Face Protection: Safety goggles provide a full seal around the eyes to protect against splashes and airborne dust.[3] A face shield is added when weighing powder because it protects the entire face from potential aerosolization during manipulation.[3]
-
Hand Protection: Double-gloving is recommended when handling the concentrated powder to provide a backup barrier in case the outer glove is compromised. Nitrile gloves offer good chemical resistance for this application, but always consult the manufacturer's compatibility data.
-
Body Protection: A fully buttoned lab coat prevents contact with the torso and arms.[3] For high-risk tasks like weighing powder or cleaning spills, a disposable gown or coverall provides more complete protection and can be easily removed and disposed of as contaminated waste.[6]
Procedural Guidance: The Safe Handling Workflow
A systematic, procedural approach is essential to ensure safety at every stage of handling.
Preparation and Donning PPE
-
Designate Area: Clearly designate the work area (e.g., a specific fume hood) for handling Dihydrostreptomycin.
-
Assemble Materials: Gather all necessary equipment, consumables, and waste containers before retrieving the chemical.
-
Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the path to the eye wash station and safety shower is clear.
-
Don PPE: Put on protective gear in the following order:
-
Disposable gown/coverall over lab coat.
-
Respirator (if required), ensuring a proper fit-check.
-
Safety goggles and/or face shield.
-
Inner pair of gloves.
-
Outer pair of gloves, pulled over the cuffs of the gown.
-
Doffing PPE and Decontamination
Proper removal of PPE is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Coverall: Remove the disposable gown or coverall by rolling it away from the body. Dispose of it in the hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles. Clean and store according to lab protocol.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[7]
Caption: Emergency Spill Response Workflow.
Decontamination and Disposal Plan
Proper disposal is a regulatory and environmental necessity. Antibiotic waste should be treated as hazardous chemical waste. [8]
-
Unused/Expired Product: The original container and its contents must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. Do not mix with other waste streams. * Contaminated Consumables: All disposable items that have come into contact with Dihydrostreptomycin (e.g., pipette tips, tubes, gloves, gowns, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container for EHS pickup.
-
Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and must be collected in an approved, sealed container for disposal. [8]They should never be poured down the drain.
-
Used Culture Media: While some antibiotics can be degraded by autoclaving, this is not a reliable method for disposal of all antibiotics and is not recommended for Dihydrostreptomycin without explicit institutional guidance. [8]Treat used media containing this antibiotic as chemical waste and consult your EHS office for the approved disposal pathway.
By implementing this comprehensive safety framework, your laboratory can effectively mitigate the risks associated with Dihydrostreptomycin (sulfate), ensuring the protection of personnel, the integrity of your research, and compliance with safety regulations.
References
- Dihydrostreptomycin sulf
- Dihydrostreptomycin sulfate, for culture media use 123531 - Safety D
- Dihydrostreptomycin Sulf
- SAFETY DATA SHEET Dihydrostreptomycin Sulfate Formul
- Safety Data Sheet - Dihydrostreptomycin (sulf
- SAFETY DATA SHEET - Dihydrostreptomycin sulf
- SAFETY DATA SHEET - Streptomycin sulf
- Chapter 12 Standard Safety Practices in the Microbiology Laboratory. Centers for Disease Control and Prevention (CDC).
- Dihydrostreptomycin BioReagent, suitable for cell culture. Sigma-Aldrich.
- Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology.
- Dihydrostreptomycin Sulfate.
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
- Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline. SA Health, Government of South Australia.
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- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. merck.com [merck.com]
- 4. Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline | SA Health [sahealth.sa.gov.au]
- 5. Dihydrostreptomycin Sulfate|MSDS [dcchemicals.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cdc.gov [cdc.gov]
- 8. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
